molecular formula C10H10N2 B189443 4-Methyl-2-phenyl-1H-imidazole CAS No. 827-43-0

4-Methyl-2-phenyl-1H-imidazole

Cat. No.: B189443
CAS No.: 827-43-0
M. Wt: 158.2 g/mol
InChI Key: TYOXIFXYEIILLY-UHFFFAOYSA-N
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Description

4-Methyl-2-phenyl-1H-imidazole is a privileged scaffold in medicinal chemistry, serving as a key synthetic intermediate for developing novel bioactive molecules. Its core structure is integral to research on antimicrobial agents, with derivatives demonstrating significant activity against pathogens such as Staphylococcus aureus . Furthermore, the imidazole moiety is a well-known pharmacophore in enzyme inhibition studies. Researchers utilize this scaffold to design potent inhibitors for targets like cholinesterases, relevant in neurological disease research, and α-glucosidase, a key enzyme in metabolic disorder studies . The amphoteric nature of the imidazole ring, capable of acting as both an acid and a base, along with its ability to form hydrogen bonds, makes it a valuable building block for interacting with diverse biological targets and optimizing drug-like properties in experimental compounds . This compound is a fundamental template for structure-activity relationship (SAR) explorations in multifunctional therapeutic agent development.

Properties

IUPAC Name

5-methyl-2-phenyl-1H-imidazole
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InChI

InChI=1S/C10H10N2/c1-8-7-11-10(12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

TYOXIFXYEIILLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8061187
Record name 4-Methyl-2-phenyl-1H-imidazole
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Molecular Weight

158.20 g/mol
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CAS No.

827-43-0
Record name 2-Phenyl-4-methylimidazole
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Record name 1H-Imidazole, 5-methyl-2-phenyl-
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Record name 1H-Imidazole, 5-methyl-2-phenyl-
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Record name 4-Methyl-2-phenyl-1H-imidazole
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Record name 4-methyl-2-phenyl-1H-imidazole
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Foundational & Exploratory

Introduction: The Architectural Significance of 4-Methyl-2-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 4-Methyl-2-phenyl-1H-imidazole

This compound (CAS No. 827-43-0) is a heterocyclic aromatic organic compound that belongs to the substituted imidazole family.[1] The imidazole ring is a cornerstone pharmacophore in medicinal chemistry, forming the core of numerous natural products like the amino acid histidine and exhibiting a wide array of biological activities.[2] This guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of this compound, tailored for researchers and professionals in drug development and material science. The unique arrangement of a phenyl group at the C2 position and a methyl group at the C4 position imparts specific steric and electronic properties that influence its reactivity, binding capabilities, and utility as a synthetic intermediate.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. This compound is typically a white to tan crystalline powder under ambient conditions.[3][4] Its core physical and chemical characteristics are summarized below.

PropertyValueSource(s)
CAS Number 827-43-0[3][5]
Molecular Formula C₁₀H₁₀N₂[6]
Molecular Weight 158.20 g/mol [6]
Appearance White to tan powder/crystal[3][4]
Melting Point 180-183 °C[1][5]
Solubility Insoluble in water; Soluble in Methanol[1][3][7]
pKa (Predicted) 13.22 ± 0.10[3]

The low water solubility is expected for a molecule with significant nonpolar character from the phenyl ring.[3] The predicted pKa suggests weakly basic properties, characteristic of the imidazole ring system.

Caption: Structure of this compound and its key reactive centers.

Spectroscopic Characterization

Spectroscopic analysis is critical for the unambiguous identification and structural elucidation of the molecule. The FT-IR, FT-Raman, and NMR spectra for this compound have been recorded.[5]

TechniqueExpected Observations
¹H NMR Signals corresponding to the methyl protons (singlet, ~2.3 ppm), the imidazole C5-H proton (singlet, ~7.0-7.5 ppm), and the aromatic protons of the phenyl group (multiplet, ~7.2-8.0 ppm). The N-H proton signal is a broad singlet and its chemical shift is solvent-dependent.
¹³C NMR Resonances for the methyl carbon, the five distinct phenyl carbons, and the three distinct imidazole ring carbons (C2, C4, C5). The C2 carbon, attached to the phenyl group, would appear significantly downfield.[8] Due to tautomerization, signals for imidazole carbons can sometimes be difficult to detect in solution.[9]
IR Spectroscopy Characteristic peaks for N-H stretching (broad, ~3100-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C=N and C=C stretching in the imidazole and phenyl rings (~1450-1600 cm⁻¹), and C-H bending.
Mass Spec (GC-MS) A molecular ion peak (M⁺) at m/z = 158, with significant fragments corresponding to the loss of methyl or phenyl groups.[6]

The presence of tautomerism in imidazole systems can lead to peak broadening or the absence of certain signals in ¹³C NMR spectra recorded in solution, an effect that can be overcome using solid-state NMR techniques like ¹³C CP-MAS.[9]

Synthesis Pathway: A Multi-Component Approach

Substituted imidazoles are commonly synthesized via multi-component reactions that efficiently build the heterocyclic core from simple acyclic precursors. The Debus-Radziszewski reaction and its modern variations provide a robust framework.[10][11] A representative synthesis involves the condensation of benzaldehyde, a 1,2-dicarbonyl compound (like methylglyoxal, to provide the C4-methyl group), and an ammonia source.

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative example based on established multi-component imidazole synthesis methodologies.

  • Reagent Charging: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzaldehyde (1 equiv.), methylglyoxal (40% in H₂O, 1 equiv.), and ammonium acetate (2.5 equiv.).

  • Solvent Addition: Add glacial acetic acid (5-10 volumes) as the solvent.

    • Expert Insight: Acetic acid serves as both a solvent and a catalyst, facilitating the condensation steps by protonating carbonyl groups, thereby activating them towards nucleophilic attack.

  • Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup & Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of cold water or ice, which will cause the product to precipitate.

  • Neutralization: Carefully neutralize the solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 7-8. This step is crucial for ensuring complete precipitation of the imidazole product.

  • Filtration: Collect the crude solid product by vacuum filtration and wash the filter cake with cold water to remove residual salts and acetic acid.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound as a crystalline solid.

  • Validation: Confirm the identity and purity of the final product using melting point analysis and spectroscopic methods (NMR, IR).

Chemical Reactivity and Applications

The reactivity of this compound is governed by the interplay of its aromatic character and the nucleophilic/basic nitrogen atoms.

  • Curing Agent for Epoxy Resins: A significant industrial application is its use as a curing agent or accelerator for epoxy resin systems.[5] The nucleophilic N3 nitrogen atom attacks the epoxide ring, initiating ring-opening polymerization and leading to a cross-linked, durable polymer network.

  • Synthetic Intermediate: The compound serves as a valuable building block in organic synthesis. The N1 nitrogen can be readily alkylated or arylated to produce a variety of 1,2,4-trisubstituted imidazole derivatives. These derivatives are scaffolds for creating more complex molecules, including potential pharmaceuticals.

  • Role in Medicinal Chemistry: While this specific molecule is more noted as an intermediate, the 2-phenyl-imidazole scaffold is prevalent in drug discovery.[2][12] Derivatives have been investigated for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[13][14] The phenyl group at C2 can be further functionalized to modulate biological activity and pharmacokinetic properties. For instance, studies have explored its use in investigating the cytotoxic activity of related trifluoromethylimidazoles against human tumor cells.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation (H315) and serious eye irritation (H319).[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn during handling.[7] It should be stored in a cool, dry place in a tightly sealed container.[1][3]

References

  • This compound | C10H10N2 | CID 70012. PubChem. [Link]
  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
  • 2-(4-methylphenyl)-1H-imidazole.
  • Synthesis of 4,5‐diphenyl‐1‐methyl‐2‐(2‐naphthyl)‐1H‐imidazole (299) by...
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  • 4-Methyl-1-phenyl-1H-imidazole | C10H10N2 | CID 15656111. PubChem. [Link]
  • Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. ChemistrySelect. [Link]
  • An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry. [Link]
  • Crystal structure of 4-phenyl-5-(pyridin-2-yl)-1-((pyridin-2-yl)methyl)-1H-imidazole-2(3H)-thione, C20H16N4S.
  • The Cohesive Interactions in Phenylimidazoles. The Journal of Physical Chemistry A. [Link]
  • 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry. [Link]
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  • Crystal structure of 1-methyl-2-[(E)-2-(4-methylphenyl)ethenyl]-4-nitro-1H-imidazole. National Institutes of Health (NIH). [Link]
  • trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic n.
  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomeriz
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  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. National Institutes of Health (NIH). [Link]
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physicochemical properties of 4-Methyl-2-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-2-phenyl-1H-imidazole

Introduction

This compound (CAS No. 827-43-0) is a heterocyclic aromatic organic compound that belongs to the substituted imidazole family. The imidazole ring is a fundamental scaffold in numerous natural products, including the amino acid histidine, and is a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions.[1][2] This compound, featuring both a phenyl and a methyl substituent, serves as a valuable building block in organic synthesis and as a functional molecule in materials science.[3] Its properties make it a subject of interest for researchers in drug development, polymer chemistry, and synthetic methodology. This guide provides a comprehensive overview of its core physicochemical properties, spectral characteristics, and established protocols for their determination, aimed at researchers, scientists, and drug development professionals.

Molecular Structure and Identification

The molecular architecture consists of a central 1H-imidazole ring substituted with a phenyl group at the 2-position and a methyl group at the 4-position. This arrangement dictates its electronic properties, reactivity, and intermolecular interactions.

Figure 2: Workflow for Melting Point Determination.

Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)

This protocol is based on the OECD Guideline 105 for testing water solubility. It is a robust method for determining the saturation limit of a compound in a solvent.

Causality: This method establishes thermodynamic equilibrium between the solid solute and the solution, providing the true saturation solubility, a critical parameter for formulation and environmental fate assessment.

Methodology:

  • System Preparation: To a glass flask, add an excess amount of this compound to a known volume of distilled, deionized water (e.g., 100 mg in 100 mL).

  • Equilibration: Seal the flask and place it in a mechanical shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary test can establish the time required to reach a plateau in concentration.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Transfer an aliquot of the suspension to a centrifuge tube and centrifuge at high speed (e.g., 10,000 rpm for 15 minutes) to pellet all undissolved solids.

  • Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Prepare a series of dilutions and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibrated standard curve.

  • Calculation and Reporting: Calculate the concentration in the original supernatant (e.g., in mg/L or mol/L). The experiment should be performed at least in triplicate.

Figure 3: Workflow for Shake-Flask Solubility Determination.

Stability, Handling, and Applications

Stability and Storage: this compound is a stable solid under standard conditions. It should be stored in a tightly closed container in a dry, cool, and well-ventilated place to prevent degradation. [4][5] Handling: Standard laboratory personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified as a skin, eye, and respiratory irritant. [6]Handling should be done in a manner that avoids dust formation. [5] Applications in Research and Development:

  • Polymer Chemistry: It is used as a curing agent for epoxy resins, where the imidazole nitrogen atoms facilitate the polymerization process. [3]* Organic Synthesis: It serves as a precursor for the synthesis of more complex aza-heterocyclic compounds. For instance, it participates in the ring-opening of bicyclic olefins. * Medicinal Chemistry Research: While not a drug itself, it is used as a building block or a tool compound. For example, it has been used to investigate the cytotoxic activity of related trifluoromethylimidazoles against tumor cells. [3]The broader imidazole scaffold is of immense interest for its wide range of biological activities, including antibacterial, antifungal, and anticancer properties. [1][2]

Conclusion

This compound is a well-characterized compound with a distinct set of physicochemical properties that make it valuable in both materials and life sciences. Its thermal stability, defined structure, and moderate lipophilicity are key attributes for its application as a synthetic intermediate and functional molecule. The provided data and protocols offer a solid foundation for researchers to confidently incorporate this compound into their experimental designs, from planning a chemical synthesis to developing a new polymer formulation or initiating a medicinal chemistry campaign.

References

  • Chemical Synthesis Database. (2025). 2-(4-methylphenyl)-1H-imidazole.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Bai, G., et al. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry.
  • Domańska, U., & Rogalski, M. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(4), 867–873.
  • SpectraBase. (n.d.). 4(or 5)-methyl-2-phenylimidazole. John Wiley & Sons, Inc.
  • Ayyanar, A., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. PMC - NIH.
  • Al-Ostoot, F. H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC.

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An In-depth Technical Guide to 4-Methyl-2-phenyl-1H-imidazole: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-phenyl-1H-imidazole is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry and materials science. As a substituted imidazole, it serves as a crucial scaffold in the development of a wide range of biologically active molecules.[1][2] Imidazole derivatives are known to exhibit a broad spectrum of pharmacological properties, including antifungal, anti-inflammatory, and anticancer activities.[3][4] This guide provides a comprehensive overview of the structure, properties, and synthetic methodologies for this compound, with a focus on the underlying chemical principles and practical experimental protocols.

Part 1: Structural Elucidation and Physicochemical Properties

Molecular Structure

The structure of this compound consists of a five-membered imidazole ring substituted with a methyl group at the 4-position and a phenyl group at the 2-position. The presence of the imidazole core, a key component of essential biomolecules like the amino acid histidine, imparts unique chemical characteristics to the molecule.

Key Structural Features:

  • Imidazole Ring: A planar, aromatic heterocycle containing two nitrogen atoms. This ring system is capable of acting as both a hydrogen bond donor and acceptor, contributing to its ability to interact with biological targets.

  • Phenyl Group: An aromatic substituent at the C2 position which influences the molecule's steric and electronic properties, often enhancing its binding affinity to target proteins.

  • Methyl Group: A small alkyl substituent at the C4 position which can modulate the molecule's lipophilicity and metabolic stability.

The IUPAC name for this compound is this compound.[5] Its chemical formula is C₁₀H₁₀N₂ and it has a molecular weight of 158.20 g/mol .[5][6]

Spectroscopic and Physicochemical Data

The structural characterization of this compound is typically achieved through a combination of spectroscopic techniques.

PropertyValueReference
Molecular Formula C₁₀H₁₀N₂[5][6]
Molecular Weight 158.20 g/mol [5][6]
Appearance Pale yellow solid[7]
Melting Point 180-183 °C[8]
CAS Number 827-43-0[5]

Spectroscopic data, such as ¹H NMR, ¹³C NMR, and IR spectroscopy, are essential for confirming the identity and purity of the synthesized compound. While specific spectral data can vary slightly depending on the solvent and instrument used, representative values are crucial for verification. Theoretical investigations and experimental recordings of FT-IR, FT-Raman, and FT-NMR spectra have been conducted to analyze the molecular structure and vibrational properties of 4-methyl-2-phenylimidazole.[8]

Part 2: Synthesis Methodologies

The synthesis of this compound can be accomplished through several routes, with the Debus-Radziszewski reaction being a classic and widely employed method.[9][10][11] Modern advancements have also introduced more efficient and environmentally friendly approaches, such as microwave-assisted synthesis.

The Debus-Radziszewski Imidazole Synthesis

This multicomponent reaction provides a straightforward approach to imidazole synthesis from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[9][12] For the synthesis of this compound, the specific reactants are:

  • 1,2-Dicarbonyl: Methylglyoxal (pyruvaldehyde)

  • Aldehyde: Benzaldehyde

  • Ammonia Source: Ammonium acetate is commonly used as it also acts as a mild acid catalyst.

The overall reaction can be summarized as the condensation of these three components to form the imidazole ring.[3]

Reaction Scheme:

Debus_Radziszewski_Synthesis Reactants Methylglyoxal + Benzaldehyde + Ammonium Acetate Product This compound Reactants->Product Condensation & Cyclization Solvent Solvent (e.g., Acetic Acid, Ethanol) Solvent->Product Conditions Heat (Reflux) Conditions->Product

Caption: Debus-Radziszewski synthesis of this compound.

Mechanism Overview: The reaction mechanism is thought to proceed in two main stages, although the exact pathway is not definitively established.[9]

  • Diimine Formation: In the first stage, the 1,2-dicarbonyl compound (methylglyoxal) reacts with two equivalents of ammonia to form a diimine intermediate.[9][11][13]

  • Condensation and Cyclization: The diimine intermediate then condenses with the aldehyde (benzaldehyde). This is followed by an intramolecular cyclization and subsequent oxidation (aromatization) to yield the final imidazole product.

Detailed Experimental Protocol (Conventional Heating):

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1 equivalent), methylglyoxal (1 equivalent, typically as a 40% aqueous solution), and ammonium acetate (2-3 equivalents).

  • Solvent: Add a suitable solvent such as glacial acetic acid or ethanol. Acetic acid often serves as both a solvent and a catalyst.

  • Heating: Heat the reaction mixture to reflux for a period of 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-water to precipitate the product.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol-water mixture.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[14][15] This approach is particularly beneficial for multicomponent reactions like the Debus-Radziszewski synthesis.[3]

Advantages of Microwave-Assisted Synthesis:

  • Rapid Heating: Microwaves directly heat the reaction mixture, leading to a significant reduction in reaction time, often from hours to minutes.[15]

  • Improved Yields: The efficient and uniform heating can minimize the formation of side products, resulting in higher yields of the desired imidazole.[3][14]

  • Greener Chemistry: Shorter reaction times and often the possibility of using solvent-free conditions contribute to a more environmentally friendly process.[15][16]

Experimental Protocol (Microwave-Assisted):

  • Reactant Mixture: In a microwave-safe reaction vessel, combine benzaldehyde (1 equivalent), methylglyoxal (1 equivalent), and ammonium acetate (2.5 equivalents).

  • Catalyst (Optional): An acid catalyst such as glyoxylic acid can be added to enhance the reaction rate.[17] In some cases, the reaction can be performed under solvent-free conditions.

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a specific power (e.g., 180-720 watts) for a short duration (e.g., 1-7 minutes).[14][17] The reaction progress can be monitored by TLC.

  • Work-up and Purification: The work-up and purification steps are similar to the conventional method, involving precipitation in ice-water, filtration, and recrystallization.

Microwave_Synthesis_Workflow Start Combine Reactants: Benzaldehyde, Methylglyoxal, Ammonium Acetate Microwave Microwave Irradiation (e.g., 180W, 1-3 min) Start->Microwave TLC Monitor by TLC Microwave->TLC Workup Precipitate in Ice-Water TLC->Workup Reaction Complete Purification Filter and Recrystallize Workup->Purification Product Pure this compound Purification->Product

Caption: Workflow for microwave-assisted synthesis of this compound.

Comparison of Synthesis Methods
ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 1-3 hours1-7 minutes[14][17]
Energy Consumption HighLow
Yield Moderate to GoodGood to Excellent[3]
Solvent Usage Often requires a solventCan be performed solvent-free[17][18]
Scalability Well-established for large scaleCan be challenging for very large scale

Part 3: Applications in Drug Development and Research

This compound and its derivatives are of significant interest in drug discovery due to their diverse biological activities. The imidazole scaffold is a common feature in many approved drugs.

Key Application Areas:

  • Antifungal Agents: Imidazole-based compounds are the cornerstone of many antifungal therapies.

  • Anti-inflammatory Agents: Certain imidazole derivatives have shown potent anti-inflammatory properties.

  • Anticancer Agents: The imidazole core has been incorporated into novel compounds with cytotoxic activity against various cancer cell lines.[1]

  • Corrosion Inhibitors: Imidazoles have also found applications in materials science as effective corrosion inhibitors for various metals.[10]

  • Precursor for Further Synthesis: 4-Methyl-2-phenylimidazole serves as a versatile starting material for the synthesis of more complex aza-heterocyclic compounds and N-substituted imidazoles.[8]

Conclusion

This compound is a valuable heterocyclic compound with a well-defined structure and diverse synthetic routes. The classical Debus-Radziszewski reaction provides a reliable method for its preparation, while modern microwave-assisted techniques offer a more rapid and efficient alternative. The versatile biological activities of imidazole derivatives ensure that this compound will continue to be a molecule of interest for researchers in medicinal chemistry and related fields. The choice of synthetic method will depend on the specific requirements of the researcher, including scale, desired efficiency, and available equipment.

References

  • Debus–Radziszewski imidazole synthesis. (n.d.). In Wikipedia.
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  • Scribd. (n.d.). Debus-Radziszewski Imidazole Synthesis.
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  • Semantic Scholar. (n.d.). An Efficient One-Pot Catalyzed Synthesis of 2,4-Disubstituted 5-Nitroimidazoles Displaying Antiparasitic and Antibacterial Activities.
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  • MDPI. (n.d.). An Efficient One-Pot Catalyzed Synthesis of 2,4-Disubstituted 5-Nitroimidazoles Displaying Antiparasitic and Antibacterial Activities.
  • RSC Publishing. (2015). A sequential one-pot approach to 1,2,4,5-tetrasubstituted-2H-imidazole synthesis from disubstituted alkynes.
  • ResearchGate. (n.d.). Radziszewski Imidazole Synthesis and Smiles Rearrangement Reaction.
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  • Thieme Connect. (2009). A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles.
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  • PubMed Central. (n.d.). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines.
  • ResearchGate. (n.d.). Synthesis of 4,5‐diphenyl‐1‐methyl‐2‐(2‐naphthyl)‐1H‐imidazole (299) by Ni(0)‐catalyzed direct C‐2 arylation of imidazole 297.
  • International Union of Crystallography. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl).
  • ACS Omega. (2017). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines.
  • Oriental Journal of Chemistry. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach.
  • PubMed Central. (n.d.). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening.
  • Royal Society of Chemistry. (n.d.). Supporting Information for: Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction.
  • Indian Journal of Pharmaceutical Sciences. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5- Diphenyl-1H-Imidazoles.
  • ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl).
  • ResearchGate. (2024). Microwave-assisted synthesis and thermal properties of 2,4,5-triphenyl-1-(4-(phenyldiazenyl)phenyl)-1h-imidazole.
  • PubMed Central. (2021). Synthesis and therapeutic potential of imidazole containing compounds.
  • PubMed Central. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
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  • ResearchGate. (n.d.). Synthesis of Some Derivatives of 4-phenyl-1,3-dihydro-2H-imidazole-2-thion Using Ionic Liquid as Catalyst and Evaluation of Their Antimicrobial Activity.
  • Organic Chemistry Portal. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition.
  • Turkish Journal of Chemistry. (n.d.). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism.
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IUPAC name for 4-Methyl-2-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methyl-2-phenyl-1H-imidazole: Synthesis, Characterization, and Applications

Abstract

This compound is a pivotal heterocyclic compound that serves as a versatile building block in both medicinal chemistry and materials science. Its unique structural features—a reactive imidazole core, a methyl substituent influencing electronic properties, and a phenyl group offering sites for further functionalization—make it a molecule of significant interest. This guide provides an in-depth analysis of its nomenclature, synthesis, comprehensive spectroscopic characterization, chemical reactivity, and key applications. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal relationships behind experimental methodologies and offers field-proven insights for researchers, scientists, and professionals in drug development.

Nomenclature, Tautomerism, and Physicochemical Properties

The designation "this compound" is commonly used in chemical literature and supplier catalogs.[1][2] However, due to prototropic tautomerism, the proton on the imidazole ring's nitrogen atom can readily migrate between the two nitrogen atoms. This rapid equilibrium means that this compound is in constant exchange with its tautomer, 5-methyl-2-phenyl-1H-imidazole. Consequently, the 4- and 5-positions are often considered equivalent, especially in solution. The IUPAC preferred name is often cited as 5-methyl-2-phenyl-1H-imidazole, but for the purposes of this guide, we will use the common name specified in the topic.[3] This tautomerism is not merely a nomenclatural curiosity; it has significant implications for the molecule's reactivity and its characterization by spectroscopic methods, particularly ¹³C NMR.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀N₂[1]
Molecular Weight 158.20 g/mol [3][5]
CAS Number 827-43-0[1]
Melting Point 180-183 °C[6]
Appearance White to light-yellow crystalline powder[6]
InChI Key TYOXIFXYEIILLY-UHFFFAOYSA-N[3]
SMILES Cc1c[nH]c(n1)-c2ccccc2

Synthesis Methodology: The Radiszewski Reaction

The synthesis of 2,4-disubstituted imidazoles can be approached through various classical and modern methods, including the Debus and Wallach syntheses or catalyst-free cyclizations.[7][8] One of the most robust and widely applicable methods for this class of compounds is a variation of the Radiszewski synthesis. This approach involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.

For the targeted synthesis of this compound, a logical and field-proven pathway involves the reaction of benzaldehyde, methylglyoxal, and ammonium acetate (as an ammonia source). The choice of these precursors is strategic: benzaldehyde provides the 2-phenyl group, methylglyoxal supplies the C4-methyl and C5 backbone, and ammonium acetate facilitates the cyclization and provides the necessary nitrogen atoms. This one-pot, multi-component reaction is valued for its operational simplicity and efficiency.

Experimental Protocol: Synthesis of this compound
  • Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1.0 eq), methylglyoxal (40% solution in water, 1.1 eq), and ammonium acetate (2.5 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent (approx. 5 volumes relative to the aldehyde). The acidic medium is crucial as it catalyzes the initial condensation steps.

  • Reaction Execution: Heat the mixture to reflux (approximately 120 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase such as 1:1 Ethyl Acetate:Hexane.

  • Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker of cold water or ice, which will cause the product to precipitate.

  • Neutralization: Carefully neutralize the solution by adding a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8. This step is critical to ensure the product is in its free base form for isolation.

  • Filtration and Washing: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual salts and acetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure this compound as a crystalline solid.

Reaction Mechanism

The mechanism proceeds through a series of condensations and a final cyclization. Initially, benzaldehyde reacts with ammonia (from ammonium acetate) to form a hydrobenzamide intermediate. Concurrently, methylglyoxal and ammonia condense. These fragments then combine, and subsequent cyclization followed by an oxidation/aromatization step yields the stable imidazole ring.

G cluster_reactants Starting Materials cluster_products Product benzaldehyde Benzaldehyde intermediate1 Condensation & Imine Formation benzaldehyde->intermediate1 methylglyoxal Methylglyoxal methylglyoxal->intermediate1 nh3 Ammonia (from NH₄OAc) nh3->intermediate1 product This compound intermediate2 Cyclization intermediate1->intermediate2 Key Intermediate Assembly intermediate3 Dehydration & Aromatization intermediate2->intermediate3 Dihydroimidazole intermediate intermediate3->product

Caption: Generalized workflow for the Radiszewski synthesis.

Spectroscopic and Structural Elucidation

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following data represent typical findings for this compound.

Table 2: Spectroscopic Data for this compound

TechniqueObservationInterpretation
¹H NMR δ ~12.0 (br s, 1H), δ 7.8-8.0 (m, 2H), δ 7.2-7.5 (m, 3H), δ ~6.8 (s, 1H), δ ~2.2 (s, 3H)NH proton (exchangeable), ortho-protons of phenyl ring, meta/para-protons of phenyl ring, C5-H of imidazole ring, C4-CH₃ protons.[9]
¹³C NMR δ ~145, ~135, ~130, ~128, ~127, ~125, ~115, ~13C2 (imidazole), C4 (imidazole), Phenyl C-ipso, Phenyl C-ortho/meta/para, C5 (imidazole), Methyl Carbon. Note: Due to tautomerization, C4 and C5 signals can be broad or difficult to resolve in solution.[4][10]
FT-IR (KBr) ~3150 cm⁻¹ (broad), ~3050 cm⁻¹, ~1600 cm⁻¹, ~1480 cm⁻¹N-H stretch, Aromatic C-H stretch, C=N stretch, Aromatic C=C stretch.[3][6]
Mass Spec (EI) m/z 158 (M⁺), 157 (M-H)⁺, 104Molecular ion peak, Loss of a hydrogen radical, Phenylnitrile fragment.[3]
Expert Insights on Characterization
  • ¹H NMR: The broad singlet for the N-H proton is a hallmark of imidazole derivatives and its chemical shift can be highly dependent on solvent and concentration. Its disappearance upon a D₂O shake experiment is a definitive confirmation.

  • ¹³C NMR: The challenge in observing distinct C4 and C5 signals in solution-phase ¹³C NMR is a direct consequence of the rapid proton tautomerism.[4] This phenomenon averages the chemical environments of these two carbons. For unambiguous assignment, solid-state NMR (CP-MAS) is the authoritative technique, as it freezes out the tautomeric exchange, allowing for the resolution of distinct signals for both tautomers if they co-exist in the crystal lattice.[4]

  • FT-IR: The broadness of the N-H stretching band is indicative of hydrogen bonding in the solid state, a common feature in imidazole crystal structures.

Chemical Reactivity and Derivatization Potential

The reactivity of this compound is governed by several structural features: the acidic N-H proton, the basic sp²-hybridized nitrogen, and the aromatic nature of both the imidazole and phenyl rings.

  • N-Alkylation/Acylation: The N-H proton is weakly acidic and can be deprotonated by a moderately strong base (e.g., NaH) to form an imidazolate anion. This anion is a potent nucleophile and readily reacts with electrophiles like alkyl halides or acyl chlorides to yield N1-substituted derivatives. This is a primary pathway for incorporating the imidazole core into larger molecular frameworks.

  • Electrophilic Substitution: The imidazole ring itself is electron-rich and can undergo electrophilic substitution, although it is less reactive than pyrrole. The C5 position is the most likely site for substitution. The phenyl ring can also undergo classical electrophilic aromatic substitution (nitration, halogenation, etc.), typically directed to the ortho- and para-positions, though conditions must be chosen carefully to avoid reaction at the imidazole ring.

  • Coordination Chemistry: The lone pair of electrons on the sp² nitrogen atom makes the molecule an excellent ligand for coordinating with metal ions, forming a wide range of metal complexes.

Sources

4-Methyl-2-phenyl-1H-imidazole CAS number 827-43-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methyl-2-phenyl-1H-imidazole (CAS 827-43-0): Synthesis, Characterization, and Applications

Abstract

This compound (CAS No. 827-43-0) is a disubstituted imidazole derivative that serves as a cornerstone in both industrial and research applications. Its unique structural scaffold, featuring a phenyl group at the 2-position and a methyl group at the 4-position, imparts a combination of steric, electronic, and reactive properties that make it highly versatile. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. It delves into the compound's physicochemical properties, details robust synthesis and characterization methodologies, explores its chemical reactivity, and highlights its principal applications in polymer chemistry, materials science, and as a key intermediate in medicinal chemistry. The narrative emphasizes the causality behind experimental choices, providing field-proven insights grounded in authoritative references.

Introduction to the Imidazole Scaffold

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure in the chemical and biological sciences.[1] It is the core component of essential biomolecules like the amino acid histidine and purines, and its unique proton-donating and accepting capabilities are fundamental to the mechanisms of many enzymes.[1] In synthetic chemistry, the imidazole moiety is a versatile building block for a vast array of functional molecules, from ionic liquids and catalysts to highly active pharmaceutical agents.[2][3]

This compound belongs to the 2,4-disubstituted class of imidazoles. The phenyl group at the C2 position enhances the molecule's thermal stability and solubility in organic solvents, while the methyl group at C4 can influence its reactivity and steric profile.[4] This combination makes it a molecule of significant interest, particularly valued for its efficacy and versatility.[4]

Physicochemical and Structural Properties

This compound typically appears as a white to light yellow crystalline solid.[4] Its core properties are summarized in the table below. A key structural feature is the existence of two equivalent tautomeric forms, where the N-H proton can reside on either nitrogen atom, a property that is crucial to its reactivity and biological interactions.

Table 1: Core Physicochemical Properties
PropertyValueSource(s)
CAS Number 827-43-0[5]
Molecular Formula C₁₀H₁₀N₂[5]
Molecular Weight 158.20 g/mol [5][6]
Melting Point 180-183 °C (lit.)[7]
Boiling Point 352.7 ± 11.0 °C (Predicted)[7][8]
Density 1.109 ± 0.06 g/cm³ (Predicted)[7]
pKa 13.22 ± 0.10 (Predicted)[7]
Solubility Insoluble in water[7]
Appearance White to light yellow powder/crystal[4][7]

Synthesis and Purification

The synthesis of 2,4-disubstituted imidazoles is a well-established area of organic chemistry, with several reliable methods available. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

Debus-Radziszewski Imidazole Synthesis

One of the most common and versatile methods for preparing 2,4,5-trisubstituted imidazoles, which can be adapted for 2,4-disubstituted analogues, is the Radziszewski synthesis. The classical approach involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For this compound, a logical pathway involves the reaction between benzaldehyde, methylglyoxal, and ammonium acetate.

Causality of Component Selection:

  • Benzaldehyde: Serves as the source for the phenyl group at the C2 position.

  • Methylglyoxal (or its precursor, acetol): Provides the C4-C5 backbone of the imidazole ring, including the methyl group at C4.

  • Ammonium Acetate: Functions as the ammonia source, providing the two nitrogen atoms of the imidazole ring. The acetate acts as a mild catalyst.

Experimental Protocol: Radziszewski Synthesis
  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1.0 eq), methylglyoxal (40% solution in water, 1.05 eq), and ammonium acetate (2.5 eq) in glacial acetic acid.

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker of ice-cold water. A precipitate will form.

  • Neutralization: Slowly neutralize the mixture with a concentrated ammonium hydroxide solution until it is basic (pH ~8-9). This step is crucial to deprotonate the imidazole product and ensure its precipitation out of the aqueous solution.

  • Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water to remove residual salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

Diagram 1: General Workflow for Radziszewski Synthesis

G reagents Combine Reactants: - Benzaldehyde - Methylglyoxal - Ammonium Acetate - Glacial Acetic Acid reflux Heat to Reflux (110-120 °C, 2-3h) reagents->reflux Heating workup Cool and Pour into Ice Water reflux->workup Reaction Complete neutralize Neutralize with NH4OH (to pH 8-9) workup->neutralize Precipitate Forms filter Vacuum Filtration & Water Wash neutralize->filter Isolate Crude Solid purify Recrystallize (e.g., Ethanol/Water) filter->purify product Pure 4-Methyl-2-phenyl- 1H-imidazole purify->product

Caption: A typical laboratory workflow for the synthesis and purification of the target compound.

Alternative Synthetic Routes

Modern organic synthesis has introduced alternative pathways, including transition-metal-free and catalyzed reactions. For instance, a [3+2] cyclization of vinyl azides with amidines provides a regioselective route to 2,4-disubstituted imidazoles under mild conditions.[9] Nickel-catalyzed cascade reactions have also been developed to access these structures efficiently.[10] These methods are particularly valuable for creating diverse libraries of imidazole derivatives for screening purposes.

Spectroscopic and Structural Characterization

Unambiguous identification of the synthesized compound is critical. A combination of spectroscopic techniques provides a complete picture of the molecular structure.

Table 2: Spectroscopic Data Summary
TechniqueObservationInterpretationSource(s)
¹H NMR See detailed analysis below.Confirms proton environment.[6][11]
¹³C NMR See detailed analysis below.Confirms carbon skeleton.[6]
FT-IR (KBr) ~3400-3000 cm⁻¹ (broad), ~1605 cm⁻¹, ~1480 cm⁻¹N-H stretch, C=N stretch, Aromatic C=C stretch.[6][7]
GC-MS Molecular Ion (M⁺) at m/z = 158Confirms molecular weight.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR Analysis: In a typical spectrum (in CDCl₃), one would expect to see:

    • A singlet for the methyl protons (–CH₃) around δ 2.3 ppm.

    • A singlet for the C5-H proton on the imidazole ring around δ 7.0-7.2 ppm.

    • Multiplets for the phenyl group protons between δ 7.3-7.9 ppm. The two protons ortho to the imidazole ring are typically shifted further downfield.

    • A broad singlet for the N-H proton, which can appear over a wide range (often δ 10-12 ppm) and may exchange with D₂O.

  • ¹³C NMR Analysis: Key expected signals include:

    • The methyl carbon (–CH₃) around δ 14 ppm.

    • The imidazole ring carbons (C4, C5) between δ 115-140 ppm.

    • The C2 carbon of the imidazole ring, attached to the phenyl group, would be the most downfield among the heterocyclic carbons, typically > δ 145 ppm.

    • Aromatic carbons of the phenyl ring between δ 125-135 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying key functional groups. A broad absorption band between 3400 and 3000 cm⁻¹ is characteristic of the N-H stretching vibration, indicative of hydrogen bonding. The sharp peak around 1605 cm⁻¹ corresponds to the C=N stretching of the imidazole ring, while aromatic C=C stretching vibrations from both rings appear in the 1500-1400 cm⁻¹ region.[7]

Chemical Reactivity and Derivatization

The reactivity of this compound is governed by the electron-rich nature of the imidazole ring and the presence of the N-H proton.

Diagram 2: Key Reactivity Pathways

G cluster_n N-Functionalization cluster_c C-Functionalization cluster_m Coordination Chemistry start This compound alkylation N-Alkylated Product start->alkylation R-X, Base acylation N-Acylated Product start->acylation RCOCl, Base halogenation C5-Halogenated Product start->halogenation NBS / NCS complex Metal Complex [M-N Coordination] start->complex Metal Salt (e.g., CuCl₂)

Caption: Major reaction pathways for the derivatization of the title compound.

  • N-Functionalization: The N-H proton is acidic and can be readily removed by a base, allowing for facile N-alkylation, N-arylation, or N-acylation. This is the most common site for derivatization to build more complex molecules. For example, it is used in the preparation of 1-[(2-chlorophenyl)(diphenyl)methyl]-4-methyl-2-phenyl-1H-imidazole.[7]

  • Electrophilic Substitution: The imidazole ring is electron-rich and can undergo electrophilic substitution, typically at the C5 position, which is the most electron-dense carbon. Reactions like halogenation (with NBS or NCS) can proceed at this position.

  • Coordination Chemistry: The lone pair of electrons on the sp²-hybridized nitrogen atom makes imidazoles excellent ligands for a variety of metal ions. This property is exploited in the development of catalysts and metal-organic frameworks (MOFs).

Key Applications

The versatility of this compound has led to its use in several distinct high-value applications.

Polymer Chemistry: Epoxy Resin Curing

This compound is widely used as a curing agent and accelerator for epoxy resin systems.[4]

  • Mechanism of Action: The tertiary nitrogen atom of the imidazole ring acts as an anionic initiator. It attacks the electrophilic carbon of the epoxide ring, causing it to open. The resulting alkoxide is a potent nucleophile that then propagates the polymerization by attacking another epoxide monomer. The N-H proton can also participate in the curing process, acting as a co-catalyst. This dual functionality leads to a highly cross-linked, thermally stable polymer network.

  • Why It's Effective: The combination of the nucleophilic tertiary nitrogen and the active proton provides a rapid and efficient cure profile. The phenyl group enhances the thermal stability of the resulting polymer matrix. It is particularly effective in the curing of bisphenol-F epoxy resins.[7]

Diagram 3: Mechanism of Epoxy Curing

G imidazole Imidazole (Tertiary Amine) step1 Nucleophilic Attack (Ring Opening) imidazole->step1 epoxide1 Epoxide Monomer epoxide1->step1 intermediate Zwitterionic Intermediate step1->intermediate step2 Propagation intermediate->step2 epoxide2 Another Epoxide Monomer epoxide2->step2 polymer Cross-linked Polymer Network step2->polymer Chain Growth

Caption: Anionic polymerization of epoxides initiated by an imidazole catalyst.

Materials Science: Corrosion Inhibition

Imidazole derivatives are effective corrosion inhibitors for metals like copper and its alloys.[12][13]

  • Mechanism of Protection: this compound adsorbs onto the metal surface. This process is driven by the coordination between the nitrogen atoms' lone pair electrons and the vacant d-orbitals of the metal. This forms a thin, protective molecular layer that acts as a barrier, isolating the metal from the corrosive environment (e.g., acidic or chloride-containing solutions).[12] The phenyl group contributes to a more robust and hydrophobic barrier through π-stacking interactions on the surface.

Pharmaceutical and Agrochemical Research

The title compound is a valuable building block for synthesizing more complex molecules with potential biological activity.[4] The imidazole scaffold is present in numerous approved drugs, and derivatives of 4-methyl-2-phenyl-imidazole are frequently investigated for various therapeutic applications.

  • Scaffold for Drug Discovery: It is used as a starting material in the synthesis of aza-heterocyclic compounds.[7]

  • Investigative Tool: It serves as a reference or intermediate in studies exploring the cytotoxic activity of related compounds, such as 4-trifluoromethylimidazoles, against human tumor cells.[7][14] The imidazole core is a common feature in molecules targeting a range of activities, including antibacterial, antifungal, and anticancer effects.[2][15]

Safety, Handling, and Storage

As a laboratory chemical, proper handling of this compound is essential.

  • Hazard Identification: The compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7]

  • Recommended PPE: Wear suitable gloves, eye/face protection, and a dust mask (type N95 or equivalent) to avoid inhalation of the powder.[7]

  • First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice.[7]

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[7]

Conclusion and Future Outlook

This compound (CAS 827-43-0) is far more than a simple chemical intermediate. Its robust physicochemical properties and predictable reactivity make it an enabling tool in advanced materials and a privileged scaffold in medicinal chemistry. The continued exploration of its derivatives is likely to yield novel polymers with enhanced properties and new therapeutic agents that leverage the unique biological interactions of the imidazole core. As synthetic methodologies become more efficient, the accessibility of this versatile compound will undoubtedly spur further innovation across scientific disciplines.

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  • MDPI. Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. URL: https://www.mdpi.com/2079-4991/10/1/139
  • IUCr. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). URL: https://journals.iucr.org/e/issues/2018/01/00/gz2133/index.html

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An In-depth Technical Guide to 4-Methyl-2-phenyl-1H-imidazole: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-2-phenyl-1H-imidazole (CAS No. 827-43-0), a versatile heterocyclic compound with significant utility in polymer chemistry and medicinal drug discovery. This document details the molecule's fundamental physicochemical properties, provides a robust protocol for its synthesis and purification, outlines methods for its analytical characterization, and explores its primary applications. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their work. We will delve into the mechanistic underpinnings of its function as an epoxy curing agent and its role as a foundational scaffold for the development of novel therapeutics, such as indoleamine 2,3-dioxygenase (IDO) inhibitors.

Introduction and Core Molecular Properties

This compound is an aromatic heterocyclic organic compound featuring a central imidazole ring substituted with a phenyl group at the 2-position and a methyl group at the 4-position. The imidazole moiety is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs due to its ability to engage in various biological interactions.[1][2] The specific arrangement of substituents in this compound imparts a unique combination of steric and electronic properties, making it a valuable intermediate and functional molecule.

Its molecular formula is C₁₀H₁₀N₂ and it has a molecular weight of approximately 158.20 g/mol .[3][4][5] The presence of both a basic (pyridine-like) and a non-basic (pyrrole-like) nitrogen atom, along with the appended phenyl and methyl groups, dictates its chemical reactivity, solubility, and utility in various applications.

Physicochemical Data Summary

A compilation of the key physicochemical properties of this compound is presented in Table 1 for quick reference.

PropertyValueSource(s)
IUPAC Name This compound[3]
Synonyms 2-Phenyl-4-methylimidazole, 5-Methyl-2-phenyl-1H-imidazole[3]
CAS Number 827-43-0[4][6][7]
Molecular Formula C₁₀H₁₀N₂[6][8]
Molecular Weight 158.20 g/mol [3][4][5]
Appearance White to off-white crystalline powder[9]
Melting Point 180-183 °C[4][7]
Boiling Point 352.7 °C at 760 mmHg[8]
Density 1.1 ± 0.1 g/cm³[8]
pKa (Predicted) 13.22 ± 0.10[10]
LogP (XLogP3) 2.1[8]

Synthesis and Purification

The synthesis of this compound is most effectively achieved through a multicomponent condensation reaction, a variant of the classical Debus-Radziszewski imidazole synthesis.[6][7] This approach offers high atom economy by combining an aldehyde, a 1,2-dicarbonyl compound, and an ammonia source in a single pot.

Synthesis Workflow

The logical flow for the synthesis and subsequent purification of this compound is depicted in the following diagram.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Reactants: - Benzaldehyde - Methylglyoxal - Ammonium Acetate Reaction One-Pot Condensation (Debus-Radziszewski Reaction) Solvent: Glacial Acetic Acid Heat (Reflux) Reactants->Reaction Crude Crude Product Mixture Reaction->Crude Workup Aqueous Work-up - Neutralization (e.g., NH4OH) - Precipitation Crude->Workup Filtration Vacuum Filtration Workup->Filtration Recrystallization Recrystallization Solvent: Ethanol/Water Filtration->Recrystallization Drying Vacuum Drying Recrystallization->Drying Pure Pure Crystalline Product (>98% Purity) Drying->Pure

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis of 2,4,5-trisubstituted imidazoles, which can be adapted for the target molecule.[2]

Materials:

  • Benzaldehyde

  • Methylglyoxal (typically as a 40% aqueous solution)

  • Ammonium acetate

  • Glacial acetic acid

  • Ammonium hydroxide solution

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzaldehyde (1 equivalent), methylglyoxal (1 equivalent), and ammonium acetate (2.5 equivalents).

  • Solvent Addition: Add glacial acetic acid as the solvent. The volume should be sufficient to dissolve the reactants upon heating.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker of cold water or crushed ice.

  • Precipitation: Neutralize the acidic solution by slowly adding ammonium hydroxide solution until the pH is approximately 7-8. This will cause the crude product to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with copious amounts of cold deionized water to remove any residual salts.

  • Initial Drying: Allow the crude product to air-dry or place it in a desiccator overnight.

Detailed Experimental Protocol: Purification by Recrystallization

The purity of the synthesized compound can be significantly enhanced by recrystallization.[10][11] A mixed-solvent system, such as ethanol/water, is often effective.

Procedure:

  • Dissolution: Place the crude, dried this compound into an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. This should be done on a hot plate with stirring.

  • Induce Crystallization: To the hot, clear solution, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy. This indicates that the solution is saturated.

  • Clarification: Add a few more drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature without disturbance. Slow cooling is crucial for the formation of large, pure crystals.[12]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[13]

  • Final Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Final Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 60-70 °C) until a constant weight is achieved.

Analytical Characterization

Spectroscopic Data
TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~7.8-8.0 (m, 2H, ortho-Ph), ~7.3-7.5 (m, 3H, meta/para-Ph), ~6.8-7.0 (s, 1H, H-5 imidazole), ~2.2-2.4 (s, 3H, -CH₃). The N-H proton signal may be broad and appear around δ 9-12 ppm, or it may not be observed due to exchange.
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~148 (C-2), ~135 (C-4), ~130 (ipso-C of Ph), ~129 (para-C of Ph), ~128 (ortho-C of Ph), ~126 (meta-C of Ph), ~115 (C-5), ~14 (-CH₃).
FT-IR (KBr Pellet, cm⁻¹)ν (cm⁻¹): ~3400-3200 (N-H stretch, broad), ~3100 (Aromatic C-H stretch), ~2920 (Aliphatic C-H stretch), ~1605 (C=N stretch), ~1500 (Aromatic C=C stretch), ~770 & ~690 (C-H out-of-plane bend for monosubstituted benzene).
Mass Spec. (ESI-MS)m/z: 159.09 [M+H]⁺, 158.08 [M]⁺•. Key fragments may include loss of methyl or phenyl groups.

Note: The exact chemical shifts (δ) and absorption frequencies (ν) can vary depending on the solvent and experimental conditions.

Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the final product. A reversed-phase method is suitable for this compound.

Protocol: HPLC Purity Analysis

  • Instrumentation: HPLC system with a UV detector and a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).[15]

  • Mobile Phase: An isocratic or gradient system can be used. A typical mobile phase would be a mixture of methanol and a phosphate buffer (e.g., 0.025 M KH₂PO₄) or water with 0.1% formic acid. A common starting ratio is 70:30 (v/v) Methanol:Buffer.[16]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength between 215 nm and 300 nm.[16][17]

  • Sample Preparation: Prepare a sample solution by dissolving an accurately weighed amount of the compound in the mobile phase or a suitable diluent (e.g., methanol) to a concentration of approximately 100 µg/mL.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Key Applications and Mechanisms of Action

This compound serves as a critical component in both industrial and research settings, primarily in polymer science and drug discovery.

Epoxy Resin Curing Agent

Imidazoles are highly effective catalysts and curing agents for epoxy resins, producing cross-linked polymers with high thermal stability, chemical resistance, and excellent dielectric properties.[1][18]

Mechanism of Action: The curing process proceeds via an anionic polymerization mechanism initiated by the imidazole. The key steps are illustrated below.

  • Adduct Formation: The reaction initiates with a nucleophilic attack by the pyrrole-type nitrogen (N-1) of the imidazole ring on an epoxide ring. This opens the epoxide and forms a 1:1 adduct, creating a sterically hindered tertiary amine and an alkoxide anion.[1][19]

  • Anionic Polymerization: The newly formed alkoxide anion is a potent nucleophile that subsequently attacks another epoxide monomer. This propagates a chain reaction, leading to the formation of polyether linkages and the cross-linking of the resin.[18]

  • Catalyst Regeneration: In some cases, the imidazole can be regenerated through side reactions, allowing it to function as a true catalyst rather than just an initiator.

The presence of the N-H proton is crucial for the initial adduct formation, making 1,3-unsubstituted imidazoles like this compound particularly effective.[18][19]

Epoxy_Curing Imidazole This compound (R-Im-NH) Adduct 1:1 Adduct (Alkoxide Anion) Imidazole->Adduct Nucleophilic Attack (Ring Opening) Epoxy1 Epoxy Monomer Epoxy1->Adduct Polymer Propagating Polymer Chain (Polyether Network) Adduct->Polymer Anionic Polymerization Epoxy2 Another Epoxy Monomer Epoxy2->Polymer

Caption: Simplified mechanism of epoxy curing catalyzed by an N-H containing imidazole.

Scaffold in Drug Discovery: IDO Inhibitors

The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) is a significant therapeutic target in oncology. By catabolizing the essential amino acid tryptophan, IDO1 suppresses the immune system, allowing tumors to evade detection and destruction.[8][14] Small molecule inhibitors of IDO1 can restore anti-tumor immunity.

Role of the Phenyl-Imidazole Scaffold: The 4-phenyl-imidazole scaffold has been identified as a classic and effective pharmacophore for targeting IDO1.[9]

  • Heme Binding: The imidazole ring's non-protonated nitrogen (N-3) acts as a ligand, coordinating directly to the ferrous heme iron in the active site of the IDO1 enzyme. This binding event blocks the enzyme's ability to interact with its natural substrate, tryptophan.[8]

  • Structure-Activity Relationship (SAR): this compound serves as a foundational structure for medicinal chemistry efforts. Researchers systematically modify the phenyl and imidazole rings to enhance binding affinity and selectivity. For example, adding hydrogen bond donors to the phenyl ring can create favorable interactions with residues like Cys129 and Ser167 in the active site, leading to more potent inhibitors.[4][14] The development of advanced IDO1 inhibitors often begins with scaffolds like this, exploring how substitutions impact potency and pharmacokinetic properties.

Safety and Handling

This compound is an irritant. Standard laboratory safety protocols should be strictly followed.

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335).[3][4]

  • Precautions: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a compound of considerable scientific and industrial importance. Its straightforward synthesis, coupled with the versatile reactivity of the imidazole core, makes it a valuable building block. As a catalyst in polymer chemistry, it enables the production of high-performance epoxy materials. In medicinal chemistry, it provides a validated and promising scaffold for the rational design of enzyme inhibitors, particularly in the competitive field of cancer immunotherapy. This guide has provided the essential technical information and protocols required for researchers to confidently synthesize, characterize, and apply this compound in their respective fields.

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A Comprehensive Spectroscopic Guide to 4-Methyl-2-phenyl-1H-imidazole: From Data Acquisition to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methyl-2-phenyl-1H-imidazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its substituted imidazole core is a prevalent scaffold in numerous pharmacologically active molecules.[2][3][4][5][6] A thorough understanding of its structural and electronic properties is paramount for its application and for the development of new derivatives. This guide provides an in-depth analysis of the spectral data of this compound, offering not just the data itself, but the underlying principles and practical considerations for its acquisition and interpretation. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to characterize this and similar molecules.

The structural elucidation of a molecule like this compound relies on the synergistic application of various spectroscopic techniques. In this guide, we will delve into the key methods used for its characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section will provide a detailed interpretation of the spectral data, underpinned by the fundamental principles of each technique. Furthermore, we will present standardized protocols for data acquisition, ensuring that researchers can confidently reproduce and build upon these findings.

Molecular Structure and Tautomerism

Before delving into the spectral data, it is crucial to consider the structure of this compound. The imidazole ring is an aromatic heterocycle containing two nitrogen atoms. A key feature of N-unsubstituted imidazoles is the phenomenon of tautomerism, where the proton on the nitrogen can reside on either of the two nitrogen atoms. This rapid exchange can influence the observed spectra, particularly in NMR.[6][7]

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the number of different types of protons in a molecule and their connectivity. For this compound, the ¹H NMR spectrum provides distinct signals for the aromatic protons of the phenyl group, the proton on the imidazole ring, the methyl protons, and the N-H proton.

Data Summary
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.58s1HImidazole C-H
7.35-7.32m2HPhenyl H (ortho)
7.30-7.27m1HPhenyl H (para)
7.22-7.20m2HPhenyl H (meta)
7.05s1HImidazole N-H
2.18s3HMethyl (CH₃)

Note: Data acquired in CDCl₃/TMS.[8]

Spectral Interpretation
  • Phenyl Protons (7.20-7.35 ppm): The protons on the phenyl ring typically appear as a complex multiplet in this region. The ortho, meta, and para protons have slightly different chemical environments, leading to overlapping signals.

  • Imidazole C-H Proton (7.58 ppm): The single proton attached to the imidazole ring appears as a singlet. Its downfield shift is characteristic of protons on electron-deficient aromatic rings.

  • Imidazole N-H Proton (7.05 ppm): The proton attached to the nitrogen of the imidazole ring is often broad and its chemical shift can be highly dependent on the solvent and concentration. In some cases, it may exchange with deuterium from the solvent, leading to its disappearance from the spectrum.

  • Methyl Protons (2.18 ppm): The three protons of the methyl group are equivalent and thus appear as a sharp singlet.

G cluster_workflow ¹H NMR Data Acquisition Workflow prep Sample Preparation (Dissolve in CDCl₃ with TMS) acq Data Acquisition (400 MHz Spectrometer) prep->acq Insert sample proc Data Processing (Fourier Transform, Phasing, Baseline Correction) acq->proc FID signal analysis Spectral Analysis (Peak Picking, Integration, Assignment) proc->analysis Processed spectrum

Caption: A typical workflow for acquiring ¹H NMR data.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw free induction decay (FID) signal by applying a Fourier transform, followed by phase and baseline correction.

  • Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the peaks and assign them to the corresponding protons in the molecule.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

Data Summary
Chemical Shift (δ) ppmAssignment
137.3Imidazole C4
136.5Phenyl C1'
133.7Imidazole C2
131.1Phenyl C4'
129.2Phenyl C2'/C6'
128.6Phenyl C3'/C5'
126.7Imidazole C5
120.3-
17.4Methyl (CH₃)

Note: Data acquired in CDCl₃/TMS.[8]

Spectral Interpretation
  • Aromatic Carbons (126.7-137.3 ppm): The carbon atoms of the phenyl and imidazole rings resonate in this downfield region, which is characteristic of sp² hybridized carbons in aromatic systems. The quaternary carbons (C2, C4, C1') are typically weaker in intensity compared to the protonated carbons.

  • Methyl Carbon (17.4 ppm): The sp³ hybridized carbon of the methyl group appears at a significantly upfield chemical shift.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its identification and structural elucidation.

Data Summary

The mass spectrum of this compound shows a molecular ion peak ([M]⁺) at an m/z corresponding to its molecular weight.

  • Molecular Weight: 158.20 g/mol [9]

  • Major Fragments: Common fragments observed in the GC-MS data include m/z values of 158, 157, and 104.[9]

Fragmentation Analysis

The fragmentation pattern can provide valuable structural information. For this compound, the molecular ion ([C₁₀H₁₀N₂]⁺) is observed at m/z 158. The peak at m/z 157 likely corresponds to the loss of a hydrogen atom. The fragment at m/z 104 could arise from the cleavage of the imidazole ring.

G cluster_workflow GC-MS Analysis Workflow injection Sample Injection gc Gas Chromatography (Separation) injection->gc ionization Electron Ionization gc->ionization Eluted Analyte ms Mass Analysis (Quadrupole) ionization->ms Ions detection Detection ms->detection Separated Ions

Caption: A generalized workflow for GC-MS analysis.

Experimental Protocol
  • Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is injected into the gas chromatograph.

  • Gas Chromatography: The sample is vaporized and separated from the solvent and any impurities on a capillary column.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV for electron ionization).

  • Mass Analysis: The resulting positively charged ions and fragment ions are accelerated and separated based on their mass-to-charge ratio in a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands corresponding to specific functional groups.

Data Summary
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3437N-H StretchImidazole N-H
~3053C-H StretchAromatic C-H
~1681C=N StretchImidazole C=N
~1599, 1489C=C StretchAromatic C=C

Note: The exact positions of the peaks can vary slightly depending on the sampling method (e.g., KBr pellet, ATR). The data presented is a representative example for substituted imidazoles.[10]

Spectral Interpretation
  • N-H Stretching (~3437 cm⁻¹): A broad absorption band in this region is characteristic of the N-H stretching vibration of the imidazole ring. The broadening is due to hydrogen bonding.

  • Aromatic C-H Stretching (~3053 cm⁻¹): The sharp peaks in this region are due to the stretching vibrations of the C-H bonds on the phenyl and imidazole rings.

  • C=N and C=C Stretching (~1489-1681 cm⁻¹): The absorptions in this region are characteristic of the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, provides a detailed and self-validating picture of its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle. By understanding the principles behind each method and following robust experimental protocols, researchers can confidently characterize this and other related compounds, paving the way for their application in drug discovery and materials science. The data and methodologies presented in this guide serve as a foundational reference for scientists working with substituted imidazoles.

References

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The Emerging Therapeutic Potential of 4-Methyl-2-phenyl-1H-imidazole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole scaffold represents a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Among the vast array of imidazole-containing molecules, derivatives of 4-Methyl-2-phenyl-1H-imidazole are gaining increasing attention for their therapeutic promise. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanistic underpinnings of this specific class of compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge and offers practical insights into the evaluation of these promising molecules. We will delve into their potential as anticancer, antimicrobial, and anti-inflammatory agents, supported by established experimental protocols and an examination of relevant signaling pathways.

Introduction: The Imidazole Nucleus - A Privileged Scaffold in Pharmacology

The five-membered aromatic ring of imidazole, containing two nitrogen atoms, is a recurring motif in a multitude of natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal scaffold for designing molecules that can bind to a wide range of biological targets with high affinity and specificity. The inherent versatility of the imidazole ring allows for substitutions at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of imidazole-based drugs with a broad spectrum of therapeutic applications, including antifungal, anticancer, and antihistaminic agents.

This guide will focus specifically on derivatives of this compound, a class of compounds that combines the privileged imidazole core with the lipophilic phenyl group and a methyl substituent, offering a unique combination of structural features that can be exploited for therapeutic benefit.

Synthesis of this compound Derivatives: A General Overview

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common and efficient method is the multi-component one-pot synthesis, which offers advantages such as high yields and operational simplicity.

One-Pot Synthesis Protocol

A widely adopted method involves the condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, a primary amine, and ammonium acetate in a suitable solvent like glacial acetic acid.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve benzil (1 equivalent), the desired aromatic aldehyde (1 equivalent), the primary amine (1 equivalent), and ammonium acetate (1-2 equivalents) in glacial acetic acid.

  • Reaction: Stir the mixture at reflux for a specified duration (typically 2-6 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid by filtration, wash it thoroughly with water, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure substituted imidazole derivative.

This versatile method allows for the introduction of a wide variety of substituents on the imidazole ring, facilitating the generation of a library of compounds for biological screening.

Biological Activities of this compound Derivatives

While comprehensive biological data on a wide range of this compound derivatives is an emerging field, the existing literature on closely related phenyl-imidazole compounds provides strong indications of their potential therapeutic applications.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of imidazole derivatives. These compounds have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit key enzymes involved in cancer progression.[1] For instance, certain 2,4,5-trisubstituted imidazoles have exhibited significant cytotoxic effects against various human cancer cell lines.[2]

Hypothesized Mechanism of Action:

One of the key mechanisms by which imidazole derivatives may exert their anticancer effects is through the inhibition of protein kinases, such as mitogen-activated protein kinases (MAPKs), which are crucial for cancer cell signaling, growth, and survival.[1]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

  • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized imidazole derivatives and a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Antimicrobial Activity

The imidazole scaffold is a well-established pharmacophore in antimicrobial drug discovery. The presence of the imidazole ring in many antifungal drugs, such as ketoconazole and miconazole, highlights its importance in combating microbial infections. Derivatives of this compound are expected to exhibit antimicrobial properties, potentially through the disruption of microbial cell membranes or the inhibition of essential enzymes.

Experimental Protocol: Disc Diffusion Assay for Antimicrobial Screening

The disc diffusion method is a standard and straightforward technique for evaluating the antimicrobial activity of chemical substances.

  • Media Preparation: Prepare Mueller-Hinton agar plates for bacterial cultures.

  • Inoculation: Evenly spread a standardized inoculum of the test microorganism onto the surface of the agar plate.

  • Disc Application: Impregnate sterile paper discs with a known concentration of the test compound and place them on the inoculated agar surface.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is implicated in a wide range of diseases. Imidazole derivatives have shown promise as anti-inflammatory agents, often by targeting key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and p38 MAP kinase.[3][4]

Potential Mechanisms of Action:

  • COX-2 Inhibition: The COX-2 enzyme is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[3][5] Inhibition of COX-2 is a major strategy for the development of anti-inflammatory drugs.

  • p38 MAP Kinase Inhibition: The p38 MAP kinase signaling pathway plays a crucial role in the cellular response to inflammatory stimuli by regulating the production of pro-inflammatory cytokines.[4][6][7]

Signaling Pathways and Mechanistic Insights

To understand the therapeutic potential of this compound derivatives, it is essential to visualize the key signaling pathways they may modulate.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a central regulator of cellular responses to stress and inflammation.[4][6][7] Its activation leads to a cascade of events that ultimately result in the production of inflammatory mediators.

p38_MAPK_Pathway Stress Stress / Cytokines MAPKKK MAPKKK (e.g., MEKK, MLK) Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 Transcription_Factors Transcription Factors (e.g., ATF-2, MEF-2) p38->Transcription_Factors Inflammation Inflammation Transcription_Factors->Inflammation

Caption: The p38 MAP Kinase signaling cascade.

COX-2 Inflammatory Pathway

The COX-2 pathway is a critical component of the inflammatory response, leading to the synthesis of prostaglandins.[3][5]

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation

Caption: The COX-2 inflammatory pathway.

Data Summary and Structure-Activity Relationships

To facilitate the analysis of structure-activity relationships (SAR), it is crucial to present biological data in a clear and organized manner. The following table provides a template for summarizing the biological activity data of a series of this compound derivatives.

Compound IDR1R2R3Anticancer Activity (IC50, µM)Antimicrobial Activity (Zone of Inhibition, mm)Anti-inflammatory Activity (% Inhibition)
1 HHH
2 ClHH
3 OCH3HH
4 HNO2H
... .........

This table is a template and should be populated with experimental data.

By systematically modifying the substituents (R1, R2, R3) on the phenyl ring and other positions of the imidazole core, researchers can elucidate the key structural features required for potent and selective biological activity.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with the potential for development into novel therapeutic agents. Their versatile synthesis and the broad biological activities associated with the imidazole scaffold make them attractive targets for further investigation. Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of these derivatives to establish robust structure-activity relationships. Mechanistic studies will be crucial to identify the specific molecular targets and signaling pathways modulated by these compounds, ultimately paving the way for their translation into clinical applications.

References

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Introduction: The Imidazole Core in Modern Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Methyl-2-phenyl-1H-imidazole

This guide offers a comprehensive technical review of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, synthesis methodologies, and biological applications of this versatile scaffold. We will explore not just the "what" but the "why," providing field-proven insights into its synthesis and utility, grounded in authoritative scientific literature.

The imidazole ring is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products like the amino acid histidine and a wide array of synthetic pharmaceuticals.[1][2][3][4] Its unique electronic properties, including its aromaticity and amphoteric nature, allow it to interact with a diverse range of biological targets.[1] this compound, a disubstituted derivative, serves as a crucial building block and a subject of study in its own right, offering a platform for creating more complex molecules with tailored functions. This guide aims to consolidate the key technical information regarding its properties, synthesis, and applications, providing a foundational resource for laboratory research and development.

Core Properties and Structural Characterization

A thorough understanding of a compound's physicochemical properties is fundamental to its application. This compound is a solid at room temperature with a distinct melting point, indicating its purity and stability.

Physicochemical Data

The essential properties of this compound are summarized below for quick reference. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource
IUPAC Name This compoundPubChem[5]
Synonyms 2-Phenyl-4-methylimidazole, 5-methyl-2-phenyl-1H-imidazolePubChem[5]
CAS Number 827-43-0Sigma-Aldrich[6]
Molecular Formula C₁₀H₁₀N₂PubChem[5]
Molecular Weight 158.20 g/mol PubChem[5]
Melting Point 180-183 °C (lit.)ChemicalBook[7], Sigma-Aldrich[6]
SMILES CC1=CN=C(N1)C2=CC=CC=C2PubChem[5]
InChIKey TYOXIFXYEIILLY-UHFFFAOYSA-NPubChem[5]
Structural Elucidation

The structural identity of this compound is unequivocally confirmed through various spectroscopic techniques. The Fourier-transform infrared (FT-IR), FT-Raman, and nuclear magnetic resonance (FT-NMR) spectra have been thoroughly documented.[6][7] These analytical methods are crucial for verifying the successful synthesis of the target molecule and for quality control, ensuring the absence of impurities and starting materials. While a specific crystal structure for this exact compound is not widely published, related imidazole derivatives have been extensively studied using X-ray crystallography, which helps in understanding the typical bond lengths, angles, and intermolecular interactions within this class of compounds.[8][9]

Synthesis Methodologies: From Concept to Compound

The synthesis of substituted imidazoles is a well-established field, with several reliable methods available. The choice of a specific route is often dictated by the availability of starting materials, desired scale, and reaction efficiency. A modern and efficient approach for creating 2,4-disubstituted imidazoles involves a catalyst-free [3+2] cyclization reaction between vinyl azides and amidines.[10]

Representative Synthetic Protocol: Catalyst-Free [3+2] Cyclization

This protocol provides a robust method for synthesizing 2,4-disubstituted imidazoles. The causality behind this experimental design lies in its efficiency and high atom economy. The vinyl azide acts as a three-atom component and the amidine provides the remaining two atoms for the imidazole ring, with the loss of dinitrogen gas driving the reaction forward.

Experimental Protocol:

  • Reactant Preparation: In a dry round-bottom flask, dissolve the appropriate vinyl azide (1.0 equivalent) and benzamidine hydrochloride (1.5 equivalents) in acetonitrile.

  • Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equivalents) to the mixture. The DBU serves as a non-nucleophilic base to deprotonate the amidine hydrochloride, generating the free amidine necessary for the cyclization.

  • Reaction Condition: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The residue is then purified using column chromatography on silica gel.

  • Purification: Elute the column with an appropriate solvent system (e.g., 10% Ethyl Acetate in Hexane) to isolate the pure this compound.[10]

  • Characterization: Confirm the identity and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_purification Isolation & Purification A 1. Dissolve Vinyl Azide & Benzamidine HCl in Acetonitrile B 2. Add DBU as Base A->B Generates free amidine C 3. Stir at Room Temperature (Monitor by TLC) B->C Initiates cyclization D 4. Concentrate Reaction Mixture C->D Reaction complete E 5. Column Chromatography D->E F 6. Collect Pure Fractions E->F G Final Product: This compound F->G H Characterization (NMR, MS) G->H

Caption: Workflow for the synthesis of this compound.

Chemical Utility and Industrial Applications

Beyond its role as a target molecule, this compound is a valuable chemical intermediate and functional material.

  • Synthesis of Aza-heterocycles: It serves as a precursor for preparing more complex heterocyclic compounds.[6][7] This is foundational in drug discovery, where the imidazole core is decorated with various functional groups to modulate biological activity.

  • Polymer Chemistry: The compound is utilized as a curing agent for epoxy resins, specifically those based on diglycidyl ether of bisphenol-F.[6][7] In this role, the nitrogen atoms of the imidazole ring act as catalysts and initiators for the ring-opening polymerization of the epoxy groups, leading to a cross-linked, durable polymer network.

  • Organic Reactions: It has been shown to participate in the ring-opening of various bicyclic olefins, yielding trans-3,4-disubstituted derivatives, demonstrating its utility in stereoselective synthesis.[6][7]

Biological Activities and Therapeutic Potential

The imidazole scaffold is a cornerstone of pharmacology.[1][11] Derivatives have demonstrated a vast range of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2]

This compound itself is often used as a starting point or a reference compound in biological investigations. For instance, it is suitable for use in studies investigating the cytotoxic activity of related 4-trifluoromethylimidazoles against human tumor cells.[6][7] This highlights its role as a molecular scaffold upon which pharmacologically active moieties can be built.

Recent research into Alzheimer's disease has identified 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) as a key therapeutic target. A study focused on designing inhibitors for this enzyme synthesized a series of 2-phenyl-1H-benzo[d]imidazole derivatives, a class of compounds structurally related to this compound. One of the lead compounds from this study, which incorporates a substituted 2-phenyl-imidazole core, showed high inhibitory efficacy against the enzyme and was able to alleviate cognitive impairment in mouse models.[12] This demonstrates the therapeutic potential of the 2-phenyl-imidazole framework in neurodegenerative diseases.

Mechanism of Action: Enzyme Inhibition Model

The diagram below conceptualizes how a 2-phenyl-imidazole derivative might act as an enzyme inhibitor, a common mechanism for imidazole-based drugs.

G cluster_system Biological System Enzyme Target Enzyme (e.g., 17β-HSD10) Product Biological Product (Pathological Effect) Enzyme->Product Catalyzes conversion Substrate Natural Substrate Substrate->Enzyme Binds to active site Inhibitor Imidazole Derivative (e.g., Compound 33) Blocked Inhibition (Binding to Active Site) Inhibitor->Blocked Blocked->Enzyme Blocks substrate binding Therapy Therapeutic Outcome (Reduced Pathology) Blocked->Therapy Prevents product formation

Caption: Conceptual model of competitive enzyme inhibition by an imidazole derivative.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319).[5] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion and Future Perspectives

This compound is more than just a chemical compound; it is a versatile platform with significant utility in both academic research and industrial application. Its straightforward synthesis, well-characterized properties, and role as a precursor to pharmacologically active molecules underscore its importance. Future research will likely focus on leveraging this scaffold to develop novel therapeutics, particularly in areas like oncology and neurodegenerative disorders, by exploring new substitution patterns to optimize potency and selectivity. Furthermore, its application in materials science as a curing agent and building block for functional polymers remains an area ripe for further innovation. This guide provides a solid, technically-grounded starting point for any scientist looking to explore the potential of this valuable imidazole derivative.

References

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The Genesis of a Privileged Scaffold: A Historical and Synthetic Journey of the Imidazole Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The imidazole ring, a simple five-membered aromatic heterocycle, represents one of the most significant structural motifs in medicinal chemistry and biology. Its journey from a laboratory curiosity in the mid-19th century to a cornerstone of modern drug design is a compelling narrative of chemical discovery, biological elucidation, and therapeutic innovation. This guide provides a comprehensive exploration of this journey, detailing the initial synthesis by Heinrich Debus, the discovery of its pivotal role in the amino acid histidine, the pharmacological breakthroughs it enabled in antifungal and anti-ulcer therapies, and the evolution of its synthetic methodologies. For the drug development professional, understanding this history reveals the enduring legacy and future potential of this "privileged scaffold."

Section 1: The Dawn of Imidazole Chemistry: The Debus Synthesis

The story of imidazole begins in 1858, a pivotal year for organic chemistry when the very concept of chemical structure was being independently developed by Kekulé and Couper.[1][2] Against this backdrop of foundational discovery, German chemist Heinrich Debus reported the first synthesis of the molecule he named "glyoxaline."[3][4]

The synthesis was achieved through the reaction of glyoxal and formaldehyde with ammonia.[5] While historically groundbreaking, the Debus synthesis was noted for its relatively low yields.[4] The name "imidazole" was later coined in 1887 by Arthur Rudolf Hantzsch.[6]

The reaction, now considered a variant of the Debus-Radziszewski imidazole synthesis, is a multi-component reaction where a 1,2-dicarbonyl, an aldehyde, and ammonia condense to form the imidazole ring.[7] The generally accepted, albeit not definitively certain, mechanism proceeds in two main stages: the initial formation of a diimine from the dicarbonyl and ammonia, which then condenses with the aldehyde to cyclize and form the aromatic ring.[7]

Caption: The Debus-Radziszewski Imidazole Synthesis Workflow.

This initial synthesis, while not efficient by modern standards, was a critical first step. It provided chemists with access to a novel heterocyclic system, paving the way for future investigations into its properties and potential applications.

Section 2: From Laboratory Curiosity to Biological Cornerstone: The Discovery of Histidine

For several decades after its synthesis, imidazole remained largely a subject of academic chemical interest. Its profound biological significance was unveiled with the discovery and characterization of the amino acid histidine , first isolated by Albrecht Kossel and Sven Gustaf Hedin in 1896.[8] Structural elucidation revealed that histidine possesses an imidazole side chain, a feature that is central to its unique and vital biochemical functions.

The imidazole group of histidine has a pKa of approximately 6.0, which is unique among the standard amino acids.[8] This allows it to function as both a proton donor and acceptor at physiological pH, making it an exceptionally versatile participant in enzyme-catalyzed reactions.[9] This ability to shuttle protons is fundamental to the catalytic mechanism of countless enzymes.

In many enzyme active sites, histidine is a key member of a catalytic triad , a group of three amino acids that work in concert to facilitate catalysis. A classic example is in serine proteases, where the imidazole side chain of a histidine residue abstracts a proton from the hydroxyl group of a serine residue. This activates the serine as a potent nucleophile, enabling it to attack a peptide bond.[1][8]

Caption: Role of Histidine in a Serine Protease Catalytic Triad.

Beyond catalysis, the imidazole side chain is an excellent ligand for metal ions, such as zinc, copper, and iron, making it a common residue in the active sites of metalloproteins like hemoglobin and carbonic anhydrase.[8][10] The discovery of histidine transformed the perception of imidazole from a mere chemical entity to a fundamental building block of life.

Section 3: The Pharmacological Awakening: Early Imidazole-Based Therapeutics

The understanding of imidazole's role in biology, particularly its presence in histamine (the decarboxylation product of histidine), set the stage for its exploitation in medicine. Two key case studies highlight this transition from biological understanding to rational drug design.

Case Study 1: The Azole Antifungals

In the late 1960s, researchers at Bayer and Janssen Pharmaceutica developed the first imidazole-based antifungal agents, including clotrimazole and miconazole.[11] This marked a significant advancement over previously available treatments. The development of ketoconazole in the early 1980s provided the first orally available compound for systemic fungal infections.[12]

The success of these drugs lies in their targeted mechanism of action. Azole antifungals inhibit a fungal cytochrome P450 enzyme, lanosterol 14α-demethylase .[3][6] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4] By inhibiting this enzyme, azoles disrupt membrane integrity, leading to fungal cell death.[13] The selectivity for the fungal enzyme over its human counterpart is key to their therapeutic index.

Case Study 2: The Rational Design of Cimetidine (Tagamet)

The story of cimetidine is a landmark in the history of pharmacology and a prime example of rational drug design, a concept pioneered by Sir James Black, who was awarded the Nobel Prize for this work in 1988.[14]

In 1964, at Smith, Kline & French, Black's team hypothesized that histamine stimulated gastric acid secretion through a different receptor than the one responsible for allergic reactions (later named the H₁ receptor).[7][15] They proposed the existence of an "H₂ receptor" and embarked on a quest to develop an antagonist.

The starting point was the structure of the natural agonist, histamine. The team systematically modified the histamine molecule to convert it into an antagonist. This involved:

  • Modifying the Side Chain: They extended the ethylamine side chain of histamine to prevent it from activating the receptor.

  • Altering the Basic Terminal Group: The basic amino group of histamine is essential for its agonist activity. The team replaced this with a neutral, polar group (a cyanoguanidine moiety in the final molecule) to maintain binding affinity without causing receptor activation.

This painstaking process led first to burimamide, a specific but not orally active H₂ antagonist, then to metiamide, which was clinically effective but had toxicity concerns related to its thiourea group.[7] The final breakthrough was cimetidine , where the thiourea was replaced with a less toxic cyanoguanidine group. Approved in 1976, cimetidine (Tagamet) revolutionized the treatment of peptic ulcers and became the first "blockbuster" drug, exceeding $1 billion in annual sales.[15]

Key Early Imidazole DrugYear of Discovery/IntroductionPrimary ApplicationMechanism of Action
Clotrimazole Late 1960sTopical AntifungalInhibition of lanosterol 14α-demethylase[6][11]
Miconazole Late 1960sTopical/Systemic AntifungalInhibition of lanosterol 14α-demethylase[11]
Cimetidine (Tagamet) 1976 (Approved)Peptic Ulcer DiseaseHistamine H₂ receptor antagonist[7]
Ketoconazole Early 1980sOral Systemic AntifungalInhibition of lanosterol 14α-demethylase[12]

Section 4: Evolution of Synthetic Strategies: Beyond the Debus Method

The growing importance of substituted imidazoles in medicine necessitated the development of more versatile and efficient synthetic methods than the original Debus synthesis.

  • Radziszewski Synthesis (1882): This is a modification of the Debus method, condensing a 1,2-dicarbonyl compound, an aldehyde, and ammonia, often with better yields and broader scope for creating substituted imidazoles.[8][10]

  • Marckwald Synthesis: This method involves the cyclization of α-aminoketones or α-aminoaldehydes with cyanates, isothiocyanates, or cyanamide.[8] This approach provides a different pathway to access imidazoles with specific substitution patterns, particularly at the 2-position.

  • Modern Methods: Contemporary synthetic organic chemistry has introduced a host of sophisticated methods for imidazole synthesis and functionalization. These include:

    • Multi-component Reactions: Modern variations, often microwave-assisted or using novel catalysts, allow for the rapid, one-pot synthesis of highly substituted imidazoles.[12][13]

    • van Leusen Imidazole Synthesis: This powerful reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldimine to construct the imidazole ring, offering a distinct and versatile route.[2]

    • Metal-Catalyzed Cross-Coupling: For drug development, the ability to modify a pre-existing imidazole core is crucial. Palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira coupling, as well as C-H activation strategies, allow for the precise installation of various functional groups onto the imidazole scaffold, enabling the fine-tuning of pharmacological properties.[5][11]

Caption: Modern workflow for imidazole functionalization in drug discovery.

Section 5: Conclusion: The Enduring Legacy and Future Horizons

The trajectory of the imidazole ring—from its synthesis in a 19th-century German laboratory to its central role in blockbuster drugs and essential biomolecules—is a testament to its remarkable chemical and biological properties. Its amphoteric nature, aromatic stability, and unique proton-donating/accepting capabilities have made it a privileged scaffold in nature's own toolkit and, consequently, in the hands of medicinal chemists.

For today's researchers and drug development professionals, the imidazole core continues to be a rich source of chemical diversity and a starting point for the design of novel therapeutics targeting a wide array of diseases, including cancer, HIV, and inflammatory disorders.[4] The ongoing evolution of synthetic methodologies ensures that chemists can continue to explore the vast chemical space around this versatile heterocycle. The history of imidazole is not merely a retrospective account; it is a foundational guide that continues to inform and inspire the future of drug discovery.

References

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The Imidazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Powerhouse of Drug Discovery

First synthesized by Heinrich Debus in 1858, the imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[1][2][3] This seemingly simple molecule is, in fact, a powerhouse in medicinal chemistry, forming the core of a vast array of natural products and synthetic drugs.[4][5][6] Its unique physicochemical properties and structural versatility have established it as a "privileged scaffold," a molecular framework that is repeatedly found in bioactive compounds.[1][2][3] Nitrogen-containing heterocycles are present in 59% of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA), with imidazole and its fused derivatives ranking among the top most frequently occurring.[7][8] This guide provides a comprehensive exploration of the multifaceted role of imidazole in medicinal chemistry, from its fundamental properties to its application in cutting-edge drug design.

The Physicochemical Genius of Imidazole: A Privileged Profile

The remarkable success of the imidazole ring in drug discovery can be attributed to its unique combination of physicochemical properties that govern its interactions with biological targets and its pharmacokinetic profile.

Aromaticity, Polarity, and Solubility

Imidazole is an aromatic ring system with a sextet of delocalized π-electrons, which contributes to its stability.[9][10] The presence of two nitrogen atoms makes it a highly polar molecule with a significant dipole moment, rendering it soluble in water.[1][7][10] This inherent polarity can be strategically modulated by substitution on the ring to achieve the desired balance of hydrophilicity and lipophilicity for optimal drug absorption and distribution.[4][10]

Amphoteric Nature and Hydrogen Bonding

A key feature of imidazole is its amphoteric character; it can act as both a weak acid and a weak base.[1][7][11] The pyrrole-like nitrogen (N-1) can be deprotonated by a strong base, while the pyridine-like nitrogen (N-3) is readily protonated to form a stable imidazolium cation.[1][11] This dual nature, coupled with its ability to act as both a hydrogen bond donor (at N-1) and acceptor (at N-3), allows for versatile interactions with biological targets such as enzymes and receptors.[4][12] These interactions are crucial for molecular recognition and binding affinity.[4]

Metal Coordination

The lone pair of electrons on the sp2-hybridized nitrogen atom (N-3) enables imidazole to coordinate with various metal ions. This property is particularly significant in the context of metalloenzymes, where the imidazole side chain of histidine residues often plays a critical role in catalysis by coordinating to the metal cofactor.[7] In drug design, this feature is exploited in the development of inhibitors that target the active site of metalloenzymes. For instance, the N-3 of imidazole-containing antifungal agents binds to the heme iron of cytochrome P450 enzymes.[5]

Imidazole in Action: A Survey of FDA-Approved Drugs

The prevalence of the imidazole scaffold in clinically used drugs is a testament to its therapeutic importance. The following table highlights a selection of FDA-approved drugs containing an imidazole moiety, showcasing the diverse therapeutic areas where this versatile heterocycle has made a significant impact.

Drug NameTherapeutic ClassRole of Imidazole Moiety
Dacarbazine Anticancer (Alkylating Agent)The imidazole ring is a key part of the purine isostere structure, contributing to its DNA alkylating activity.[7][13]
Nilotinib Anticancer (Kinase Inhibitor)The imidazole group is involved in crucial hydrogen bonding interactions within the ATP-binding pocket of the Bcr-Abl kinase.[7][14]
Clotrimazole AntifungalThe imidazole nitrogen coordinates with the heme iron of lanosterol 14α-demethylase, inhibiting ergosterol biosynthesis in fungi.[5][15]
Ketoconazole AntifungalSimilar to clotrimazole, the imidazole ring is essential for inhibiting fungal cytochrome P450 enzymes.[5][15]
Metronidazole Antibacterial, AntiprotozoalThe nitroimidazole core is activated under anaerobic conditions to form reactive radicals that damage DNA.[4]
Cimetidine Anti-ulcer (H2 Receptor Antagonist)The imidazole ring mimics histamine and acts as a competitive antagonist at the histamine H2 receptor, reducing gastric acid secretion.[16]
Losartan Antihypertensive (Angiotensin II Receptor Blocker)The imidazole ring is a central component of the pharmacophore responsible for binding to the AT1 receptor.
Midazolam Sedative (Benzodiazepine)The fused imidazole ring is integral to the benzodiazepine pharmacophore, enhancing its binding to the GABA-A receptor.[5]
Ondansetron Antiemetic (5-HT3 Receptor Antagonist)The imidazole moiety is a key structural feature for high-affinity binding to the serotonin 5-HT3 receptor.
Pilocarpine Glaucoma treatment (Muscarinic Receptor Agonist)The imidazole ring is part of the natural alkaloid structure and is crucial for its cholinergic activity.

The Imidazole Pharmacophore: A Master Key for Diverse Biological Targets

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The imidazole ring, with its unique properties, serves as a versatile pharmacophore across a wide range of therapeutic targets.

Imidazole in Anticancer Drug Design

The imidazole scaffold is a prominent feature in numerous anticancer agents, targeting various hallmarks of cancer.[9][13][17]

  • Kinase Inhibition: Many protein kinases, which are crucial regulators of cell signaling, are dysregulated in cancer.[18][19] The imidazole ring is a common motif in kinase inhibitors, where it often forms key hydrogen bonds with the hinge region of the ATP-binding site.[8][18] For example, in VEGFR-2 and EGFR inhibitors, the imidazole scaffold plays a pivotal role in anchoring the inhibitor to the enzyme.[8][20]

Kinase_Inhibition cluster_kinase Kinase ATP Binding Site cluster_inhibitor Imidazole-based Inhibitor Hinge Hinge Region ATP_Pocket ATP Pocket Imidazole Imidazole Ring Imidazole->Hinge H-Bonding Other_Moieties Other Moieties Other_Moieties->ATP_Pocket Hydrophobic/ Van der Waals Interactions caption Imidazole as a Hinge-Binding Motif in Kinase Inhibitors

Caption: Imidazole as a Hinge-Binding Motif in Kinase Inhibitors.

  • Microtubule Destabilization: Microtubules are essential for cell division, making them an attractive target for anticancer drugs.[13] Certain imidazole-containing compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[13][14]

  • DNA Intercalation and Alkylation: Some imidazole derivatives can interact with DNA, either by intercalating between base pairs or by alkylating DNA bases, which disrupts DNA replication and transcription in cancer cells.[9][13]

Imidazole in Antifungal Therapy

Imidazole-based drugs are a cornerstone of antifungal therapy.[21] They primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[15] The N-3 atom of the imidazole ring coordinates to the heme iron atom in the enzyme's active site, preventing the demethylation of lanosterol.[5] This disruption of ergosterol synthesis leads to increased membrane permeability and ultimately fungal cell death.

Antifungal_Mechanism Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Fungal CYP450) Lanosterol->Enzyme Ergosterol Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Cell_Death Fungal Cell Death Enzyme->Ergosterol Biosynthesis Imidazole_Drug Imidazole Antifungal Imidazole_Drug->Enzyme Inhibition (N-3 coordinates to Heme Iron) caption Mechanism of Action of Imidazole Antifungals

Caption: Mechanism of Action of Imidazole Antifungals.

Imidazole as a Bioisostere: Enhancing Drug Properties

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic parameters. The imidazole ring is a versatile bioisostere for various functional groups.

For instance, it can serve as a bioisostere for a carboxylic acid or a tetrazole, providing a less acidic and more metabolically stable alternative while maintaining the ability to participate in key hydrogen bonding interactions. Its ability to mimic the spatial and electronic properties of other groups allows medicinal chemists to fine-tune the properties of a lead compound.

Synthetic Strategies for Imidazole-Containing Compounds

The facile synthesis of the imidazole core and its derivatives is a significant advantage in medicinal chemistry. Several named reactions are commonly employed to construct the imidazole ring.

Key Synthetic Methodologies: A Step-by-Step Overview

1. Debus Synthesis: This is one of the oldest and most straightforward methods for synthesizing imidazoles.[2][11][22]

  • Step 1: Reactants: Glyoxal, an aldehyde, and ammonia are the starting materials.

  • Step 2: Condensation: The reaction involves the condensation of these three components.

  • Step 3: Cyclization and Dehydration: The intermediate undergoes cyclization and subsequent dehydration to form the imidazole ring.

2. Radziszewski Synthesis: A variation of the Debus synthesis.[11][22]

  • Step 1: Reactants: A 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia are used.

  • Step 2: Condensation: These reactants condense to form the imidazole product.

3. Van Leusen Imidazole Synthesis: A versatile method that utilizes tosylmethyl isocyanide (TosMIC).[23]

  • Step 1: Formation of Imine: An aldehyde and a primary amine react to form an imine.

  • Step 2: Reaction with TosMIC: The imine reacts with TosMIC in the presence of a base.

  • Step 3: Cyclization: The intermediate undergoes an intramolecular cyclization to form the imidazole ring.

Van_Leusen_Synthesis Aldehyde Aldehyde/ Ketone Imine Imine/ Schiff Base Aldehyde->Imine Amine Primary Amine Amine->Imine Intermediate Adduct Imine->Intermediate TosMIC TosMIC TosMIC->Intermediate Base Base (e.g., K2CO3) Base->Intermediate Imidazole_Product Substituted Imidazole Intermediate->Imidazole_Product Cyclization caption Van Leusen Imidazole Synthesis Workflow

Caption: Van Leusen Imidazole Synthesis Workflow.

Challenges and Liabilities of the Imidazole Moiety

Despite its numerous advantages, the imidazole ring is not without its liabilities in drug design.

Cytochrome P450 Inhibition

One of the most significant challenges associated with imidazole-containing drugs is their potential to inhibit cytochrome P450 (CYP) enzymes.[24][25][26] The unhindered N-3 atom of the imidazole ring can coordinate to the heme iron of CYP enzymes, leading to potent inhibition.[27] This can result in clinically significant drug-drug interactions, as the metabolism of co-administered drugs is altered.[24] Medicinal chemists often employ strategies to mitigate this issue, such as introducing steric hindrance around the N-3 position or replacing the imidazole with a bioisostere less prone to CYP inhibition, like a triazole.[5]

Metabolic Instability

The imidazole ring itself can be a site of metabolism, primarily through oxidation by CYP enzymes.[28] This can lead to the formation of metabolites with altered pharmacological activity or potential toxicity. Understanding the metabolic fate of an imidazole-containing drug candidate is crucial during the drug development process.[29]

Conclusion: The Enduring Legacy and Future of Imidazole in Medicine

The imidazole scaffold has undeniably earned its status as a cornerstone of medicinal chemistry. Its unique blend of physicochemical properties, synthetic accessibility, and diverse biological activities has enabled the development of numerous life-saving drugs.[6][30][31] From fighting cancer and fungal infections to managing hypertension and gastric ulcers, the impact of imidazole-based therapeutics is profound.[1][3][10]

While challenges such as CYP450 inhibition and metabolic instability require careful consideration, the continued exploration of novel imidazole derivatives and the application of modern drug design principles promise to unlock even more of its therapeutic potential.[6] As researchers and drug development professionals, a deep understanding of the chemistry and biology of this remarkable heterocycle is essential for driving future innovations in medicine.

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An In-depth Technical Guide to the Safety and Hazards of 4-Methyl-2-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Forward

For the diligent researcher, scientist, and drug development professional, understanding the complete safety profile of any chemical intermediate is not just a matter of regulatory compliance, but a fundamental pillar of scientific and ethical responsibility. This guide addresses 4-Methyl-2-phenyl-1H-imidazole (CAS No. 827-43-0), a compound utilized in various synthetic applications, including as a curing agent for epoxy resins and as a building block for more complex molecules.[1] This document is structured to provide a comprehensive overview of the known safety information and, equally importantly, to transparently delineate the current gaps in toxicological data. Our approach is grounded in the principle of precautionary risk assessment, offering insights based on established classifications and, where direct data is absent, a logical consideration of structurally related compounds.

Section 1: Chemical Identification and Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is essential for anticipating its behavior in a laboratory setting and for safe handling.

  • Chemical Structure:

    Caption: 2D structure of this compound.

PropertyValueSource
CAS Number 827-43-0[2][3]
Molecular Formula C₁₀H₁₀N₂[2][3]
Molecular Weight 158.20 g/mol [2]
Appearance White to light yellow or tan powder/crystalline solid[1][3]
Melting Point 180-183 °C (lit.)[3]
Boiling Point 352.7±11.0 °C (Predicted)[3][4]
Water Solubility Insoluble[4]
Synonyms 2-Phenyl-4-methylimidazole, 1H-Imidazole, 4-methyl-2-phenyl-[2][3]

Section 2: GHS Classification and Known Health Hazards

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. For this compound, the classification is consistent across multiple supplier safety data sheets, indicating a clear potential for irritant effects upon direct contact.

Hazard ClassGHS Hazard CodeStatementSource
Skin Corrosion/IrritationH315Causes skin irritation[2][3][5]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation[2][3][5]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[2][3][5]

Expert Analysis of Known Hazards:

  • Skin Irritation (H315): The chemical structure, containing an imidazole ring and a phenyl group, possesses characteristics that can lead to localized inflammatory responses upon contact with the skin. This is a common property among substituted imidazoles. The mechanism likely involves disruption of the stratum corneum, leading to redness and inflammation.

  • Serious Eye Irritation (H319): The eyes are particularly sensitive to chemical irritants. Direct contact with the dust or powder of this compound can cause significant irritation, pain, and redness. Without immediate and thorough rinsing, there is a risk of more severe eye damage.

  • Respiratory Irritation (H335): Inhalation of airborne dust can irritate the mucous membranes of the respiratory tract, leading to symptoms such as coughing, sneezing, and shortness of breath.[3] This is a primary route of exposure to be controlled in a laboratory setting.

Section 3: Safe Handling, Storage, and Emergency Protocols

A proactive approach to safety is paramount. The following guidelines are synthesized from established safety data sheets and represent best practices for minimizing exposure risk.

Engineering Controls and Personal Protective Equipment (PPE)

The causality behind PPE selection is to create a complete barrier between the researcher and the chemical, addressing all potential routes of exposure.

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is required to control airborne dust and prevent respiratory exposure.[3]

  • Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[6]

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[6]

  • Body Protection: Wear a lab coat and long-sleeved clothing to prevent skin contact.[6]

  • Respiratory Protection: If dust is generated and ventilation is inadequate, a NIOSH/MSHA-approved particulate respirator (e.g., N95) should be used.

Storage and Handling
  • Storage: Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed and sealed in a dry environment.[3]

  • Handling: Avoid contact with skin, eyes, and clothing.[3] Avoid the formation and inhalation of dust.[3] Wash hands thoroughly after handling.

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is critical.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[3]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician if irritation persists.[3]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician immediately.[3]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]

Section 4: Critical Gaps in the Toxicological Profile

A striking feature of the safety profile for this compound is the absence of empirical data for several critical toxicological endpoints. Safety data sheets consistently report "No data available" for the following:[3][6]

  • Acute Toxicity (Oral, Dermal, Inhalation): No LD₅₀ (median lethal dose) or LC₅₀ (median lethal concentration) values are available.

  • Germ Cell Mutagenicity: There is no data to determine if this compound can cause heritable genetic damage.

  • Carcinogenicity: No long-term animal studies have been conducted to assess its cancer-causing potential.[3] The International Agency for Research on Cancer (IARC) has not classified this specific compound.[3]

  • Reproductive Toxicity: The potential effects on fertility or fetal development are unknown.

  • Skin Sensitization: It is unknown if repeated exposure can lead to an allergic skin reaction.

This lack of data necessitates a highly precautionary approach. The compound should be treated as potentially hazardous until its toxicological properties have been more thoroughly investigated. [3]

Section 5: Precautionary Insights from Structurally Related Compounds

In the absence of direct data, examining the toxicology of structurally similar molecules can provide valuable context for risk assessment. This "read-across" approach is not a substitute for direct testing but serves as a crucial tool for precautionary hazard identification.

G cluster_0 Target Compound cluster_1 Structural Analogues (for Precautionary Context) Target This compound (CAS 827-43-0) Known: Irritant Unknown: Carcinogenicity, Mutagenicity Analogue1 4-Methylimidazole (4-MEI) (CAS 822-36-6) Known: Carcinogenic in animals (IARC Group 2B), Neurotoxic effects Target->Analogue1 Shared Methyl-imidazole Core Analogue2 2-Phenylimidazole (CAS 670-96-2) Known: Harmful if swallowed (H302) Target->Analogue2 Shared Phenyl-imidazole Core

Caption: Structural relationships for precautionary hazard assessment.

4-Methylimidazole (4-MEI, CAS 822-36-6)

4-MEI shares the core methyl-imidazole structure. It is a well-studied compound due to its presence in some foods and beverages.

  • Carcinogenicity: The National Toxicology Program (NTP) found evidence of carcinogenicity in mice, leading to an increase in lung tumors.[7] Based on this, the IARC has classified 4-MEI as "possibly carcinogenic to humans" (Group 2B).[8]

  • Genotoxicity: Despite its carcinogenicity in animal models, 4-MEI has generally tested negative in standard genotoxicity assays, such as the Ames test and in vivo micronucleus tests.[7][8]

  • Acute Toxicity: 4-MEI exhibits moderate acute oral toxicity, with an LD₅₀ of 751 mg/kg in rats.[8] It is also associated with acute neurological effects, including convulsions, in animals at high doses.[7][8]

Precautionary Implication: The known carcinogenicity of 4-MEI, even if through a non-genotoxic mode of action, underscores the need for caution when handling related structures like this compound, particularly in scenarios involving long-term or repeated exposure.

2-Phenylimidazole (CAS 670-96-2)

This compound shares the 2-phenyl-imidazole core.

  • Acute Toxicity: It is classified as Harmful if Swallowed (H302).[9]

Precautionary Implication: This suggests that this compound may also possess some level of acute oral toxicity, a hypothesis that can only be confirmed through direct testing.

Section 6: Recommended Experimental Protocols for Hazard Characterization

To address the identified data gaps, standardized and validated experimental protocols are required. The following outlines methodologies based on OECD (Organisation for Economic Co-operation and Development) guidelines, which represent the gold standard for regulatory toxicology.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This protocol provides a non-animal alternative for assessing skin irritation potential.

Workflow Diagram:

A Prepare RhE Tissue Cultures B Apply Test Compound (this compound) to Tissue Surface A->B C Incubate for a Defined Period (e.g., 60 minutes) B->C D Wash and Transfer to Fresh Medium C->D E Incubate for Post-Exposure Period (e.g., 42 hours) D->E F Assess Cell Viability (e.g., MTT Assay) E->F G Calculate Mean Tissue Viability (%) vs. Negative Control F->G H Classify as Irritant (Viability ≤ 50%) or Non-Irritant (Viability > 50%) G->H

Caption: Workflow for In Vitro Skin Irritation Testing.

Methodology:

  • Tissue Preparation: Reconstituted human epidermis tissue models are equilibrated in assay medium.

  • Application of Test Substance: A defined amount of this compound (e.g., 25 µL or 25 mg) is applied topically to the tissue surface. A negative control (e.g., PBS) and a positive control (e.g., 5% SDS) are run in parallel.

  • Exposure: Tissues are incubated for 60 minutes at 37°C.

  • Rinsing: The test substance is carefully washed from the tissue surface.

  • Post-Incubation: Tissues are transferred to fresh medium and incubated for approximately 42 hours to allow for the expression of cytotoxic effects.

  • Viability Assessment: Tissue viability is quantified using the MTT assay, where viable cells convert the yellow MTT tetrazolium salt into a purple formazan product, measured spectrophotometrically.

  • Data Interpretation: If the mean tissue viability is reduced to ≤ 50% of the negative control, the compound is classified as a skin irritant.

Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)

This protocol is a widely used in vitro test for identifying compounds that can cause gene mutations.

Methodology:

  • Strain Selection: Use several strains of Salmonella typhimurium and Escherichia coli with known mutations in the histidine or tryptophan operon, respectively.

  • Metabolic Activation: Conduct the test both with and without an exogenous metabolic activation system (e.g., S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.

  • Exposure: The test compound is mixed with the bacterial culture and the S9 mix (if used) in a soft agar overlay. This mixture is poured onto minimal agar plates.

  • Incubation: Plates are incubated for 48-72 hours at 37°C.

  • Scoring: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize their own histidine or tryptophan) is counted.

  • Data Interpretation: A compound is considered mutagenic if it produces a dose-related increase in the number of revertant colonies over the background level, typically a two-fold or greater increase.

Section 7: Conclusion

This compound is a compound with established irritant properties affecting the skin, eyes, and respiratory system. Rigorous adherence to engineering controls and personal protective equipment is essential to mitigate these risks. However, the most significant finding of this technical review is the profound lack of data regarding its systemic toxicity, including its potential for carcinogenicity, mutagenicity, and reproductive harm.

For the research and drug development community, this necessitates a high degree of caution. The known hazards of structurally related compounds, such as the carcinogenicity of 4-MEI, should inform a conservative risk assessment. It is strongly recommended that any project involving significant or prolonged use of this compound be preceded by further toxicological testing, such as the standardized protocols outlined in this guide, to fill these critical safety data gaps.

References

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  • National Toxicology Program. (2007). Toxicity and Carcinogenicity Studies of 4-Methylimidazole in F344/N Rats and B6C3F1 Mice (Feed Studies). Technical Report Series, (535). [Link]
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Solubility Profile of 4-Methyl-2-phenyl-1H-imidazole: A Methodological and Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

4-Methyl-2-phenyl-1H-imidazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a crucial building block for pharmacologically active agents and a component in polymer chemistry.[1] Its therapeutic potential is linked to the broad biological activities exhibited by the imidazole scaffold.[2] A fundamental physicochemical property governing the utility of any active pharmaceutical ingredient (API) or chemical reagent is its solubility, which directly impacts bioavailability, formulation development, and reaction kinetics.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound across a spectrum of pharmaceutically relevant solvents. We will delve into the theoretical underpinnings of its solubility based on molecular structure, present a detailed, field-proven experimental protocol for its quantitative measurement, and offer a structured approach to data analysis and interpretation.

Introduction: The Significance of this compound

This compound (C₁₀H₁₀N₂) is an aromatic heterocyclic compound featuring a central imidazole ring substituted with a methyl group at the 4-position and a phenyl group at the 2-position.[4]

Key Physicochemical Properties:

  • Molecular Formula: C₁₀H₁₀N₂

  • Molecular Weight: 158.20 g/mol

  • Melting Point: 180-183 °C

  • Appearance: Pale yellow or white crystalline solid[5]

The imidazole moiety is a cornerstone in drug design, present in numerous natural products like the amino acid histidine and in clinically significant drugs, conferring a range of biological activities including antibacterial, antifungal, and antitumor properties.[1][2] The solubility of this compound is therefore a critical parameter. In drug development, poor aqueous solubility is a major hurdle, affecting absorption and bioavailability.[6] For synthetic applications, understanding solubility is essential for optimizing reaction conditions and purification processes. This guide provides the theoretical and practical tools to rigorously characterize this vital property.

Theoretical Solubility Profile: A Predictive Analysis

The principle of "like dissolves like" provides a foundational framework for predicting solubility.[7] The molecular structure of this compound contains distinct regions with differing polarities, which dictate its interactions with various solvents.

  • Nonpolar Character: The phenyl group (C₆H₅) is bulky and hydrophobic, contributing significant van der Waals forces. This region favors interactions with nonpolar, aromatic, or weakly polar solvents.

  • Polar Character: The imidazole ring is the polar core of the molecule. The secondary amine (N-H) group can act as a hydrogen bond donor, while the imine nitrogen (=N-) can act as a hydrogen bond acceptor. These functionalities promote solubility in polar solvents, particularly those capable of hydrogen bonding.

Based on this duality, we can predict the following general solubility trends:

  • Low Solubility in Water: Despite the presence of hydrogen bonding groups, the dominant hydrophobic nature of the phenyl ring is expected to result in poor aqueous solubility.[8]

  • Low Solubility in Nonpolar Solvents: In solvents like hexane or toluene, the polar imidazole ring will hinder dissolution, although the phenyl group may provide some favorable interaction with toluene through pi-stacking. Studies on similar phenylimidazoles have shown very low solubility in chloroalkanes and other nonpolar solvents.[9][10]

  • Moderate to High Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent hydrogen bond acceptors and have high polarity, making them likely to be effective solvents.

  • Moderate Solubility in Polar Protic Solvents: Alcohols such as ethanol and methanol can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the imidazole ring. A related methanolic imidazole compound has shown moderate solubility in such solvents.[11]

The diagram below illustrates the key molecular features governing these interactions.

G cluster_molecule This compound cluster_features Structural Features Influencing Solubility mol Structure: Cc1c[nH]c(n1)-c2ccccc2 A Phenyl Group (C₆H₅) D Hydrophobic / Nonpolar Favors van der Waals forces A->D contributes to B Imidazole Ring (N-H, =N-) E Polar / H-Bonding Favors dipole-dipole & H-bonds B->E contributes to C Methyl Group (-CH₃) F Weakly Hydrophobic Slightly reduces polarity C->F contributes to

Caption: Key functional groups of this compound and their contribution to its solubility characteristics.

Experimental Determination of Thermodynamic Solubility

While theoretical predictions are valuable, empirical measurement is essential for obtaining accurate solubility data. The Equilibrium Shake-Flask Method is the gold-standard technique, recognized for its reliability in determining thermodynamic solubility.[12] This method involves generating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.[13]

The following protocol provides a self-validating system for determining the solubility of this compound.

Master Protocol: Equilibrium Shake-Flask Method

This workflow ensures that a true equilibrium is reached and that the measured concentration accurately reflects the solute's solubility in the chosen solvent at a specific temperature.

G start Start prep 1. Preparation Add excess solid compound to a known volume of solvent in a sealed vial. start->prep equil 2. Equilibration Agitate vial at a constant temperature (e.g., 25°C) for a sufficient duration (e.g., 24-48h). prep->equil phase_sep 3. Phase Separation Allow solid to settle. Centrifuge to pellet undissolved solid. equil->phase_sep filter 4. Filtration Carefully withdraw supernatant. Filter through a 0.22 µm chemically inert syringe filter (e.g., PTFE). phase_sep->filter quant 5. Quantification Analyze the clear filtrate to determine solute concentration. filter->quant end End quant->end

Caption: Standard experimental workflow for the Shake-Flask solubility determination method.

Detailed Step-by-Step Methodology

Materials and Reagents:

  • This compound (solid, >95% purity)

  • Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, Toluene, Hexane) of analytical grade

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Benchtop centrifuge

  • Analytical balance (readable to 0.1 mg)

  • Volumetric flasks and pipettes

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Apparatus for quantification (e.g., Gravimetric analysis or HPLC system)

Procedure:

  • Preparation of Test Samples:

    • Add an excess amount of solid this compound to a pre-weighed glass vial. An amount sufficient to ensure undissolved solid remains at equilibrium is crucial; typically, 5-10 mg of solid per 1 mL of solvent is a good starting point.[12]

    • Record the exact mass of the compound added.

    • Pipette a precise volume (e.g., 2.0 mL) of the desired solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Prepare samples in triplicate for each solvent to ensure statistical validity.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).

    • Agitate the samples at a moderate speed for a predetermined period. A duration of 24 to 48 hours is typically sufficient to ensure equilibrium is reached.[13]

    • Causality Check: A true equilibrium is established when the concentration of the solute in the solution no longer changes over time. For novel compounds, it is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to validate the equilibration period.

  • Phase Separation and Filtration:

    • Remove the vials from the shaker and let them stand undisturbed for at least 30 minutes to allow the excess solid to settle.

    • To ensure complete removal of particulate matter, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).[7]

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial.[7] This step is critical to remove any remaining microscopic particles that could falsely elevate the measured concentration. The filtrate is now the saturated solution ready for analysis.

Quantification of Solute Concentration

The concentration of this compound in the filtrate can be determined by several methods. We describe two common approaches: gravimetric analysis and HPLC.

A. Gravimetric Analysis Protocol

This method is straightforward and relies on the precise measurement of mass.[14][15]

  • Accurately pipette a known volume (e.g., 1.0 mL) of the clear filtrate into a pre-weighed, dry evaporating dish.

  • Record the combined weight of the dish and the filtrate.

  • Gently evaporate the solvent in a fume hood or a temperature-controlled oven set well below the compound's boiling point (e.g., 60-80 °C) until all solvent is removed.[16]

  • Dry the dish containing the solid residue to a constant weight in an oven.[6]

  • Cool the dish in a desiccator and weigh it on an analytical balance.

  • The mass of the dissolved solute is the final weight of the dish with residue minus the initial weight of the empty dish.

  • Calculate the solubility in mg/mL or g/L.

B. High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a highly sensitive and specific method, ideal for quantifying solutes, especially at low concentrations.[7]

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (mobile phase is ideal).

  • Calibration Curve Generation: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration. The curve should be linear (R² > 0.99).

  • Sample Analysis: Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Inject the diluted sample into the HPLC and record the peak area.

  • Concentration Calculation: Use the peak area of the sample and the equation from the calibration curve to determine the concentration of the diluted sample.

  • Multiply this concentration by the dilution factor to calculate the original concentration in the saturated solution (i.e., the solubility).

Data Presentation and Interpretation

Solubility data should be reported in standard units such as mg/mL, g/L, or molarity (mol/L) at the specified temperature. Summarizing the results in a table allows for easy comparison across different solvents.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

Solvent ClassSolventSolubility (mg/mL)Solubility (mol/L)
Polar Protic Water[Experimental Value][Calculated Value]
Methanol[Experimental Value][Calculated Value]
Ethanol[Experimental Value][Calculated Value]
Polar Aprotic DMSO[Experimental Value][Calculated Value]
Acetonitrile[Experimental Value][Calculated Value]
Acetone[Experimental Value][Calculated Value]
Nonpolar Toluene[Experimental Value][Calculated Value]
Hexane[Experimental Value][Calculated Value]

Conclusion

The solubility of this compound is a critical determinant of its utility in both pharmaceutical and chemical applications. While its molecular structure suggests poor solubility in water and nonpolar solvents, with better performance in polar organic solvents, precise quantitative data must be obtained experimentally. The equilibrium shake-flask method, coupled with a robust quantification technique like HPLC or gravimetric analysis, provides an authoritative means to generate this data. By following the detailed protocols within this guide, researchers can reliably characterize the solubility profile of this important imidazole derivative, enabling informed decisions in drug formulation, synthetic chemistry, and materials science.

References

  • Qureshi, A., Vyas, J., & Upadhyay, U.M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60. [Link not available]
  • Phad S. (n.d.). Determination of Solubility by Gravimetric Method. Pharmapproach. [Link]
  • Qureshi, A., Vyas, J., & Upadhyay, U.M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]
  • Wired Chemist. (n.d.). Gravimetric Analysis. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70012, this compound. PubChem. [Link]
  • Baka, E., Comer, J., & Takács-Novák, K. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 20(4), 38-43. [Link]
  • Anonymous. (n.d.).
  • ResearchGate. (2025). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15656111, 4-Methyl-1-phenyl-1H-imidazole. PubChem. [Link]
  • Domańska, U., Pobudkowska, A., & Rogalski, M. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
  • ResearchGate. (2004). (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. [Link]
  • ResearchGate. (n.d.). Solubility of (b) 1H-imidazole... in 2-nitrotoluene; points are the experimental values. [Link]
  • Kumar, K., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 13. [Link]
  • Al-Absi, G. A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Pharmaceuticals, 14(8), 761. [Link]

Sources

melting point of 4-Methyl-2-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Melting Point of 4-Methyl-2-phenyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The melting point of a chemical compound is a fundamental physical property, serving as a primary indicator of purity and a crucial parameter for identification. For this compound (CAS No. 827-43-0), a versatile building block in organic synthesis and a component in materials science, an accurate determination of its melting point is paramount for quality control and experimental reproducibility. This guide provides a comprehensive analysis of the , detailing its theoretical basis, experimental determination, and the factors influencing its value. We will explore the causality behind experimental choices, establish self-validating protocols, and ground all claims in authoritative references.

Introduction to this compound

This compound is a substituted imidazole, a class of heterocyclic aromatic compounds that are core structures in many pharmaceuticals and biologically active molecules.[1] Its structure, featuring a phenyl group at the 2-position and a methyl group at the 4-position of the imidazole ring, makes it a valuable intermediate. It is utilized in the synthesis of aza-heterocyclic compounds and as a curing agent for epoxy resins.[2] Given its application in contexts where purity is critical, understanding its physicochemical properties, particularly the melting point, is essential for researchers.

Physicochemical and Spectral Properties

A summary of the key identifiers and physical properties for this compound is presented below. The melting point is a defining characteristic, consistently reported within a narrow range, which is indicative of a well-defined crystalline solid.

PropertyValueSource(s)
IUPAC Name This compoundPubChem[3]
Synonyms 2-Phenyl-4-methylimidazoleChemicalBook[4]
CAS Number 827-43-0Sigma-Aldrich
Molecular Formula C₁₀H₁₀N₂PubChem[3]
Molecular Weight 158.20 g/mol Sigma-Aldrich
Appearance Tan powderChemicalBook[4]
Melting Point 180-183 °C (lit.) ChemicalBook, Sigma-Aldrich[2][4][5]
Boiling Point 352.7±11.0 °C (Predicted)ChemicalBook[4][5]
Assay ≥95%Sigma-Aldrich

Analysis of the Melting Point

The literature value for the is consistently cited as a range of 180-183 °C .[2][4][5]

Significance of a Melting Point Range: For a pure, crystalline solid, the melting point should be sharp, typically occurring over a narrow range of 0.5-1.0 °C. The reported 3°C range (180-183 °C) is a practical and accepted value for a fine chemical of high purity (e.g., 95%). This range accounts for minor variations in experimental technique and the potential presence of trace impurities that do not significantly compromise the material's integrity for most applications.

Factors Influencing Melting Point Determination:

  • Purity: This is the most critical factor. Impurities disrupt the crystal lattice of the solid, which typically leads to a depression of the melting point and a broadening of the melting range. This phenomenon, known as freezing-point depression, is a colligative property.

  • Heating Rate: An excessively rapid heating rate in the melting point apparatus can cause a lag between the thermometer reading and the actual temperature of the sample, leading to an erroneously high and broad melting range. A rate of 1-2 °C per minute is standard for accurate measurements.

  • Sample Preparation: The sample must be finely powdered and tightly packed into the capillary tube to ensure uniform heat distribution. Insufficient packing can lead to inefficient heat transfer and an inaccurate reading.

  • Apparatus Calibration: The accuracy of the melting point apparatus, including the thermometer, must be regularly verified using certified standards with known, sharp melting points.

Experimental Protocol: Capillary Melting Point Determination

The following protocol describes a self-validating method for the precise determination of the .

4.1. Apparatus and Materials

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

  • Capillary tubes (sealed at one end)

  • This compound sample (finely powdered)

  • Mortar and pestle

  • Spatula

  • Certified melting point standards (e.g., benzophenone, 48.5 °C; caffeine, 235 °C)

4.2. Workflow for Accurate Melting Point Measurement

G cluster_prep Phase 1: Preparation cluster_measurement Phase 2: Measurement cluster_analysis Phase 3: Analysis & Validation A Calibrate Apparatus with Certified Standards B Grind Sample to a Fine Powder C Pack Capillary Tube to 2-3 mm Height B->C D Place Sample in Apparatus C->D E Rapidly Heat to ~15°C below Expected MP D->E F Reduce Heating Rate to 1-2 °C / minute E->F G Record T1: Temperature at First Liquid Drop F->G H Record T2: Temperature at Complete Liquefaction G->H I Calculate Melting Range (T2 - T1) H->I J Compare with Literature Value (180-183 °C) I->J K If Discrepant, Assess Purity (e.g., via Spectroscopy) J->K Discrepancy Found

Caption: Workflow for Melting Point Determination.

4.3. Step-by-Step Methodology

  • Apparatus Calibration: Verify the accuracy of the apparatus using a standard with a melting point near the expected range of the sample.

  • Sample Preparation: Place a small amount of this compound into a mortar and gently grind it into a fine, uniform powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap the sealed end on a hard surface to pack the powder down. Repeat until the sample column is 2-3 mm high.

  • Initial Heating: Place the loaded capillary into the heating block of the apparatus. Set the initial heating rate to be rapid (e.g., 10-15 °C/minute) until the temperature is about 15-20 °C below the expected melting point (i.e., heat rapidly to ~160 °C).

  • Fine Heating: Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

  • Data Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) when the entire sample has melted into a clear liquid.

  • Reporting: The melting point is reported as the range from T₁ to T₂. For a pure sample, this range should fall within the literature value of 180-183 °C.

Context: Synthesis, Purification, and Characterization

The measured melting point is only meaningful if the identity and purity of the compound are confirmed. The synthesis of substituted imidazoles often involves a one-pot condensation of a dione, an aldehyde, and ammonium acetate (a variation of the Debus-Radziszewski synthesis).[6][7] This process can lead to side products and unreacted starting materials, necessitating rigorous purification.

5.1. Purification by Recrystallization Recrystallization is the standard method for purifying solid organic compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound poorly at low temperatures but readily at high temperatures, while impurities should remain soluble or insoluble at all temperatures. This process selectively isolates the pure crystalline compound, which is essential for obtaining a sharp and accurate melting point.

5.2. Characterization as a Prerequisite Before a physical property like melting point is determined for a synthesized batch, its chemical identity must be unequivocally confirmed. This is a cornerstone of scientific integrity.

G A Synthesis (e.g., One-Pot Condensation) B Crude Product (Contains Impurities) A->B C Purification (e.g., Recrystallization) B->C D Pure Compound C->D E Structural Characterization - NMR - FT-IR - Mass Spec D->E F Physical Property Validation (Melting Point Determination) D->F E->F Confirms Identity & Purity

Caption: Integrated Workflow for Compound Validation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the connectivity of atoms and the presence of the methyl and phenyl groups.[8]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule. The spectrum of 4-methyl-2-phenylimidazole has been recorded and analyzed.[2]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound (158.20 g/mol ) and fragmentation patterns that can help confirm the structure.[3][8]

Only after confirming the structure and purity through these methods can the melting point be confidently used as a reliable benchmark for future batches.

Safety and Handling

Based on its Safety Data Sheet (SDS), this compound requires careful handling.[4]

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.

  • Precautions:

    • Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

    • Avoid the formation of dust. Use in a well-ventilated area or under a fume hood.[4]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[4]

    • Keep the container tightly closed.[4]

Conclusion

The , documented at 180-183 °C , is a critical parameter for its identification and quality assessment in research and industrial applications. This guide has detailed the causality behind its determination, emphasizing that its value is only meaningful when contextualized within a framework of rigorous synthesis, purification, and spectroscopic characterization. By following validated protocols and understanding the factors that influence this physical property, researchers can ensure the integrity of their materials and the reproducibility of their results.

References

  • 2-(4-methylphenyl)
  • This compound | C10H10N2 | CID 70012. PubChem. [Link]
  • 4-Methyl-1-phenyl-1H-imidazole | C10H10N2 | CID 15656111. PubChem. [Link]
  • Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry. [Link]
  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Asian Journal of Pharmaceutical and Clinical Research. [Link]
  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry. [Link]
  • synthesis and characterization of novel series of the imidazoles under solvent free conditions by using sodium.
  • Studies on Imidazole Compounds. I. A Synthesis of Imidazoles with Functional Groups in the 2-Position. ElectronicsAndBooks. [Link]
  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. National Institutes of Health (NIH). [Link]
  • Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine.
  • Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Multidisciplinary Research (IJFMR). [Link]
  • Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. RSC Publishing. [Link]

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Methodological & Application

Application Notes and Protocols: A Comprehensive Guide to the Synthesis of 4-Methyl-2-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-Methyl-2-phenyl-1H-imidazole, a key heterocyclic scaffold with significant applications in medicinal chemistry and materials science. The protocol herein is based on the well-established Debus-Radziszewski imidazole synthesis, a robust and versatile multicomponent reaction. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step experimental procedure, an in-depth discussion of the reaction mechanism, safety protocols, and expected analytical characterization of the final product.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including natural products and synthetic drugs. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile pharmacophore. The target molecule, this compound, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, including as kinase inhibitors and anti-inflammatory agents.

The chosen synthetic route, the Debus-Radziszewski reaction, is a one-pot condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][2] This method is highly efficient and convergent, allowing for the formation of highly substituted imidazoles in a single step from readily available starting materials.

Reaction Scheme and Mechanism

The synthesis of this compound proceeds via the condensation of methylglyoxal, benzaldehyde, and ammonia. The overall reaction is depicted below:

Reaction_Scheme cluster_product Product Methylglyoxal Methylglyoxal plus1 + Benzaldehyde Benzaldehyde plus2 + Ammonia Ammonia (2 equiv.) arrow Imidazole This compound plus1->Benzaldehyde plus2->Ammonia arrow->Imidazole

Caption: Overall reaction for the synthesis of this compound.

The mechanism of the Debus-Radziszewski reaction is thought to proceed in two main stages.[2] First, the dicarbonyl compound (methylglyoxal) condenses with two equivalents of ammonia to form a diimine intermediate. In the second stage, this diimine condenses with the aldehyde (benzaldehyde), followed by cyclization and aromatization to yield the imidazole ring.

Materials and Reagents

ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )Physical Properties
Methylglyoxal (40% in water)78-98-8C₃H₄O₂72.06Clear yellow liquid, pungent odor.[3]
Benzaldehyde100-52-7C₇H₆O106.12Colorless to yellowish liquid, almond-like odor.[4][5]
Ammonium Hydroxide (28-30%)1336-21-6NH₄OH35.05Colorless liquid, strong pungent odor.
Ethanol64-17-5C₂H₅OH46.07Colorless liquid.
Ethyl Acetate141-78-6C₄H₈O₂88.11Colorless liquid.
Hexane110-54-3C₆H₁₄86.18Colorless liquid.
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04White crystalline solid.

Experimental Protocol

This protocol is adapted from established procedures for the Debus-Radziszewski synthesis of substituted imidazoles.[6][7]

4.1. Reaction Setup

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methylglyoxal (40% in water, 9.0 g, 50 mmol).

  • To the flask, add ethanol (100 mL) to dissolve the methylglyoxal.

  • Add benzaldehyde (5.3 g, 50 mmol) to the solution and stir.

4.2. Reaction Execution

  • In a well-ventilated fume hood, slowly add concentrated ammonium hydroxide (28-30%, 30 mL, approximately 450 mmol) to the stirred solution. The addition may be slightly exothermic.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1) as the eluent. The product spot should be UV active.

4.3. Work-up and Purification

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing 200 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by recrystallization. A common solvent system for imidazoles is ethanol/water or toluene.[8][9] Dissolve the crude solid in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Methylglyoxal, Benzaldehyde, and Ethanol B Add Ammonium Hydroxide A->B C Reflux for 4-6 hours B->C D Monitor by TLC C->D E Cool and Quench with Water D->E F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry and Concentrate G->H I Recrystallize from Ethanol/Water H->I J Filter and Dry Product I->J

Sources

Application Notes and Protocols for the One-Pot Synthesis of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Imidazole Scaffold

The imidazole ring is a cornerstone of heterocyclic chemistry, distinguished by its prevalence in a vast array of biologically active molecules and functional materials. As a five-membered aromatic heterocycle containing two nitrogen atoms, its unique electronic properties and capacity for hydrogen bonding make it a privileged scaffold in medicinal chemistry.[1][2][3] Imidazole derivatives are integral to the structure of essential biomolecules like the amino acid histidine and histamine, and they form the core of numerous pharmaceuticals with diverse therapeutic applications, including antifungal, anti-inflammatory, anticancer, and antihypertensive agents.[2][4]

The development of efficient, cost-effective, and environmentally benign synthetic routes to substituted imidazoles is a paramount objective for researchers in academia and the pharmaceutical industry. Traditional multi-step syntheses often suffer from drawbacks such as low overall yields, arduous purification procedures, and the use of hazardous reagents and solvents.[5] One-pot multicomponent reactions (MCRs) have emerged as a powerful and elegant solution to these challenges, enabling the construction of complex molecular architectures from simple precursors in a single synthetic operation.[4][6] This approach aligns with the principles of green chemistry by maximizing atom economy, minimizing waste, and often reducing reaction times and energy consumption.[7]

This comprehensive guide provides detailed application notes and protocols for the one-pot synthesis of various imidazole derivatives. We will delve into the mechanistic underpinnings of seminal named reactions, present step-by-step experimental procedures for their modern application, and offer a comparative analysis of different catalytic systems and reaction conditions. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis and exploration of this vital class of heterocyclic compounds.

Strategic Approaches to One-Pot Imidazole Synthesis: A Mechanistic Overview

Several classical and contemporary methods have been adapted into one-pot protocols for the synthesis of substituted imidazoles. Understanding the underlying mechanisms of these reactions is crucial for optimizing reaction conditions and predicting outcomes.

The Debus-Radziszewski Reaction: A Classic Four-Component Condensation

First reported in the 19th century, the Debus-Radziszewski synthesis is a cornerstone of imidazole chemistry.[4][6][8] This multicomponent reaction typically involves the condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and two equivalents of ammonia (often from an ammonia source like ammonium acetate).[4][6] A modification of this method allows for the synthesis of N-substituted imidazoles by replacing one equivalent of ammonia with a primary amine.[4]

Causality of Experimental Choices: The reaction is often carried out at elevated temperatures to drive the condensation and cyclization steps. The choice of catalyst, often a Lewis or Brønsted acid, is critical for activating the carbonyl groups and facilitating the key bond-forming events.[9][10] The use of ammonium acetate is convenient as it serves as both a source of ammonia and a mild acidic catalyst.

Reaction Workflow: Debus-Radziszewski Synthesis

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product R1 1,2-Dicarbonyl I1 α-Diimine Formation R1->I1 R2 Aldehyde I2 Condensation with Aldehyde R2->I2 R3 Ammonium Acetate (Ammonia Source) R3->I1 I1->I2 I3 Cyclization & Dehydration I2->I3 P Substituted Imidazole I3->P

Caption: Debus-Radziszewski reaction workflow.

The Van Leusen Imidazole Synthesis: A [3+2] Cycloaddition Approach

The Van Leusen synthesis offers a versatile route to 1,5-disubstituted and 1,4,5-trisubstituted imidazoles through a [3+2] cycloaddition reaction.[5][11] The key reagent in this transformation is tosylmethyl isocyanide (TosMIC), which reacts with an aldimine (pre-formed or generated in situ from an aldehyde and a primary amine).[11]

Causality of Experimental Choices: This reaction is base-catalyzed, with the base serving to deprotonate the active methylene group of TosMIC, generating a reactive intermediate.[5][12] The subsequent cycloaddition with the imine is followed by the elimination of p-toluenesulfinic acid, which drives the aromatization to the imidazole ring. The ability to generate the imine in situ makes this a true one-pot, three-component reaction (vL-3CR).[11]

Reaction Mechanism: Van Leusen Imidazole Synthesis

G TosMIC TosMIC Cycloaddition [3+2] Cycloaddition TosMIC->Cycloaddition Base Base Base->TosMIC Deprotonation Aldehyde Aldehyde Imine Imine Formation Aldehyde->Imine Amine Primary Amine Amine->Imine Imine->Cycloaddition Intermediate 4-Tosyl-2-imidazoline Cycloaddition->Intermediate Elimination Elimination of TosH Intermediate->Elimination Product Substituted Imidazole Elimination->Product

Caption: Van Leusen imidazole synthesis mechanism.

The Marckwald Synthesis: A Route to Thioimidazoles

The Marckwald synthesis provides an efficient route to 2-mercaptoimidazoles (imidazole-2-thiones) from α-amino ketones or aldehydes and a source of thiocyanate, such as potassium thiocyanate.[13] These thioimidazole products can often be desulfurized to yield the corresponding imidazoles.

Causality of Experimental Choices: The reaction proceeds through the initial formation of a thiourea intermediate from the α-amino ketone and thiocyanate. Subsequent intramolecular cyclization and dehydration lead to the formation of the imidazole-2-thione ring. The reaction is typically carried out in a protic solvent to facilitate the proton transfer steps involved in the mechanism.

Experimental Protocols: A Practical Guide

The following protocols are representative examples of one-pot imidazole syntheses. Researchers should note that optimization of reaction conditions (temperature, time, catalyst loading) may be necessary for specific substrates.

Protocol 1: Solvent-Free Synthesis of 2,4,5-Trisubstituted Imidazoles (Lophine Derivatives)

This protocol is adapted from a procedure utilizing a heterogeneous catalyst under solvent-free conditions, a green and efficient approach to lophine and its derivatives.[14]

Materials:

  • Benzil (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Ammonium acetate (2.5 mmol)

  • MIL-101(Cr) catalyst (5 mg)

  • Round-bottom flask or reaction vial

  • Heating mantle or oil bath with magnetic stirring

  • Thin Layer Chromatography (TLC) supplies

  • Ethanol for recrystallization

Procedure:

  • To a clean, dry round-bottom flask, add benzil (1 mmol), the desired aromatic aldehyde (1 mmol), ammonium acetate (2.5 mmol), and the MIL-101(Cr) catalyst (5 mg).

  • Mix the solids thoroughly with a spatula.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 9:1 mixture of petroleum ether: ethyl acetate as the eluent). The reaction is typically complete within 10-30 minutes.[14]

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethanol to the flask and heat to dissolve the product, leaving the solid catalyst behind.

  • Filter the hot solution to remove the catalyst. The catalyst can be washed with hot ethanol, dried, and reused.[14]

  • Allow the filtrate to cool to room temperature, then place it in an ice bath to induce crystallization of the product.

  • Collect the crystalline product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Protocol 2: Microwave-Assisted One-Pot Synthesis of Tetrasubstituted Imidazoles

This protocol is a general procedure based on microwave-assisted organic synthesis (MAOS), which often leads to dramatic reductions in reaction times and improved yields.[2][7][15]

Materials:

  • Benzil (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Primary amine (1.1 mmol)

  • Ammonium acetate (5 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (20 mol%)

  • Ethanol (2 mL)

  • Microwave reactor vial (10 mL) with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • Step 1 (Imine Formation): In a microwave reactor vial, combine the aromatic aldehyde (1 mmol), primary amine (1.1 mmol), and p-TsOH (20 mol%) in ethanol (2 mL).

  • Seal the vial and irradiate in the microwave synthesizer at 80 °C for 30 minutes.[2]

  • Step 2 (Cyclocondensation): Cool the vial to room temperature. Add benzil (1 mmol) and ammonium acetate (5 mmol) to the reaction mixture.

  • Reseal the vial and irradiate in the microwave synthesizer under the same conditions (80 °C) for an additional 60-90 minutes, or until TLC analysis indicates completion of the reaction.

  • After cooling, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol) to afford the pure tetrasubstituted imidazole.

Protocol 3: Ultrasound-Assisted Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles

This protocol utilizes sonochemistry to promote the reaction, offering a green and efficient alternative to conventional heating.[1][16][17]

Materials:

  • 1,2-Diketone (e.g., benzil) (1 mmol)

  • Aldehyde (1 mmol)

  • Primary aromatic amine (4 mmol)

  • Ammonium acetate (4 mmol)

  • Nanocrystalline MgAl₂O₄ catalyst (0.05 g)

  • Ethanol (2 mL)

  • Reaction flask (50 mL)

  • Ultrasonic bath

Procedure:

  • In a 50 mL flask, combine the 1,2-diketone (1 mmol), aldehyde (1 mmol), primary aromatic amine (4 mmol), ammonium acetate (4 mmol), nanocrystalline MgAl₂O₄ catalyst (0.05 g), and ethanol (2 mL).[1]

  • Place the flask in an ultrasonic bath operating at 50 kHz.

  • Sonicate the mixture at 60 °C. The reaction time will vary depending on the substrates but is typically in the range of 15-40 minutes.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture and add water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation: A Comparative Overview of Catalytic Systems

The choice of catalyst can significantly impact the efficiency of one-pot imidazole syntheses. The following table summarizes the performance of various catalysts for the synthesis of 2,4,5-triphenyl-1H-imidazole (lophine) from benzil, benzaldehyde, and ammonium acetate under different conditions.

CatalystCatalyst LoadingConditionsReaction TimeYield (%)Reference
Solvent-Free
MIL-101(Cr)5 mg120 °C10 min95[14]
NaH₂PO₄33 mol%120 °C25-45 min98-99[18]
Graphene Oxide-Chitosan-120 °C10-35 min80-96[18]
SbCl₃/SiO₂---High[19]
Microwave-Assisted
Fly Ash-Microwave-92-98[15]
p-TsOH20 mol%Microwave, 80 °C90 min46-80
Ultrasound-Assisted
Nanocrystalline MgAl₂O₄0.05 gUltrasound, 60 °C15 min90[1][20]
MOPS-Ultrasound-High
Conventional Heating
Citric Acid15 mol%Reflux in Ethanol50 min92[10]
Glacial Acetic AcidSolventReflux5-24 h46[3]

This table is a representative summary and not an exhaustive list. Reaction conditions and yields are specific to the cited literature and may vary.

Conclusion and Future Perspectives

One-pot multicomponent reactions represent a highly effective and sustainable strategy for the synthesis of substituted imidazole derivatives. The Debus-Radziszewski, Van Leusen, and Marckwald reactions, along with their modern variations, provide a versatile toolkit for accessing a wide range of imidazole scaffolds. The use of green chemistry techniques such as solvent-free conditions, microwave irradiation, and sonication further enhances the appeal of these methods by reducing environmental impact and improving efficiency.

The continued development of novel and reusable catalysts, particularly nanocatalysts and metal-organic frameworks, holds great promise for further advancing the field. As the demand for new imidazole-based pharmaceuticals and functional materials grows, the principles of one-pot synthesis will undoubtedly play a pivotal role in driving innovation and enabling the rapid discovery of next-generation molecules.

References

  • Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. (n.d.). National Institutes of Health.
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  • Safari, J., Gandomi-Ravandi, S., & Akbari, Z. (2013). Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst. Journal of the Saudi Chemical Society, 17(4), 413-418.
  • Proposed reaction mechanism of Van Leusen three-component reaction. (n.d.). ResearchGate.
  • Van Leusen Imidazole Synthesis. (n.d.). Organic Chemistry Portal.
  • Zhang, Y., Zhou, Y., & Zhang, M. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules, 28(12), 4845.
  • Hosseinpour, M., et al. (2018). MIL-101(Cr), an Efficient Heterogeneous Catalyst for One Pot Synthesis of 2,4,5-tri Substituted Imidazoles under Solvent Free Conditions. Molecules, 23(10), 2465.
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The Multifaceted Role of 4-Methyl-2-phenyl-1H-imidazole in Modern Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-2-phenyl-1H-imidazole is a versatile heterocyclic compound that has garnered significant attention in the field of catalysis. Its unique electronic and steric properties make it a valuable building block for the synthesis of N-heterocyclic carbene (NHC) precursors, an effective ligand for transition metal-catalyzed cross-coupling reactions, and a participant in specialized catalytic transformations such as C-H activation and ring-opening reactions. This technical guide provides an in-depth exploration of these applications, complete with detailed experimental protocols, mechanistic insights, and comparative data to empower researchers in leveraging the full potential of this remarkable molecule.

Introduction: The Catalytic Versatility of Substituted Imidazoles

Imidazole derivatives are a cornerstone in catalysis due to their ability to act as ligands for transition metals, as precursors to N-heterocyclic carbenes (NHCs), and as organocatalysts themselves. The electronic properties of the imidazole ring can be finely tuned by the nature and position of its substituents. In this compound, the methyl group at the 4-position and the phenyl group at the 2-position impart a specific combination of steric bulk and electronic effects, influencing its coordination chemistry and catalytic activity. This guide will delve into the practical applications of this compound in key areas of catalysis.

Application I: Precursor to N-Heterocyclic Carbene (NHC) Ligands

N-heterocyclic carbenes are a class of persistent carbenes that have revolutionized organometallic chemistry and catalysis. They are prized for their strong σ-donating properties and their ability to form robust bonds with metal centers, leading to highly stable and active catalysts. Imidazolium salts are the direct precursors to NHCs, which are typically generated in situ by deprotonation.[1][2]

Rationale for Use

This compound can be N-alkylated or N-arylated to produce the corresponding imidazolium salt. The substituents on the nitrogen atoms and the imidazole backbone are crucial for tuning the steric and electronic properties of the resulting NHC, which in turn dictates the performance of the metal-NHC catalyst.[3][4]

Experimental Protocol: Synthesis of a 1,3-Disubstituted-4-methyl-2-phenylimidazolium Salt

This protocol provides a general procedure for the N-alkylation of this compound to form an imidazolium salt, the precursor to an NHC.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Deprotonation: Add anhydrous DMF to dissolve the imidazole. To this solution, add sodium hydride (1.1 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour.

  • N-Alkylation (First Substitution): Cool the reaction mixture to 0 °C and add the first alkyl halide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up (First Substitution): Quench the reaction by the slow addition of water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the N-alkylated intermediate by column chromatography.

  • N-Alkylation (Second Substitution): Dissolve the purified N-alkyl-4-methyl-2-phenylimidazole (1.0 eq) in a suitable solvent like acetonitrile in a sealed tube. Add the second alkyl halide (1.5 eq).

  • Imidazolium Salt Formation: Heat the mixture at 80-100 °C and monitor the reaction by TLC. Upon completion, cool the reaction to room temperature. The imidazolium salt may precipitate out of the solution.

  • Isolation: Collect the solid product by filtration and wash with anhydrous diethyl ether. Dry the imidazolium salt under vacuum.

Characterization: The resulting imidazolium salt can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. A downfield shift of the proton at the C2 position is indicative of imidazolium salt formation.

Caption: Synthesis of an NHC from this compound.

Application II: Ligand in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The choice of ligand for the palladium catalyst is critical for achieving high yields and turnover numbers. Imidazole derivatives, including this compound, can serve as effective N-donor ligands that stabilize the palladium catalyst and facilitate the catalytic cycle.[5][6]

Rationale for Use

The nitrogen atoms in the imidazole ring can coordinate to the palladium center, influencing its electronic properties and steric environment. This coordination can enhance the rate of oxidative addition and reductive elimination steps in the catalytic cycle. The use of simple, inexpensive imidazole ligands offers a cost-effective alternative to more complex and expensive phosphine ligands.[7]

Experimental Protocol: In Situ Catalyst Generation for Suzuki-Miyaura Coupling

This protocol describes a general procedure for a Suzuki-Miyaura cross-coupling reaction using an in situ generated palladium catalyst with this compound as the ligand.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Solvent (e.g., a mixture of water and an organic solvent like ethanol or toluene)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial, dissolve palladium(II) acetate (0.01 eq) and this compound (0.02 eq) in a small amount of the reaction solvent. Stir for 10-15 minutes.

  • Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).

  • Addition of Catalyst: Add the pre-formed catalyst solution to the reaction vessel.

  • Reaction Conditions: Sparge the reaction mixture with an inert gas (argon or nitrogen) for 10-15 minutes. Heat the reaction to the desired temperature (e.g., 80 °C) and stir until the starting material is consumed (monitor by TLC or GC).

  • Work-up: Cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Comparative Data: Influence of Imidazole Ligands on Catalytic Activity

The following table summarizes representative data on the effect of different N-donor ligands on the yield of a Suzuki-Miyaura coupling reaction.

EntryLigandPd SourceYield (%)
1This compound Pd(OAc)₂(Typical range: 85-95%)
2ImidazolePd(OAc)₂(Typical range: 80-90%)
31-MethylimidazolePd(OAc)₂(Typical range: 88-98%)
4BenzimidazolePd(OAc)₂(Typical range: 82-92%)
5No LigandPd(OAc)₂(Significantly lower yield)

Note: Yields are illustrative and can vary depending on the specific substrates and reaction conditions.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)XL2 Ar-Pd(II)(X)L₂ Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) ArPd(II)Ar'L2 Ar-Pd(II)(Ar')L₂ ArPd(II)XL2->ArPd(II)Ar'L2 Transmetalation (Ar'B(OH)₂) ArPd(II)Ar'L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' ArPd(II)Ar'L2->Ar-Ar' ligand L = this compound

Caption: Suzuki-Miyaura cycle with an imidazole ligand.

Application III: Role in C-H Activation

Direct C-H bond activation is a powerful strategy for the synthesis of complex molecules, as it avoids the need for pre-functionalized starting materials. Imidazole-containing compounds can act as directing groups in transition metal-catalyzed C-H activation reactions.

Mechanistic Insight

The nitrogen atom of the imidazole ring can coordinate to the metal catalyst, positioning it in close proximity to a specific C-H bond. This directed C-H activation allows for highly regioselective functionalization. A notable example is the Rhodium(III)-catalyzed C-H activation of phenylazoles for the C-N bond cleavage of diazabicyclic olefins.

Conceptual Protocol: Rh(III)-Catalyzed C-H Activation/Annulation

This protocol outlines a conceptual framework for a C-H activation reaction directed by the imidazole moiety.

Materials:

  • Substrate with an imidazole directing group (e.g., a derivative of this compound)

  • Coupling partner (e.g., an alkene or alkyne)

  • Rhodium(III) catalyst (e.g., [Cp*RhCl₂]₂)

  • Silver salt additive (e.g., AgSbF₆)

  • Solvent (e.g., 1,2-dichloroethane)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the imidazole-containing substrate (1.0 eq), the coupling partner (1.5 eq), the Rh(III) catalyst (2.5 mol%), and the silver salt additive (10 mol%) in a reaction tube.

  • Solvent Addition: Add the anhydrous solvent to the reaction tube.

  • Reaction Conditions: Seal the tube and heat the reaction mixture at a specified temperature (e.g., 100 °C) for the required time (e.g., 12-24 hours).

  • Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify the product by column chromatography.

Conclusion

This compound is a readily available and highly versatile compound with significant applications in catalysis. Its utility as a precursor for N-heterocyclic carbenes, its effectiveness as a ligand in cross-coupling reactions, and its role in directing C-H activation highlight its importance in modern organic synthesis. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers seeking to explore and exploit the catalytic potential of this and related imidazole derivatives in their own work.

References

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  • Reddy, R. S., et al. (2017). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. ACS Omega, 2(8), 5016-5025. [Link]
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  • Kumar, S., et al. (2022). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Omega, 7(49), 45041-45051. [Link]
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Application Notes and Protocols for the Use of 4-Methyl-2-phenyl-1H-imidazole in Epoxy Curing

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the utilization of 4-Methyl-2-phenyl-1H-imidazole as a catalytic curing agent for epoxy resins. This document delineates the mechanistic principles, offers detailed experimental protocols, and presents methods for the characterization of the resulting thermoset polymers.

Introduction: The Role of Substituted Imidazoles in Epoxy Chemistry

Substituted imidazoles, such as this compound, are highly effective catalysts and curing agents for epoxy resin systems. Their unique chemical structure allows them to initiate polymerization at moderate temperatures, leading to highly cross-linked, durable polymer networks with excellent thermal and chemical resistance.[1] The selection of a specific imidazole derivative is critical as it significantly influences the curing rate, gel time, exothermicity, and the final properties of the cured resin.[2] this compound, with its methyl and phenyl substitutions, offers a balance of reactivity and latency, making it a subject of interest for various applications, including adhesives, coatings, and advanced composites.[1][2]

Curing Mechanism of this compound with Epoxy Resins

The curing of epoxy resins with 1-unsubstituted imidazoles like this compound is a complex process that proceeds through several stages. The generally accepted mechanism involves the initial formation of an adduct between the imidazole and the epoxy group, which then acts as the true catalytic species for further polymerization.[3][4][5]

The process can be summarized as follows:

  • Adduct Formation: The pyrrole-type nitrogen (-NH-) of the imidazole ring performs a nucleophilic attack on the terminal carbon of an epoxy group. This results in the opening of the oxirane ring and the formation of a 1:1 adduct.[3]

  • Further Adduction and Cross-linking: The more basic pyridine-type nitrogen of the initially formed adduct can then react with a second epoxy group, forming a 1:2 adduct. This step incorporates the imidazole molecule into the polymer backbone, acting as a cross-linking agent.[3][4][5]

  • Anionic Homopolymerization: The formation of these adducts generates an alkoxide anion, which is a potent initiator for the anionic homopolymerization of the remaining epoxy groups. This etherification reaction propagates, leading to the formation of a highly cross-linked polyether network.[3][4][5]

The overall curing rate and the final properties of the thermoset are strongly dependent on the concentration of the imidazole and the curing temperature.[6]

curing_mechanism cluster_initiation Initiation: Adduct Formation cluster_crosslinking Cross-linking cluster_propagation Propagation: Anionic Homopolymerization Imidazole This compound Adduct1 1:1 Adduct (Alkoxide Formation) Imidazole->Adduct1 Nucleophilic Attack by -NH Epoxy1 Epoxy Resin Epoxy1->Adduct1 Adduct2 1:2 Adduct (Cross-linked Imidazole) Adduct1->Adduct2 Reaction with Pyridine-type Nitrogen Epoxy2 Second Epoxy Monomer Epoxy2->Adduct2 Polymer Cross-linked Polyether Network Adduct2->Polymer Initiates Etherification Epoxy_n n-Epoxy Monomers Epoxy_n->Polymer

Curing mechanism of epoxy resin with this compound.

Experimental Protocols

The following protocols provide a starting point for the use of this compound in the curing of a standard bisphenol A-based epoxy resin. Researchers should note that optimal conditions may vary depending on the specific epoxy resin and desired final properties.

Materials and Reagents
ReagentSupplier ExampleGradeNotes
Diglycidyl ether of bisphenol A (DGEBA)Sigma-AldrichTechnicalEpoxy equivalent weight (EEW) of ~180-190 g/eq is recommended.
This compoundVarious>98%Solid powder at room temperature.[7]
AcetoneFisher ScientificACS GradeFor cleaning and dissolving the imidazole if necessary.
Protocol 1: Preparation of Cured Epoxy Resin Samples

This protocol describes the preparation of small-scale samples for thermal and mechanical analysis.

  • Preparation of the Curing Agent:

    • Accurately weigh the desired amount of this compound. For initial trials, concentrations of 1, 3, and 5 parts per hundred of resin (phr) by weight are recommended.

    • The imidazole can be added directly as a fine powder or pre-dissolved in a minimal amount of a suitable solvent like acetone for more uniform dispersion. If a solvent is used, it must be completely evaporated before curing.

  • Mixing:

    • Preheat the DGEBA epoxy resin to 50-60°C to reduce its viscosity.

    • Add the weighed this compound to the preheated resin.

    • Mix thoroughly for 5-10 minutes using a mechanical stirrer until the imidazole is completely dissolved and the mixture is homogeneous.

  • Degassing:

    • Place the mixture in a vacuum oven at 50-60°C and apply a vacuum of -25 to -29 inHg to remove any entrapped air bubbles.

    • Continue degassing until bubbling subsides (typically 15-30 minutes).

  • Casting and Curing:

    • Pour the degassed mixture into pre-heated molds treated with a mold release agent.

    • Cure the samples in a programmable oven using a staged curing cycle. A recommended starting cycle is:

      • 1 hour at 100°C

      • 2 hours at 150°C

      • An optional post-cure at 180°C for 1-2 hours can enhance the glass transition temperature (Tg).

    • Allow the samples to cool slowly to room temperature within the oven to prevent thermal shock and internal stresses.

experimental_workflow start Start prep Prepare Curing Agent (this compound) start->prep mix Mix with Pre-heated Epoxy Resin prep->mix degas Degas Mixture under Vacuum mix->degas cast Cast into Molds degas->cast cure Cure using a Staged Temperature Profile cast->cure cool Slow Cooling to Room Temperature cure->cool characterize Characterize Cured Samples (DSC, TGA, DMA, Mechanical Testing) cool->characterize end End characterize->end

Experimental workflow for epoxy curing and characterization.
Protocol 2: Characterization of Cured Epoxy Resin
  • Differential Scanning Calorimetry (DSC):

    • Prepare a small sample (5-10 mg) of the cured epoxy resin in a hermetically sealed aluminum pan.

    • Perform a heat-cool-heat cycle from room temperature to 250°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • The glass transition temperature (Tg) is determined from the midpoint of the step transition in the second heating scan. The exothermic heat of reaction can be determined from the initial scan of an uncured sample.[8][9]

  • Thermogravimetric Analysis (TGA):

    • Place a 10-15 mg sample of the cured resin in a TGA pan.

    • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen or air atmosphere.

    • The onset of decomposition temperature (Td) and the char yield can be determined from the TGA curve.[9]

  • Dynamic Mechanical Analysis (DMA):

    • Prepare rectangular bars of the cured resin with appropriate dimensions for the DMA instrument.

    • Perform a temperature sweep from room temperature to above the Tg at a fixed frequency (e.g., 1 Hz) and a heating rate of 3-5°C/min.

    • The storage modulus (E'), loss modulus (E''), and tan delta can be determined as a function of temperature. The peak of the tan delta curve provides another measure of the Tg.

  • Tensile Testing:

    • Prepare dog-bone shaped specimens according to ASTM D638 standards.

    • Conduct tensile tests at a constant crosshead speed to determine the tensile strength, Young's modulus, and elongation at break.

Expected Results and Data Interpretation

The concentration of this compound and the curing schedule will significantly impact the properties of the final thermoset.

PropertyExpected Trend with Increasing Imidazole Concentration (1-5 phr)Rationale
Gel Time DecreasesHigher catalyst concentration leads to a faster reaction rate and quicker network formation.
Curing Exotherm IncreasesA more rapid polymerization releases heat more quickly.
Glass Transition (Tg) Initially increases, then may plateau or slightly decreaseAt low concentrations, increased cross-linking density raises Tg. At higher concentrations, plasticization effects or changes in network structure may occur.[6]
Tensile Strength Generally increases to an optimum, then may decreaseCross-link density is optimized at a certain catalyst level. Excessive cross-linking can lead to brittleness.
Thermal Stability (Td) Generally highThe formation of a stable, highly cross-linked network imparts good thermal resistance.[1]

Troubleshooting and Advanced Considerations

  • Latency and Pot Life: For applications requiring a longer pot life (latency), the reactivity of the imidazole can be controlled. This can be achieved by microencapsulation of the imidazole or by forming complexes with metal cations, which dissociate at elevated temperatures to release the active catalyst.[3][10]

  • Co-curing Agents: this compound can also be used as an accelerator in combination with other curing agents like dicyandiamide (DICY) or anhydrides. In such systems, the imidazole significantly reduces the required curing temperature and time.[11][12]

  • Solubility Issues: If the imidazole does not readily dissolve in the epoxy resin at the mixing temperature, a small amount of a suitable solvent can be used. However, ensure complete solvent removal before curing to avoid plasticization and defects in the final product.

By following these protocols and considering the underlying chemical principles, researchers can effectively utilize this compound to develop high-performance epoxy thermosets tailored to their specific application needs.

References

  • A comparison of some imidazole catalysts as epoxy curing agents. (2025).
  • 4-Methyl 2-Phenyl Imidazole, For Curing Agent In Epoxy Resin, Grade: Technical. IndiaMART. [Link]
  • Farkas, A., & Strohm, P. (1968). Imidazole catalysis in the curing of epoxy resins. Journal of Applied Polymer Science. [Link]
  • Curing epoxy resins using dicy, imidazole and acid.
  • Farkas, A., & Strohm, P. (1968). Imidazole catalysis in the curing of epoxy resins. R Discovery. [Link]
  • Preparation of Imidazole Compounds as Latent Curing Agents and Their Application in RGB LED Packaging. (2024). MDPI. [Link]
  • Epoxy adhesive formulations using latent imidazole metal c
  • Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. (2024). MDPI. [Link]
  • A comparison of some imidazoles in the curing of epoxy resin. (2025).
  • Heise, M. S., & Martin, G. C. (1989). Curing mechanism and thermal properties of epoxy-imidazole systems. Macromolecules. [Link]
  • The structural properties of imidazole cured epoxy–phenol resins. (2025).
  • Dearlove, T. J. (1971). Epoxy Curing Agents. I. Imidazoles.
  • Ricciardi, F., & Joullié, M. M. (1984). Mechanism of imidazole catalysis in the curing of epoxy resins. Journal of the American Chemical Society. [Link]
  • Curing and thermal behaviour of epoxy resin in the presence of pyromellitic dianhydride and imidazole. (2025).
  • 2-methylimidazole as a latent curing agent for epoxy resin systems: controlled reactivity and tailored properties. (2025). BDMAEE. [Link]
  • Complexes of imidazole with poly(ethylene glycol)s as the thermal latency catalysts for epoxy–phenolic resins. (2025).

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4-Methyl-2-phenyl-1H-imidazole as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Coordination Chemistry of 4-Methyl-2-phenyl-1H-imidazole

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Versatile Imidazole Ligand

In the vast landscape of coordination chemistry, the design and selection of organic ligands are paramount to developing novel metal complexes with tailored properties. Imidazole and its derivatives have long been a cornerstone in this field, owing to their robust σ-donating properties, aromatic stability, and their fundamental role in biological systems, most notably as the side chain of the amino acid histidine.[1][2] This guide focuses on a specific, yet highly versatile derivative: this compound (4-Me-2-Ph-Im).

The unique architecture of 4-Me-2-Ph-Im—featuring a coordinating imine nitrogen (N3), a sterically influential phenyl group at the 2-position, and a methyl group at the 4-position—makes it an intriguing ligand. The phenyl group can modulate the electronic properties of the complex and introduce potential for π-stacking interactions, while the methyl group provides a subtle steric tweak that can influence coordination geometry.[3] These characteristics position 4-Me-2-Ph-Im as a valuable building block for creating discrete coordination complexes and extended structures like metal-organic frameworks (MOFs).[1][3] The resulting metal complexes have shown significant promise in diverse fields, including catalysis, materials science, and medicinal chemistry as potential anticancer and antimicrobial agents.[4][5][6]

This document serves as a comprehensive technical guide for researchers, providing not only detailed protocols for the synthesis of the ligand and its metal complexes but also the scientific rationale behind the experimental choices and the essential characterization techniques required to validate the outcomes.

Caption: Structure of this compound.

Part 1: Synthesis Protocols

The successful synthesis of coordination compounds begins with the preparation of a high-purity ligand. The following protocols are designed to be robust and reproducible.

Protocol 1.1: Synthesis of this compound Ligand

The most common and efficient method for synthesizing multisubstituted imidazoles is the Radziszewski synthesis or a variation thereof. This one-pot reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an excess of ammonia (typically from ammonium acetate).

Causality Behind the Method:

  • Benzaldehyde: Serves as the source for the phenyl group at the 2-position of the imidazole ring.

  • Methylglyoxal: This 1,2-dicarbonyl compound provides the C4-C5 backbone and the methyl group at the 4-position.

  • Ammonium Acetate: Functions as both the nitrogen source for the imidazole ring and a mild catalyst. The excess amount drives the reaction equilibrium towards the product.

  • Glacial Acetic Acid: Acts as a polar, protic solvent that facilitates the dissolution of reactants and the multiple condensation and cyclization steps involved in the mechanism.

  • Reflux: The elevated temperature is necessary to overcome the activation energy for the condensation and ring-closure steps, ensuring a reasonable reaction rate.

Materials & Reagents:
  • Benzaldehyde (C₇H₆O)

  • Methylglyoxal (40% solution in H₂O, C₃H₄O₂)

  • Ammonium acetate (CH₃COONH₄)

  • Glacial acetic acid (CH₃COOH)

  • Ethanol (C₂H₅OH)

  • Deionized water

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer, Buchner funnel, filter paper.

Step-by-Step Procedure:
  • In a 250 mL round-bottom flask, combine benzaldehyde (e.g., 0.1 mol), methylglyoxal (0.1 mol of a 40% aqueous solution), and ammonium acetate (0.2-0.3 mol).

  • Add 100 mL of glacial acetic acid to the flask.

  • Place a magnetic stir bar in the flask, attach a reflux condenser, and heat the mixture to reflux (approximately 118-120°C) with continuous stirring.

  • Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[7]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing 400-500 mL of ice-cold water while stirring. A precipitate should form.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate thoroughly with deionized water to remove acetic acid and unreacted ammonium acetate.

  • Purification: Recrystallize the crude solid from a hot ethanol/water mixture to yield pure this compound as a white or off-white crystalline solid.

  • Dry the final product in a vacuum oven or desiccator. Characterize the product to confirm its identity and purity (See Part 2). The expected melting point is in the range of 180-183°C.[8]

Protocol 1.2: Synthesis of a Representative Metal Complex: Dichlorobis(this compound)copper(II)

This protocol describes the synthesis of a typical transition metal complex using the prepared ligand. Copper(II) is chosen for its well-characterized coordination chemistry and distinct spectroscopic properties.

Causality Behind the Method:

  • Ligand-to-Metal Ratio: A 2:1 molar ratio of ligand to metal salt is used, which is typical for monodentate ligands forming four-coordinate (square planar or tetrahedral) or six-coordinate (octahedral, with solvent molecules filling the remaining sites) complexes.[9]

  • Solvent: Methanol or ethanol is an excellent choice as it dissolves both the organic ligand and many inorganic metal salts like copper(II) chloride.

  • Stirring at Room Temperature: Many imidazole-metal complexation reactions are thermodynamically favorable and proceed readily without heating. The formation of a precipitate is often a visual indicator of the formation of the less soluble metal complex.

  • Washing: Washing the final product with the reaction solvent removes any unreacted starting materials, and a subsequent wash with a non-coordinating solvent like diethyl ether helps to dry the complex.

Materials & Reagents:
  • This compound (synthesized in Protocol 1.1)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol (CH₃OH)

  • Diethyl ether ((C₂H₅)₂O)

  • Beakers, magnetic stirrer, filtration apparatus.

Step-by-Step Procedure:
  • Dissolve the this compound ligand (e.g., 2 mmol) in 20 mL of warm methanol in a 50 mL beaker.

  • In a separate beaker, dissolve the copper(II) chloride dihydrate (1 mmol) in 10 mL of methanol.

  • While stirring the ligand solution, add the metal salt solution dropwise.

  • A color change and the formation of a precipitate (typically green or blue for Cu(II)) should be observed.

  • Continue stirring the reaction mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Collect the solid complex by vacuum filtration.

  • Wash the precipitate with a small amount of cold methanol to remove soluble impurities.

  • Perform a final wash with diethyl ether to facilitate drying.

  • Dry the complex under vacuum.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis Reactants 1. Reactants (Benzaldehyde, Methylglyoxal, NH₄OAc) Reflux 2. Reflux in Acetic Acid Reactants->Reflux Precipitate 3. Precipitation in Water Reflux->Precipitate Purify_L 4. Recrystallization Precipitate->Purify_L Ligand Pure Ligand (4-Me-2-Ph-Im) Purify_L->Ligand Dissolve 5. Dissolve Ligand & Metal Salt Ligand->Dissolve Complexation 6. Mix & Stir (Room Temp) Dissolve->Complexation Isolate_C 7. Isolate by Filtration Complexation->Isolate_C Complex Final Complex [Cu(Ligand)₂Cl₂] Isolate_C->Complex

Caption: General workflow for ligand and metal complex synthesis.

Part 2: Characterization of Ligand and Complexes

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. A combination of spectroscopic and analytical techniques should be employed.

Spectroscopic and Analytical Techniques
TechniquePurpose for Ligand (4-Me-2-Ph-Im)Purpose for Metal ComplexKey Observations & Rationale
¹H & ¹³C NMR Confirm structure, identify protons and carbons of the imidazole and phenyl rings.[10][11]Confirm ligand coordination. Often difficult for paramagnetic complexes (like Cu(II)) due to peak broadening. Essential for diamagnetic complexes (e.g., Zn(II)).Ligand: Expect characteristic signals for methyl, aromatic, and imidazole protons. Complex (Diamagnetic): A downfield or upfield shift of imidazole proton signals upon coordination to the metal center indicates a change in the electronic environment.[11]
FT-IR Spectroscopy Identify functional groups (N-H, C=N, C-H aromatic/aliphatic).[12]Identify coordination. Monitor shifts in ligand vibrations and detect new metal-ligand bonds.[13]A shift in the C=N stretching vibration (typically ~1500-1650 cm⁻¹) of the imidazole ring upon complexation is a strong indicator of coordination. The appearance of new, weak bands in the far-IR region (< 500 cm⁻¹) can be attributed to M-N stretching vibrations.[12]
UV-Vis Spectroscopy Characterize electronic transitions (π → π*).Characterize ligand-to-metal charge transfer (LMCT) and d-d electronic transitions.For d-block metals like Cu(II), broad, low-intensity bands in the visible region (e.g., 600-900 nm) are characteristic of d-d transitions, providing information about the coordination geometry (e.g., octahedral vs. square planar).[14]
Mass Spectrometry Determine the molecular weight and confirm the molecular formula (C₁₀H₁₀N₂).[15]Determine the mass of the entire complex or its fragments, confirming its composition.The molecular ion peak [M]⁺ for the ligand should match its calculated mass (158.20 g/mol ). For the complex, fragmentation patterns often show the loss of ligands or counter-ions.
Elemental Analysis Confirm the empirical formula by determining the percentage of C, H, and N.Confirm the bulk purity and stoichiometry of the complex (ratio of metal to ligand).The experimentally determined percentages of C, H, and N should match the calculated values for the proposed formula of the complex (e.g., [Cu(C₁₀H₁₀N₂)₂Cl₂]).
Single-Crystal X-ray Diffraction N/A (for routine synthesis)Provide definitive proof of structure, including bond lengths, bond angles, and coordination geometry.[16][17]This is the "gold standard" for structural characterization, unambiguously showing how the ligand binds to the metal center and how the complex units pack in the solid state.

Part 3: Applications in Coordination Chemistry

The coordination of this compound to metal centers gives rise to complexes with a wide array of potential applications. The specific properties are dictated by the choice of metal ion, the overall coordination geometry, and the presence of other co-ligands.

Key Application Areas:
  • Homogeneous and Heterogeneous Catalysis: Imidazole-metal complexes are effective catalysts for various organic transformations. The strong σ-donor nature of the imidazole nitrogen helps to stabilize the metal center in different oxidation states, which is crucial for catalytic cycles.[18] Applications include Suzuki coupling reactions, oxidation, and reduction processes.[19] The phenyl and methyl groups can be used to tune the steric environment around the metal, influencing substrate selectivity.

  • Bio-inorganic Chemistry and Drug Development: Imidazole derivatives and their metal complexes are widely investigated for their biological activities.[4][20][21] The imidazole moiety is a key component of many biological molecules, and its complexes can interact with biological targets.[2] Many have shown promising results as:

    • Anticancer Agents: The complex can induce cell death in cancer cells through various mechanisms.[7][22]

    • Antimicrobial/Antifungal Agents: The coordination of a metal ion can enhance the antimicrobial properties of the parent ligand.[6][23]

  • Materials Science:

    • Metal-Organic Frameworks (MOFs): When functionalized to be ditopic or tritopic, imidazole derivatives can act as linkers to build porous crystalline materials for gas storage, separation, and sensing.[3][5]

    • Corrosion Inhibition: The ligand can adsorb onto a metal surface, forming a protective layer that prevents corrosion. The nitrogen atoms coordinate to the surface metal atoms, creating a barrier.[24]

Applications Complex [M(4-Me-2-Ph-Im)n] Complexes Catalysis Catalysis Complex->Catalysis Bio Bio-inorganic Chemistry & Drug Development Complex->Bio Materials Materials Science Complex->Materials Suzuki Suzuki Coupling Catalysis->Suzuki Oxidation Oxidation Reactions Catalysis->Oxidation Anticancer Anticancer Agents Bio->Anticancer Antimicrobial Antimicrobial Agents Bio->Antimicrobial MOFs MOFs & Porous Materials Materials->MOFs Corrosion Corrosion Inhibition Materials->Corrosion

Caption: Key application areas for 4-Me-2-Ph-Im metal complexes.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Metal Complexes with 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Imidazole-Containing Ligands for Metal Catalysis.
  • ResearchGate. (n.d.). The roles of imidazole ligands in coordination supramolecular systems.
  • Chen, S., & Tong, M. (2016). The roles of imidazole ligands in coordination supramolecular systems. CrystEngComm, 18(35), 6543-6565.
  • Singha, D., Halder, S. C., Jana, A. D., & Pal, N. (2023). The coordination chemistry and supramolecular interactions of 2-(2′-Pyridyl)imidazole ligand: a comprehensive review with theoretical insight. Reviews in Inorganic Chemistry, 43(2), 231-253.
  • ResearchGate. (n.d.). Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications.
  • ChemicalBook. (n.d.). This compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Imidazole Ligands in Catalysis and Coordination Polymers.
  • Sigma-Aldrich. (n.d.). 4-Methyl-2-phenylimidazole 95.
  • Reddy, B. V. S., et al. (2017). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. ACS Omega, 2(8), 4987-4994.
  • German, K. E., et al. (2021). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. Molecules, 26(1), 123.
  • ChemScene. (n.d.). This compound.
  • Journal of Chemical Theory and Computation. (2024). Simulating Metal-Imidazole Complexes.
  • International Journal of Pharmaceutical Sciences. (n.d.). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives.
  • ResearchGate. (n.d.). Crystal structure of 4-phenyl-5-(pyridin-2-yl)-1-((pyridin-2-yl)methyl)-1H-imidazole-2(3H)-thione, C20H16N4S.
  • Sharma, A., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. European Journal of Medicinal Chemistry Reports, 2, 100018.
  • R Discovery. (2024). Synthesis of some metal ion complexes of new imidazole derivative, characterization, and biological activity.
  • Wikipedia. (n.d.). Transition metal imidazole complex.
  • Hachuła, B., et al. (2017). Spectroscopic and thermal studies on 2- and 4-phenyl-1H-imidazoles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 183, 378-386.
  • Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul.
  • Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl).
  • Ward, A. A., et al. (2022). Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. Egyptian Journal of Chemistry, 65(6), 1-8.
  • Bhor, R. J., et al. (2022). A Review on “Imidazole and Various Biological Activities”. International Journal of Pharmaceutical and Phytopharmacological Research, 24(2), 32-46.
  • ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl).
  • Physical Chemistry Research. (n.d.). Spectroscopic, Structural and Molecular Docking Studies on N,N-Dimethyl-2-[6-methyl-2-(4-methylphenyl) Imidazo[1,2-a]pyridin-3-yl] Acetamide.
  • Merritt, J. M., & Tanski, J. M. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1 H-imidazoles: 4-(1 H-imidazol-1-yl)benzaldehyde and 1-(4-meth-oxy-phen-yl)-1 H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 7), 678–681.
  • Semantic Scholar. (n.d.). Spectres de vibration entre 4 000 et 500 cm–1 de quelques complexes de l'imidazole et du méthyl-1 imidazole avec des halogénures de zinc (II) et de cuivre (II) et avec le nitrate d'argent.
  • PubMed Central. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes.
  • ACS Publications. (n.d.). Coordination chemistry of imidazole derivatives. A search for carbon-bound chelates with first-row transition metal ions.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Transition metal complexes of 2-(subst).
  • PubMed Central. (n.d.). Synthesis, characterization, and crystal structure of hexakis(1-methyl-1H-imidazole-κN3)zinc(II) dinitrate.
  • PubChem. (n.d.). This compound.
  • MDPI. (2023). The Synthesis and Crystal Structures of New One- and Two-Dimensional Fe(II) Coordination Polymers Using Imidazole Derivatives.
  • MDPI. (n.d.). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph.
  • Analytical Methods. (n.d.). The first X-ray photoelectron spectroscopy surface analysis of 4-methyl-2-phenyl-imidazole adsorbed on copper.
  • Journal of the American Chemical Society. (n.d.). Imidazole Catalysis. II. The Reaction of Substituted Imidazoles with Phenyl Acetates in Aqueous Solution.
  • Frontiers. (2022). Pd Clusters on Schiff Base–Imidazole-Functionalized MOFs for Highly Efficient Catalytic Suzuki Coupling Reactions.

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Comprehensive Analytical Characterization of 4-Methyl-2-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 4-Methyl-2-phenyl-1H-imidazole (C₁₀H₁₀N₂), a key heterocyclic building block in pharmaceutical and materials science. We present a multi-technique approach encompassing spectroscopic, chromatographic, thermal, and structural analysis methods. Each section offers not only step-by-step protocols but also the scientific rationale behind experimental choices, ensuring robust and reliable characterization for researchers, quality control analysts, and drug development professionals.

Introduction

This compound is a substituted imidazole derivative of significant interest due to its structural presence in various biologically active compounds and functional materials. As with any chemical entity intended for high-stakes applications like drug development, rigorous and unambiguous characterization is paramount. This process ensures identity, purity, stability, and consistency, which are foundational to reliable research and regulatory compliance. This document outlines an integrated analytical workflow designed to provide a complete profile of the molecule.

Physicochemical Properties

A foundational step in any analytical endeavor is to understand the basic physicochemical properties of the analyte. These properties influence sample preparation, solvent selection, and the choice of analytical technique.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 827-43-0[1]
Molecular Formula C₁₀H₁₀N₂[2]
Molecular Weight 158.20 g/mol [2]
Melting Point 180-183 °C[1]
Boiling Point 352.7 °C at 760 mmHg[1]
Appearance White to light yellow powder[1]
SMILES CC1=CN=C(N1)C2=CC=CC=C2[2]
InChIKey TYOXIFXYEIILLY-UHFFFAOYSA-N[2]

Integrated Analytical Workflow

A multi-faceted approach is essential for robust characterization. The following workflow illustrates how different techniques are synergistically employed to build a complete profile of the compound, from initial identity confirmation to detailed structural and purity analysis.

G cluster_0 Phase 1: Identity & Structure Confirmation cluster_1 Phase 2: Purity & Quantitative Analysis cluster_2 Phase 3: Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C) Primary Structure HPLC HPLC-UV/DAD Purity, Impurity Profile NMR->HPLC Confirmed Identity MS Mass Spectrometry (GC-MS) Molecular Weight MS->HPLC Confirmed Identity FTIR FTIR Spectroscopy Functional Groups FTIR->HPLC Confirmed Identity UV_Vis UV-Vis Spectroscopy Quantification HPLC->UV_Vis Purity Assessment Thermal Thermal Analysis (DSC, TGA) Melting Point, Stability Xray X-Ray Crystallography 3D Structure (Solid State) Thermal->Xray Informed by Stability Sample Test Sample: This compound Sample->NMR Structural Elucidation Sample->MS Structural Elucidation Sample->FTIR Structural Elucidation Sample->Thermal Property Analysis

Caption: Integrated workflow for the characterization of this compound.

Spectroscopic Methods for Structural Elucidation

Spectroscopy is the cornerstone of chemical characterization, providing direct insight into the molecular structure and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (¹H and ¹³C) to provide detailed information about the molecular structure, connectivity, and chemical environment of atoms. It is the most powerful technique for unambiguous structure elucidation in solution.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often suitable for imidazole compounds due to its ability to dissolve polar compounds and reveal exchangeable N-H protons.[3]

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum over a range of -1 to 14 ppm.

    • Ensure a sufficient number of scans (e.g., 16-64) for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum over a range of 0 to 200 ppm.

    • A higher number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Expected Spectral Data: The structure contains protons in distinct chemical environments: phenyl ring protons, an imidazole ring proton, a methyl group, and an N-H proton.

Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Rationale & Notes
Methyl (CH₃) ~2.2~10-15Aliphatic methyl group attached to the imidazole ring.
Imidazole C-H ~6.8~115-120Proton on the imidazole ring.
Phenyl (C₆H₅) ~7.2 - 7.8~125-135Aromatic protons showing characteristic multiplet patterns.
Imidazole N-H ~12.0 (broad)N/AHighly deshielded and often broad due to exchange; position is solvent-dependent.[3]
Imidazole Quaternary C N/A~130-150Carbons of the imidazole ring without attached protons.

Note: Specific chemical shifts can be found on spectral databases like ChemicalBook and SpectraBase.[3][4]

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is a common and highly effective method for analyzing volatile and thermally stable compounds like imidazole derivatives.[5][6]

Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or ethyl acetate.

  • Instrumentation: A standard GC-MS system with an electron ionization (EI) source.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes. This program should be optimized to ensure good separation from any impurities.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to the compound in the Total Ion Chromatogram (TIC).

    • Analyze the mass spectrum for that peak. The molecular ion peak (M⁺) should appear at m/z 158, corresponding to the molecular weight of C₁₀H₁₀N₂.[2]

    • Analyze major fragment ions (e.g., loss of methyl, phenyl group) to confirm the structure.

Causality Note: EI at 70 eV is a standard, high-energy method that produces reproducible fragmentation patterns, creating a "fingerprint" of the molecule that can be compared to spectral libraries like NIST.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). It is an excellent tool for identifying the presence of specific functional groups.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the powdered sample directly onto the ATR crystal. No further preparation is needed. This is a significant advantage over the traditional KBr pellet method.[2]

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample with the anvil to ensure good contact.

    • Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans for a high-quality spectrum.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.

Expected Characteristic Peaks:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-2800 N-H Stretch (broad)Imidazole N-H
3150-3000 C-H StretchAromatic (Phenyl, Imidazole)
2950-2850 C-H StretchAliphatic (Methyl)
~1600, ~1480 C=C StretchAromatic Ring
~1550 C=N StretchImidazole Ring

Note: Spectral data is available for comparison on databases.[7][8]

Chromatographic Methods for Purity Assessment

Chromatography is essential for separating the main compound from impurities and by-products, allowing for accurate purity determination.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. When coupled with a UV or Diode-Array Detector (DAD), it becomes a powerful quantitative tool for assessing purity.

Protocol: Reversed-Phase HPLC with UV Detection

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile (ACN) and an aqueous buffer (e.g., 0.025 M potassium dihydrogen phosphate, pH adjusted to 3.2 with phosphoric acid).[9][10] A typical starting ratio is 40:60 (ACN:Buffer). Filter and degas the mobile phase before use.

  • Sample Preparation: Accurately prepare a stock solution of the sample in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of ~1 mg/mL. Dilute further to ~0.1 mg/mL for analysis.

  • Instrumentation & Conditions:

    • HPLC System: A standard HPLC with a UV/DAD detector.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 25 °C.[9]

    • Injection Volume: 10 µL.[9]

    • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., 215 nm or 254 nm). A DAD allows for full spectrum acquisition to select the optimal wavelength.

  • Data Analysis:

    • Run the sample and identify the main peak.

    • Calculate the purity by area percentage: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • This method can be validated for quantifying specific impurities by using reference standards.

G SamplePrep Sample Preparation (Dissolve in Mobile Phase) Injection Inject 10 µL into HPLC System SamplePrep->Injection Separation Separation on C18 Column (Isocratic or Gradient Elution) Injection->Separation Detection UV/DAD Detection (Monitor at 254 nm) Separation->Detection Data Chromatogram Generation (Signal vs. Time) Detection->Data Analysis Data Analysis (Peak Integration, Purity Calculation) Data->Analysis

Caption: Workflow for HPLC purity analysis.

Thermal Analysis

Thermal analysis techniques characterize the physical and chemical properties of a substance as a function of temperature.

Principle:

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, glass transitions, and other thermal events.[11]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine thermal stability and decomposition profiles.[12]

Protocol: DSC/TGA Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum TGA pan or a DSC pan.

  • Instrumentation: A simultaneous TGA/DSC instrument or separate units.

  • Conditions:

    • Atmosphere: Nitrogen (inert) at a flow rate of 50 mL/min.

    • Temperature Program: Heat the sample from 30 °C to 400 °C at a rate of 10 °C/min.

  • Data Analysis:

    • DSC Curve: Identify the sharp endothermic peak corresponding to the melting point. The onset temperature of this peak is typically reported as the melting point.[13]

    • TGA Curve: Observe the temperature at which significant mass loss begins. This indicates the onset of thermal decomposition.

Definitive Structural Analysis

Single-Crystal X-ray Crystallography

Principle: This technique provides the absolute, three-dimensional structure of a molecule in the solid state by analyzing the diffraction pattern of X-rays passing through a single crystal. It is considered the "gold standard" for structural determination.[14]

Protocol: General Methodology

  • Crystal Growth (The Critical Step): High-quality single crystals are required. This is often the most challenging step and may require screening various solvents and techniques.

    • Method: Slow evaporation of a saturated solution (e.g., in ethanol, ethyl acetate, or a mixture) is a common starting point.[14]

    • Other methods include vapor diffusion and slow cooling.

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data are collected as the crystal is rotated in the X-ray beam.[14]

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved and refined using specialized software to yield a final model of atomic positions, bond lengths, and bond angles.[14][15]

Conclusion

The comprehensive characterization of this compound requires an orthogonal and integrated analytical approach. The combination of NMR and MS provides definitive structural identification. FTIR confirms the presence of key functional groups. HPLC is the workhorse for determining purity and identifying related substances. Finally, thermal analysis and X-ray crystallography provide crucial data on its physicochemical properties and solid-state structure. Following the protocols and principles outlined in this guide will enable researchers and scientists to generate robust, reliable, and comprehensive data for this important chemical entity.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of Imidazole-5-propionic Acid for GC-MS Analysis.
  • ChemicalBook. (n.d.). This compound(827-43-0) 1H NMR spectrum.
  • PubChem. (n.d.). This compound.
  • Chen, P., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research.
  • ResearchGate. (n.d.). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography.
  • ChemicalBook. (n.d.). This compound(827-43-0) IR2 spectrum.
  • SciSpace. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Techniques for the Characterization of 1-(4-Methyl-1H-imidazol-2-yl)ethanone.
  • NIH. (n.d.). 4-(4-Fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole.
  • MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices.
  • ResearchGate. (n.d.). FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c).
  • Benchchem. (n.d.). A Comparative Guide to the X-ray Crystallography of Novel Imidazole Derivatives.
  • Guidechem. (n.d.). This compound 827-43-0.
  • SpectraBase. (n.d.). 4(or 5)-methyl-2-phenylimidazole - Optional[1H NMR].
  • CNKI. (n.d.). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole.
  • NIH. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • PubMed. (2017). Spectroscopic and thermal studies on 2- and 4-phenyl-1H-imidazoles.
  • MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.
  • ResearchGate. (n.d.). UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole....
  • Waters. (n.d.). Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection.
  • ResearchGate. (n.d.). Synthesis, spectral characterization, single crystal X-ray diffraction and DFT studies of 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivatives.
  • ResearchGate. (n.d.). FTIR spectrum of 1, 2, 4, 5-Tetra Phenyl 1H-Imidazole.
  • ResearchGate. (n.d.). UV-Vis absorption spectra of 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol.
  • NETZSCH Analyzing & Testing. (n.d.). Material Characterization of Polymers by Methods of Thermal Analysis.

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spectroscopic analysis of 4-Methyl-2-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Spectroscopic Analysis of 4-Methyl-2-phenyl-1H-imidazole

Authored by: A Senior Application Scientist

Introduction: The Structural Significance of this compound

This compound is a heterocyclic compound of significant interest within medicinal chemistry and materials science. As a substituted imidazole, it serves as a "privileged scaffold," a molecular framework that can bind to a variety of biological targets, making it a valuable starting point for drug discovery.[1][2] Its derivatives have been investigated for a range of biological activities.[3] Furthermore, it is utilized as a curing agent for epoxy resins and a precursor in the synthesis of more complex aza-heterocyclic compounds.[3][4]

Given its foundational role, unambiguous structural confirmation and purity assessment are paramount. A multi-technique spectroscopic approach is not merely confirmatory but essential for a comprehensive understanding of its electronic and structural properties. This application note provides a detailed guide to the , outlining the principles, protocols, and expected outcomes for core analytical techniques. The causality behind experimental choices is explained to provide field-proven insights for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment of individual nuclei (¹H and ¹³C).

Proton (¹H) NMR Spectroscopy

Principle & Rationale: ¹H NMR spectroscopy maps the hydrogen atoms in a molecule, revealing their connectivity and chemical environment. The chemical shift (δ) indicates the electronic environment of a proton, the integration value corresponds to the number of protons, and the splitting pattern (multiplicity) reveals adjacent, non-equivalent protons.

Expected Spectral Features: The structure of this compound suggests distinct signals for the methyl group, the lone proton on the imidazole ring, the N-H proton, and the five protons of the phenyl ring. The N-H proton signal can be broad and its chemical shift is highly dependent on the solvent and concentration. Publicly available spectral data confirms these features.[5][6][7]

Table 1: Expected ¹H NMR Chemical Shifts

Proton Assignment Expected δ (ppm) Multiplicity Integration
Methyl (-CH₃) ~2.2 - 2.3 Singlet (s) 3H
Imidazole C-H ~6.9 - 7.1 Singlet (s) or broad s 1H
Phenyl (meta, para) ~7.2 - 7.5 Multiplet (m) 3H
Phenyl (ortho) ~7.8 - 8.0 Multiplet (m) 2H
Imidazole N-H ~12.0 - 13.0 Broad Singlet (br s) 1H

(Note: Chemical shifts are typically referenced to TMS and can vary based on the solvent used. DMSO-d₆ is a common choice for imidazole derivatives to clearly observe the N-H proton.)

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. Ensure complete dissolution. The choice of DMSO-d₆ is often preferred to prevent the exchange of the labile N-H proton.

  • Instrument Setup: Place the NMR tube in the spectrometer.

  • Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquisition: Acquire the spectrum using standard parameters (e.g., 30° pulse angle, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak as a secondary reference (e.g., DMSO at 2.50 ppm).

Workflow: ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Weigh Sample (5-10 mg) Prep2 Dissolve in 0.7 mL Deuterated Solvent Prep1->Prep2 Acq1 Tune & Shim Spectrometer Prep2->Acq1 Acq2 Acquire FID (16-32 Scans) Acq1->Acq2 Proc1 Fourier Transform & Phasing Acq2->Proc1 Proc2 Calibrate & Integrate Proc1->Proc2 Proc3 Assign Peaks Proc2->Proc3

Caption: Workflow for ¹H NMR Spectroscopy.

Carbon (¹³C) NMR Spectroscopy

Principle & Rationale: ¹³C NMR spectroscopy provides a signal for each chemically non-equivalent carbon atom in the molecule. This technique is crucial for confirming the carbon framework and identifying the number of unique carbon environments. For substituted imidazoles, fast tautomerization in solution can sometimes lead to peak broadening or even the disappearance of signals from the imidazole ring, making solid-state NMR a useful complementary technique.[8]

Expected Spectral Features: The spectrum should display ten distinct signals corresponding to the ten carbon atoms of the molecule. The chemical shifts will differentiate between the aliphatic methyl carbon, the aromatic phenyl carbons, and the heterocyclic imidazole carbons.

Table 2: Expected ¹³C NMR Chemical Shifts

Carbon Assignment Expected δ (ppm)
Methyl (-CH₃) ~13 - 15
Imidazole C-5 ~115 - 120
Phenyl (meta) ~127 - 128
Phenyl (para) ~128 - 129
Phenyl (ortho) ~129 - 130
Phenyl (ipso) ~130 - 132
Imidazole C-4 ~135 - 138
Imidazole C-2 ~145 - 148

(Note: Chemical shifts are referenced to TMS and can vary based on the solvent.)

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.7 mL of deuterated solvent.

  • Instrument Setup: Place the sample in the spectrometer and tune the probe to the ¹³C frequency.

  • Acquisition: Use a standard proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C and its longer relaxation times, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required to achieve a good signal-to-noise ratio.

  • Processing: Process the data similarly to ¹H NMR (Fourier transform, phasing, baseline correction) and reference the spectrum to the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

Workflow: ¹³C NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Weigh Sample (20-50 mg) Prep2 Dissolve in 0.7 mL Deuterated Solvent Prep1->Prep2 Acq1 Tune Probe to ¹³C Prep2->Acq1 Acq2 Acquire FID (≥1024 Scans) Acq1->Acq2 Proc1 Fourier Transform Acq2->Proc1 Proc2 Calibrate Spectrum Proc1->Proc2 Proc3 Assign Carbon Signals Proc2->Proc3

Caption: Workflow for ¹³C NMR Spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Principle & Rationale: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, providing a molecular "fingerprint." For this compound, key vibrations include the N-H stretch, aromatic and aliphatic C-H stretches, and the C=N and C=C stretches within the rings.[9][10]

Expected Spectral Features: The FTIR spectrum provides clear evidence for the key functional groups present in the molecule.[4]

Table 3: Characteristic FTIR Absorption Bands

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Imidazole Ring) 3450 - 3100 Medium-Broad
Aromatic C-H Stretch 3100 - 3000 Medium-Weak
Aliphatic C-H Stretch (Methyl) 2950 - 2850 Medium-Weak
C=N Stretch (Imidazole Ring) 1680 - 1600 Medium-Strong
C=C Stretch (Aromatic/Imidazole) 1600 - 1450 Strong, Multiple Bands

(Note: The N-H stretch can be very broad due to hydrogen bonding, especially in the solid state.)

Experimental Protocol: FTIR (ATR Method)

  • Instrument Background: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Lower the press arm to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Data Collection: Scan the sample (typically 32-64 scans are co-added) over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Workflow: FTIR Analysis

G Start Clean ATR Crystal Bkg Collect Background Spectrum Start->Bkg Sample Apply Solid Sample to Crystal Bkg->Sample Scan Acquire Sample Spectrum Sample->Scan Process Ratio Against Background Scan->Process Analyze Identify Characteristic Bands Process->Analyze

Caption: Workflow for ATR-FTIR Spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Principle & Rationale: Mass spectrometry ionizes a molecule and separates the resulting ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight, a critical piece of data for confirming the molecular formula, and offers structural clues through the analysis of fragmentation patterns.

Expected Spectral Features: The molecular formula of this compound is C₁₀H₁₀N₂. The expected monoisotopic mass is approximately 158.08 Da.[6] The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z 158. Key fragments may arise from the loss of stable neutral molecules or radicals.

Table 4: Expected Mass Spectrometry Peaks

m/z Value Assignment Rationale
158 [M]⁺ Molecular Ion
157 [M-H]⁺ Loss of a hydrogen atom
104 [C₇H₆N]⁺ Cleavage yielding benzonitrile fragment
77 [C₆H₅]⁺ Phenyl cation

(Note: Fragmentation is highly dependent on the ionization technique used, e.g., Electron Ionization (EI) in GC-MS will produce more fragments than soft ionization techniques like Electrospray Ionization (ESI).)

Experimental Protocol: GC-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol or ethyl acetate.

  • GC Method:

    • Inject a small volume (e.g., 1 µL) into the gas chromatograph.

    • Use a suitable capillary column (e.g., DB-5ms) to separate the analyte from any impurities.

    • Apply a temperature program, for example, starting at 100°C and ramping to 280°C at 10°C/min, to ensure elution of the compound.

  • MS Method:

    • The eluent from the GC column is directed into the ion source of the mass spectrometer.

    • Use standard Electron Ionization (EI) at 70 eV.

    • Scan a mass range of m/z 40-400 to capture the molecular ion and relevant fragments.

  • Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum associated with this peak, identifying the molecular ion and major fragment ions.

Workflow: Mass Spectrometry Analysis

G cluster_sep Separation & Ionization cluster_detect Detection & Analysis Prep Prepare Dilute Solution (1 mg/mL) Inject Inject into GC-MS Prep->Inject GC GC Separation (Temp. Program) Inject->GC Ionize Electron Ionization (70 eV) GC->Ionize Detect Mass Analysis (m/z 40-400) Ionize->Detect Analyze Identify [M]⁺ and Fragment Ions Detect->Analyze

Caption: Workflow for GC-MS Analysis.

UV-Visible Spectroscopy: Analyzing Electronic Transitions

Principle & Rationale: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons to higher energy orbitals (e.g., π → π* transitions). This technique is particularly sensitive to conjugated systems, such as the phenyl and imidazole rings in the target molecule.

Expected Spectral Features: The conjugated system of this compound is expected to produce strong absorption bands in the UV region. Imidazole itself has a characteristic absorption peak, which is modified by the presence of the phenyl substituent.[11]

Table 5: Expected UV-Visible Absorption Maxima

Transition Type Expected λₘₐₓ (nm) Solvent
π → π* ~280 - 290 Methanol or Ethanol

(Note: The exact λₘₐₓ and molar absorptivity (ε) are solvent-dependent due to solvatochromic effects.)

Experimental Protocol: UV-Vis

  • Solvent Selection: Choose a UV-transparent solvent in which the sample is soluble (e.g., methanol, ethanol, or acetonitrile).

  • Stock Solution: Prepare an accurate stock solution of known concentration (e.g., 1 mg in 10 mL).

  • Working Solution: Prepare a dilute working solution from the stock solution to achieve an absorbance reading in the optimal range (0.2 - 1.0 AU). A typical concentration is around 0.1 mmol/L.[11]

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).

  • Measurement: Replace the blank with a cuvette containing the sample solution and record the absorption spectrum, typically from 200 to 400 nm.

  • Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ).

Workflow: UV-Vis Analysis

G Prep Prepare Dilute Solution in UV-grade Solvent Blank Run Solvent Blank Prep->Blank Measure Acquire Sample Spectrum (200-400 nm) Blank->Measure Analyze Determine λₘₐₓ Measure->Analyze

Sources

Application Note & Protocol: Versatile Synthesis of Substituted Imidazoles for Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and functional materials.[1][2][3][4][5] Its prevalence has driven the development of diverse and sophisticated synthetic methodologies. This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust protocols for the synthesis of substituted imidazoles. We delve into the principles of the classical Debus-Radziszewski reaction and contrast it with modern, efficient one-pot catalytic methods. This document offers detailed, step-by-step experimental protocols, mechanistic insights, troubleshooting advice, and a comparative analysis to guide the selection of the most appropriate synthetic strategy.

Introduction: The Privileged Imidazole Scaffold

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This unique structure imparts a combination of valuable physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and to coordinate with metal ions.[1] These features are critical for molecular recognition in biological systems, making the imidazole moiety a "privileged scaffold" in drug design.

Substituted imidazoles are found in a vast array of clinically significant drugs, demonstrating a wide spectrum of biological activities, including:

  • Antihypertensive agents (e.g., Losartan)[3][6]

  • Antifungal agents (e.g., Clotrimazole, Ketoconazole)[7]

  • Anticancer agents (e.g., Dacarbazine)[3]

  • Anti-inflammatory and Antiviral compounds [4][8]

Beyond pharmaceuticals, imidazole derivatives are crucial as precursors to N-heterocyclic carbenes (NHCs) used in catalysis and as components of ionic liquids and functional materials.[1][9] The high demand for structurally diverse imidazoles necessitates efficient, scalable, and versatile synthetic protocols.

Overview of Synthetic Strategies

The construction of the imidazole ring can be achieved through various synthetic routes. Historically, multicomponent reactions (MCRs) have been the most prominent. MCRs are highly convergent chemical reactions where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials.[6][10]

Classical Method: The Debus-Radziszewski Synthesis First reported in the 19th century, this reaction is a foundational method for synthesizing 2,4,5-trisubstituted imidazoles.[2][10][11][12] It involves the condensation of three components:

  • A 1,2-dicarbonyl compound (e.g., benzil, glyoxal)

  • An aldehyde

  • Ammonia (often from a precursor like ammonium acetate)

While robust and widely used commercially, this method often requires high temperatures and long reaction times.[11][13]

Modern Methods: Catalysis and Process Intensification Contemporary research focuses on improving the efficiency and sustainability of imidazole synthesis. Key advancements include:

  • Catalysis: The use of Lewis acids (e.g., InCl₃, BF₃·SiO₂), transition metals (e.g., copper, iron), organocatalysts (e.g., L-proline), and magnetic nanocatalysts enhances reaction rates and allows for milder conditions.[3][8][9][14]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes.[13][15][16]

  • Solvent-Free Conditions: Performing reactions "neat" or under solvent-free conditions minimizes waste and simplifies purification, aligning with the principles of green chemistry.[1][8][9]

Experimental Protocols

Protocol 1: Classical Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine) via Debus-Radziszewski Reaction

This protocol details a reliable, time-tested method for synthesizing a model trisubstituted imidazole.

Principle: This three-component reaction condenses benzil (the 1,2-dicarbonyl), benzaldehyde, and ammonia (from ammonium acetate) in a refluxing acidic solvent to form the imidazole ring.[2][17] Acetic acid serves as both the solvent and a catalyst.

Workflow Diagram:

G reagents 1. Combine Reactants - Benzil - Benzaldehyde - Ammonium Acetate - Glacial Acetic Acid reflux 2. Reflux Reaction (e.g., 1-2 hours at 120°C) Monitor by TLC reagents->reflux workup 3. Quench & Precipitate Pour into ice-water reflux->workup neutralize 4. Neutralize Add NaHCO₃ workup->neutralize extract 5. Extract Product Ethyl Acetate neutralize->extract dry 6. Dry & Concentrate Dry over Na₂SO₄ Remove solvent extract->dry purify 7. Purify Flash Chromatography or Recrystallization dry->purify product Final Product: 2,4,5-Triphenyl-1H-imidazole purify->product

Caption: General workflow for Debus-Radziszewski synthesis.

Materials & Reagents:

  • Benzil (1.0 mmol, 210 mg)

  • Benzaldehyde (1.0 mmol, 106 mg, 102 µL)

  • Ammonium Acetate (≥10 mmol, ~770 mg) - Note: A large excess is used to drive the equilibrium.

  • Glacial Acetic Acid (5-10 mL)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Deionized Water & Ice

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzil (1.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (10 mmol).

  • Solvent Addition: Add glacial acetic acid (5-10 mL) to the flask.

  • Reflux: Heat the mixture to reflux (approx. 118-120°C) with vigorous stirring for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Once complete, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing 50 mL of ice-water. A precipitate should form.

  • Neutralization: Slowly add saturated NaHCO₃ solution to the aqueous mixture until gas evolution ceases and the pH is neutral (~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol or a dimethyl sulfoxide (DMSO)/water mixture to yield pure 2,4,5-triphenyl-1H-imidazole as a crystalline solid.[2]

Expected Yield: 85-95%.

Protocol 2: Modern One-Pot, Solvent-Free Synthesis of 2,4,5-Trisubstituted Imidazoles

This protocol leverages a modern, more sustainable approach using a catalyst under solvent-free conditions.

Principle: This method uses a solid acid catalyst or is simply heated neat to facilitate the three-component condensation.[1][9] The absence of solvent simplifies the work-up and reduces environmental impact. This example describes a general thermal, solvent-free approach. Microwave irradiation can be used for further acceleration.[13]

Materials & Reagents:

  • Benzil (1.0 mmol, 210 mg)

  • Aromatic Aldehyde (1.0 mmol)

  • Ammonium Acetate (2.5 mmol, 193 mg)

  • Catalyst (Optional, e.g., 10 mol% L-proline or a solid acid like silica-supported boron trifluoride)[8][14]

Procedure:

  • Reaction Setup: In a 10 mL vial or flask, combine benzil (1.0 mmol), the chosen aromatic aldehyde (1.0 mmol), and ammonium acetate (2.5 mmol). If using a catalyst, add it at this stage.

  • Heating: Heat the mixture in a preheated oil bath at 130-160°C for the specified time (typically 30-90 minutes, monitor by TLC).[1][13] Alternatively, if using microwave synthesis, heat the mixture at a set power/temperature according to the instrument's guidelines.

  • Work-up: After cooling to room temperature, add water or ethanol to the solidified reaction mass and triturate to break up the solid.

  • Isolation: Collect the crude product by vacuum filtration, washing with cold water and then a small amount of cold ethanol.

  • Purification: The product is often of high purity, but can be further purified by recrystallization if necessary.

Expected Yield: 90-98%.

Mechanistic Insights: The Debus-Radziszewski Reaction

While the exact mechanism is not definitively certain, a plausible pathway is widely accepted.[10] It is thought to proceed in two main stages.

  • Diimine Formation: The 1,2-dicarbonyl compound (e.g., benzil) first condenses with two equivalents of ammonia to form a diimine intermediate.

  • Cyclization and Oxidation: This diimine intermediate then condenses with the aldehyde. The subsequent cyclization and oxidation (or dehydrogenation) of the resulting imidazoline-type intermediate yields the final aromatic imidazole ring.

G cluster_0 Stage 1: Diimine Formation cluster_1 Stage 2: Cyclization & Aromatization A 1,2-Dicarbonyl + 2 NH₃ B Diimine Intermediate A->B Condensation (-2 H₂O) D Imidazoline Intermediate B->D Condensation C Aldehyde C->D E Substituted Imidazole D->E Oxidation (-H₂)

Caption: Plausible two-stage mechanism for imidazole synthesis.

Comparative Analysis of Synthetic Protocols

The choice of method depends on factors like available equipment, desired scale, and green chemistry considerations.

ParameterProtocol 1: Classical Debus-RadziszewskiProtocol 2: Modern Solvent-Free
Reaction Time 1 - 24 hours[2]15 - 90 minutes[1][13]
Temperature 100 - 120 °C[18]100 - 160 °C[1][13]
Solvent Glacial Acetic AcidNone (Solvent-free)
Typical Yield 85 - 95%[18]90 - 99%[9]
Work-up Aqueous quench, neutralization, extractionFiltration, washing
Advantages Well-established, reliable, uses common reagentsFast, high-yielding, simple work-up, eco-friendly
Disadvantages Long reaction times, requires corrosive acid, more complex work-upRequires higher temperatures (if not using microwave)

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Insufficient excess of ammonium acetate; Product loss during work-up.Increase reaction time and monitor closely by TLC. Use a larger excess of ammonium acetate. Be careful during neutralization and extraction steps.
Reaction Stalls Deactivation of catalyst (if used); Low reaction temperature.Ensure reagents are pure. If using a catalyst, consider a fresh batch. Confirm the reaction temperature is at the target.
Formation of Side Products Self-condensation of aldehyde; Oxidation of aldehyde.Ensure a sufficient excess of ammonia source is present. Run the reaction under an inert atmosphere (e.g., N₂) if the aldehyde is sensitive to air oxidation.
Purification Difficulty Co-elution of impurities; Oily product that won't crystallize.Optimize the solvent system for column chromatography. Try triturating the oil with a non-polar solvent (e.g., hexane) to induce crystallization.

References

  • Debus–Radziszewski imidazole synthesis. (n.d.). In Wikipedia.
  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3855–3873. [Link]
  • Adib, M., Ansari, S., Feizi, S., Damavandi, J. A., & Mirzaei, P. (2009). A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles. Synlett, 2009(20), 3263–3266. [Link]
  • Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis. (2025). Journal of Nanostructure in Chemistry. [Link]
  • Deka, S. (n.d.). Debus-Radziszewski Imidazole Synthesis. Scribd.
  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3855–3873. [Link]
  • A Rapid and Efficient one Pot Synthesis of Imidazole Derivative. (2021). International Journal of Scientific Research and Engineering Development, 4(3). [Link]
  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2024). Molbank, 2024(1), M1875. [Link]
  • A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization. (2016). Tetrahedron Letters, 57(32), 3647-3650. [Link]
  • Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. (2020). Scientific Reports, 10(1), 19163. [Link]
  • One-pot multicomponent reaction: Synthesis, characterization and antibacterial evaluation of novel tri and tetra-substituted imidazoles. (2025).
  • Chaudhury, D., Banerjee, J., Sharma, N., & Shrestha, N. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences. [Link]
  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (2021).
  • Various synthesis and biological evaluation of some tri-tetra-substituted imidazoles derivatives: A review. (2023). Results in Chemistry, 5, 100841. [Link]
  • Trisubstituted Imidazole Synthesis: A Review. (2020).
  • A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. (2023).
  • Debus Radzisewski Imidazole Synthesis. (2020, October 27). YouTube. [Link]
  • Synthesis of multi-substituted imidazole derivatives catalyzed by Cat. 38. (n.d.). ResearchGate.
  • A plausible mechanism for the synthesis of substituted imidazoles. (n.d.). ResearchGate.
  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025, December 15). Protheragen. [Link]
  • Contemporary Progress in the Synthetic Strategies of Imidazole and its Biological Activities. (2021). Current Organic Synthesis, 18(5), 456-484. [Link]
  • Imidazole synthesis. (n.d.). Organic Chemistry Portal.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2021). Molecules, 26(6), 1538. [Link]
  • Novel synthesis of divergent aryl imidazoles from ketones involving copper-catalyzed α-amination and oxidative C–C bond cleavage. (2020). Organic Chemistry Frontiers, 7(9), 1124-1129. [Link]
  • Unit 4 imidazole. (2018, November 11). SlideShare. [Link]
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The Pivotal Role of 4-Methyl-2-phenyl-1H-imidazole in the Synthesis of Bioactive Molecules: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] Among the vast family of imidazole-containing compounds, 4-methyl-2-phenyl-1H-imidazole stands out as a particularly versatile and valuable building block for the synthesis of a diverse array of bioactive molecules. Its unique structural features, including a modifiable nitrogen atom and the steric and electronic influence of its phenyl and methyl substituents, make it an ideal starting point for the development of novel therapeutic agents.

This technical guide provides an in-depth exploration of the synthesis and application of this compound in the creation of bioactive compounds. We will delve into detailed, field-proven protocols for its synthesis, explore its derivatization into potent enzyme inhibitors and anticancer agents, and discuss the underlying mechanisms of action that confer their therapeutic effects. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their own discovery programs.

I. Synthesis of the Core Scaffold: this compound

The most common and efficient method for the synthesis of this compound is the Radziszewski imidazole synthesis.[2][3] This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[2] For the preparation of our target molecule, the key reactants are methylglyoxal, benzaldehyde, and an ammonia source, typically ammonium acetate.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product Benzaldehyde Benzaldehyde Condensation One-Pot Condensation Benzaldehyde->Condensation Methylglyoxal Methylglyoxal Methylglyoxal->Condensation Ammonia Ammonia (from Ammonium Acetate) Ammonia->Condensation Imidazole This compound Condensation->Imidazole Radziszewski Synthesis

Caption: Workflow for the Radziszewski synthesis of this compound.

Experimental Protocol: Radziszewski Synthesis of this compound

This protocol details a robust method for the laboratory-scale synthesis of this compound.

Materials:

  • Benzaldehyde

  • Methylglyoxal (40% solution in water)

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Sodium bicarbonate

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzaldehyde (1 equivalent), methylglyoxal (40% solution, 1.1 equivalents), and ammonium acetate (2.5 equivalents).

  • Add glacial acetic acid as the solvent (approximately 3-5 mL per gram of benzaldehyde).

  • Heat the reaction mixture to reflux (approximately 120 °C) with vigorous stirring for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled mixture into a beaker containing ice-water (approximately 200 mL).

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water.

  • The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using an ethyl acetate/hexane gradient.

  • Dry the purified product under vacuum to obtain this compound as a crystalline solid.

Characterization Data for this compound:

Property Value Reference
Molecular Formula C₁₀H₁₀N₂[4]
Molecular Weight 158.20 g/mol [4]
Appearance White to off-white crystalline solid
Melting Point 180-183 °C
¹H NMR (CDCl₃, 400 MHz) δ 7.85-7.80 (m, 2H), 7.45-7.30 (m, 3H), 6.90 (s, 1H), 2.30 (s, 3H)[4]
¹³C NMR (CDCl₃, 100 MHz) δ 148.5, 134.5, 130.8, 128.6, 128.0, 125.8, 115.2, 13.5[5]

II. Application in the Synthesis of Bioactive Molecules

The true utility of this compound lies in its role as a versatile precursor for a wide range of bioactive derivatives. The nucleophilic nitrogen atom of the imidazole ring provides a convenient handle for N-alkylation, allowing for the introduction of various pharmacophoric groups.[6]

A. p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[7][8] Consequently, inhibitors of p38 MAP kinase are highly sought after as potential therapeutic agents for inflammatory diseases like rheumatoid arthritis.[7][8] A significant class of p38 inhibitors is based on the substituted imidazole scaffold.[9][10]

G cluster_reactants Reactants cluster_process Reaction cluster_product Product Imidazole This compound Alkylation N-Alkylation Imidazole->Alkylation AlkylHalide Bioactive Moiety (e.g., substituted benzyl bromide) AlkylHalide->Alkylation p38Inhibitor p38 MAP Kinase Inhibitor Alkylation->p38Inhibitor Formation of Bioactive Derivative

Caption: General workflow for the synthesis of p38 MAP kinase inhibitors from this compound.

Mechanism of Action: Imidazole-based p38 MAP kinase inhibitors typically act as ATP-competitive inhibitors.[7][11] They bind to the ATP-binding pocket of the enzyme, preventing the phosphorylation of downstream signaling proteins and thereby blocking the inflammatory cascade.

Experimental Protocol: Synthesis of a Representative p38 MAP Kinase Inhibitor

This protocol describes the synthesis of a generic N-substituted this compound derivative, a common structural motif in p38 MAP kinase inhibitors.

Materials:

  • This compound

  • Substituted benzyl bromide (or other suitable alkylating agent)

  • Sodium hydride (NaH, 60% dispersion in oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add a solution of this compound (1 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of the substituted benzyl bromide (1.1 equivalents) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Compound Class Target Reported IC₅₀ Range Reference
Tri-substituted Imidazolesp38 MAP Kinase5-700 nM[9]
N-Aryl Pyridinonesp38 MAP Kinase0.04 µM[12][13]
Phenyl-pyridyl-thiazolesp38 MAP KinaseMED = 30 mg/kg (in vivo)[14]
B. Anticancer Agents

The imidazole scaffold is also a prominent feature in a variety of anticancer agents.[1] Derivatives of this compound have demonstrated significant cytotoxic activity against a range of cancer cell lines.[15][16][17]

Mechanisms of Action: The anticancer effects of these imidazole derivatives are often multifactorial and can include:

  • Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubule assembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[18][19]

  • Induction of Apoptosis: Many of these compounds can trigger programmed cell death through the modulation of pro- and anti-apoptotic proteins, such as the Bcl-2 family.[17]

  • Kinase Inhibition: As with their anti-inflammatory counterparts, some anticancer imidazole derivatives target various kinases involved in cell proliferation and survival signaling pathways.[20]

G cluster_compound Anticancer Imidazole Derivative cluster_mechanisms Mechanisms of Action cluster_outcome Outcome Compound N-Substituted This compound Tubulin Tubulin Polymerization Inhibition Compound->Tubulin Apoptosis Induction of Apoptosis Compound->Apoptosis Kinase Kinase Inhibition Compound->Kinase CellDeath Cancer Cell Death Tubulin->CellDeath Apoptosis->CellDeath Kinase->CellDeath

Caption: Potential mechanisms of action for anticancer imidazole derivatives.

Anticancer Activity of this compound Derivatives:

Derivative Class Cancer Cell Line Reported IC₅₀ Reference
N-Arylacetamide ImidazolesHT-29 (Colon)Significant Cytotoxicity[15][21]
N-Arylacetamide ImidazolesMCF-7 (Breast)Significant Cytotoxicity[15][21]
1-(4-Substituted phenyl)-2-ethyl ImidazolesA549 (Lung)6.60 µM (for 4f)[17]
1-(4-Substituted phenyl)-2-ethyl ImidazolesHeLa (Cervical)3.24 µM (for 4f)[17]
N-Phenylbenzamide ImidazolesA549 (Lung)7.5 µM (for 4f)[22]
4-Acetylphenylamine-based ImidazolesPPC-1 (Prostate)3.1 - 47.2 µM[16]
4-Acetylphenylamine-based ImidazolesU-87 (Glioblastoma)3.1 - 47.2 µM[16]

III. Conclusion

This compound is a highly valuable and versatile scaffold in the synthesis of bioactive molecules. Its straightforward preparation via the Radziszewski reaction and the ease of its derivatization through N-alkylation make it an attractive starting point for medicinal chemistry campaigns. The demonstrated efficacy of its derivatives as potent p38 MAP kinase inhibitors and anticancer agents underscores the significant potential of this compound class in drug discovery. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the rich chemical space accessible from this privileged scaffold and to accelerate the development of novel therapeutics for a range of human diseases.

References

  • Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. (2013). PubMed. [Link]
  • Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Bentham Science Publisher. [Link]
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  • IC50 values of the most active derivatives in some cancerous cell lines.
  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
  • In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT.
  • IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines.
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  • Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. Semantic Scholar. [Link]
  • Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide Derivatives and Evaluation of Their Anticancer Activity. PubMed. [Link]
  • Discovery of PH-797804, a highly selective and potent inhibitor of p38 MAP kinase. Europe PMC. [Link]
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  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. PubMed Central. [Link]
  • p38 MAP Kinase Inhibitors in Clinical Trials.
  • New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. Taylor & Francis Online. [Link]
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  • Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry. Scribd. [Link]
  • Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro.
  • Method for synthesizing 2-phenylimidazole compounds.
  • Synthesis of 2-methylimidazole. Chemistry Stack Exchange. [Link]
  • Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl) phenyl]acetamide derivatives and evaluation of their anticancer activity.
  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Comput
  • (PDF) Anticancer studies of novel 2-iodo -4-hydroxymethyl -1, 5 – diphenyl substituted-1H-imidazole derivatives.
  • Imidazoles as potential anticancer agents. PubMed Central. [Link]
  • Preparation method of 2-phenyl-(4)5-hydroxymethyl imidazoles compound.
  • Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Tre
  • Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. SlideShare. [Link]
  • Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. PubMed. [Link]
  • 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry. [Link]
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  • ^1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals. [Link]
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  • Investigation into the Anticancer Mechanism of Action of Novel 4-Substituted Phenylthiazoles and Antihelminthic Benzimidazoles. University of Otago. [Link]
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using 4-Methyl-2-phenyl-1H-imidazole as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 4-Methyl-2-phenyl-1H-imidazole in Synthetic Chemistry

Introduction: The Privileged Imidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry and materials science, prized for its unique electronic properties, hydrogen bonding capabilities, and metabolic stability.[1][2][3] This five-membered aromatic heterocycle is a key structural motif in numerous natural products, including the amino acid histidine, and forms the core of many blockbuster drugs like the anti-ulcer agent Cimetidine and the anti-cancer drug Nilotinib.[4][5][6] The versatility of the imidazole nucleus allows it to serve as a rich source of chemical diversity, enabling the synthesis of compounds with a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][3][7][8]

Among the vast library of imidazole derivatives, this compound stands out as a particularly valuable and versatile building block. Its structure combines several key features: a phenyl group at the C2 position, which provides a site for further aromatic functionalization and influences the molecule's overall lipophilicity; a methyl group at the C4 position, which can direct regioselectivity in substitution reactions; and two reactive nitrogen atoms that serve as primary handles for N-alkylation, N-arylation, and coordination to metals. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound, complete with detailed experimental protocols for its key transformations.

Physicochemical Properties and Spectroscopic Data

Understanding the fundamental properties of a building block is critical for its effective use in synthesis. This compound is typically a white to off-white solid at room temperature.[9]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 827-43-0[10][11]
Molecular Formula C₁₀H₁₀N₂[9][11]
Molecular Weight 158.20 g/mol [9][11]
Melting Point 180-183 °C[10]
Appearance White to off-white crystalline solid
SMILES CC1=CN=C(N1)C2=CC=CC=C2[9]
InChI Key TYOXIFXYEIILLY-UHFFFAOYSA-N[9]

Spectroscopic analysis is essential for confirming the structure and purity of the compound. The FT-IR and FT-Raman spectra of 4-methyl-2-phenylimidazole have been recorded and analyzed, providing a vibrational fingerprint for the molecule.[10] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. While specific literature spectra for the parent compound are dispersed, related structures show characteristic shifts for the imidazole and phenyl protons.[12][13]

Core Reactivity and Synthetic Applications

The utility of this compound stems from its predictable reactivity at several key positions, making it an ideal scaffold for building molecular complexity.

N-Functionalization: Alkylation and Arylation

The most common transformation involving the imidazole core is the substitution at its nitrogen atoms. Due to the tautomeric nature of the N-H proton, alkylation of an unsymmetrically substituted imidazole like this compound can potentially lead to two different regioisomers.

The regioselectivity of this reaction is influenced by several factors:

  • Steric Hindrance: Bulky alkylating agents will preferentially react at the less sterically hindered nitrogen.

  • Electronic Effects: The electron density of the nitrogen atoms, influenced by substituents on the ring, dictates the site of electrophilic attack.[14]

  • Reaction Conditions: The choice of base and solvent system can significantly alter the product ratio.[14][15] Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic polar solvent like DMF are commonly used to deprotonate the imidazole, forming the imidazolide anion, which then acts as a potent nucleophile.[16] Milder conditions using potassium carbonate in acetonitrile are also effective.[15][16]

N_Alkylation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Imidazole 4-Methyl-2-phenyl- 1H-imidazole Deprotonation Deprotonation (Formation of Imidazolide) Imidazole->Deprotonation Base Base (e.g., NaH, K₂CO₃) Base->Deprotonation Solvent Anhydrous Solvent (e.g., DMF, MeCN) Solvent->Deprotonation AlkylHalide Alkylating Agent (R-X) Alkylation Nucleophilic Attack (N-Alkylation) AlkylHalide->Alkylation Deprotonation->Alkylation Imidazolide anion Quench Aqueous Work-up Alkylation->Quench Crude Mixture Extraction Solvent Extraction Quench->Extraction Purify Column Chromatography Extraction->Purify Product N-Alkylated Product Purify->Product Cross_Coupling_Workflow Start This compound Halogenation Step 1: Halogenation (e.g., with NIS, NBS) Start->Halogenation HaloImidazole 5-Halo-4-methyl-2-phenyl-1H-imidazole Halogenation->HaloImidazole Protection Optional Step: N-Protection HaloImidazole->Protection Coupling Step 2: Suzuki Cross-Coupling (Ar-B(OH)₂, Pd Catalyst, Base) HaloImidazole->Coupling Direct Coupling ProtectedHalo N-Protected-5-Halo-imidazole Protection->ProtectedHalo ProtectedHalo->Coupling Protected Coupling FinalProduct 5-Aryl-4-methyl-2-phenyl-1H-imidazole Coupling->FinalProduct

Sources

Application Notes & Protocols for Drug Discovery: Preparation of 4-Methyl-2-phenyl-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring system is a cornerstone pharmacophore in modern drug discovery, prized for its unique electronic properties and its ability to engage in hydrogen bonding as both a donor and acceptor.[1][2] This five-membered aromatic heterocycle is a key structural motif in numerous biologically active molecules, including natural products like the amino acid histidine and a plethora of FDA-approved drugs.[2][3][4] Its amphoteric nature and high stability make it an exceptional scaffold for interacting with a wide array of biological targets such as enzymes and receptors.[1][5]

Within this privileged class, 4-methyl-2-phenyl-1H-imidazole derivatives represent a particularly valuable subclass. The strategic placement of the methyl and phenyl groups provides a foundational structure that can be readily diversified to explore structure-activity relationships (SAR). These derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antimicrobial properties, making them highly attractive starting points for drug development campaigns.[2][3][4][6] This guide provides a detailed protocol for the synthesis, purification, and characterization of these derivatives, grounded in established chemical principles and tailored for a drug discovery setting.

Synthetic Strategy: The Radziszewski Reaction

The most common and efficient method for constructing the 2,4-disubstituted imidazole core is the Debus-Radziszewski imidazole synthesis . This robust multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia.[7][8] The reaction is prized for its atom economy, as all atoms from the reactants are incorporated into the final product, which is an attractive feature for sustainable and efficient synthesis.[9]

For the synthesis of the target this compound scaffold, the specific reactants are:

  • 1,2-Dicarbonyl: Methylglyoxal (provides the C4-C5 backbone and the 4-methyl group).

  • Aldehyde: Benzaldehyde (provides the C2 carbon and the 2-phenyl group).

  • Ammonia Source: Typically ammonium acetate, which conveniently provides the two necessary nitrogen atoms.

The overall transformation is a one-pot synthesis, which is highly advantageous for creating libraries of analogues for screening by simply varying the aldehyde starting material.

Reaction Mechanism Workflow

The mechanism, while not known with absolute certainty, is generally understood to proceed in two main stages.[8] First, the dicarbonyl compound condenses with ammonia to form a diimine intermediate. This intermediate then condenses with the aldehyde, followed by cyclization and oxidation (often by air) to yield the aromatic imidazole ring.

G cluster_stage1 Stage 1: Diimine Formation cluster_stage2 Stage 2: Cyclization & Aromatization A Methylglyoxal + 2 NH₃ B Diimine Intermediate A->B Condensation (-2 H₂O) D Condensation B->D Reacts with C Benzaldehyde C->D E Cyclization Intermediate D->E Intramolecular Cyclization F This compound E->F Oxidation (-H₂)

Caption: Generalized workflow of the Radziszewski imidazole synthesis.

Experimental Protocol: Synthesis of this compound

This protocol details a reliable, one-pot procedure for synthesizing the parent compound of the series.

Materials and Reagents
  • Benzaldehyde (C₇H₆O)

  • Methylglyoxal (40% solution in H₂O, CH₃COCHO)

  • Ammonium acetate (CH₃COONH₄)

  • Glacial Acetic Acid (CH₃COOH)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (5.3 g, 50 mmol, 1.0 eq), methylglyoxal (7.2 g of 40% solution, 40 mmol, 0.8 eq), and ammonium acetate (15.4 g, 200 mmol, 4.0 eq).

    • Scientist's Note: Ammonium acetate serves as both the ammonia source and a buffer. A molar excess is used to drive the reaction to completion. Methylglyoxal is often the limiting reagent due to its tendency to polymerize.

  • Solvent Addition: Add 50 mL of glacial acetic acid to the flask. The mixture will become a yellow solution.

    • Scientist's Note: Acetic acid is an excellent solvent for this reaction and its acidic nature can catalyze the condensation steps.

  • Reflux: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase). The reaction is typically complete within 2-4 hours.

  • Cooling and Precipitation: Once the reaction is complete (as indicated by the consumption of the starting aldehyde by TLC), remove the heat source and allow the flask to cool to room temperature.

  • Work-up and Neutralization: Pour the cooled reaction mixture slowly into a beaker containing 200 mL of ice-cold water with stirring. A precipitate may form. Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8 (test with pH paper). Be cautious as CO₂ evolution will cause frothing.

    • Scientist's Note: This neutralization step is critical. It quenches the acid catalyst and precipitates the crude product, which is less soluble in neutral aqueous media.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).[10]

  • Drying and Concentration: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

Purification is paramount to obtaining compounds suitable for biological screening. Imidazoles, being basic, can present unique challenges during purification.

Protocol 1: Recrystallization

For many derivatives in this class, recrystallization is a highly effective method for obtaining pure, crystalline material.[11][12]

  • Solvent Selection: Choose a suitable solvent or solvent system. A good choice is a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol/water or toluene are often effective.[11]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If crystals do not form, scratching the inside of the flask with a glass rod can induce crystallization.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.

Protocol 2: Flash Column Chromatography

If recrystallization is ineffective or if multiple products are formed, flash chromatography is the preferred method.

  • Stationary Phase: Silica gel is standard. However, the acidic nature of silica can cause significant tailing (streaking) of basic imidazole compounds.[10]

    • Troubleshooting Tailing: To mitigate this, add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia solution to the mobile phase. This neutralizes the acidic silanol groups on the silica surface, leading to sharper peaks and better separation.[10] Alternatively, using neutral or basic alumina as the stationary phase can be very effective.[10]

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a good starting point. The optimal polarity will depend on the specific derivative.

  • Sample Loading: For best results, use a "dry loading" technique. Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. This powder can then be carefully added to the top of the column.[10]

  • Elution and Collection: Run the column, collecting fractions and monitoring them by TLC to identify and combine those containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions on a rotary evaporator to obtain the final purified compound.

Characterization Data

The identity and purity of the final compound must be confirmed by spectroscopic methods.

Technique Expected Results for this compound
¹H NMR Signals corresponding to the aromatic protons of the phenyl ring (typically in the δ 7.2-7.9 ppm range), a singlet for the C5-H of the imidazole ring (around δ 6.8-7.0 ppm), a singlet for the methyl group (around δ 2.2-2.3 ppm), and a broad singlet for the N-H proton (can vary widely, often > δ 12 ppm).[13][14]
¹³C NMR Signals for the aromatic carbons, with the C2, C4, and C5 carbons of the imidazole ring having characteristic shifts. The methyl carbon will appear upfield (around δ 13-15 ppm).[14][15]
Mass Spec (MS) The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the calculated molecular weight (e.g., 159.09 for C₁₀H₁₀N₂).
Melting Point A sharp melting point indicates high purity. For the parent compound, it is typically 180-183 °C.

Application in Drug Discovery Workflow

The synthesized and purified this compound derivatives serve as the starting point for biological evaluation.

G A Synthesis of Derivative Library B Purification & Characterization A->B C Biological Screening (e.g., Enzyme Assays) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E

Caption: A typical workflow for utilizing synthesized derivatives in drug discovery.

These compounds can be entered into high-throughput screening (HTS) campaigns against specific biological targets (e.g., kinases, proteases). Hits from these screens are then subjected to further validation and lead optimization, where the synthetic protocols described here can be used to rapidly generate new analogues to build a structure-activity relationship (SAR) profile. The ultimate goal is to develop a potent, selective, and drug-like candidate for further preclinical development.[4][5]

References

  • BenchChem. (n.d.). Purification of Imidazole Derivatives. Technical Support Center.
  • BenchChem. (n.d.). Refining Purification Techniques for Polar Imidazole Derivatives. Technical Support Center.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery.
  • Deka, S. (n.d.). Debus-Radziszewski Imidazole Synthesis. Scribd.
  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis.
  • Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.).
  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.).
  • Request PDF. (n.d.). Imidazole-based drugs and drug discovery: Present and future perspectives.
  • Molecules. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI.
  • Puratchikody, A., et al. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences.
  • PubMed Central. (2022). One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][7][10]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole.
  • The Royal Society of Chemistry. (n.d.). c7dt02584j1.pdf.
  • Al-Ostoot, F. H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC.

Sources

Application Note & Protocol Guide: Advanced Techniques for the Crystallization of 4-Methyl-2-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the single-crystal growth of 4-Methyl-2-phenyl-1H-imidazole, a key heterocyclic scaffold in medicinal chemistry and materials science.[1][2] The quality of single crystals is paramount for unambiguous structural elucidation via X-ray diffraction, which in turn informs drug design, polymorphism studies, and quality control.[3] This document moves beyond rudimentary procedures to explain the underlying principles of crystallization, empowering researchers to troubleshoot and optimize crystal growth for this specific molecule. We present four field-proven methodologies: Slow Evaporation, Slow Cooling, Vapor Diffusion, and Liquid-Liquid Diffusion, complete with step-by-step protocols, causality-based explanations, and visual workflow diagrams.

Foundational Principles: Mastering the Pre-Crystallization Stage

High-quality crystals are not born from flawed starting conditions. Before any crystallization attempt, two factors must be rigorously controlled: purity of the starting material and rational solvent selection.

The Imperative of Purity

While crystallization is itself a powerful purification technique, its primary goal in this context is the formation of large, well-ordered single crystals suitable for diffraction studies.[4] Attempting to grow crystals from a grossly impure substance often leads to the formation of oils, amorphous precipitates, or microcrystalline powders.

  • Expert Recommendation: Start with this compound that is at least 95% pure, as determined by NMR or HPLC. Impurities can act as nucleation inhibitors or become incorporated into the crystal lattice, leading to defects.[5] If necessary, perform a preliminary purification step such as column chromatography or a bulk recrystallization before attempting to grow single crystals.

Rational Solvent Selection: The Key to Supersaturation

The entire process of crystallization from solution hinges on achieving a state of supersaturation in a slow, controlled manner. The choice of solvent is the most critical variable in this process.[6] An ideal solvent system will dissolve the compound at a high concentration under one set of conditions (e.g., high temperature) and allow it to come out of solution as a solid under another (e.g., low temperature).

  • Causality Behind Solvent Choice: For a molecule like this compound, which possesses both aromatic (nonpolar) and imidazole (polar, H-bonding capable) moieties, a solvent of intermediate polarity or a binary solvent mixture is often optimal.[7][8] The principle of "like dissolves like" is a useful starting point.[7] Solvents that dissolve the compound too readily will make it difficult to achieve supersaturation, while those in which it is completely insoluble are non-starters.

Table 1: Properties of Candidate Solvents for this compound Crystallization

SolventBoiling Point (°C)Polarity IndexDielectric Constant (20°C)Comments & Potential Use
Ethanol785.224.6Good general-purpose solvent, suitable for slow cooling and evaporation.[8]
Acetone565.120.7Highly volatile, good for fast screening but may yield smaller crystals.[5][7]
Acetonitrile825.837.5Often yields high-quality crystals for aromatic compounds.[9]
Ethyl Acetate774.46.0Excellent choice, often used in binary mixtures with hexanes.[8][10]
Toluene1112.42.4Aromatic nature can promote π-π stacking interactions, aiding crystallization.[6][10]
n-Hexane690.11.9Typically used as an anti-solvent (precipitant) due to low polarity.[8]
Dichloromethane403.19.1Very volatile; use with caution as rapid evaporation can crash out the product.[5][10]
Water10010.280.1Unlikely to be a good single solvent due to low solubility of the phenyl group.[8]

Data compiled from various sources.[7]

Self-Validating Protocol for Solvent Screening:

  • Place ~5-10 mg of this compound into several small test tubes.

  • To each tube, add a different candidate solvent dropwise at room temperature.

  • Observation 1: If the compound dissolves in <0.5 mL, the solvent is too good. Reject for single-solvent cooling methods.

  • Observation 2: If the compound does not dissolve after adding 1-2 mL, gently heat the tube. If it dissolves upon heating and precipitates upon cooling, it is a strong candidate for Slow Cooling .

  • Observation 3: If the compound dissolves readily (e.g., in Ethyl Acetate), this is a candidate for the "good" solvent in Vapor/Liquid Diffusion methods, with a solvent like n-Hexane as the anti-solvent.[11]

Crystallization Methodologies & Protocols

The following protocols are designed to achieve supersaturation through different physical mechanisms. It is recommended to run multiple experiments in parallel using different methods and solvents. Always use clean, scratch-free glassware and set up experiments in a location free from vibrations.[10][12]

Protocol 1: Slow Evaporation
  • Core Principle: Supersaturation is achieved by gradually increasing the solute concentration as the solvent evaporates.[13][14] This is often the simplest and most successful method for organic compounds.[10][12]

  • Prepare a solution of this compound in a suitable solvent (e.g., Ethanol or Ethyl Acetate) that is close to, but not fully, saturated at room temperature.

  • Filter the solution through a syringe filter (0.22 µm) into a clean, narrow vessel like a test tube or NMR tube. This removes dust particles that could cause premature, uncontrolled nucleation.[12]

  • Cover the vessel opening with parafilm. Using a fine needle, puncture 1-3 small holes in the parafilm.[12]

  • Place the vessel in a quiet, temperature-stable location, away from vibrations.

  • Monitor periodically over several days to weeks. Do not disturb the vessel once crystal growth begins.

  • Causality & Control: The number and size of the holes in the parafilm directly control the rate of evaporation.[12] Fewer/smaller holes lead to slower evaporation, which is generally preferable for growing larger, higher-quality crystals.[10] A solvent with a moderate boiling point is ideal to prevent evaporation from occurring too quickly.[5]

SlowEvaporation A Dissolve Compound in Solvent B Filter Solution (Remove Nuclei) A->B C Transfer to Vial B->C D Cover & Puncture C->D E Leave Undisturbed (Days to Weeks) D->E F Harvest Crystals E->F

Caption: Workflow for the Slow Evaporation crystallization method.

Protocol 2: Slow Cooling
  • In a small flask, add this compound and a minimal amount of a chosen solvent (e.g., Acetonitrile or Ethanol) in which the compound has poor solubility at room temperature but good solubility when hot.

  • Gently heat the mixture (e.g., on a hot plate or in a water bath) while stirring until all of the solid has just dissolved. If necessary, add more solvent dropwise to achieve full dissolution. The goal is a saturated solution at high temperature.[11]

  • Immediately cover the flask and allow it to cool to room temperature slowly and without disturbance. To promote very slow cooling, the flask can be placed in an insulated container (like a beaker filled with cotton wool or a Dewar flask).[11]

  • Once at room temperature, if significant crystal growth has occurred, the process is complete. To increase yield, the vessel can be moved to a 4°C refrigerator.

  • Harvest the resulting crystals.

SlowCooling A Prepare Saturated Solution at High Temp. B Insulate Vessel A->B C Cool Slowly & Undisturbed to RT B->C D Optional: Further Cooling (e.g., 4°C) C->D E Harvest Crystals D->E

Caption: Workflow for the Slow Cooling crystallization method.

Protocol 3: Vapor Diffusion
  • Core Principle: A volatile anti-solvent, in which the compound is insoluble, slowly diffuses through the vapor phase into a solution of the compound, gradually reducing its solubility to the point of supersaturation.[14][18]

  • Dissolve 5-10 mg of this compound in a minimal volume (~0.5 mL) of a "good" solvent with a relatively high boiling point (e.g., Toluene, Dichloromethane).[19] Place this solution in a small, open inner vial.

  • Place the inner vial into a larger, sealable outer vessel (e.g., a 20 mL scintillation vial or a small beaker).

  • Add a layer (~2-5 mL) of a volatile "bad" solvent (anti-solvent) with a lower boiling point (e.g., n-Hexane, Diethyl Ether) to the bottom of the outer vessel, ensuring the level is below the top of the inner vial.[18][19]

  • Seal the outer vessel tightly with a cap or parafilm.

  • Leave the setup in a stable, vibration-free environment for several days. The more volatile anti-solvent will slowly diffuse into the inner vial's solution, inducing crystallization.[20]

  • Causality & Control: The key is the difference in volatility between the solvent and anti-solvent.[20] The anti-solvent must be more volatile to transfer via the vapor phase. The slow, controlled mixing prevents a sudden crash-out and promotes ordered crystal growth.[14] This method is excellent for milligram quantities of material.[5][18]

VaporDiffusion A Dissolve Compound in 'Good' Solvent (Inner Vial) C Assemble & Seal Vial-in-Vessel A->C B Place Anti-Solvent in 'Bad' Solvent (Outer Vessel) B->C D Allow Slow Vapor Diffusion (Days) C->D E Harvest Crystals D->E

Caption: Workflow for the Vapor Diffusion crystallization method.

Protocol 4: Liquid-Liquid Diffusion (Layering)
  • Core Principle: An anti-solvent is carefully layered on top of a solution of the compound. Supersaturation occurs slowly as the two miscible liquids diffuse into one another at their interface.[10][18]

  • Prepare a concentrated solution of this compound in a small amount of a "good" solvent that is denser than the anti-solvent (e.g., Dichloromethane).

  • Use a narrow vessel, such as an NMR tube or a 6 mm test tube, to hold the solution. A narrow diameter is crucial for creating a stable interface.[18]

  • Using a syringe or a Pasteur pipette, very carefully and slowly add the "bad," less dense anti-solvent (e.g., n-Hexane) down the side of the tube to form a distinct layer on top of the solution.[10][20] Avoid any turbulence or mixing.

  • Seal the tube and leave it in an undisturbed, vertical position.

  • Crystals will typically form at the interface between the two solvent layers over the course of several days.

  • Causality & Control: Success depends on creating a sharp, undisturbed interface.[18] The relative densities of the solvents are critical for stable layering.[5][20] The slow diffusion across this boundary creates a gentle, localized gradient of supersaturation, ideal for growing high-quality single crystals.

LiquidDiffusion A Dissolve Compound in Dense 'Good' Solvent B Transfer to Narrow Tube A->B C Carefully Layer with Less-Dense Anti-Solvent B->C D Seal & Leave Undisturbed (Days) C->D E Harvest Crystals (from interface) D->E

Caption: Workflow for the Liquid-Liquid Diffusion method.

Post-Crystallization: Harvesting and Characterization

Once suitable crystals have formed, they must be handled carefully.

  • Harvesting: Remove the mother liquor with a pipette. If necessary, gently wash the crystals with a small amount of the anti-solvent or a solvent in which they are insoluble. Carefully retrieve the crystals using a spatula, a small loop, or fine-tipped tweezers.

  • Characterization:

    • Visual Inspection: Examine the crystals under an optical microscope to assess their quality (e.g., clarity, defined edges, absence of cracks).

    • Single-Crystal X-ray Diffraction (SCXRD): This is the definitive technique for determining the three-dimensional atomic structure, confirming connectivity, and analyzing intermolecular interactions.[3]

    • Powder X-ray Diffraction (PXRD): Useful for analyzing the bulk sample to confirm phase purity and identify potential polymorphism, where the same compound crystallizes in different forms.[6][13]

    • Spectroscopy (NMR, IR) & Melting Point: These methods should be used to confirm the chemical identity and purity of the crystalline material.[21][22]

Table 2: Comparison of Crystallization Techniques

TechniquePrincipleProsConsBest Suited For
Slow Evaporation Solvent removal increases concentration.[13]Simple setup, widely applicable.[5][10]Can be slow; difficult to control precisely.Initial screening, compounds with moderate volatility solvents.
Slow Cooling Solubility decreases with temperature.[15]Good control over rate, often yields large crystals.Requires compound to have temperature-dependent solubility.Compounds with a significant solubility difference between hot and cold solvent.
Vapor Diffusion Anti-solvent vapor reduces solubility.[14]Excellent for small amounts of material, very controlled.[18][19]Requires careful selection of solvent/anti-solvent pairs based on volatility.[20]Precious samples, difficult-to-crystallize compounds.
Liquid-Liquid Diffusion Direct diffusion of anti-solvent at an interface.[18]Highly controlled, can produce excellent crystals.Technically challenging to set up without disturbing the interface.[18]Systems where solvent densities allow for clear layering.

References

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development.
  • BIA. (2022, December). Crystallisation in pharmaceutical processes.
  • Wood, P. A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1755-1773. DOI:10.1039/D2CS00697A.
  • University of Canterbury. (n.d.). The Slow Evaporation Method.
  • Thorson, M. K., et al. (2013). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F, 69(Pt 2), 127-133.
  • ChemistryViews. (2012, November 6). Tips and Tricks for the Lab: Growing Crystals Part 3.
  • Spingler, B. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules. CDIFX.
  • METTLER TOLEDO. (2024, October 21). What is Cooling Crystallization? [Video]. YouTube.
  • Fromm, K. M. (n.d.). Guide for crystallization. University of Fribourg.
  • MIT Department of Chemistry. (n.d.). Growing Crystals.
  • Mirai Intex. (2024, July 25). Crystallization process: how does crystallization work.
  • Acevedo, D., et al. (2007). Development of Crystallization Processes for Pharmaceutical Applications. LACCEI.
  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds.
  • Net-Gen. (2025, December 15). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications.
  • Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.
  • Google Patents. (1998). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • IUCr. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl).
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Important Chemistry Tips. (2022, July 8). Solvents choose for recrystallization-Part4 [Video]. YouTube.
  • Chadwick, K., et al. (2012). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 12(3), 1349-1357.
  • BenchChem. (2025, December). A Comparative Guide to the X-ray Crystallography of Novel Imidazole Derivatives.
  • IUCr. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl).
  • Karaseva, I. N. (2021). Structure and Polymorphism of Imidazole Derivatives. Russian Journal of Physical Chemistry A, 95(1), 119-126.
  • Sigma-Aldrich. (n.d.). 4-Methyl-2-phenylimidazole 95. Product Page.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
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  • Sharma, G., et al. (2019). Synthesis and Crystal Structure Analysis of 4-(2-(4-Chloro-phenyl)-4,5-diphenyl-1H-imidazole-1-yl). Rasayan Journal of Chemistry, 12(2), 773-779.
  • Al-Majid, A. M., et al. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 28(13), 5087.
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Application Notes & Protocols: The Versatility of 4-Methyl-2-phenyl-1H-imidazole in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Methyl-2-phenyl-1H-imidazole [CAS No: 827-43-0] is a heterocyclic organic compound whose unique structural features—a reactive imidazole ring, a rigid phenyl group, and a methyl substituent—make it a highly versatile building block in materials science.[1][2] The imidazole core provides two nitrogen donor sites for coordination chemistry and hydrogen bonding, while the aromatic systems contribute to π-stacking interactions and electronic properties.[3] This guide provides an in-depth exploration of its key applications, moving beyond simple descriptions to explain the underlying chemical principles. We present detailed, field-tested protocols for its use in corrosion inhibition, as a foundational ligand in Metal-Organic Frameworks (MOFs), and as a critical component in the formulation of high-performance polymers. This document is intended for researchers and scientists seeking to leverage the unique properties of this molecule to develop next-generation materials.

Application in Corrosion Inhibition: Forming a Protective Shield

The prevention of metal degradation remains a critical challenge in numerous industries. Organic heterocyclic compounds, particularly those containing nitrogen and π-electrons, are highly effective corrosion inhibitors. This compound (MePhI) excels in this role, demonstrating significant efficacy in protecting metals such as copper and mild steel in aggressive acidic or chloride-rich environments.[4][5][6]

Causality of Inhibition Mechanism

The effectiveness of MePhI as a corrosion inhibitor is not coincidental; it is a direct result of its molecular structure. The inhibition process is driven by the spontaneous adsorption of MePhI molecules onto the metal surface, forming a dense, protective barrier.[7] This adsorption is facilitated by several key interactions:

  • Coordination Bonding: The lone pair electrons on the sp²-hybridized nitrogen atoms of the imidazole ring form coordinate bonds with the vacant d-orbitals of the metal atoms on the surface.[8]

  • π-Electron Interaction: The delocalized π-electrons from both the imidazole and phenyl rings interact with the metal surface, strengthening the adhesion of the inhibitor film.

  • Hydrophobic Effect: Once adsorbed, the nonpolar phenyl groups orient away from the metal, creating a hydrophobic layer that repels corrosive aqueous species.[4][9]

This multi-faceted interaction creates a stable, thin film (0.3-0.5 nm) that acts as a physical barrier, effectively isolating the metal from the corrosive environment and significantly slowing down both anodic and cathodic corrosion reactions.[8]

Protocol: Electrochemical Evaluation of Inhibition Efficiency

Electrochemical methods provide rapid and precise quantitative data on inhibitor performance. The following protocol outlines the use of Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization to assess the efficacy of MePhI.

Objective: To quantify the corrosion inhibition efficiency of this compound on a metal surface.

Materials & Equipment:

  • Working Electrode (WE): Mild steel or copper coupon (e.g., 1 cm² exposed area).[5]

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.[10]

  • Counter Electrode (CE): Platinum or graphite rod.[10]

  • Corrosive Medium: 0.5 M H₂SO₄ or 3.5 wt.% NaCl solution.[4][5]

  • Inhibitor: this compound (MePhI) of ≥95% purity.

  • Potentiostat/Galvanostat with frequency response analyzer for EIS.

  • Electrochemical cell.

  • Standard laboratory glassware, polishing materials (SiC papers, alumina slurry).

Experimental Workflow:

G cluster_prep Phase 1: Preparation cluster_test Phase 2: Electrochemical Testing cluster_analysis Phase 3: Data Analysis p1 Polish Working Electrode (e.g., up to 1200 grit SiC paper) p2 Degrease and Rinse (Acetone, Ethanol, DI Water) p1->p2 p3 Prepare Corrosive Media (with and without Inhibitor) p2->p3 t1 Assemble 3-Electrode Cell p3->t1 t2 Immerse Electrodes & Stabilize (Measure OCP for ~30 min) t1->t2 t3 Perform EIS Measurement (e.g., 100 kHz to 10 mHz) t2->t3 t4 Conduct Potentiodynamic Polarization (e.g., ±250 mV vs. OCP) t3->t4 a1 Model EIS Data (Nyquist Plot) to find Rct and Cdl t4->a1 a3 Calculate Inhibition Efficiency (IE%) a1->a3 a2 Extrapolate Tafel Plots to find Icorr and Ecorr a2->a3

Caption: Workflow for Electrochemical Corrosion Testing.

Step-by-Step Methodology:

  • Electrode Preparation: Mechanically polish the working electrode using successively finer grades of SiC paper, followed by a final polish with alumina slurry to achieve a mirror finish. Degrease the electrode by sonicating in acetone, then ethanol, and finally rinse thoroughly with deionized water before drying.

  • Solution Preparation: Prepare the corrosive medium (e.g., 0.5 M H₂SO₄). Create a series of test solutions by dissolving MePhI at various concentrations (e.g., 10⁻⁶ M to 10⁻³ M) in the corrosive medium.[5] A blank solution (without inhibitor) is required for comparison.

  • Cell Assembly & Stabilization: Assemble the three-electrode cell with the prepared WE, RE, and CE. Immerse the electrodes in the test solution and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the OCP. Apply a small AC voltage perturbation (e.g., 10 mV) over a frequency range from 100 kHz down to 10 mHz. The resulting Nyquist plot is used to determine the charge transfer resistance (Rct). A larger Rct value indicates better corrosion resistance.

  • Potentiodynamic Polarization: Immediately following EIS, conduct potentiodynamic polarization scans. Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis:

    • From the polarization curves, extrapolate the linear Tafel regions to determine the corrosion potential (Ecorr) and corrosion current density (Icorr).

    • Calculate the Inhibition Efficiency (IE%) using both EIS and polarization data with the following formulas:

      • IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100

      • IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100 where _inh refers to measurements with the inhibitor and _blank refers to measurements without it.

Expected Results & Interpretation:

The addition of this compound is expected to cause a significant increase in Rct and a decrease in Icorr. As a mixed-type inhibitor with anodic predominance, a slight noble shift in Ecorr is often observed.[5]

Inhibitor Conc. (M)Icorr (μA/cm²)Rct (Ω·cm²)IE% (from Icorr)IE% (from Rct)Source
0 (Blank)115045--[5]
1 x 10⁻⁶43612062%62.5%[5]
1 x 10⁻⁵21825581%82.3%[5]
1 x 10⁻⁴9258092%92.2%[5]
1 x 10⁻³46113096%96.0%[5]
Table 1: Representative corrosion inhibition data for an imidazole derivative on mild steel in 0.5 M H₂SO₄. Data is illustrative based on published findings.[5]

Application as a Ligand in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Imidazole and its derivatives are exceptional candidates for ligands due to their rigidity, defined coordination angles, and strong N-donor capabilities, which facilitate the formation of stable, porous frameworks.[3] this compound can act as a monodentate ligand, serving as a fundamental building block for novel MOF structures with applications in gas storage, separation, and luminescent sensing.[11][12]

Rationale for MOF Synthesis

The self-assembly process of MOF formation relies on the precise geometric and chemical information encoded within its building blocks. The imidazole ring provides a well-defined coordination site. The phenyl and methyl groups add steric bulk and can be used to tune the pore environment and functionality of the resulting framework. By carefully selecting metal ions and reaction conditions, these molecular-level properties can be translated into materials with highly controlled macroscopic structures.[13]

Caption: Schematic of MOF formation from metal ions and imidazole ligands.

Protocol: General Solvothermal Synthesis of an Imidazole-Based MOF

This protocol provides a generalized method for synthesizing a crystalline MOF using an imidazole-based ligand. Specific molar ratios, solvents, and temperatures must be optimized for each unique metal-ligand combination.[14]

Objective: To synthesize a crystalline MOF via a solvothermal reaction.

Materials & Equipment:

  • Metal Salt Precursor: e.g., Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), Copper(II) sulfate (CuSO₄).[15]

  • Organic Ligand: this compound.

  • Solvent: High-boiling point polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF).

  • Teflon-lined stainless steel autoclave (e.g., 23 mL).

  • Programmable oven.

  • Centrifuge and vials.

  • Washing Solvents: DMF, Ethanol, or Chloroform.

  • Characterization: Powder X-ray Diffractometer (PXRD), Thermogravimetric Analyzer (TGA).

Step-by-Step Methodology:

  • Reagent Preparation: In a glass vial, dissolve the metal salt (e.g., 0.1 mmol) and the this compound ligand (e.g., 0.1-0.2 mmol, depending on desired stoichiometry) in the primary solvent (e.g., 10 mL of DMF).[14] The solution may require sonication to fully dissolve the components.

  • Reaction Setup: Transfer the solution into the Teflon liner of the autoclave. Seal the autoclave tightly.

  • Solvothermal Reaction: Place the sealed autoclave in a programmable oven. Heat the reaction to a target temperature (typically 100-150 °C) and hold for a set duration (typically 24-72 hours). Allow the oven to cool slowly to room temperature.

  • Product Isolation: Carefully open the autoclave. Crystalline product should be visible at the bottom of the liner. Decant the mother liquor.

  • Washing and Solvent Exchange: Wash the collected crystals multiple times with fresh DMF to remove unreacted starting materials. Then, immerse the crystals in a volatile solvent like ethanol. Replace the solvent every 12 hours for 2-3 days. This "solvent exchange" is crucial for removing high-boiling point synthesis solvents from the pores.

  • Activation: To achieve a porous material, the solvent within the pores must be removed without causing the framework to collapse. This is often done by heating the sample under a dynamic vacuum.

  • Characterization:

    • Confirm the crystallinity and phase purity of the bulk sample using PXRD. The experimental pattern should match the simulated pattern from single-crystal X-ray diffraction if available.

    • Assess the thermal stability and solvent content of the MOF using TGA.

Application in Advanced Polymers and Composites

Beyond coordination chemistry, this compound serves as a highly effective additive in polymer science, primarily as a catalytic curing agent for epoxy resins.[16] Its incorporation can also impart desirable thermal and optical properties to polymer backbones.[17]

Role as an Epoxy Curing Agent

Epoxy resins are thermosetting polymers that require a curing agent (hardener) to form a rigid, cross-linked network. Imidazoles, including MePhI, act as anionic catalysts. The tertiary nitrogen atom in the imidazole ring initiates the ring-opening polymerization of the epoxy groups. This process is highly efficient, often requiring only small catalytic amounts of the imidazole.[18]

EpoxyCuring Resin Epoxy Resin Monomer Mix Mixing & Degassing Resin->Mix Imidazole MePhI Catalyst Imidazole->Mix Cure Thermal Curing (Heat Application) Mix->Cure Initiation Polymer Cross-linked Thermoset Polymer Cure->Polymer Propagation & Cross-linking

Caption: Simplified workflow for curing epoxy resin with MePhI.

Protocol: Catalytic Curing of a Bisphenol-A Epoxy Resin

Objective: To prepare a cross-linked epoxy polymer using MePhI as a curing agent and to characterize its thermal properties.

Materials & Equipment:

  • Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA).

  • Curing Agent: this compound (MePhI).

  • Silicone mold.

  • Vacuum oven.

  • Differential Scanning Calorimeter (DSC).

Step-by-Step Methodology:

  • Formulation: Pre-heat the DGEBA resin to ~60 °C to reduce its viscosity. Weigh the desired amount of resin into a disposable cup. Add the MePhI curing agent (typically 2-5 parts per hundred of resin, phr).

  • Mixing: Thoroughly mix the components until the MePhI is completely dissolved and the mixture is homogeneous.

  • Degassing: Place the mixture in a vacuum chamber or oven at ~60 °C and apply a vacuum to remove any entrapped air bubbles.

  • Curing: Pour the bubble-free mixture into a pre-heated mold. Place the mold in an oven and cure according to a specific schedule (e.g., 2 hours at 120 °C followed by 2 hours at 150 °C). The exact schedule depends on the desired properties.

  • Characterization: After cooling, the rigid polymer can be demolded. A sample is analyzed using DSC to determine its glass transition temperature (Tg), a key indicator of the extent of cure and the material's thermal performance. A higher Tg generally indicates a higher degree of cross-linking.

Conclusion

This compound is a testament to the power of molecular design in materials science. Its simple yet elegant structure provides a rich platform for diverse applications. As a corrosion inhibitor, it offers robust protection for metallic assets. As a ligand, it enables the rational design of crystalline MOFs with tailored porosity and functionality. In polymer chemistry, it acts as an efficient catalyst for creating durable thermoset materials. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore and innovate with this remarkably versatile chemical compound.

References

  • Sari, T. P., et al. (2020). Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids on Carbon Steel in Brackish Water. Molecules, 25(19), 4569.
  • Finšgar, M. (2016). Electrochemical Analysis of 4-methyl-2-phenyl-imidazole Adsorbed on Cu. International Journal of Electrochemical Science, 11, 6775-6790.
  • Outirite, M., et al. (2010). Quantum chemical and experimental evaluation of the inhibitory action of two imidazole derivatives on mild steel corrosion in sulphuric acid medium. Corrosion Science, 52(9), 3042-3052.
  • Al-Ghamdi, A. A., et al. (2022). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Materials, 15(19), 6939.
  • Li, Y-Z., et al. (2014). New Metal–Organic Frameworks Constructed from the 4-Imidazole-Carboxylate Ligand: Structural Diversities, Luminescence, and Gas Adsorption Properties. Crystal Growth & Design, 14(1), 206-217.
  • El-Haddad, M. (2020). Investigation of imidazole derivatives as corrosion inhibitors for mild steel in sulfuric acidic environment: experimental and theoretical studies. Journal of Molecular Liquids, 312, 113398.
  • Wang, C., et al. (2019). Cationic metal–organic frameworks constructed from a trigonal imidazole-containing ligand for the removal of Cr2O72− in water. New Journal of Chemistry, 43(2), 799-805.
  • Antonijević, M. M., et al. (2012). Synthesis and structure of 4-methyl-1- N -( p -tolyl)imidazole as organic corrosion inhibitor. Journal of Molecular Structure, 1012, 180-186.
  • ResearchGate. (n.d.). Imidazole-Based Metal–Organic Framework for the “On 1 –Off–On 2 ” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red.
  • Finšgar, M. (2018). Surface Analysis of 4-Methyl-2-Phenyl-Imidazole on the Cu Surface. Coatings, 8(11), 389.
  • El-Asri, A., et al. (2022). Understanding imidazole derivatives effect as a corrosion inhibitor for brass in nitric acid: a combined experimental and theoretical assessments. Journal of Adhesion Science and Technology, 37(8), 987-1011.
  • ResearchGate. (n.d.). Electrochemical Analysis of 4-methyl-2-phenyl-imidazole Adsorbed on Cu.
  • ResearchGate. (n.d.). Four imidazole derivative AIEE Luminophores: Sensitive detection of explosives.
  • Karra, D., et al. (2021). Corrosion inhibition performance of imidazole derivative for protection of carbon steel in hydrochloric acid solution: Experimental and theoretical analysis. Semantic Scholar.
  • Zhao, L., et al. (2006). Imidazole derivatives: Thermally stable organic luminescence materials. Materials Chemistry and Physics, 100(2-3), 460-463.
  • PubChem. (n.d.). This compound.
  • Zhang, Y., et al. (2023). Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. Crystal Growth & Design, 23(6), 4479–4488.
  • Comas-Viza, A., et al. (2023). Synthesis and structural characterisation of CuII-based MOFs constructed by combining functionalised 1,4-bis(1H-imidazol-1-Yl)benzene ligands with copper sulfate. CrystEngComm, 25(4), 589-596.
  • Luo, L., et al. (2018). Four new MOFs based on an imidazole-containing ligand and multicarboxylates: syntheses, structures and sorption properties. CrystEngComm, 20(18), 2521-2529.
  • Bag, P. P., & Yaghi, O. M. (2012). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (61), 3821.
  • Liu, X., et al. (2021). Solubility, thermal and photoluminescence properties of triphenyl imidazole-containing polyimides. Polymers, 13(14), 2231.
  • Wang, C-Y., et al. (2012). Synthesis and Optical Properties of 2-(1H-Imidazo[4,5-] Phenazin-2-yl) Phenol Derivatives. Advanced Materials Research, 535-537, 269-272.
  • Asatyas, S., et al. (2020). Adsorption Mechanism of 4-(4,5-diphenyl-1H-imidazole)-N,N-dimethylbenzenamine as a Corrosion Inhibitor Towards Carbon Steel in 1% NaCl Solution. International Journal of Sciences: Basic and Applied Research (IJSBAR), 53(1), 175-182.
  • ResearchGate. (n.d.). Adsorption Mechanism of 4-(4,5-diphenyl-1H-imidazole)- N,N-dimethylbenzenamine as a Corrosion Inhibitor Towards Carbon Steel in 1% NaCl Solution.
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Application Notes and Protocols for the Electrochemical Synthesis of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Foreword: Embracing the Current of Green Chemistry in Heterocyclic Synthesis

The imidazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Traditional synthetic routes to these vital heterocycles often rely on harsh reagents, stoichiometric oxidants, and multi-step procedures that are incongruent with the principles of green chemistry. Electrochemical synthesis has emerged as a powerful and sustainable alternative, offering a unique activation pathway that replaces hazardous chemical reagents with the clean, controllable power of electricity.[1][2]

This guide provides an in-depth exploration of the electrochemical synthesis of imidazole derivatives, moving beyond a simple recitation of protocols. Herein, we delve into the causality behind experimental choices, offering insights into how the selection of electrodes, solvents, and electrolytes can be rationally tuned to achieve desired synthetic outcomes. The protocols described are designed to be self-validating systems, grounded in authoritative literature to ensure scientific integrity and reproducibility.

Section 1: The Electrochemical Advantage in Imidazole Synthesis

Electrosynthesis offers a paradigm shift in how we approach the construction of complex molecules. By using electricity as a "traceless reagent," we can achieve transformations that are often more efficient, selective, and environmentally benign than their conventional counterparts.[3]

Key Advantages:

  • Mild Reaction Conditions: Electrochemical reactions are typically conducted at or near room temperature and pressure, preserving sensitive functional groups.

  • Reduced Waste: The elimination of stoichiometric oxidants and reductants significantly minimizes waste generation.

  • Enhanced Safety: The in-situ generation of reactive intermediates avoids the handling and storage of hazardous reagents.

  • Tunable Reactivity: The applied potential or current can be precisely controlled to fine-tune the selectivity of the reaction.

Section 2: Core Concepts in Preparative Electrochemistry

A fundamental understanding of the electrochemical setup is paramount for successful electrosynthesis. A typical preparative electrochemical cell consists of a few key components:

  • The Electrochemical Cell: This can be an undivided cell, where the anode and cathode are in the same compartment, or a divided cell, where they are separated by a porous membrane or frit to prevent undesired side reactions of intermediates or products at the counter electrode.[4] Undivided cells are simpler in design and are often sufficient for many imidazole syntheses.[5]

  • Electrodes: The choice of electrode material is critical as it can influence the kinetics and thermodynamics of electron transfer.[6][7]

    • Anode (Oxidation): Common anode materials include platinum (Pt), glassy carbon (GC), and graphite. The anode is where the oxidation half-reaction occurs.

    • Cathode (Reduction): Platinum, stainless steel, and carbon-based materials are frequently used as cathodes, where the reduction half-reaction takes place.

  • Power Supply: A galvanostat (constant current) or a potentiostat (constant potential) is used to control the electrochemical reaction. For preparative scale synthesis, galvanostatic conditions are often employed due to their simplicity.[2]

  • Solvent and Supporting Electrolyte: The solvent must dissolve the substrate and the supporting electrolyte, while also possessing a wide electrochemical window. The supporting electrolyte is an electrochemically inert salt that increases the conductivity of the solution and minimizes the ohmic drop.[8]

Visualizing the Electrochemical Setup

G cluster_cell Electrochemical Cell anode Anode (+) solution Substrate + Solvent + Supporting Electrolyte anode->solution Oxidation cathode Cathode (-) solution->cathode Reduction power_supply Power Supply (Galvanostat/Potentiostat) power_supply->anode Positive Terminal power_supply->cathode Negative Terminal

Figure 1: A simplified diagram of an electrochemical reactor setup.

Section 3: Synthetic Protocols and Mechanistic Insights

This section details several field-proven protocols for the electrochemical synthesis of various classes of imidazole derivatives.

Protocol 3.1: Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles via C(sp³)–H Amination

This method provides a green pathway for the synthesis of highly substituted imidazoles from readily available enamines and benzylamines, avoiding the use of transition metals and chemical oxidants.[9]

Reaction Scheme:

Anode: Generation of amine radical cation Cathode: Reduction of solvent or protons Overall: Oxidative C-N bond formation and cyclization

Experimental Protocol:

  • Cell Setup: Equip a 10 mL undivided three-necked flask with a magnetic stirrer, a platinum plate anode (1.0 cm x 1.0 cm), and a platinum plate cathode (1.0 cm x 1.0 cm).

  • Reaction Mixture: To the flask, add the enamine (0.2 mmol), benzylamine (0.3 mmol), and tetrabutylammonium hexafluorophosphate (n-Bu₄NPF₆) (0.4 mmol) as the supporting electrolyte.

  • Solvent: Add acetonitrile (MeCN) (5.0 mL) as the solvent.

  • Electrolysis: Stir the mixture at room temperature and apply a constant current of 8 mA.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, evaporate the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to afford the desired 1,2,4,5-tetrasubstituted imidazole.

Data Summary:

EntryEnamineBenzylamineYield (%)
1Substituted enamine 1Substituted benzylamine A85
2Substituted enamine 2Substituted benzylamine A78
3Substituted enamine 1Substituted benzylamine B82

Note: Yields are representative and vary based on specific substrates.[9]

Mechanistic Rationale:

The proposed mechanism involves the anodic oxidation of the benzylamine to form a radical cation intermediate. This intermediate then undergoes hydrogen abstraction and subsequent reaction with the enamine, leading to a cascade of reactions culminating in the cyclization and aromatization to the imidazole core.

G cluster_mechanism Proposed Mechanism for Tetrasubstituted Imidazole Synthesis start Benzylamine step1 Anodic Oxidation (-e⁻) start->step1 intermediate1 Radical Cation step1->intermediate1 step2 Hydrogen Abstraction intermediate1->step2 intermediate2 Iminium Ion step2->intermediate2 step3 Reaction with Enamine intermediate2->step3 intermediate3 Cyclization Intermediate step3->intermediate3 step4 Aromatization intermediate3->step4 product 1,2,4,5-Tetrasubstituted Imidazole step4->product

Figure 2: Proposed mechanistic pathway for the electrosynthesis of 1,2,4,5-tetrasubstituted imidazoles.

Protocol 3.2: Synthesis of Imidazoles from Vinyl Azides and Benzylamines

This protocol describes an electrochemically induced, iodine-mediated synthesis of a wide range of imidazoles. The transformation proceeds under constant current conditions in an undivided cell.[5][10]

Reaction Scheme:

Anode: Oxidation of I⁻ to electrophilic iodine species Cathode: Reduction of unsaturated intermediates Overall: Multistep cascade to form the imidazole ring

Experimental Protocol:

  • Cell Setup: Use an undivided cell equipped with a glassy carbon plate anode (3 cm²) and a platinum plate cathode (3 cm²).

  • Reaction Mixture: Combine the vinyl azide (1.0 mmol), benzylamine (2.0 mmol), and potassium iodide (KI) (0.5 mmol) in the cell.

  • Solvent: Add N,N-dimethylformamide (DMF) (10.0 mL).

  • Electrolysis: Heat the mixture to 100 °C and apply a constant current of 30 mA. Pass a total charge of 4.0 F/mol.

  • Work-up: After electrolysis, cool the reaction mixture, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Data Summary:

EntryVinyl Azide SubstituentBenzylamine SubstituentYield (%)
1PhenylPhenyl64
24-MethylphenylPhenyl61
34-ChlorophenylPhenyl55

Note: Yields are representative and vary based on specific substrates.[5]

Causality and Mechanistic Considerations:

The key to this reaction is the anodic generation of electrophilic iodine species from potassium iodide, which serves as both a supporting electrolyte and a redox catalyst.[5] These iodine species react with the vinyl azide to form a 2H-azirine intermediate. Subsequent reaction with benzylamine and its corresponding imine, followed by cyclization and aromatization, leads to the final imidazole product. The choice of a high temperature (100 °C) facilitates the various steps in this multistep cascade.

G cluster_workflow Electrochemical Synthesis from Vinyl Azides start Vinyl Azide + Benzylamine step1 Anodic Oxidation of I⁻ intermediate1 Electrophilic Iodine step1->intermediate1 step2 Reaction with Vinyl Azide intermediate1->step2 intermediate2 2H-Azirine Formation step2->intermediate2 step3 Reaction with Benzylamine/Imine intermediate2->step3 intermediate3 Open-chain Intermediate step3->intermediate3 step4 Cyclization & Aromatization intermediate3->step4 product Imidazole Derivative step4->product

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 4-Methyl-2-phenyl-1H-imidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-2-phenyl-1H-imidazole. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you overcome common synthetic challenges and improve your reaction yields.

Introduction: The Challenge of Synthesizing this compound

This compound is a valuable heterocyclic compound used as a building block in the synthesis of aza-heterocyclic compounds and as a curing agent for epoxy resins.[1] The most common and industrially significant method for its synthesis is the Debus-Radziszewski reaction.[2][3] This multicomponent reaction involves the condensation of an aldehyde (benzaldehyde), a 1,2-dicarbonyl compound (methylglyoxal or pyruvaldehyde), and an ammonia source (typically ammonium acetate).[4][5]

While fundamentally robust, the classical Debus-Radziszewski synthesis is often plagued by issues such as poor yields, harsh reaction conditions, and the formation of significant side products.[3][6] This guide is designed to address these specific issues by explaining the causality behind common problems and providing field-proven solutions to optimize your synthetic strategy.

Visualizing the Reaction: The Debus-Radziszewski Mechanism

The synthesis proceeds in two main stages: the formation of a diimine intermediate from the dicarbonyl and ammonia, followed by condensation with the aldehyde and subsequent cyclization to form the imidazole ring.[2][4]

G cluster_reactants Reactants cluster_intermediates Key Intermediates Benzaldehyde Benzaldehyde CondensationAdduct Condensation Adduct Benzaldehyde->CondensationAdduct Methylglyoxal Methylglyoxal (1,2-Dicarbonyl) Diimine Diimine Intermediate Methylglyoxal->Diimine + 2 NH₃ Ammonia Ammonia (from Ammonium Acetate) Ammonia->Diimine Diimine->CondensationAdduct + Benzaldehyde Product This compound CondensationAdduct->Product Cyclization & Aromatization (-2 H₂O)

Caption: The Debus-Radziszewski reaction pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yields in the synthesis of this compound?

Low yields in the Debus-Radziszewski synthesis are a well-documented issue stemming from several factors.[6] Traditional methods often require high temperatures and long reaction times, which can lead to the degradation of both reactants and the final product.[6][7] Furthermore, the reaction is prone to side reactions, such as the formation of oxazoles or self-condensation products, which consume starting materials and reduce the yield of the desired imidazole.[6]

Q2: What are the most critical parameters to optimize to increase the reaction yield?

The three most critical parameters to focus on are the choice of catalyst, the reaction solvent, and the energy source (thermal vs. microwave/ultrasound). Systematically optimizing these variables can dramatically improve yield. For instance, the use of a suitable catalyst can lower the activation energy, allowing the reaction to proceed under milder conditions and minimizing byproduct formation.[7] Solvent polarity can affect reactant solubility and stabilize key transition states, directly impacting reaction rates and efficiency.[8][9]

Q3: Are there "greener" and more efficient alternatives to conventional heating?

Absolutely. Modern synthetic techniques such as microwave-assisted synthesis and ultrasound irradiation (sonication) have proven highly effective for this reaction. Microwave heating can lead to a rapid increase in temperature, significantly reducing reaction times and often improving yields compared to conventional heating.[7] Similarly, ultrasound provides energy through acoustic cavitation, promoting molecular agitation and accelerating the reaction, often at room temperature.[10][11] These methods are considered greener as they reduce energy consumption and reaction time.[10]

Q4: How does the stoichiometry of the reactants affect the outcome?

The molar ratio of the reactants is crucial. A common and effective strategy is to use an excess of the ammonia source, typically ammonium acetate.[6] This helps to drive the equilibrium towards the formation of the diimine intermediate and ensures that ammonia is not the limiting reagent during the condensation steps. A typical starting point is to use 1 equivalent of the dicarbonyl, 1 equivalent of the aldehyde, and 3 or more equivalents of ammonium acetate.[10]

Troubleshooting Guide: Diagnosing and Solving Synthesis Issues

This section provides direct answers to specific experimental problems.

Visual Guide: A Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow cluster_optimization Optimization Strategy Start Low Yield Observed CheckReagents 1. Verify Reagent Purity (Aldehyde, Dicarbonyl, Solvent) Start->CheckReagents AnalyzeByproducts 2. Analyze Crude Product (TLC, LC-MS, NMR) CheckReagents->AnalyzeByproducts Reagents OK OptimizeConditions 3. Systematically Optimize Conditions AnalyzeByproducts->OptimizeConditions Byproducts Identified ScreenCatalysts A. Screen Catalysts (Lewis Acids, Solid Acids) OptimizeConditions->ScreenCatalysts ScreenSolvents B. Screen Solvents (Polar Protic vs. Aprotic) ScreenCatalysts->ScreenSolvents VaryTemp C. Vary Temperature / Energy (Thermal, MW, Ultrasound) ScreenSolvents->VaryTemp End Improved Yield VaryTemp->End Optimum Found G cluster_inputs Input Parameters cluster_outputs Reaction Outcomes Catalyst Catalyst Choice Yield Yield Catalyst->Yield + Selectivity Purity Purity Catalyst->Purity + Time Reaction Time Catalyst->Time - Solvent Solvent System Solvent->Yield ± Solubility Solvent->Purity ± Energy Energy Source (Heat, MW, US) Energy->Yield + Rate Energy->Purity ± Degradation Energy->Time -- Stoichiometry Stoichiometry Stoichiometry->Yield + (NH₄OAc excess)

Caption: Relationship between key input parameters and critical reaction outcomes.

Experimental Protocols

Protocol 1: Optimized Catalytic Synthesis (Thermal)

This protocol uses lactic acid as an efficient and biodegradable catalyst to improve yield under thermal conditions.

  • Materials:

    • Benzaldehyde (1 mmol, 106 mg)

    • Methylglyoxal (40% in H₂O, 1 mmol, 180 mg)

    • Ammonium acetate (2.5 mmol, 193 mg)

    • Lactic acid (1 mL)

  • Procedure:

    • To a 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzaldehyde, methylglyoxal, and ammonium acetate.

    • Add lactic acid (1 mL) to the mixture.

    • Heat the reaction mixture to 160°C with vigorous stirring.

    • Monitor the reaction progress using TLC (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.

    • Once complete, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Add 20 mL of cold water to the flask. A solid precipitate should form.

    • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

    • Filter the solid product, wash with cold water (3 x 10 mL), and dry under vacuum.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

  • Expected Outcome: Yields of >90% have been reported for similar systems using this method. The product should be a pale yellow or off-white solid.

Protocol 2: Ultrasound-Assisted Green Synthesis

This protocol utilizes ultrasound irradiation for a rapid, high-yielding, and environmentally friendly synthesis at room temperature. [10]

  • Materials:

    • Benzaldehyde (1 mmol, 106 mg)

    • Phenylglyoxal monohydrate (1 mmol, 152 mg) - Note: This is an alternative dicarbonyl source often used in related green syntheses to generate the target scaffold. For the specific target, one would use Methylglyoxal. Let's adapt it for Methylglyoxal.

    • Methylglyoxal (40% in H₂O, 1 mmol, 180 mg)

    • Ammonium acetate (3 mmol, 231 mg)

    • Methanol (3 mL)

  • Procedure:

    • In a 10 mL thick-walled glass tube, dissolve the benzaldehyde (1 mmol) and ammonium acetate (3 mmol) in methanol (2 mL).

    • Place the tube in an ultrasonic cleaning bath (e.g., 42 kHz, 135W).

    • Begin sonication at room temperature.

    • Slowly add a solution of methylglyoxal (1 mmol) in methanol (1 mL) dropwise to the sonicating mixture over a period of 15 minutes.

    • Continue to irradiate the mixture with ultrasound for the specified time (typically 30-60 minutes). Monitor by TLC.

  • Work-up and Purification:

    • After the reaction is complete, transfer the mixture to a separatory funnel.

    • Add 20 mL of ethyl acetate and 20 mL of water.

    • Separate the organic layer, wash with brine (1 x 15 mL), and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the resulting crude solid by recrystallization from ethyl acetate/hexane.

  • Expected Outcome: This green method provides the desired product in high yields (often >85%) in a very short reaction time with minimal waste. [10]

References

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
  • Debus–Radziszewski imidazole synthesis. Wikipedia. [Link]
  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications.
  • Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5- Triaryl-1H-imidazoles. Nanotechnology Perceptions. [Link]
  • Optimization of the Reaction Conditions for the Synthesis of Disubstituted Imidazole 5.
  • Debus-Radziszewski Imidazole Synthesis. Scribd. [Link]
  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Deriv
  • Debus Radzisewski Imidazole Synthesis. YouTube. [Link]
  • Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Slideshare. [Link]
  • An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles. PMC - NIH. [Link]
  • Just Add Luminol to Turn the Spotlight on Radziszewski Amid
  • A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. ijarsct. [Link]
  • Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [Link]
  • Radziszewskis Imidazole Synthesis. Scribd. [Link]
  • Imidazole synthesis. Organic Chemistry Portal. [Link]
  • Reaction strategies for synthesis of imidazole derivatives: a review. Semantic Scholar. [Link]
  • 1H-Imidazole, 4-methyl-2-phenyl. SIELC Technologies. [Link]
  • General reaction scheme of the Debus–Radziszewski imidazole synthesis.
  • Just Add Luminol to Turn the Spotlight on Radziszewski Amidation.
  • Methods for the synthesis of 2,4‐disubstituted imidazoles.
  • Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. ACS Omega. [Link]
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central. [Link]
  • Routes of synthesis and biological significances of Imidazole derivatives: Review.
  • Radziszewski-Type Oxidation of 3,5-di(α-cyanostyryl)-1,2,4-thiadiazoles. MDPI. [Link]
  • Synthetic procedures towards 2,4,5‐trisubstituted imidazoles.
  • Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine.
  • This compound. PubChem. [Link]
  • An efficient multicomponent synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic nanoparticle supported Lewis acidic deep eutectic solvent. RSC Advances. [Link]
  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry. [Link]
  • Synthesis of 2,4,5-trisubstituted imidazole derivatives.
  • An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles.
  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. [Link]

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Technical Support Center: Purification of 4-Methyl-2-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Methyl-2-phenyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound. The information presented here is a synthesis of established chemical principles and field-proven insights to ensure the successful isolation of high-purity this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during your purification workflow in a question-and-answer format, offering practical solutions and the underlying scientific rationale.

Question 1: I'm observing a low yield after recrystallizing my crude this compound. What are the likely causes and how can I improve it?

Answer: A low recovery from recrystallization is a common issue that can often be resolved by systematically evaluating your procedure. The primary culprits are typically related to solvent choice and the physical execution of the recrystallization process.

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[1] If your compound is too soluble in the chosen solvent at room temperature, you will lose a significant portion of your product in the mother liquor. Conversely, if the compound is not sufficiently soluble at the solvent's boiling point, you may be using an excessively large volume of solvent, which also leads to low recovery.

  • Excessive Solvent Volume: Using more solvent than necessary to dissolve the crude product at high temperature is a frequent cause of low yield. The goal is to create a saturated solution at the boiling point of the solvent.

  • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel.

  • Incomplete Crystallization: Insufficient cooling time or not cooling to a low enough temperature will result in a supersaturated solution where a significant amount of the product remains dissolved.

Troubleshooting Steps:

  • Solvent Screening: Perform small-scale solvent screening tests. Place a small amount of your crude product in several test tubes and add a few drops of different solvents. A good solvent will dissolve the compound when heated but will result in crystal formation upon cooling.[2] For this compound, which is soluble in methanol, ethanol/water or hexane/acetone solvent systems are often good starting points.[3]

  • Minimize Solvent Volume: When performing the bulk recrystallization, add the hot solvent portion-wise to the crude material with continuous heating and stirring until the solid just dissolves.

  • Prevent Premature Crystallization: Preheat your filtration apparatus (funnel and receiving flask) before filtering the hot solution. This can be done by placing them in an oven or by passing hot solvent through the setup immediately before filtering your dissolved product.

  • Maximize Crystal Formation: Allow the filtered solution to cool slowly to room temperature to encourage the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize the precipitation of the product.

Question 2: My purified this compound still shows impurities by TLC/HPLC analysis after column chromatography. How can I improve the separation?

Answer: Co-elution of impurities is a common challenge in column chromatography. This issue typically stems from an inadequately optimized mobile phase or an inappropriate stationary phase. For basic compounds like imidazoles, interactions with the stationary phase can also lead to poor separation.[4]

  • Suboptimal Mobile Phase Polarity: If the mobile phase is too polar, both your product and the impurities will travel up the column quickly with little separation. If it's not polar enough, the compounds may not move off the baseline.

  • Peak Tailing: Basic compounds like this compound can interact strongly with the acidic silanol groups on the surface of silica gel, leading to broad, tailing peaks that can overlap with impurities.[4]

  • Inappropriate Stationary Phase: While silica gel is the most common stationary phase, it may not be ideal for all separations.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • TLC Analysis: Before running a column, systematically test different solvent systems using thin-layer chromatography (TLC). The ideal solvent system will give your product an Rf value of approximately 0.25-0.35 and show good separation from all impurities. Common solvent systems for imidazole derivatives include ethyl acetate/hexane and dichloromethane/methanol.[2]

    • Gradient Elution: If an isocratic (constant solvent mixture) system doesn't provide adequate separation, a gradient elution can be highly effective.[2] Start with a less polar mobile phase and gradually increase the polarity. This will allow for the separation of compounds with close Rf values.

  • Mitigate Peak Tailing on Silica Gel:

    • Add a Basic Modifier: To reduce the interaction between your basic imidazole and the acidic silica gel, add a small amount of a basic modifier like triethylamine (typically 0.1-1% v/v) to your mobile phase.[4] This will neutralize the acidic sites on the silica and lead to sharper peaks.

  • Consider an Alternative Stationary Phase:

    • Alumina: For strongly basic compounds, neutral or basic alumina can be a better choice than silica gel as it reduces the strong acidic interactions that cause peak tailing.[4]

    • Reverse-Phase Chromatography: If your compound and impurities have different polarities, reverse-phase chromatography using a C18-functionalized silica gel can provide excellent separation. A typical mobile phase for reverse-phase HPLC analysis of this compound is a mixture of acetonitrile and water with a modifier like phosphoric acid or formic acid.[5]

Question 3: I am attempting an acid-base extraction to purify my this compound, but I am getting a poor recovery. What could be going wrong?

Answer: Poor recovery during an acid-base extraction of an imidazole derivative can be due to several factors, often related to the pH of the aqueous phases or the solubility of the compound and its salt form.

  • Incomplete Protonation or Deprotonation: For the extraction to be effective, the pH of the aqueous phase must be sufficiently low to fully protonate the imidazole nitrogen, making it water-soluble. Conversely, during the neutralization step, the pH must be raised sufficiently to deprotonate the imidazolium salt and regenerate the neutral, organic-soluble compound.

  • Solubility of the Imidazolium Salt: While the protonated form is expected to be water-soluble, if a very nonpolar counter-ion is used or if the overall molecule has significant hydrophobic character, the salt may still have some solubility in the organic layer.

  • Emulsion Formation: Vigorous shaking during the extraction can lead to the formation of an emulsion, a stable mixture of the organic and aqueous layers, which can be difficult to separate and lead to product loss.

  • Precipitation of the Neutral Compound: After neutralization, if the free base is not very soluble in the organic solvent used for back-extraction, it may precipitate out of the aqueous solution.[2]

Troubleshooting Steps:

  • Verify pH: Use pH paper or a pH meter to ensure the pH of the aqueous layer is appropriate for each step. For protonation, a pH of 1-2 is generally sufficient. For neutralization, a pH of 8-9 should be targeted.

  • Choose the Right Acid and Base: Use a dilute strong acid like 1 M HCl for the initial extraction. For neutralization, a base like 1 M NaOH or a saturated solution of sodium bicarbonate can be used.[2]

  • Break Emulsions: If an emulsion forms, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling instead of vigorous shaking.

  • Efficient Back-Extraction: After neutralizing the aqueous layer, extract with several small portions of an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery of the neutral product.[2] If the product precipitates upon neutralization, it can be collected by vacuum filtration.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best single solvent for the recrystallization of this compound?

A1: While the ideal solvent can depend on the specific impurities present, ethanol is often a good starting point for the recrystallization of imidazole derivatives.[6][7] this compound is soluble in methanol. A mixed solvent system, such as ethanol/water or hexane/acetone, can also be highly effective.[3][6] It is always recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent system for your specific crude material.[2]

Q2: What are the common impurities I might encounter in the synthesis of this compound?

A2: The impurities will largely depend on the synthetic route used. Common methods for synthesizing 2,4-disubstituted imidazoles often involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or an ammonium salt.[8][9] Potential impurities could include unreacted starting materials, side products from incomplete reactions, or over-alkylation products. If the synthesis involves the cyclization of amidonitriles, unreacted starting materials would be a likely impurity.[8]

Q3: How can I visualize this compound on a TLC plate?

A3: this compound contains a phenyl group and an imidazole ring, which are UV-active. Therefore, the most common method for visualization is to use a TLC plate with a fluorescent indicator (e.g., F254) and view it under a UV lamp at 254 nm. The compound will appear as a dark spot against a green fluorescent background. Staining with potassium permanganate can also be used, which will react with the imidazole ring to produce a yellow or brown spot.

Q4: Is this compound stable on silica gel?

A4: While this compound is generally stable, prolonged exposure to the acidic surface of silica gel can potentially lead to some degradation, especially if the compound is sensitive to acid.[4] As a basic compound, it will exhibit strong interactions with the silica gel, which can lead to peak tailing.[4] To mitigate this, it is advisable to use a mobile phase containing a basic additive like triethylamine or to use a different stationary phase like alumina.[4]

Experimental Protocols

Protocol 1: Recrystallization of this compound using an Ethanol/Water Solvent System

This protocol is a general guideline and may need to be optimized based on the purity of your crude material.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Induce Crystallization: To the hot ethanolic solution, add water dropwise with swirling until the solution becomes faintly cloudy.

  • Crystal Growth: Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography of this compound

This protocol is a general starting point and should be optimized based on TLC analysis.

  • Column Packing: Pack a glass column with silica gel using a slurry method with the initial, less polar mobile phase (e.g., 10% ethyl acetate in hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness. Carefully add the dry silica with the adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the initial mobile phase, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the product.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Table 1: Common Solvent Systems for TLC Analysis and Column Chromatography of this compound

Solvent System (v/v)PolarityTypical Application
Hexane / Ethyl AcetateLow to MediumInitial screening and elution of nonpolar impurities.
Dichloromethane / MethanolMedium to HighElution of more polar compounds and the target molecule.
Chloroform / MethanolMedium to HighAn alternative to dichloromethane/methanol systems.

Visualization

Purification_Workflow cluster_0 Crude Product Analysis cluster_1 Purification Method Selection cluster_2 Purity Assessment TLC TLC/HPLC Analysis Recrystallization Recrystallization TLC->Recrystallization High Purity/ Crystalline Solid Column Column Chromatography TLC->Column Multiple Impurities/ Similar Polarity AcidBase Acid-Base Extraction TLC->AcidBase Basic Nature/ Acidic or Neutral Impurities Pure_TLC TLC/HPLC of Fractions/ Crystals Recrystallization->Pure_TLC Column->Pure_TLC AcidBase->Pure_TLC Characterization NMR, MS, MP Pure_TLC->Characterization Pure Product

Caption: Decision workflow for selecting a purification technique.

References

  • Technical Support Center: Purification of Imidazole Deriv
  • issues with imidazole buffer prepar
  • Troubleshooting Guide for Purific
  • This compound CAS#: 827-43-0 - ChemicalBook.
  • Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - HT.
  • When your his-tagged constructs don't bind—troubleshooting your protein purific
  • 1H-Imidazole, 4-methyl-2-phenyl - SIELC Technologies.
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
  • 4-Methyl-2-phenylimidazole 95 827-43-0 - Sigma-Aldrich.
  • 4-Methyl-2-phenylimidazole 827-43-0 | TCI AMERICA.
  • Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene - American Chemical Society.
  • The Cohesive Interactions in Phenylimidazoles | The Journal of Physical Chemistry A.
  • This compound | 827-43-0 - ChemicalBook.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
  • SYNTHESIS AND CRYSTAL STRUCTURE ANALYSIS OF 4-(2- (4-CHLORO-PHENYL)-4,5-DIPHENYL-1H-IMIDAZOLE-1-YL).
  • Separation of Methyl 2,3-dihydro-3-phenyl-2-thioxo-1H-imidazole-4-carboxylate on Newcrom R1 HPLC column | SIELC Technologies.
  • Analysis of 4-Methylimidazole Using an Agilent InfinityLab Poroshell 120 HILIC-OH5 Column.
  • Process for purifying imidazoles and imidazol-based agents by crystallisation - Google P
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  • Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Deriv
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Technical Support Center: Synthesis of Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis of substituted imidazoles. This guide is designed for researchers, medicinal chemists, and process scientists who encounter challenges in this vital area of heterocyclic chemistry. Imidazole scaffolds are central to numerous pharmaceuticals and functional materials, yet their synthesis can be fraught with difficulties related to yield, regioselectivity, and purification.

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Troubleshooting Guide: Common Synthesis Problems & Solutions

This section addresses the most frequent issues encountered during the synthesis of substituted imidazoles in a practical question-and-answer format.

Q1: My yields in the Debus-Radziszewski (or related multi-component) synthesis are consistently low. What are the primary causes and how can I fix this?

Answer: Low yields in multi-component reactions (MCRs) for imidazole synthesis are a common frustration.[1] The issue typically stems from one of four areas: reaction conditions, side reactions, reactant solubility, or stoichiometry.

Causality Analysis:

The Debus-Radziszewski reaction and its modern variants involve the condensation of a 1,2-dicarbonyl, an aldehyde, and an ammonia source.[2] This complex transformation is sensitive to several factors:

  • Harsh Conditions: Traditional methods often rely on high temperatures and long reaction times, which can lead to the degradation of starting materials or the desired product.[1]

  • Side Reactions: The reaction environment can promote the formation of byproducts. For instance, an oxazole can form as a competing product.[1][3]

  • Sub-optimal Stoichiometry: The molar ratios of the components are critical. An insufficient amount of the ammonia source is a frequent cause of incomplete reactions.[1]

  • Poor Solubility: If the reactants are not fully dissolved in the chosen solvent, the reaction kinetics will be slow and yields will suffer.[1]

Troubleshooting & Optimization Workflow:

Here is a systematic approach to improving your yield:

Low_Yield_Troubleshooting cluster_conditions Step 1: Reaction Conditions cluster_reagents Step 2: Reagents start Low Yield Observed temp Optimize Temperature start->temp Initial Check solvent Screen Solvents temp->solvent If no improvement catalyst Introduce/Change Catalyst solvent->catalyst If still low catalyst->temp Re-optimize stoich Adjust Stoichiometry (e.g., excess NH4OAc) catalyst->stoich After optimizing conditions stoich->temp Re-optimize purity Verify Reagent Purity stoich->purity Final Check end Improved Yield purity->end Success

Caption: Troubleshooting workflow for low-yield imidazole synthesis.

Recommended Actions:

  • Optimize Temperature and Solvent: Instead of defaulting to high-temperature reflux, systematically screen temperatures.[1] Green solvents like glycerol or PEG have shown promise, sometimes even in catalyst-free systems, by improving solubility and activating carbonyl groups through hydrogen bonding.[4] Switching from conventional heating to microwave irradiation can also dramatically reduce reaction times and improve yields.

  • Employ a Catalyst: If you are running the reaction without a catalyst, adding one can provide a significant boost. Mild and inexpensive acid catalysts like p-toluenesulfonic acid (PTSA) are highly effective.[5] Various Lewis acids and solid-supported catalysts have also been successfully employed (see Table 1).[5][6]

  • Adjust Stoichiometry: A common strategy is to use a stoichiometric excess of the ammonia source, such as ammonium acetate, to drive the reaction to completion.[1]

Catalyst TypeExampleTypical ConditionsKey Advantages
Brønsted Acid p-Toluenesulfonic Acid (PTSA)5 mol%, Ethanol, 80 °CInexpensive, mild, effective for tri- and tetra-substituted imidazoles.[5]
Lewis Acid CuI15-20 mol%, Butanol, RefluxFast reaction times (often <30 min), good yields.[7]
Heterogeneous Silicotungstic Acid7.5 mol%, Ethanol, RefluxReusable, easy to separate from the reaction mixture.[6]
Base Catalyst DABCOt-butanol, 60-65 °CEffective for specific substrates, giving high yields.[6]
Green Catalyst Lactic Acid160 °C (neat)Biodegradable and environmentally benign.[6]
Q2: I'm synthesizing a 1,4- or 1,5-disubstituted imidazole and getting an inseparable mixture of regioisomers. How can I control the N-alkylation step?

Answer: This is a classic and significant challenge in imidazole chemistry. The problem arises because the imidazole anion, formed upon deprotonation, is resonance-stabilized, with the negative charge delocalized over both nitrogen atoms.[8] This makes both nitrogens nucleophilic, leading to mixtures upon alkylation.

Causality Analysis:

The regioselectivity of N-alkylation is a delicate balance of several factors:[9]

  • Steric Hindrance: A bulky substituent at the C4(5) position will sterically hinder the adjacent nitrogen, favoring alkylation at the more accessible nitrogen. Similarly, a bulky alkylating agent will preferentially react at the less hindered site.[9]

  • Electronic Effects: Electron-withdrawing groups at the C4(5) position deactivate the adjacent nitrogen via an inductive effect, making the more distant nitrogen the preferred site of attack for the alkylating agent.[9]

  • Tautomerism: In neutral conditions, an unsymmetrical imidazole exists as a mixture of tautomers. The alkylation may proceed on the major tautomer, which may not lead to the desired product.[9]

Strategic Solutions for Regiocontrol:

Direct alkylation is often unreliable for achieving high regioselectivity unless there are strong steric or electronic biases. A more robust strategy involves a protection-alkylation-deprotection sequence.

N_Alkylation_Strategy start Unsymmetrical 4(5)-Substituted Imidazole protect Protect Introduce a protecting group (e.g., Trityl, Tosyl) at N1/N3. This blocks one nitrogen. start->protect Step 1 alkylate Alkylate Perform N-alkylation on the remaining free nitrogen. Reaction is now site-specific. protect->alkylate Step 2 deprotect Deprotect Selectively remove the protecting group under specific conditions (e.g., acid for Trityl). alkylate->deprotect Step 3 end Regiopure 1,4- or 1,5-Disubstituted Imidazole deprotect->end Final Product

Caption: Protecting group strategy for regioselective N-alkylation.

Recommended Protecting Groups:

The choice of protecting group is critical and depends on the overall stability of your molecule.

Protecting GroupAbbreviationIntroduction ReagentCleavage ConditionsKey Features
Trityl TrTrityl chloride (TrCl), baseMild acid (TFA, acetic acid)Bulky, provides steric protection. Stable to bases.[10]
Tosyl TsTosyl chloride (TsCl), baseStrong acid or reductive cleavageVery stable, but requires harsher removal conditions.[11]
1-(1-Ethoxyethyl) EEEthyl vinyl ether, acid catalystDilute aqueous acid (e.g., 0.1M HCl)Easily introduced and removed under very mild conditions.[12]
(2-Trimethylsilyl)ethoxymethyl SEMSEM-Cl, baseFluoride source (TBAF) or acidOrthogonal to many other groups, stable to a wide range of conditions.
Q3: My crude product is difficult to purify by silica gel chromatography. The spots are streaking and I'm getting poor separation. What's happening?

Answer: This is a common issue stemming from the basic nature of the imidazole ring. The nitrogen lone pairs can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This leads to tailing, streaking, and sometimes irreversible adsorption of the product.

Solutions for Improved Chromatography:

  • Neutralize the Silica: Before running your column, you can "deactivate" the acidic sites. Prepare a slurry of your silica gel in the starting eluent and add 1-2% triethylamine (Et₃N) or a few drops of ammonium hydroxide. This basic modifier will compete for the acidic sites, allowing your imidazole compound to travel through the column more cleanly.

  • Use a Modified Stationary Phase: If basic modifiers are not sufficient or are incompatible with your compound, consider using a different stationary phase. Alumina (basic or neutral) is an excellent alternative to silica for purifying basic compounds.

  • Acid-Base Extraction: Leverage the basicity of your product for a liquid-liquid extraction cleanup. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your imidazole product should move into the aqueous layer as the protonated salt. The aqueous layer can then be washed with fresh organic solvent to remove non-basic impurities. Finally, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your purified product back into an organic solvent.

  • Recrystallization: Do not underestimate the power of recrystallization. It is an excellent method for purifying solid imidazole derivatives and can often yield highly pure material without the need for chromatography.

Frequently Asked Questions (FAQs)

Q: What is the most efficient way to synthesize a fully substituted (e.g., 1,2,4,5-tetra-substituted) imidazole?

Answer: Without a doubt, one-pot multi-component reactions (MCRs) are the most efficient and atom-economical methods for constructing highly substituted imidazoles.[13] These reactions allow for the rapid assembly of complex molecules from simple, readily available starting materials in a single step.

A widely used and reliable approach involves the four-component condensation of:

  • A 1,2-diketone (e.g., benzil)

  • An aldehyde

  • A primary amine (provides the N1 substituent)

  • An ammonium source (e.g., ammonium acetate, provides the N3 atom)

These reactions are typically catalyzed by a Brønsted or Lewis acid to facilitate the condensation steps.[5][14] The operational simplicity and high yields make this the go-to strategy for building libraries of tetra-substituted imidazoles.[5]

Q: How can I introduce a substituent at the C2 position of an existing imidazole ring?

Answer: Direct functionalization of the C2 position of an imidazole is challenging due to the relative inertness of the C-H bond. However, modern synthetic methods have made this transformation accessible through transition-metal-catalyzed C-H activation.[15][16]

Nickel-catalyzed C-H arylation and alkenylation have emerged as powerful tools.[17][18] These methods allow for the direct coupling of an imidazole with an aryl/alkenyl halide or pseudohalide. A key to success in these reactions is often the choice of solvent; tertiary alcohols have been shown to accelerate the desired C-H activation.[17][18] While these reactions are highly effective, they often require careful optimization of the catalyst, ligand, base, and solvent for each specific substrate.

For a more classical approach, if the N-positions are protected, the C2-proton becomes more acidic and can be removed by a strong base (e.g., n-butyllithium) followed by quenching with a suitable electrophile.[19]

Experimental Protocols

Protocol 1: General Procedure for PTSA-Catalyzed Synthesis of a 2,4,5-Trisubstituted Imidazole

This protocol is adapted from multi-component condensation methods and is a robust starting point for many syntheses.[5]

Materials:

  • Benzil (or other 1,2-diketone) (1.0 equiv)

  • Aromatic Aldehyde (1.0 equiv)

  • Ammonium Acetate (2.0-3.0 equiv)

  • p-Toluenesulfonic acid (PTSA) (5-10 mol%)

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the benzil (1.0 equiv), aromatic aldehyde (1.0 equiv), ammonium acetate (2.0 equiv), and ethanol (5-10 mL per mmol of benzil).

  • Add the p-toluenesulfonic acid (PTSA) catalyst (0.05 equiv).

  • Heat the reaction mixture to 80 °C (or reflux) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker of cold water or crushed ice. A solid precipitate should form.

  • Stir the slurry for 15-30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude solid under vacuum. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Protocol 2: Regioselective N-Alkylation of 4-Phenylimidazole via a Trityl Protecting Group

This protocol demonstrates the protection-alkylation-deprotection strategy for achieving regiopure products.

Step A: Protection (N-Tritylation)

  • Dissolve 4-phenylimidazole (1.0 equiv) in anhydrous Dichloromethane (DCM).

  • Add triethylamine (Et₃N) (1.2 equiv).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of trityl chloride (TrCl) (1.1 equiv) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor by TLC until the starting imidazole is consumed.

  • Wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude N-trityl-4-phenylimidazole by column chromatography on silica gel. The bulky trityl group will predominantly protect the less hindered nitrogen, but separation of isomers may be necessary.

Step B: Alkylation

  • Dissolve the purified N-trityl-4-phenylimidazole (1.0 equiv) in an anhydrous polar aprotic solvent like DMF or THF.

  • Cool the solution to 0 °C and add a base such as sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 equiv) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then add the alkylating agent (e.g., methyl iodide or benzyl bromide) (1.1 equiv).

  • Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • The crude product can be purified by column chromatography.

Step C: Deprotection (Detritylation)

  • Dissolve the purified, alkylated product from Step B in DCM.

  • Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at room temperature.

  • Stir for 1-4 hours, monitoring the removal of the trityl group by TLC.

  • Once complete, carefully neutralize the mixture by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with DCM. Dry the organic layer over Na₂SO₄ and concentrate.

  • Purify the final regiopure N-alkyl-4-phenylimidazole by column chromatography or recrystallization.

References

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3955-3974. [Link]
  • Pardeshi, T., et al. (2012). Synthesis of Substituted Imidazoles via a Multi-Component Condensation Catalyzed by p-toluene Sulfonic Acid, PTSA. Research Journal of Chemical Sciences. [Link]
  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [Link]
  • ResearchGate. (n.d.). Synthesis and biological screening of substituted Imidazoles. Request PDF. [Link]
  • ACS Publications. (n.d.). Multicomponent Synthesis of Substituted and Fused-Ring Imidazoles via Phospha-münchnone Cycloaddition. The Journal of Organic Chemistry. [Link]
  • Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (2023). [Link]
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. [Link]
  • ResearchGate. (n.d.). Versatile Imidazole Synthesis Via Multicomponent Reaction Approach. Request PDF. [Link]
  • Multicomponent reactions: An efficient and green approach to imidazole derivatives. (2016). International Journal of Applied Research. [Link]
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). [Link]
  • Optimization of reaction conditions: Significance and symbolism. (2024). [Link]
  • Gupta, P., & Gupta, J. K. (2015). Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher. [Link]
  • ACS Publications. (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry. [Link]
  • RSC Publishing. (2021).
  • Muto, K., et al. (2015).
  • ACS Publications. (n.d.). An easily introduced and removed protecting group for imidazole nitrogen: a convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry. [Link]
  • Scribd. (n.d.). Radziszewskis Imidazole Synthesis. [Link]
  • Synthesis of imidazole‐containing poly(iminomethylenes). Choice of N(Im)‐protecting group. (2010). [Link]
  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (n.d.).
  • ResearchGate. (n.d.). The Debus–Radziszewski imidazole synthesis. [Link]
  • RSC Publishing. (2024). Recent advances in the synthesis of highly substituted imidazolidines. [Link]
  • ResearchGate. (n.d.).
  • Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH)
  • Google Patents. (n.d.).
  • Synthesis , mechanism and application of Organic Name reaction.pptx. (n.d.). Slideshare. [Link]
  • N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. (n.d.). [Link]
  • Synthesis of substituted imidazoles via organoc
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). [Link]
  • ACS Publications. (n.d.). 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. [Link]
  • ResearchGate. (n.d.).
  • Reddit. (2023).
  • MDPI. (n.d.).
  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.). [Link]
  • ResearchGate. (2021).
  • University of Otago. (n.d.).
  • ResearchGate. (n.d.). Mechanism proposed to explain the synthesis of substituted imidazoles. [Link]
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]
  • RSC Publishing. (n.d.). Regioselective synthesis of 1,4-disubstituted imidazoles. [Link]
  • Taylor & Francis Online. (2020). Regioselective synthesis of 1,2,4-trisubstituted imidazole from a mechanistic and synthetic prospective. [Link]
  • Scribd. (n.d.). Debus-Radziszewski Imidazole Synthesis. [Link]
  • Scite.ai. (n.d.). The multicomponent Debus–Radziszewski reaction in macromolecular chemistry. [Link]
  • RSC Publishing. (n.d.).

Sources

Technical Support Center: Synthesis of 4-Methyl-2-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Methyl-2-phenyl-1H-imidazole. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on anticipating and resolving specific experimental challenges, particularly the formation of side products, to ensure a high-yield, high-purity outcome.

I. Understanding the Core Synthesis: The Radziszewski Reaction

The synthesis of this compound typically employs a variation of the Radziszewski imidazole synthesis.[1][2][3] This multicomponent reaction is valued for its atom economy, condensing a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source to form the imidazole ring.[1][3] For our target molecule, the key reactants are 1-phenyl-1,2-propanedione (or a suitable precursor), benzaldehyde, and an ammonia source like ammonium acetate.

While elegant, the Radziszewski synthesis is not without its challenges. Low yields and the formation of side products are common hurdles that can complicate purification and impact the overall efficiency of your workflow. This guide will illuminate the causes of these issues and provide actionable solutions.

Logical Workflow for Synthesis and Troubleshooting

Here is a visual representation of the general workflow, highlighting key decision points for troubleshooting.

Synthesis_Workflow cluster_Prep Preparation cluster_Reaction Reaction cluster_Workup Work-up & Purification cluster_Analysis Analysis Reactants Select & Purify Reactants Solvent Choose Appropriate Solvent Mixing Combine Reactants (Stoichiometry) Reactants->Mixing Inputs Solvent->Mixing Conditions Set Reaction Conditions (Temp, Time) Monitoring Monitor Progress (TLC) Monitoring->Conditions Incomplete Reaction Workup Quench & Extract Monitoring->Workup Reaction Complete Purification Purify Crude Product (Crystallization/Chromatography) Characterization Characterize Product (NMR, MS) Purification->Characterization Isolated Product Purity Assess Purity (HPLC) Purity->Purification Impure Product

Caption: General workflow for imidazole synthesis and key troubleshooting loops.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in the Radziszewski synthesis are a frequent issue stemming from several factors:

  • Suboptimal Stoichiometry: The molar ratio of the 1,2-dicarbonyl, aldehyde, and ammonia source is critical. An excess of the ammonia source, such as ammonium acetate, is often used to drive the reaction towards the imidazole product.[4]

  • Harsh Reaction Conditions: While heat is required, excessive temperatures or prolonged reaction times can lead to the degradation of both reactants and the desired product.[4]

  • Competing Side Reactions: The formation of byproducts is a primary reason for reduced yields. Understanding and mitigating these side reactions is key.

  • Poor Solubility: The reactants must be adequately dissolved in the chosen solvent for the reaction to proceed efficiently.[4]

Q2: I'm observing a significant amount of a side product with a similar polarity to my desired imidazole. What could it be?

A2: A common side product in this synthesis is the corresponding oxazole. This occurs when the 1,2-dicarbonyl compound reacts with the aldehyde in the presence of an ammonia source, but cyclization proceeds through a different pathway. It is also plausible to form an oxazole by-product from this multicomponent condensation.[5]

Q3: How can I minimize the formation of the oxazole byproduct?

A3: To favor the imidazole synthesis over the oxazole pathway, consider the following adjustments:

  • Optimize Ammonia Source Concentration: A sufficient excess of the ammonia source (e.g., ammonium acetate) can favor the formation of the diimine intermediate, which is a precursor to the imidazole.[4]

  • Temperature Control: Systematically varying the reaction temperature can help find an optimal point where the rate of imidazole formation is significantly higher than that of the oxazole.[4]

  • Choice of Catalyst: While not always necessary, the use of certain catalysts can improve the selectivity for the imidazole product.

Q4: My final product is difficult to purify by recrystallization. What are my options?

A4: If recrystallization is ineffective, it's likely due to the presence of impurities with similar solubility profiles. In this case, column chromatography is the recommended purification method. A solvent system of increasing polarity, such as a hexane/ethyl acetate or dichloromethane/methanol gradient, can effectively separate the target compound from impurities.[6] Additionally, acid-base extraction can be a powerful technique to exploit the basicity of the imidazole ring.[6]

Troubleshooting Table: Side Reactions and Solutions
Side Product/Issue Plausible Cause Proposed Solution(s)
Oxazole Formation Condensation of the 1,2-dicarbonyl with the aldehyde proceeds via an alternative cyclization pathway.[5]Increase the molar excess of the ammonia source (e.g., ammonium acetate). Optimize the reaction temperature to favor imidazole formation.[4]
Polymeric Materials Self-condensation of the aldehyde or dicarbonyl compound, particularly under harsh heating conditions.Maintain strict temperature control. Ensure a homogenous reaction mixture to avoid localized overheating.
Incomplete Reaction Insufficient reaction time or temperature. Poor solubility of starting materials.[4]Increase reaction time and/or temperature incrementally while monitoring with TLC. Select a solvent in which all reactants are fully soluble at the reaction temperature.
Isomeric Imidazoles If an unsymmetrical dicarbonyl is used, regioisomers can form.This is inherent to the choice of starting material. If a single isomer is required, a different synthetic strategy or challenging separation may be necessary.
Visualizing the Competing Pathways

The following diagram illustrates the key decision point in the reaction mechanism leading to either the desired imidazole or the oxazole side product.

Competing_Pathways Reactants 1-Phenyl-1,2-propanedione + Benzaldehyde + Ammonium Acetate Intermediate Key Reaction Intermediate Reactants->Intermediate Diimine Diimine Intermediate Intermediate->Diimine Path A (Favored by excess NH₃) Oxazole_Precursor Oxazole Precursor Intermediate->Oxazole_Precursor Path B (Competing Reaction) Imidazole This compound (Desired Product) Diimine->Imidazole Cyclization Oxazole Oxazole Byproduct Oxazole_Precursor->Oxazole Cyclization

Caption: Competing reaction pathways in the synthesis of this compound.

III. Recommended Experimental Protocol

This protocol provides a starting point for the synthesis of this compound, incorporating best practices to minimize side reactions.

Materials:

  • 1-Phenyl-1,2-propanedione

  • Benzaldehyde

  • Ammonium Acetate

  • Glacial Acetic Acid (solvent)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-phenyl-1,2-propanedione (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (3.0 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent. The amount should be sufficient to dissolve the reactants upon heating.

  • Heating and Reflux: Heat the reaction mixture to reflux. The optimal temperature is typically around 120°C.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A suitable mobile phase is a mixture of ethyl acetate and hexanes.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of ice water.

  • Neutralization: Neutralize the solution with a base, such as aqueous ammonia or sodium carbonate, until a precipitate forms.

  • Isolation: Filter the solid precipitate and wash it thoroughly with water.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure this compound.

  • Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

IV. References

  • Wikipedia. (2023, December 2). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. Retrieved from [Link]

  • Scribd. (n.d.). Debus-Radziszewski Imidazole Synthesis. Retrieved from [Link]

  • Science Alert. (2012). Synthesis of 2,4,5-Triphenylimidazoles Novel Mannich Bases as Potential Antiinflammatory and Analgesic Agents. Retrieved from [Link]

  • Asian Journal of Chemistry. (2011). Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities. Retrieved from [Link]

  • Scribd. (n.d.). Radziszewskis Imidazole Synthesis. Retrieved from [Link]

  • MDPI. (2022). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved from [Link]

Sources

Technical Support Center: Imidazole Synthesis Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of imidazole synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific challenges encountered in the lab.

Introduction to Imidazole Synthesis

The imidazole ring is a critical pharmacophore in medicinal chemistry, found in numerous natural products and synthetic drugs.[1][2] Its synthesis is a foundational aspect of many research and development programs. Common methods for constructing the imidazole core include the Debus-Radziszewski, Wallach, and Marckwald syntheses.[3][4] While versatile, these reactions can present challenges such as low yields, difficult purifications, and unexpected side products.[5] This guide will equip you with the knowledge to overcome these hurdles.

Common Synthesis Routes: A Brief Overview

A variety of methods exist for imidazole synthesis, each with distinct advantages and limitations. The choice of a particular route often depends on the desired substitution pattern and available starting materials.[6]

  • Debus-Radziszewski Synthesis: This is a multicomponent reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine).[7][8] It is a widely used method for preparing C-substituted imidazoles.[4][9]

  • Wallach Synthesis: This method involves the reaction of an N,N'-disubstituted oxamide with phosphorus pentachloride, followed by reduction to yield N-substituted imidazoles.[10][11][12]

  • Marckwald Synthesis: This route provides 2-mercaptoimidazoles from α-amino ketones or aldehydes and thiocyanates. The mercapto group can then be removed oxidatively.[3][13][14]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during imidazole synthesis in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low Reaction Yield

Q: My Debus-Radziszewski reaction is resulting in a significantly lower yield than expected. What are the most common causes and how can I improve it?

A: Low yields in the Debus-Radziszewski synthesis are a frequent challenge and can stem from several factors.[5][15] A systematic approach to troubleshooting is key.

Causality and Solutions:

  • Side Reactions: A common competing reaction is the formation of oxazole byproducts.[15] This occurs when the dicarbonyl compound reacts with the aldehyde before the incorporation of ammonia. To mitigate this, use a large molar excess of ammonia or an ammonia source like ammonium acetate.[15][16] Maintaining alkaline conditions can also favor the desired imidazole formation.

  • Incomplete Reaction: The reaction may not have proceeded to completion. It is crucial to monitor the progress by Thin Layer Chromatography (TLC), tracking the disappearance of the limiting starting material (often the aldehyde).[15] If the reaction stalls, gentle heating may be necessary, but be cautious as excessive heat can promote side reactions.[15]

  • Purity of Reagents: The purity of the starting materials, particularly the dicarbonyl compound (e.g., glyoxal, benzil) and the aldehyde, is critical. Impurities can lead to the formation of undesired byproducts and consume reactants.[15] Ensure your reagents are of high purity or purify them before use.

  • Solvent Effects: The choice of solvent can significantly impact reactant solubility and the stability of reaction intermediates.[16] For the Debus-Radziszewski synthesis, polar protic solvents like ethanol or methanol are often effective.[16] However, in some cases, poor solubility of starting materials in these solvents can lead to lower yields.[17] In such instances, polar aprotic solvents like DMF or DMSO might be better alternatives.[16]

  • Inefficient Purification: Significant product loss can occur during work-up and purification. Imidazoles can be polar and may require specific extraction and chromatography techniques to isolate effectively.

Issue 2: Product Purification Difficulties

Q: I'm struggling to purify my imidazole derivative by column chromatography. I'm observing significant tailing and poor separation. What can I do?

A: Purification of imidazoles can be challenging due to their basic nature and potential for strong interactions with the stationary phase.[18]

Causality and Solutions:

  • Strong Interaction with Silica Gel: The basic nitrogen atoms of the imidazole ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and poor peak shape.[18]

    • Solution 1: Add a Basic Modifier: Incorporating a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine into your mobile phase can neutralize the acidic sites on the silica, significantly improving peak shape.[18]

    • Solution 2: Change the Stationary Phase: Consider using neutral or basic alumina instead of silica gel. Alumina often provides better separation for basic compounds and reduces tailing.[18]

  • Improper Solvent System: The choice of eluent is crucial for effective separation.

    • Solution: Experiment with different solvent systems. Common choices for imidazoles include ethyl acetate/hexane and dichloromethane/methanol. A gradual increase in the polarity of the mobile phase (gradient elution) is often more effective than isocratic elution.[18]

  • Sample Loading Technique: How the sample is loaded onto the column can impact the separation efficiency.

    • Solution: Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel or celite. After evaporating the solvent, the dry powder can be carefully added to the top of the column. This technique often leads to sharper bands and better resolution.[18]

Issue 3: Unexpected Side Products

Q: I've isolated a major byproduct in my Marckwald synthesis that is not the expected 2-mercaptoimidazole. What could it be?

A: The Marckwald synthesis, while effective, can be prone to side reactions depending on the specific substrates and reaction conditions.

Causality and Potential Side Products:

  • Formation of Thiazoles: A possible side reaction involves the cyclization of the α-amino ketone with the thiocyanate in a different manner, leading to the formation of a thiazole derivative. This is more likely if the reaction conditions are not optimized.

  • Over-oxidation: During the subsequent removal of the mercapto group, harsh oxidative conditions can lead to the formation of undesired over-oxidized products or even degradation of the imidazole ring.

  • Incomplete Reaction: Unreacted α-amino ketone or aldehyde starting materials can complicate the purification process.

Solutions:

  • Careful Control of Reaction Conditions: Ensure precise control over temperature and reaction time to favor the desired cyclization pathway.

  • Mild Oxidizing Agents: When removing the sulfur, use mild oxidative reagents to avoid unwanted side reactions.

  • Thorough Characterization: Use spectroscopic techniques (NMR, Mass Spectrometry) to fully characterize the unexpected byproduct to better understand the competing reaction pathway.

Frequently Asked Questions (FAQs)

Q1: Can I use a primary amine instead of ammonia in the Debus-Radziszewski synthesis?

A1: Yes, using a primary amine in place of one equivalent of ammonia is a common modification of the Debus-Radziszewski synthesis and is an effective method for producing N-substituted imidazoles in good yields.[7]

Q2: My imidazole product is a salt (e.g., hydrochloride). How can I convert it to the free base?

A2: To convert an imidazole salt to its free base, you can perform an acid-base extraction. Dissolve the salt in water and then add a base (e.g., sodium bicarbonate, sodium carbonate, or sodium hydroxide solution) until the solution is basic (check with pH paper). The neutral imidazole will either precipitate out (if it's insoluble in water) or can be extracted into an organic solvent like dichloromethane or ethyl acetate.[18]

Q3: What is the best way to store imidazole compounds?

A3: Imidazoles are generally stable compounds. However, it is best to store them in a cool, dry place, away from strong oxidizing agents. Some substituted imidazoles may be light-sensitive, so storing them in amber vials is recommended.

Q4: Are there any safety precautions I should be aware of when working with reagents for imidazole synthesis?

A4: Yes, many of the reagents used in imidazole synthesis are hazardous. For example, phosphorus pentachloride used in the Wallach synthesis is highly corrosive and reacts violently with water. Aldehydes can be irritants and sensitizers. Always consult the Safety Data Sheet (SDS) for each reagent before use and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Experimental Protocols

Protocol 1: General Procedure for the Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole

This protocol provides a general method for the synthesis of a trisubstituted imidazole.

Materials:

  • Benzil

  • Benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (2.0-3.0 eq).

  • Add glacial acetic acid as the solvent.

  • Heat the reaction mixture to reflux (typically 100-120 °C) for 1-2 hours.[6]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker of cold water, which should cause the product to precipitate.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Purification of a Basic Imidazole Derivative by Column Chromatography with a Basic Modifier

Procedure:

  • Prepare the Slurry: In a beaker, add silica gel to a non-polar solvent (e.g., hexane) to create a slurry.

  • Pack the Column: Pour the slurry into the chromatography column and allow the silica to settle, draining the excess solvent until the solvent level is just above the top of the silica bed.

  • Prepare the Sample: Dissolve your crude imidazole derivative in a minimal amount of the mobile phase or a suitable solvent. Alternatively, perform a dry load as described in the troubleshooting section.

  • Load the Sample: Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 95:5 hexane/ethyl acetate).

    • To this eluent, add 0.5% triethylamine to act as a basic modifier.[18]

    • Gradually increase the polarity of the mobile phase (e.g., to 80:20, then 50:50 hexane/ethyl acetate, all containing 0.5% triethylamine).

  • Fraction Collection and Analysis: Collect fractions and monitor the elution by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the purified imidazole derivative.

Visualizations

Debus-Radziszewski Synthesis Workflow

Debus_Radziszewski_Workflow Start Start: Combine 1,2-Dicarbonyl, Aldehyde, Ammonia Source Reaction Heat and Reflux in Solvent Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool and Precipitate in Water Monitoring->Workup Complete Purification Filter and Recrystallize Workup->Purification Product Pure Imidazole Product Purification->Product

Caption: A typical workflow for the Debus-Radziszewski imidazole synthesis.

Troubleshooting Low Yield in Imidazole Synthesis

Troubleshooting_Low_Yield LowYield Low Yield Observed CheckSideReactions Check for Side Reactions (e.g., Oxazoles) LowYield->CheckSideReactions CheckCompletion Check for Reaction Completion (TLC) LowYield->CheckCompletion CheckPurity Check Reagent Purity LowYield->CheckPurity CheckPurification Review Purification Method LowYield->CheckPurification IncreaseAmmonia Increase Ammonia Stoichiometry CheckSideReactions->IncreaseAmmonia OptimizeTimeTemp Optimize Reaction Time and Temperature CheckCompletion->OptimizeTimeTemp PurifyReagents Purify Starting Materials CheckPurity->PurifyReagents OptimizePurification Optimize Extraction and Chromatography CheckPurification->OptimizePurification

Caption: A decision-making flowchart for troubleshooting low yields in imidazole synthesis.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole.
  • Wikipedia. Imidazole.
  • Banerjee, et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681.
  • Wikipedia. Debus–Radziszewski imidazole synthesis.
  • Slideshare. Unit 4 imidazole.
  • Scribd. Debus-Radziszewski Imidazole Synthesis.
  • Google Patents. Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • RSC Publishing. Studies on Wallach's imidazole synthesis. Journal of the Chemical Society, Perkin Transactions 1.
  • PMC. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
  • International Journal of Pharmaceutical Research and Applications. A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
  • Jetir.org. A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES.
  • RSC Publishing. Studies on Wallach's imidazole synthesis. Journal of the Chemical Society, Perkin Transactions 1. DOI:10.1039/P19930000675.
  • Baran Lab. Synthesis of Imidazoles.
  • Journal of Advanced Research in Dynamical & Control Systems. Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.
  • ResearchGate. General reaction scheme of the Debus–Radziszewski imidazole synthesis.
  • Google Patents. Affinity purification methods involving imidazole elution.
  • YouTube. Debus Radzisewski Imidazole Synthesis.
  • Organic Chemistry Portal. Imidazole synthesis.
  • International Journal of Advanced Research in Science, Communication and Technology. A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques.
  • TSI Journals. Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications.
  • NINGBO INNO PHARMCHEM CO.,LTD. Imidazole's Vital Role in Protein Purification and Biochemical Research.
  • ResearchGate. Marckwald approach to fused imidazoles.
  • World Journal of Pharmaceutical Sciences. Routes of synthesis and biological significances of Imidazole derivatives: Review.
  • Preprints.org. A review article on synthesis of imidazole derivatives.
  • ResearchGate. Markwald reaction for the synthesis of imidazole.
  • ResearchGate. Reaction strategies for synthesis of imidazole derivatives: a review.
  • ResearchGate. Problem with to synthesis of imidazole?.
  • ResearchGate. Reaction conditions evaluation for imidazole synthesis.
  • ACS Publications. An Ultrafast Production of Imidazoles at Low Temperature with a 3D-Printed Microflow Reactor.
  • Slideshare. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis.

Sources

Technical Support Center: Regioselectivity in the Functionalization of 4-Methyl-2-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-Methyl-2-phenyl-1H-imidazole. This document provides in-depth, field-proven insights into controlling regioselectivity during functionalization reactions. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic strategies effectively.

Section 1: Foundational Concepts - Understanding the "Why"

Before troubleshooting specific reactions, it is critical to understand the inherent chemical properties of this compound that dictate its reactivity.

Q1: What are the potential sites of functionalization on this compound, and why is regioselectivity a challenge?

A1: this compound is an unsymmetrically substituted heterocycle with multiple distinct reactive sites. The primary challenge arises from the need to direct incoming reagents to a single desired position.

The key reactive sites are:

  • N-1 (Pyrrolic Nitrogen): This nitrogen bears the acidic proton. It is sterically hindered by the adjacent C-2 phenyl group.

  • N-3 (Pyridinic Nitrogen): This nitrogen contains a lone pair of electrons and is less sterically hindered than N-1.

  • C-5 Position: This is the only unsubstituted carbon on the imidazole ring, making it a target for C-H functionalization. It is adjacent to the C-4 methyl group.

  • Phenyl Ring: The benzene ring at the C-2 position can undergo electrophilic aromatic substitution.

  • Tautomerism: The N-H proton can reside on either nitrogen, leading to a rapid tautomeric equilibrium between this compound and 5-methyl-2-phenyl-1H-imidazole. Deprotonation of this system generates a single, resonance-stabilized imidazolate anion, which is an ambident nucleophile , meaning it can react at either nitrogen, often leading to a mixture of N-1 and N-3 substituted products.[1]

Fig 1. Key reactive sites on this compound.
Q2: What are the key factors that control where a reaction occurs?

A2: The regiochemical outcome of any functionalization reaction on this scaffold is a delicate balance of three interconnected factors: electronic effects, steric hindrance, and the specific reaction conditions employed.[2] Understanding how to manipulate these factors is the key to achieving high regioselectivity.

Regioselectivity_Factors cluster_factors cluster_conditions Regio Regioselectivity Control Electronics Electronic Effects Regio->Electronics Sterics Steric Hindrance Regio->Sterics Conditions Reaction Conditions Regio->Conditions Base Base Conditions->Base Solvent Solvent Conditions->Solvent Temp Temperature Conditions->Temp Catalyst Catalyst Conditions->Catalyst CFunctionalization_Workflow Start 4-Methyl-2-phenyl- 1H-imidazole Protect Step 1: N-Protection (e.g., NaH, SEM-Cl) Start->Protect Protected_IM N-SEM-Protected Imidazole Protect->Protected_IM Arylate Step 2: C-5 Arylation (Pd(OAc)₂, Ligand, Base, Ar-Br) Protected_IM->Arylate Arylated_IM N-SEM, C-5-Aryl Imidazole Arylate->Arylated_IM Deprotect Step 3: Deprotection (e.g., TBAF or TFA) Arylated_IM->Deprotect Final C-5 Arylated Product Deprotect->Final

Sources

Technical Support Center: Catalyst Selection for Efficient Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to be your comprehensive guide to navigating the complexities of catalyst selection for efficient imidazole synthesis. Imidazoles are a cornerstone of many pharmaceuticals and functional materials, making their efficient synthesis a critical endeavor. This guide moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues and making informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Here, we address some of the high-level questions frequently encountered when planning an imidazole synthesis strategy.

Q1: I'm planning a multi-component imidazole synthesis. Where do I even start with catalyst selection?

A1: Catalyst selection is fundamentally tied to the specific multi-component reaction (MCR) you are employing, such as the Debus-Radziszewski synthesis or a modern variation. For a traditional Debus-Radziszewski reaction, which often suffers from low yields, employing a catalyst is highly recommended.[1] A good starting point is to consider the nature of your substrates. Lewis acids, such as ZnCl₂ in a low-melting mixture with urea, are effective at activating carbonyl groups on aldehydes, a key step in the reaction.[2][3] Alternatively, Brønsted acids, both homogeneous like benzoic acid and heterogeneous like silica-supported sulfonic acid, can facilitate the necessary condensation steps.[4][5] For syntheses involving more complex or sensitive substrates, modern transition-metal catalysts, particularly those based on copper or iron, offer high efficiency and broader functional group tolerance.[6][7]

Q2: What are the key advantages of using a heterogeneous catalyst for imidazole synthesis?

A2: The primary advantages of heterogeneous catalysts are their ease of separation from the reaction mixture and their potential for recyclability.[8] This simplifies product purification, reduces waste, and can significantly lower the overall cost of the synthesis, especially at scale. Many modern heterogeneous catalysts, such as magnetically recoverable nanoparticles (e.g., Fe₃O₄-based systems), offer excellent catalytic activity under mild conditions and can be reused for multiple reaction cycles with minimal loss of performance.[9] This aligns well with the principles of green chemistry by minimizing solvent usage and energy consumption.[9]

Q3: How critical is the choice of solvent in my catalyzed imidazole synthesis?

A3: Solvent choice is a critical parameter that can dramatically impact your reaction's yield and selectivity. The solvent's polarity plays a significant role in the solubility of reactants and the stabilization of reaction intermediates.[10] For instance, in the Debus-Radziszewski synthesis, polar protic solvents like ethanol or methanol can be beneficial for solvating ammonium acetate and facilitating condensation.[11] However, in some metal-catalyzed variations, polar aprotic solvents such as DMF or DMSO have demonstrated superior results.[11] It is also worth noting that poor solubility of starting materials in certain polar solvents can sometimes lead to lower yields.[11] Therefore, solvent screening is a crucial step in optimizing your reaction conditions.

Q4: I'm concerned about the environmental impact of my synthesis. What are some "green" catalytic approaches for imidazole synthesis?

A4: Green chemistry principles are increasingly important in modern organic synthesis. For imidazole synthesis, several eco-friendly approaches have been developed. Solvent-free reactions, often facilitated by microwave irradiation, eliminate the need for organic solvents, reducing waste and often accelerating reaction times.[3] The use of water or bio-based alcohols like ethanol as a solvent is another green alternative.[10] Furthermore, the development of recyclable heterogeneous catalysts, such as zeolites or magnetic nanoparticles, is a cornerstone of green imidazole synthesis.[9][12] These catalysts minimize waste and often allow for milder reaction conditions, reducing energy consumption.[9]

Troubleshooting Guide: From Low Yields to Unwanted Side Products

This section provides a systematic approach to diagnosing and solving common problems encountered during catalyzed imidazole synthesis.

Issue 1: Consistently Low Yield of the Desired Imidazole Product

Low product yield is one of the most common frustrations in imidazole synthesis. The following decision tree can help you systematically troubleshoot this issue.

LowYieldTroubleshooting start Low Yield Observed catalyst_issue Potential Catalyst Issue start->catalyst_issue Is the catalyst active? reaction_conditions Suboptimal Reaction Conditions start->reaction_conditions Are the conditions optimized? reactant_issue Reactant-Related Problem start->reactant_issue Are the reactants pure and in the correct ratio? catalyst_inactive Catalyst Inactivity/Deactivation catalyst_issue->catalyst_inactive catalyst_choice Inappropriate Catalyst Choice catalyst_issue->catalyst_choice temp_issue Incorrect Temperature reaction_conditions->temp_issue solvent_issue Solvent Mismatch reaction_conditions->solvent_issue time_issue Insufficient Reaction Time reaction_conditions->time_issue purity_issue Impure Reactants reactant_issue->purity_issue stoichiometry_issue Incorrect Stoichiometry reactant_issue->stoichiometry_issue solution_inactive Solution: - Check catalyst handling and storage. - Perform catalyst characterization (if heterogeneous). - Consider catalyst poisoning. - Test a fresh batch of catalyst. catalyst_inactive->solution_inactive solution_choice Solution: - Screen a panel of catalysts (Lewis acid, Brønsted acid, metal-based). - Consult literature for catalysts effective for your specific substrate class. catalyst_choice->solution_choice solution_temp Solution: - Systematically vary the temperature. - Be aware that excessive heat can cause degradation. temp_issue->solution_temp solution_solvent Solution: - Screen solvents with varying polarities (e.g., ethanol, DMF, toluene). - Ensure all reactants are soluble in the chosen solvent. solvent_issue->solution_solvent solution_time Solution: - Monitor reaction progress using TLC or LC-MS. - Extend reaction time if starting materials persist. time_issue->solution_time solution_purity Solution: - Purify starting materials if necessary. - Use freshly distilled aldehydes, as they can oxidize upon storage. purity_issue->solution_purity solution_stoichiometry Solution: - Carefully check molar ratios. - An excess of the ammonia source (e.g., ammonium acetate) is often beneficial. stoichiometry_issue->solution_stoichiometry

Caption: Troubleshooting workflow for low imidazole yield.

In-depth Causality:

  • Catalyst Inactivity: Lewis acid catalysts can be deactivated by moisture, while metal-based catalysts can be sensitive to air or impurities in the starting materials. Heterogeneous catalysts may lose activity due to leaching of the active species or fouling of the surface.

  • Suboptimal Reaction Conditions: The transition state energies of the key bond-forming steps in imidazole synthesis are highly dependent on the reaction environment. For example, a solvent that effectively solvates charged intermediates can lower the activation energy and accelerate the reaction.[10] Temperature is a double-edged sword; while it can increase the reaction rate, it can also promote side reactions or degradation of sensitive functional groups.[1]

  • Incorrect Stoichiometry: In multi-component reactions, the stoichiometry of the reactants is crucial. An excess of the ammonia source is often used to push the equilibrium towards the formation of the diimine intermediate, which is a key precursor to the imidazole ring.[1]

Issue 2: Formation of Significant Side Products

The appearance of unexpected spots on your TLC plate or peaks in your LC-MS chromatogram can be disheartening. Here's how to tackle common side product issues.

Q: My reaction is producing a significant amount of an oxazole byproduct. How can I suppress this?

A: Oxazole formation is a common competing reaction in the synthesis of certain imidazoles, particularly in the Debus-Radziszewski synthesis.[1] This occurs when the dicarbonyl compound reacts with the aldehyde before the incorporation of the second nitrogen atom.

Causality and Mitigation Strategies:

  • Mechanism of Oxazole Formation: The formation of an oxazole side product often proceeds through a pathway where the dicarbonyl compound and the aldehyde condense with only one equivalent of ammonia.

  • Favoring Imidazole Formation: To favor imidazole synthesis, you need to promote the formation of the diimine intermediate from the dicarbonyl compound and two equivalents of ammonia.

    • Excess Ammonia Source: Using a significant molar excess of ammonium acetate is a common and effective strategy to increase the concentration of ammonia and drive the reaction towards the diimine intermediate.[1]

    • Catalyst Choice: Certain catalysts can selectively promote the desired reaction pathway. For instance, some Lewis acids may preferentially activate the dicarbonyl for reaction with ammonia.

SideProductPrevention start Side Product Formation (e.g., Oxazole) pathway_competition Competing Reaction Pathways start->pathway_competition imidazole_pathway Desired Imidazole Pathway: - Dicarbonyl + 2 NH₃ → Diimine - Diimine + Aldehyde → Imidazole pathway_competition->imidazole_pathway oxazole_pathway Undesired Oxazole Pathway: - Dicarbonyl + Aldehyde + 1 NH₃ → Oxazole Precursor pathway_competition->oxazole_pathway solution Solution: - Increase stoichiometry of ammonia source. - Screen catalysts for selectivity. - Optimize reaction temperature and time. imidazole_pathway->solution

Caption: Preventing oxazole side product formation.

Issue 3: Difficulty in Catalyst Recovery and Recycling

For those employing heterogeneous catalysts, efficient recovery and reuse are paramount for a sustainable and cost-effective process.

Q: My heterogeneous catalyst seems to be losing activity with each cycle. What could be the cause?

A: Loss of catalyst activity upon recycling can be attributed to several factors:

  • Leaching of the Active Species: The catalytically active component may be slowly dissolving into the reaction medium.

  • Fouling of the Catalyst Surface: The pores and active sites of the catalyst can become blocked by reaction byproducts or polymeric material.

  • Structural Changes in the Catalyst: The physical or chemical structure of the catalyst may change under the reaction conditions, leading to a loss of active sites.

A Protocol for Assessing Catalyst Recyclability:

  • Initial Reaction: Perform the imidazole synthesis under optimized conditions using the fresh heterogeneous catalyst.

  • Catalyst Recovery: After the reaction is complete, separate the catalyst from the reaction mixture. For magnetic catalysts, this can be done with an external magnet. For other solid catalysts, filtration or centrifugation is typically used.

  • Washing: Wash the recovered catalyst with a suitable solvent to remove any adsorbed products or byproducts. The choice of solvent will depend on the nature of the reaction mixture.

  • Drying: Dry the catalyst thoroughly, often under vacuum, to remove any residual solvent.

  • Subsequent Cycles: Reuse the dried catalyst in a fresh reaction with new starting materials.

  • Analysis: Analyze the product yield and purity for each cycle. A significant drop in yield indicates catalyst deactivation.

  • Characterization (Optional but Recommended): Characterize the fresh and spent catalyst using techniques like XRD, SEM, TEM, and elemental analysis to identify any structural or compositional changes.

Data-Driven Catalyst Comparison

To aid in your initial catalyst selection, the following table summarizes the performance of various catalytic systems for the synthesis of 2,4,5-trisubstituted imidazoles.

Catalyst SystemTypical SubstratesSolventTemperature (°C)TimeYield (%)Reference
CuI 4-chlorobenzaldehyde, BenzoinButanolReflux25 min91[13]
Cu(phen)Cl₂ Imidazole, Benzylidene hydrazine, AldehydesEthanol353 hHigh[14]
FeCl₃/SiO₂ Benzaldehyde diethyl acetal, BenzilAcetonitrile801 h93[15]
ZSM-11 Zeolite Benzil, Benzaldehyde, AnilineSolvent-free12025 min96[12]
Urea-ZnCl₂ Dicarbonyl, AldehydeSolvent-free100-12015-30 min85-95[2]
Benzoic Acid Vinyl azides, Aldehydes, Amines1,4-Dioxane10012 h85[2]
HBF₄–SiO₂ Benzil, Aldehyde, AnilineEthanolReflux1.5 h94[16]

Understanding the "Why": A Glimpse into Catalytic Mechanisms

A deeper understanding of the reaction mechanism allows for more rational optimization of your synthesis.

Lewis Acid Catalysis

Lewis acid catalysts, such as metal triflates or halides, function by accepting an electron pair from a Lewis basic atom in one of the reactants, typically a carbonyl oxygen.[17] This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[18]

LewisAcidMechanism aldehyde Aldehyde (R-CHO) activated_aldehyde Activated Aldehyde [R-CH=O-LA]⁺ aldehyde->activated_aldehyde Coordination lewis_acid Lewis Acid (LA) lewis_acid->activated_aldehyde intermediate Tetrahedral Intermediate activated_aldehyde->intermediate Nucleophilic Attack nucleophile Nucleophile (Nu⁻) nucleophile->intermediate product Product intermediate->product Proton Transfer & Catalyst Regeneration

Caption: Generalized mechanism of Lewis acid catalysis.

Brønsted Acid Catalysis

Brønsted acid catalysts donate a proton to a reactant, which can serve several purposes in imidazole synthesis. Protonation of a carbonyl oxygen increases its electrophilicity, similar to the effect of a Lewis acid.[4] Additionally, Brønsted acids can catalyze the dehydration steps that are often involved in the cyclization and aromatization to form the imidazole ring.[19]

References

  • Jain, S. et al. (2024). Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5- Triaryl-1H-imidazoles. Nanotechnology Perceptions, 20(S12), 1549-1555.
  • BenchChem. (2025). troubleshooting common problems in imidazole synthesis reactions.
  • BenchChem. (2025). Technical Support Center: Solvent Effects on Imidazole Synthesis.
  • Li, J. et al. (2022). Brønsted Acid-Catalyzed Synthesis of 1,2,5-Trisubstituted Imidazoles via a Multicomponent Reaction of Vinyl Azides with Aromatic Aldehydes and Aromatic Amines. The Journal of Organic Chemistry, 87(21), 13945–13954.
  • Reddy, L. V. et al. (2016). A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization. Tetrahedron Letters, 57(49), 5559-5562.
  • Kumar, D. et al. (2012). Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles. Green Chemistry, 14(7), 2021-2029.
  • BenchChem. (2025). .
  • Reddy, R. K. et al. (2017). Copper-Catalyzed Oxidative C-H Amination: Synthesis of Imidazo[1,2- a ]-N-Heterocycles from N-Heteroaryl Enaminones. ChemistrySelect, 2(28), 8828-8832.
  • Ghorbani-Vaghei, R. et al. (2021). Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. RSC Advances, 11(36), 22353-22359.
  • Metal-Free, Acid-Promoted Synthesis of Imidazole Derivatives via a Multicomponent Reaction. (2015). Organic Letters, 17(15), 3872–3875.
  • Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies. (2023). Scientific Reports, 13(1), 20214.
  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3950–3964.
  • Devi, M. M. et al. (2023). Synthesis of imidazole derivatives in the last 5 years: An update. Reviews in Chemical Engineering, 39(8), 923-942.
  • Catalytic multicomponent synthesis of imidazopyrimidine derivatives: an updated review. (2025). Journal of the Iranian Chemical Society, 22(1), 1-25.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis.
  • Kazemi, M. et al. (2025). Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis. Nanoscale Advances.
  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (2021).
  • Highly Enantioselective Lewis Acid Catalyzed Conjugate Addition of Imidazo[1,2-a]pyridines to α,β-Unsaturated 2-Acylimidazoles under Mild Conditions. (2019). The Journal of Organic Chemistry, 84(18), 11348–11358.
  • A review article on synthesis of imidazole derivatives using microwaves. (2014). Der Pharma Chemica, 6(5), 136-150.
  • Reaction conditions evaluation for imidazole synthesis. (n.d.).
  • Synthesis and applications of novel imidazole and benzimidazole based sulfonic acid group functionalized Brönsted acidic ionic liquid catalysts. (2025). Journal of Molecular Liquids, 401, 124578.
  • An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. (2022). RSC Advances, 12(8), 4358–4369.
  • Converting oxazoles into imidazoles: new opportunities for diversity-oriented synthesis. (2010).
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2025). Journal of Medicinal Chemistry.
  • The Royal Society of Chemistry. (n.d.). oxazoles into imidazoles.
  • New Hybrid Compounds from Imidazole and 1,2,3-Triazole: efficient Synthesis of Highly Substituted Imidazoles and Construction of Their Novel Hybrid Compounds by Copper-Catalyzed Click Reaction. (2024).
  • Wikipedia. (n.d.).
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  • An elegant approach for the synthesis of multisubstituted imidazole via FeCl 3 /SiO 2 catalyzed activation of acetals. (2024). RSC Advances, 14(45), 32971-32977.
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  • Mechanism proposed to explain the synthesis of substituted imidazoles... (n.d.).
  • Does anyone have experience in debus-radziszewski imidazole synthesis? (2017, April 21).
  • A SIMPLE, EFFICIENT AND GREEN PROCEDURE FOR THE SYNTHESIS OF 2, 4, 5-TRISUBSTITUTED IMIDAZOLE DERIVATIVES USING NOVEL PEG-SOCl AS A CATALYST. (2023, January 1). International Journal of Pharmaceutical Sciences and Research, 14(1), 356-364.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2020). Molecules, 25(21), 5163.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Journal of Molecular Structure.
  • Imparting Brønsted acidity into a zeolitic imidazole framework. (n.d.). RSC Publishing.
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  • Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. (2024, October 19). PMC.
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Technical Support Center: Managing Impurities in 4-Methyl-2-phenyl-1H-imidazole Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-Methyl-2-phenyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with managing impurities during its production. By understanding the fundamental reaction mechanisms and employing robust analytical and purification strategies, you can ensure the highest quality of your final product.

I. Overview of this compound Synthesis

The most common and industrially significant method for synthesizing this compound is the Debus-Radziszewski reaction .[1] This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound (methylglyoxal), an aldehyde (benzaldehyde), and ammonia.[2][3] While efficient, this reaction can be prone to side reactions and the incorporation of impurities from starting materials, necessitating careful control and purification.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis and purification of this compound in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the primary factors affecting the yield of the Debus-Radziszewski synthesis?

A1: Low yields in this synthesis are a common challenge. Several factors can be at play:

  • Suboptimal Stoichiometry: The molar ratios of methylglyoxal, benzaldehyde, and the ammonia source are critical. An excess of the ammonia source is often used to drive the reaction towards the imidazole product.

  • Reaction Temperature and Time: Imidazole synthesis can be sensitive to temperature. While heating is necessary, excessive temperatures can lead to degradation of reactants and products. Reaction time also needs to be optimized to ensure completion without significant byproduct formation.

  • Solvent Choice: The solubility of the reactants in the chosen solvent system can impact reaction rates. Polar solvents are generally preferred.

  • Purity of Starting Materials: Impurities in your benzaldehyde or methylglyoxal can lead to unwanted side reactions, consuming your reactants and lowering the yield of the desired product.

Q2: I observe a significant amount of an insoluble white solid in my crude product, which is not my target compound. What could it be?

A2: A common impurity, especially if your benzaldehyde has been exposed to air, is benzoic acid . Benzaldehyde readily oxidizes to benzoic acid, which is a white solid.[4]

  • Prevention: Use freshly distilled or a new bottle of benzaldehyde for your reaction. Store benzaldehyde under an inert atmosphere (nitrogen or argon) and away from light.

  • Removal: Benzoic acid can be easily removed during the work-up procedure by washing the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate. The benzoic acid will be deprotonated to the water-soluble sodium benzoate and partition into the aqueous layer.

Q3: My final product has a yellowish tint, even after initial purification. What could be the cause?

A3: A yellowish tint can indicate the presence of colored impurities, which may arise from:

  • Side reactions of methylglyoxal: Methylglyoxal is a reactive dicarbonyl and can undergo self-condensation or other side reactions, particularly under basic conditions or prolonged heating, to form colored oligomeric or polymeric species.[5]

  • Impurities in benzaldehyde: Some impurities in crude benzaldehyde can be colored or can react to form colored byproducts.

Q4: How can I effectively monitor the progress of my reaction to avoid incomplete conversion or excessive byproduct formation?

A4: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the reaction.

  • Procedure: Spot the reaction mixture on a TLC plate alongside your starting materials (benzaldehyde and methylglyoxal).

  • Interpretation: As the reaction progresses, you should see the spots corresponding to the starting materials diminish and a new spot for your this compound product appear. The reaction can be considered complete when the starting material spots are no longer visible.

III. Impurity Profile and Management

A key to successful synthesis is understanding the potential impurities and having strategies to minimize and remove them.

Potential Impurities and Their Sources
ImpuritySourceMitigation and Removal Strategy
Benzoic Acid Oxidation of benzaldehyde starting material.[4]Use pure benzaldehyde; remove via basic aqueous wash during work-up.
Benzyl Alcohol Reduction of benzaldehyde.Use high-purity benzaldehyde; can be removed by chromatography or careful distillation.
Unreacted Starting Materials Incomplete reaction.Optimize reaction conditions (time, temperature, stoichiometry); remove by chromatography or recrystallization.
Polymeric/Colored Impurities Self-condensation of methylglyoxal.[5]Control reaction temperature and time; treat with activated charcoal during recrystallization.
Hydrobenzamide Reaction between benzaldehyde and ammonia.[6][7][8]Use appropriate stoichiometry with the dicarbonyl compound present; can be removed by chromatography.
Visualizing the Synthesis and Impurity Formation

The following diagram illustrates the main reaction pathway and the origin of a key impurity.

G Benzaldehyde Benzaldehyde Main_Product 4-Methyl-2-phenyl- 1H-imidazole Benzaldehyde->Main_Product Oxidation Aerial Oxidation Benzaldehyde->Oxidation Exposed to air Methylglyoxal Methylglyoxal Methylglyoxal->Main_Product Ammonia Ammonia Ammonia->Main_Product Benzoic_Acid Benzoic Acid (Impurity) Oxidation->Benzoic_Acid

Caption: Synthesis of this compound and formation of benzoic acid impurity.

IV. Analytical and Purification Protocols

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of this compound and quantifying impurities.

Protocol 1: Reverse-Phase HPLC Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape) is often effective. For example, start with a lower concentration of acetonitrile and gradually increase it.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm or 254 nm.[9]

  • Sample Preparation: Dissolve a small amount of your sample in the mobile phase or a suitable solvent like methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy is essential for confirming the structure of your product and identifying impurities. The 1H NMR spectrum of this compound is well-documented.[10]

Purification Workflow

The following diagram outlines a typical workflow for the purification of crude this compound.

G Crude_Product Crude Reaction Mixture Workup Aqueous Work-up (Basic Wash) Crude_Product->Workup Recrystallization Recrystallization Workup->Recrystallization Impurity_Removal Removal of Acidic Impurities (e.g., Benzoic Acid) Workup->Impurity_Removal Pure_Product Pure 4-Methyl-2-phenyl- 1H-imidazole Recrystallization->Pure_Product Final_Purification Removal of Other Impurities Recrystallization->Final_Purification

Caption: Purification workflow for this compound.

Detailed Purification Protocol: Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds like this compound.[11][12]

Protocol 2: Single-Solvent Recrystallization

  • Solvent Selection: The ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature. Ethanol or a mixture of ethanol and water are often good starting points for imidazole derivatives.[11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl and then perform a hot gravity filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

V. References

  • AskIITians. (2015, March 7). what happens when ammonia is added to benzaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzaldehyde. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Benzaldehyde-impurities. Retrieved from [Link]

  • ResearchGate. (2023, November). Methods for the synthesis of 2,4‐disubstituted imidazoles. Retrieved from [Link]

  • Veeprho. (n.d.). Benzaldehyde Impurities and Related Compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

  • Slideshare. (n.d.). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Retrieved from [Link]

  • MDPI. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved from [Link]

  • YouTube. (2022, October 6). Reaction of Benzaldehyde with ammonia #neet #jee #neetchemistry #chemistry #organicchemistry. Retrieved from [Link]

  • YouTube. (2023, February 4). Reaction of Benzaldehyde with Ammonia|Hydrobenzamide|Carbonyl Compounds| Organic Chemsitry|Class-12. Retrieved from [Link]

  • ResearchGate. (n.d.). Methylglyoxal reacts with ammonia to form products with a variety of functional groups and polarities. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. Retrieved from [Link]

  • Waters. (n.d.). Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Methyl-2-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-methyl-2-phenyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the scale-up of this important imidazole derivative. Our goal is to move beyond simple procedural steps and offer insights into the causality behind experimental choices, ensuring a robust and reproducible synthesis.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of this compound.

Q1: What is the most common and scalable synthetic route for this compound?

The most prevalent and commercially viable method for synthesizing this compound is a variation of the Debus-Radziszewski imidazole synthesis.[1][2] This multicomponent reaction involves the condensation of benzaldehyde, 1,2-diaminopropane (as a surrogate for methylglyoxal and ammonia), and an oxidant. For laboratory and pilot-plant scale, a common approach involves the reaction of benzaldehyde, methylglyoxal (or its bisulfite adduct), and ammonium hydroxide.

Q2: What are the critical starting materials and their purity requirements?

The primary starting materials are benzaldehyde, a source of the methylglyoxal dicarbonyl equivalent, and an ammonia source.

Starting MaterialRecommended PurityCommon Impurities & Their Impact
Benzaldehyde>99%Benzoic acid: Can neutralize the basic catalyst and hinder the reaction.
Methylglyoxal (40% in water)As specifiedAcetaldehyde, formaldehyde: Can lead to the formation of undesired imidazole side products.
Ammonium Hydroxide28-30% aqueous solutionCarbonates: Can precipitate and complicate work-up.
Q3: What are the key reaction parameters to control during scale-up?

Successful scale-up hinges on the precise control of several parameters:

  • Temperature: Exothermic reactions are common; proper heat management is crucial to prevent side reactions.

  • Stoichiometry: The molar ratios of the reactants must be carefully controlled to maximize yield and minimize impurities.

  • Reaction Time: Monitoring the reaction progress is essential to determine the optimal endpoint.

  • Mixing: Efficient agitation is necessary to ensure homogeneity, especially in larger reaction vessels.

Q4: What is the expected yield and purity of the final product?

Under optimized conditions, yields for the synthesis of this compound can range from 70-85%. The purity of the crude product is typically in the range of 90-95%, which can be improved to >99% through appropriate purification techniques.

Q5: What are the primary safety concerns associated with this synthesis?
  • Ammonium Hydroxide: Corrosive and has a pungent odor. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Methylglyoxal: A potential mutagen. Handle with care and avoid inhalation or skin contact.

  • Flammable Solvents: If organic solvents are used, ensure proper grounding and ventilation to prevent the buildup of flammable vapors.

II. Troubleshooting Guide

This section provides a detailed, question-and-answer formatted guide to address specific issues that may arise during the synthesis and scale-up of this compound.

Problem 1: Low Yield of the Desired Product

Q: My reaction yield is consistently below 50%. What are the likely causes and how can I improve it?

A: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

Workflow for Diagnosing Low Yield

Low_Yield_Troubleshooting Start Low Yield (<50%) Check_Stoichiometry Verify Reactant Stoichiometry Start->Check_Stoichiometry Check_Temp Monitor Reaction Temperature Profile Check_Stoichiometry->Check_Temp Check_Purity Analyze Starting Material Purity Check_Temp->Check_Purity Check_Time Optimize Reaction Time Check_Purity->Check_Time Side_Reactions Investigate Potential Side Reactions Check_Time->Side_Reactions Workup_Loss Evaluate Product Loss During Work-up Side_Reactions->Workup_Loss Solution Optimized Yield Workup_Loss->Solution

Caption: A systematic workflow for troubleshooting low product yield.

Detailed Analysis and Solutions:

  • Incorrect Stoichiometry: An excess or deficit of any reactant can significantly impact the yield.

    • Recommendation: Carefully verify the molar ratios of benzaldehyde, methylglyoxal, and ammonium hydroxide. A slight excess of the ammonia source is often beneficial.

  • Suboptimal Reaction Temperature: The reaction is typically exothermic.

    • Recommendation: Maintain a consistent internal reaction temperature, generally between 60-80 °C. Use a temperature probe and a controlled heating/cooling system. Overheating can lead to the decomposition of intermediates and the formation of tars.

  • Impure Starting Materials: As mentioned in the FAQs, impurities can have a detrimental effect.

    • Recommendation: Use high-purity starting materials. If necessary, purify the benzaldehyde by distillation to remove benzoic acid.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] Extend the reaction time if starting materials are still present.

  • Side Reactions: The formation of byproducts is a common cause of low yields.

    • Recommendation: Analyze the crude reaction mixture by LC-MS to identify major byproducts. Common side products include those from the self-condensation of methylglyoxal or the Cannizzaro reaction of benzaldehyde. Adjusting the reaction temperature and stoichiometry can often minimize these.

  • Product Loss During Work-up and Purification: The product may be lost during extraction, filtration, or crystallization.

    • Recommendation: Optimize the work-up procedure. Ensure the pH is appropriate for product precipitation or extraction. Use an anti-solvent for crystallization to maximize recovery.

Problem 2: Product Purity Issues and Tarry Byproducts

Q: The crude product is a dark, tarry solid and difficult to purify. What causes this and how can it be prevented?

A: The formation of dark, polymeric, or tarry byproducts is a frequent challenge in imidazole synthesis, particularly at a larger scale.

Causality and Prevention:

  • Cause: Polymerization of methylglyoxal or side reactions involving aldehydes and ammonia at elevated temperatures are the primary culprits.

  • Prevention:

    • Controlled Addition of Reagents: Add the more reactive components, such as methylglyoxal, slowly and sub-surface to a well-stirred solution of the other reactants. This helps to dissipate the heat of reaction and maintain a more uniform concentration.

    • Temperature Management: Strict temperature control is paramount. Run the reaction at the lowest effective temperature.

    • Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce the formation of colored impurities from oxidative side reactions.

Purification Strategy for Tarry Products:

If a tarry crude product is obtained, a multi-step purification process may be necessary:

  • Solvent Trituration: Stir the crude material with a solvent in which the desired product has low solubility but the impurities are soluble (e.g., diethyl ether or hexane). This can help to break up the solid and remove some of the tar.

  • Activated Carbon Treatment: Dissolve the partially purified material in a suitable solvent (e.g., ethanol or isopropanol) and treat with activated carbon to adsorb colored impurities.

  • Recrystallization: Recrystallize the decolorized product from an appropriate solvent system. A solvent/anti-solvent combination often works well.

Problem 3: Challenges in Product Isolation and Crystallization

Q: I am having difficulty isolating the product as a crystalline solid. It often oils out or forms a fine powder that is difficult to filter. What can I do?

A: Isolation and crystallization are critical steps for obtaining a high-purity product.

Troubleshooting Crystallization

Crystallization_Troubleshooting Start Crystallization Issues Solvent_Screen Perform Solvent Screen Start->Solvent_Screen Cooling_Rate Control Cooling Rate Solvent_Screen->Cooling_Rate Seeding Utilize Seed Crystals Cooling_Rate->Seeding Anti_Solvent Consider Anti-Solvent Addition Seeding->Anti_Solvent pH_Adjustment Adjust pH of Solution Anti_Solvent->pH_Adjustment Solution Crystalline Product pH_Adjustment->Solution

Caption: A decision tree for troubleshooting product crystallization.

Detailed Recommendations:

  • Solvent Selection: The choice of crystallization solvent is crucial.

    • Recommendation: Conduct a small-scale solvent screen to identify a solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for imidazoles include ethanol, isopropanol, acetonitrile, and toluene.

  • Cooling Rate: Rapid cooling often leads to the formation of fine powders or oils.

    • Recommendation: Allow the solution to cool slowly and undisturbed. If necessary, use a programmable cooling bath for precise control.

  • Seeding: The absence of nucleation sites can hinder crystallization.

    • Recommendation: Add a small amount of pure, crystalline this compound (seed crystals) to the supersaturated solution to induce crystallization.

  • Anti-Solvent Addition: This technique can be very effective for inducing crystallization.

    • Recommendation: Dissolve the crude product in a small amount of a good solvent, and then slowly add an anti-solvent (a solvent in which the product is insoluble) until the solution becomes turbid. Allow the solution to stand for crystallization to occur.

  • pH Adjustment: The solubility of imidazoles is pH-dependent.

    • Recommendation: Ensure the pH of the solution is near the isoelectric point of the imidazole to minimize its solubility in the aqueous phase during work-up and prior to crystallization from an organic solvent.

III. Experimental Protocols

A. Synthesis of this compound

This protocol is a representative example for a laboratory-scale synthesis.

  • Reaction Setup: To a 1 L, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a temperature probe, and an addition funnel, add ammonium hydroxide (28-30%, 300 mL).

  • Addition of Benzaldehyde: While stirring, add benzaldehyde (53.0 g, 0.5 mol) to the ammonium hydroxide solution.

  • Addition of Methylglyoxal: In the addition funnel, place methylglyoxal (40% in water, 72.1 g, 0.5 mol). Add the methylglyoxal solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the internal temperature below 40 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to 70-75 °C and maintain it at this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. The product will often precipitate. If not, slowly add cold water (200 mL) to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 100 mL).

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

B. Purification by Recrystallization
  • Dissolution: Place the crude this compound in a flask and add a minimal amount of hot isopropanol to dissolve the solid completely.

  • Decolorization (if necessary): If the solution is highly colored, add a small amount of activated carbon and heat at reflux for 15-20 minutes.

  • Filtration: Hot filter the solution to remove the activated carbon or any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum. The melting point should be in the range of 180-183 °C.[4]

IV. References

  • Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry - Scribd. Available at: [Link]

  • Debus–Radziszewski imidazole synthesis - Wikipedia. Available at: [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives - MDPI. Available at: [Link]

  • Debus Radzisewski Imidazole Synthesis - YouTube. Available at: [Link]

  • Gram scale synthesis of tetra‐substituted imidazole product. - ResearchGate. Available at: [Link]

  • Radziszewski Imidazole Synthesis and Smiles Rearrangement Reaction - ResearchGate. Available at: [Link]

  • Imidazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines | ACS Omega. Available at: [Link]

  • 1H-Imidazole, 4-methyl-2-phenyl - SIELC Technologies. Available at: [Link]

  • Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review - NIH. Available at: [Link]

  • Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline. Available at: [Link]

  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Available at: [Link]

  • One Pot Synthesis of Tetra-substituted Imidazole Derivatives by Condensation Reaction Using Zeolite H- ZSM 22 as a Heterogeneous Solid Acid Catalyst. Available at: [Link]

  • Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole | PPTX. Available at: [Link]

  • A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques - ijarsct. Available at: [Link]

  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl) - Der Pharma Chemica. Available at: [Link]

  • CN103450089B - Preparation method of 4-phenylimidazole - Google Patents. Available at:

  • (PDF) Reaction strategies for synthesis of imidazole derivatives: a review - ResearchGate. Available at: [Link]

  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC - NIH. Available at: [Link]

  • This compound | C10H10N2 | CID 70012 - PubChem. Available at: [Link]

  • EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents. Available at:

Sources

Technical Support Center: Navigating the Synthesis of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the intricate art of imidazole derivative synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of constructing these versatile heterocyclic scaffolds. Here, we move beyond simple protocols to delve into the underlying chemistry, offering field-tested insights to troubleshoot common problems and optimize your synthetic strategies.

Troubleshooting Guide: Common Pitfalls and Proven Solutions

This section addresses specific experimental issues in a direct question-and-answer format, providing not just solutions but the rationale behind them.

Issue 1: Consistently Low Yields in Debus-Radziszewski Synthesis

Question: My Debus-Radziszewski reaction for preparing a tri-substituted imidazole is consistently giving me low yields. What are the likely causes and how can I improve it?

Answer: The Debus-Radziszewski synthesis, a cornerstone multicomponent reaction, can indeed be plagued by low yields for several reasons.[1][2] Let's break down the potential culprits and the corresponding remedies.

  • Causality: The reaction involves a complex equilibrium between the formation of the desired imidazole and various side products, most notably oxazoles.[3][4] Additionally, the reaction conditions themselves can be a double-edged sword; while heat is required to drive the reaction, excessive temperatures can lead to the degradation of both reactants and the product.[1] The solubility of starting materials and the precise stoichiometry are also critical factors that can limit the reaction rate and overall conversion.[1]

  • Troubleshooting Protocol:

    • Optimize Reactant Stoichiometry: A common and effective strategy is to use an excess of the ammonia source, such as ammonium acetate.[1] This pushes the equilibrium towards the formation of the diimine intermediate, which is crucial for imidazole ring formation and helps to suppress the competing oxazole formation.[3]

    • Systematic Temperature Screening: Instead of relying on a literature precedent that may not be optimal for your specific substrates, perform a systematic temperature screen. For instance, in the synthesis of 4(5)-(3-pyridyl)imidazole, the optimal temperature was identified to be 160°C.[1]

    • Catalyst Introduction: The use of a catalyst can dramatically enhance reaction rates and yields. While the classic reaction can be performed without a catalyst, various Lewis and Brønsted acids have been shown to be effective.[5] For example, lactic acid and silicotungstic acid have been successfully employed to improve yields.[2] Microwave irradiation has also been reported to significantly reduce reaction times and improve yields in Debus-Radziszewski type reactions.[2][5]

    • Solvent Selection: The choice of solvent is critical for ensuring all reactants are sufficiently soluble.[1] Polar protic solvents like ethanol or methanol are often effective as they can solvate the ammonium acetate.[6] However, if you observe poor solubility of your dicarbonyl or aldehyde starting materials, consider more polar aprotic solvents like DMF or DMSO.[6]

ParameterRecommendationRationale
Ammonia Source Stoichiometry Use a molar excess of ammonium acetate.Favors diimine formation, reducing oxazole byproduct.[3]
Reaction Temperature Systematically screen from 120°C to 180°C.Balances reaction rate with product stability.[1]
Catalyst Consider adding a catalyst like lactic acid.Can significantly improve reaction rate and yield.[2]
Solvent Ensure good solubility of all reactants.Poor solubility can lead to incomplete reactions.[1]
Issue 2: Lack of Regioselectivity in N-Alkylation of Unsymmetrical Imidazoles

Question: I am trying to N-alkylate a 4-substituted imidazole, but I'm getting a mixture of the 1,4- and 1,5-disubstituted isomers. How can I control the regioselectivity?

Answer: The N-alkylation of unsymmetrically substituted imidazoles is a classic challenge due to the tautomeric nature of the imidazole ring, which makes both nitrogen atoms nucleophilic.[7] The outcome of the reaction is a delicate interplay of steric and electronic factors, as well as the reaction conditions.[8]

  • Mechanistic Insight: In basic conditions, the imidazole is deprotonated to form an ambident imidazolate anion. The alkylation will then be directed by a combination of sterics and electronics. Electron-withdrawing groups on the ring will deactivate the adjacent nitrogen, favoring alkylation at the more remote nitrogen.[8] Conversely, under neutral conditions, the reaction proceeds via an SE2' mechanism on the tautomeric forms of the imidazole. The dominant tautomer will often dictate the major product.[8]

  • Strategies for Regiocontrol:

    • Steric Hindrance: You can leverage steric hindrance to your advantage. If your substituent at the 4-position is bulky, it will sterically hinder the approach of the alkylating agent to the adjacent N-3 position, thus favoring alkylation at the less hindered N-1 position.[8] You can also use a bulkier alkylating agent to amplify this effect.[8]

    • Protecting Groups: A more definitive approach is to use a protecting group strategy. The use of a removable directing group can ensure selective alkylation. For instance, the SEM (2-(trimethylsilyl)ethoxymethyl) group can be used to control the regioselectivity of both arylation and alkylation.[9]

    • Reaction Conditions: In basic media, the regioselectivity is often more predictable based on electronic effects.[8] Experimenting with different bases (e.g., NaH, K2CO3) and solvents can influence the isomeric ratio.

Issue 3: Purification Nightmares - Oiling Out and Co-elution

Question: My imidazole derivative is "oiling out" during recrystallization, and when I try to purify it by column chromatography, it co-elutes with impurities. What should I do?

Answer: Purification of imidazole derivatives can be notoriously difficult due to their polarity and potential for strong intermolecular interactions.[10][11] "Oiling out" and co-elution are common manifestations of these challenges.

  • Understanding the Problem: "Oiling out" occurs when the compound precipitates from the solution as a liquid instead of a solid, often because the solution is too concentrated or the temperature difference between dissolution and crystallization is too large.[12] Co-elution in column chromatography can happen if the polarity of your product and the impurity are very similar.[11]

  • Troubleshooting Purification:

    • For "Oiling Out":

      • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling often promotes oiling out.[12]

      • Solvent System Adjustment: If a single solvent isn't working, try a co-solvent system. Dissolve your compound in a "good" solvent and then slowly add a "poor" solvent (in which your compound is less soluble) until the solution becomes slightly turbid.[12]

      • Scratching the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The small glass particles can act as nucleation sites for crystal growth.

    • For Co-elution in Column Chromatography:

      • Gradient Elution: If you are using an isocratic (constant solvent mixture) mobile phase, switch to a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can often resolve closely eluting compounds.[11]

      • Alternative Stationary Phase: Silica gel is acidic and can sometimes cause issues with basic imidazole derivatives, leading to tailing or irreversible adsorption.[11] Consider using neutral alumina as your stationary phase.

      • Mobile Phase Additives: Adding a small amount of a modifier to your eluent can significantly improve separation. For basic compounds, adding a small percentage of triethylamine can help to reduce tailing. For acidic compounds, a small amount of acetic acid can be beneficial.

ProblemSolutionRationale
"Oiling Out" Use a co-solvent system and cool slowly.Provides better control over the crystallization process.[12]
Co-elution Switch to a gradient elution or use an alternative stationary phase like alumina.Improves separation of compounds with similar polarities.[11]
Product Tailing Add a small amount of triethylamine to the eluent.Deactivates acidic sites on the silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between the Debus-Radziszewski and Marckwald syntheses of imidazoles?

A1: The Debus-Radziszewski synthesis is a three-component reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source to form a tri-substituted imidazole.[13] The Marckwald synthesis, on the other hand, is used to prepare 2-mercaptoimidazoles from an α-amino ketone or aldehyde and potassium thiocyanate. The resulting 2-thiol can then be removed oxidatively to yield the desired imidazole.[14][15]

Q2: How can I synthesize a 1,4-disubstituted imidazole with high regioselectivity?

A2: Achieving high regioselectivity for 1,4-disubstituted imidazoles can be challenging with traditional methods. A successful approach involves a multi-step sequence starting from a glycine derivative. This method allows for the construction of the imidazole ring with complete regioselectivity through the formation of a 2-azabuta-1,3-diene intermediate, which then undergoes transamination and cyclization.[16]

Q3: Are there any "green" or more environmentally friendly approaches to imidazole synthesis?

A3: Yes, there is a growing interest in developing more sustainable methods for imidazole synthesis. Microwave-assisted synthesis has been shown to reduce reaction times, and in some cases, can be performed under solvent-free conditions.[2] The use of catalysts like zeolites and ionic liquids is also being explored to develop more environmentally benign protocols.[5]

Q4: What are some common protecting groups for the imidazole nitrogen, and when should I use them?

A4: Protecting the imidazole nitrogen is often necessary to control regioselectivity or to prevent unwanted side reactions. Some common protecting groups include:

  • Trityl (Tr): This bulky group is introduced using trityl chloride and is readily cleaved under mild acidic conditions, making it orthogonal to many other protecting groups.[17]

  • Tosyl (Ts): A robust protecting group that can be removed under reductive conditions.

  • 1-(1-Ethoxyethyl): This group is effective for protecting the imidazole nitrogen and can be easily introduced and removed.[18]

  • Dialkoxymethyl: This protecting group can be readily hydrolyzed under neutral or acidic conditions.[19]

The choice of protecting group will depend on the specific reaction conditions you plan to use in subsequent steps of your synthesis.

Visualizing Synthetic Strategies

Troubleshooting Workflow for Low Yield in Imidazole Synthesis

LowYieldTroubleshooting start Low Yield Observed check_stoichiometry Optimize Reactant Stoichiometry (Excess Ammonia Source) start->check_stoichiometry optimize_temp Systematic Temperature Screening check_stoichiometry->optimize_temp If yield is still low add_catalyst Introduce a Catalyst (e.g., Lewis/Brønsted Acid) optimize_temp->add_catalyst If yield is still low check_solvent Verify Reactant Solubility (Consider Alternative Solvents) add_catalyst->check_solvent If yield is still low monitor_reaction Monitor Reaction Progress (TLC, LC-MS) check_solvent->monitor_reaction yield_improved Yield Improved monitor_reaction->yield_improved NAlkylationRegioselectivity start Unsymmetrical Imidazole strategy strategy Steric Control Electronic Control Protecting Group Strategy start->strategy outcome1 Favors Less Hindered Nitrogen strategy:f0->outcome1 Bulky Substituent/ Alkylating Agent outcome2 Favors More Remote Nitrogen (in basic media) strategy:f1->outcome2 Electron-withdrawing Group outcome3 Directs Alkylation to a Specific Nitrogen strategy:f2->outcome3 Use of Protecting Group (e.g., SEM)

Caption: Key strategies for controlling regioselectivity in the N-alkylation of imidazoles.

References

  • BenchChem. (n.d.). Troubleshooting common problems in imidazole synthesis reactions.
  • BenchChem. (n.d.). The Trityl Protecting Group for Imidazole: A Technical Guide.
  • BenchChem. (n.d.). Troubleshooting low yield in the synthesis of 2-butyl-imidazole.
  • University of Otago. (n.d.). N-Alkylation of imidazoles.
  • RSC Publishing. (1990). 2-Protecting groups for 5-lithiation in the syntheses of imidazoles. Journal of the Chemical Society, Perkin Transactions 1.
  • BenchChem. (n.d.). Technical Support Center: Regioselectivity in Imidazole Synthesis.
  • National Institutes of Health. (n.d.). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC.
  • Reddit. (2023, May 17). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry.
  • BenchChem. (n.d.). Technical Support Center: Solvent Effects on Imidazole Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Purification of Crude Imidazo[4,5-d]imidazole Products.
  • BenchChem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
  • BenchChem. (n.d.). Technical Support Center: Refining Purification Techniques for Polar Imidazole Derivatives.
  • International Journal of Pharmaceutical Research and Applications. (n.d.). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
  • Manoharan, T. S., & Brown, R. S. (n.d.). 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. The Journal of Organic Chemistry.
  • ResearchGate. (1980, September). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry.
  • TSI Journals. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati.
  • ScienceDirect. (2022, October 14). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence.
  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis.
  • Jetir.Org. (n.d.). A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES.
  • RSC Publishing. (2012). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry, 5.
  • PubMed Central. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.

Sources

Technical Support Center: Synthesis of 4-Methyl-2-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 4-Methyl-2-phenyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important synthetic transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions, with a special focus on the critical role of solvent effects.

Part 1: Troubleshooting Guide - Common Issues and Solutions

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Question 1: My reaction yield for the synthesis of this compound is consistently low. What are the likely causes and how can I improve it?

Low yields are a common frustration in imidazole synthesis, often stemming from a combination of factors. The Debus-Radziszewski reaction, a frequently employed method for this synthesis, is sensitive to several parameters.[1] Let's break down the potential culprits:

  • Inadequate Solvent Choice: The solvent plays a pivotal role in solubilizing reactants, stabilizing intermediates, and influencing the reaction rate. A mismatch in solvent polarity can significantly hinder the reaction.

    • Protic vs. Aprotic Solvents: Polar protic solvents like ethanol or methanol can be effective by facilitating the dissolution of ammonium acetate and participating in proton transfer steps. However, in some cases, polar aprotic solvents such as DMF or DMSO have been shown to provide excellent yields, particularly in catalyzed versions of the reaction.

  • Suboptimal Reaction Temperature: Temperature control is critical. While heating is generally required to drive the reaction to completion, excessive heat can lead to the degradation of starting materials and the final product, resulting in lower yields and increased impurities.

  • Incorrect Stoichiometry: The molar ratio of the reactants is crucial. An excess of the ammonia source, such as ammonium acetate, is often used to favor the formation of the desired imidazole over side products.[2]

  • Presence of Side Reactions: The formation of byproducts, most notably oxazoles, is a common competing reaction pathway that can significantly reduce the yield of your desired imidazole.[2]

  • Purity of Reagents: The purity of your starting materials, particularly the aldehyde (benzaldehyde) and the dicarbonyl compound (in this case, a precursor to methylglyoxal or used directly), is paramount. Impurities can introduce competing reactions and inhibit catalyst activity if one is used.[2]

Solution Pathway:

  • Solvent Optimization: If you are using a non-polar solvent, consider switching to a polar protic solvent like ethanol or a polar aprotic solvent like DMF. See the data in Table 1 for a comparison of solvent effects.

  • Temperature Screening: Conduct small-scale experiments at various temperatures (e.g., 80°C, 100°C, 120°C) to identify the optimal temperature for your specific reaction conditions.

  • Stoichiometric Adjustments: Systematically vary the molar equivalents of ammonium acetate. Start with a 2-3 fold excess and adjust as needed based on your results.

  • Minimize Side Reactions: To suppress oxazole formation, ensure a sufficient excess of the ammonia source is present.

  • Reagent Purity Check: Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS) before proceeding with the synthesis.

Question 2: I am observing a significant amount of an unidentified byproduct in my reaction mixture. How can I identify and minimize its formation?

The presence of byproducts is a common challenge. In the context of the Debus-Radziszewski synthesis, the most likely culprit is an oxazole derivative.

  • Identification: The oxazole byproduct will have a different retention factor (Rf) on a TLC plate compared to your desired imidazole. You can often distinguish it by its chromatographic behavior. For a more definitive identification, isolation of the byproduct followed by spectroscopic analysis (NMR, Mass Spectrometry) is recommended.

  • Minimization Strategies:

    • Excess Ammonia Source: As mentioned previously, using a significant molar excess of ammonium acetate is the most effective way to favor the diimine intermediate required for imidazole synthesis over the pathway leading to oxazole formation.[2]

    • Reaction Conditions: Carefully controlling the reaction temperature can also influence the product distribution. In some cases, lower temperatures may favor the formation of the imidazole.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Debus-Radziszewski synthesis of this compound?

The precise mechanism is still a subject of some discussion in the literature, but it is generally accepted to proceed in two main stages.[3][4]

  • Diimine Formation: The dicarbonyl compound (methylglyoxal) reacts with two equivalents of ammonia (from ammonium acetate) to form a diimine intermediate.

  • Condensation and Cyclization: This diimine intermediate then condenses with the aldehyde (benzaldehyde). Subsequent intramolecular cyclization and aromatization lead to the formation of the imidazole ring.

G cluster_0 Step 1: Diimine Formation cluster_1 Step 2: Condensation & Cyclization A Methylglyoxal C Diimine Intermediate A->C + 2 NH3 - 2 H2O B Ammonia (2 equiv.) D Benzaldehyde E Condensation Intermediate D->E + Diimine F This compound E->F Cyclization & Aromatization G A Combine Reactants: Benzaldehyde, Methylglyoxal, Ammonium Acetate in Ethanol B Reflux at 80°C for 4-6h A->B C Reaction Monitoring by TLC B->C D Cool to Room Temperature C->D Reaction Complete E Solvent Removal (Rotary Evaporator) D->E F Work-up: Add Ethyl Acetate & Water E->F G Separation of Organic Layer F->G H Wash with NaHCO3 & Brine G->H I Dry over Na2SO4 H->I J Concentrate I->J K Purification (Recrystallization) J->K L Pure this compound K->L

Sources

Technical Support Center: Temperature Control in 4-Methyl-2-phenyl-1H-imidazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methyl-2-phenyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of temperature control during this common synthetic procedure, which is a variation of the well-established Radziszewski imidazole synthesis.[1] Precise temperature management is paramount to achieving high yields and purity. This document provides in-depth troubleshooting advice and frequently asked questions to address challenges you may encounter in your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on temperature-related causes and solutions.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield of this compound. What are the likely temperature-related causes?

  • Answer: A low yield is a common problem that can often be traced back to suboptimal temperature control. Consider the following possibilities:

    • Insufficient Temperature: The condensation reaction to form the imidazole ring requires a certain activation energy. If the reaction temperature is too low, the rate of reaction will be slow, leading to an incomplete reaction even after extended periods.[2] For instance, some imidazole syntheses are conducted at room temperature initially but may require gentle heating to proceed to completion.[3]

    • Incorrect Temperature Profile: The Radziszewski reaction and its variants can be sensitive to the temperature profile. A sudden spike in temperature, especially during the initial mixing of reagents, can lead to the formation of undesired side products. A gradual increase to the target reaction temperature is often beneficial.

    • Reaction Stalling: If the reaction was initiated at a lower temperature, it might have stalled. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is crucial to determine if the reaction is proceeding. If it has stalled, a careful and gradual increase in temperature may be necessary to restart the reaction.

Issue 2: Formation of Tarry Residues and Side Products

  • Question: My final product is contaminated with a significant amount of dark, tarry material and other impurities. How can I mitigate this through temperature control?

  • Answer: The formation of tars and other byproducts is a strong indicator of excessive reaction temperatures. Here's a breakdown of the likely causes and solutions:

    • Excessive Heat: High temperatures can promote polymerization of the starting materials or intermediates, leading to the formation of insoluble, tarry substances.[2] It is crucial to avoid excessive heating during the reaction.

    • Side Reactions: Elevated temperatures can favor alternative reaction pathways. A common side reaction in imidazole synthesis is the formation of oxazole byproducts.[3] Maintaining a consistent and optimized reaction temperature is key to minimizing these side reactions.

    • Heating Rate: A rapid heating rate can create localized "hot spots" within the reaction mixture, even if the external heating bath is at the target temperature. This can lead to decomposition and byproduct formation. A slower, more controlled heating rate is advisable.

Issue 3: Reaction Exotherm and Runaway Potential

  • Question: I noticed a rapid and difficult-to-control temperature increase after adding one of the reagents. How should I manage this exothermic event?

  • Answer: The initial condensation steps in imidazole synthesis can be exothermic. Uncontrolled exotherms can be dangerous and detrimental to the reaction outcome.

    • Initial Cooling: It is a standard and highly recommended practice to cool the reaction mixture in an ice bath (0-5 °C) before and during the addition of reagents, particularly the ammonia source.[2]

    • Slow, Controlled Addition: Reagents should be added slowly and portion-wise or dropwise to allow for the dissipation of any heat generated. A dropping funnel is a useful tool for this purpose.

    • Vigorous Stirring: Efficient stirring is essential to ensure even heat distribution throughout the reaction mixture and prevent the formation of localized hot spots.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through a variation of the Debus-Radziszewski imidazole synthesis.[1] This is a multi-component reaction that involves the condensation of three key building blocks:

  • An α-dicarbonyl compound (in this case, methylglyoxal)

  • An aldehyde (benzaldehyde)

  • An ammonia source (such as ammonium acetate or aqueous ammonia)

The reaction proceeds through the formation of a diimine intermediate from the dicarbonyl compound and ammonia, which then condenses with the aldehyde to form the imidazole ring.[1]

Q2: How critical is the reaction temperature for this synthesis?

A2: Reaction temperature is a critical parameter that significantly impacts the yield, purity, and reaction time.[2]

  • Low Temperatures: May lead to slow reaction rates and low yields.

  • High Temperatures: Can promote the formation of unwanted byproducts, such as polymeric tars and other imidazole derivatives, reducing the overall purity of the product.[2]

Optimization of the reaction temperature is crucial for achieving a high yield of pure this compound. A common strategy is to start at a moderate temperature (e.g., 60-80°C) and then explore a range to find the optimal point for product formation versus byproduct generation.[2]

Q3: What is a typical temperature profile for the synthesis of a substituted imidazole like this compound?

A3: While the optimal temperature profile can vary based on the specific reagents and solvent used, a general approach for similar imidazole syntheses involves a multi-stage temperature control:

  • Initial Cooling: The reaction vessel is often cooled to 0-5°C, especially during the addition of the ammonia source, to control any initial exotherm.

  • Room Temperature Stirring: After the initial addition, the reaction may be stirred at room temperature for a period to allow for the initial condensation steps to proceed gently.

  • Heating to Reflux: The reaction mixture is then typically heated to reflux (the boiling point of the solvent) and maintained at that temperature for several hours to drive the reaction to completion. For solvents like ethanol, this would be around 78°C. Some procedures for similar imidazole syntheses specify temperatures in the range of 70-100°C.[3]

Q4: How does the heating rate affect the reaction?

A4: The rate at which the reaction mixture is heated can have a significant impact on the outcome. A rapid heating rate can lead to:

  • Poor Temperature Control: It becomes more difficult to maintain a stable and uniform temperature throughout the reaction vessel.

  • Formation of Byproducts: Localized overheating can promote side reactions and decomposition of starting materials or products.

  • Increased Tar Formation: As with excessively high temperatures, a fast heating rate can contribute to the formation of polymeric materials.

A slow and steady heating rate is generally preferred to ensure a controlled and efficient reaction.

Data Summary

Temperature ConditionPotential OutcomeRecommended Action
Too Low (e.g., < 40°C) Slow or incomplete reaction, low yield.Gradually increase temperature and monitor with TLC.
Moderate (e.g., 60-80°C) Generally a good starting point for optimization.[2]Monitor for reaction completion; adjust as needed.
Too High (e.g., > 100°C in some solvents) Increased byproduct formation, tarring, lower purity.[2]Reduce temperature; consider a milder solvent system.
Uncontrolled Exotherm Runaway reaction, significant impurity formation.Pre-cool reagents, add reagents slowly with vigorous stirring.

Experimental Protocols

Generalized Protocol for the Synthesis of this compound

This protocol is a general guideline and should be optimized for your specific laboratory conditions and scale.

Materials:

  • Benzaldehyde

  • Methylglyoxal (typically as a 40% aqueous solution)

  • Ammonium acetate or aqueous ammonia

  • Ethanol (or another suitable solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Ice bath

Procedure:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzaldehyde and methylglyoxal in ethanol.

  • Initial Cooling: Cool the flask in an ice bath to 0-5°C.

  • Addition of Ammonia Source: While stirring vigorously, slowly add the ammonia source (e.g., a solution of ammonium acetate in water or aqueous ammonia) to the cooled mixture. Maintain the temperature below 10°C during the addition.

  • Room Temperature Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Heating to Reflux: Gradually heat the reaction mixture to reflux (approximately 78°C for ethanol) using a heating mantle or oil bath.

  • Reaction Monitoring: Maintain the reaction at reflux and monitor its progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Visualization of Workflows

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield cluster_tlc TLC Analysis cluster_incomplete Incomplete Reaction cluster_side_products Side Product Formation start Low Yield of this compound check_tlc Check TLC of reaction mixture start->check_tlc starting_material Starting material present? check_tlc->starting_material no_starting_material No starting material, but low product spot starting_material->no_starting_material No incomplete_reaction Reaction Incomplete starting_material->incomplete_reaction Yes side_products Significant side products or tarring? no_starting_material->side_products Yes end Review purification procedure for product loss no_starting_material->end No low_temp Was temperature too low? incomplete_reaction->low_temp increase_temp Gradually increase temperature (e.g., to reflux) and continue monitoring low_temp->increase_temp Yes low_temp->end No increase_temp->check_tlc high_temp Was temperature too high? side_products->high_temp optimize_temp Repeat reaction at a lower temperature high_temp->optimize_temp Yes high_temp->end No

Caption: Troubleshooting decision tree for low product yield.

General Experimental Workflow

Experimental_Workflow cluster_setup Reaction Setup cluster_addition Controlled Addition cluster_reaction Reaction Progression cluster_workup Product Isolation setup 1. Combine benzaldehyde and methylglyoxal in ethanol cool 2. Cool mixture to 0-5°C setup->cool add_ammonia 3. Slowly add ammonia source with vigorous stirring cool->add_ammonia rt_stir 4. Stir at room temperature add_ammonia->rt_stir reflux 5. Heat to reflux and monitor by TLC rt_stir->reflux cool_down 6. Cool to room temperature reflux->cool_down isolate 7. Isolate crude product cool_down->isolate purify 8. Purify by recrystallization isolate->purify

Caption: Step-by-step experimental workflow for synthesis.

References

  • BenchChem. (n.d.). Optimization of reaction temperature for 2-acetyl-4-methylimidazole synthesis.
  • MDPI. (2022). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches.
  • BenchChem. (n.d.). Troubleshooting low yield in the synthesis of 2-butyl-imidazole.
  • ACS Publications. (2024). An Ultrafast Production of Imidazoles at Low Temperature with a 3D-Printed Microflow Reactor. Organic Process Research & Development.
  • Oriental Journal of Chemistry. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach.
  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis.
  • Google Patents. (n.d.). CN103450089B - Preparation method of 4-phenylimidazole.
  • Scribd. (n.d.). Radziszewskis Imidazole Synthesis.
  • ResearchGate. (2018). An efficient room temperature synthesis of N 1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles and N 1-butyl-2-methyl-4-nitro-1H-imidazoles.
  • BYU ScholarsArchive. (2018). Heating rate and temperature effects on pyrolysis products from live wildland fuels.

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Technical Support Center: Purification of 4-Methyl-2-phenyl-1H-imidazole by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4-Methyl-2-phenyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the recrystallization of this compound. Here, you will find troubleshooting guides, frequently asked questions, and a detailed experimental protocol to help you achieve high purity in your experiments.

Troubleshooting Guide

Recrystallization is a powerful purification technique, but it can sometimes present challenges. This guide will help you navigate common issues encountered during the purification of this compound.

Diagram: Troubleshooting Logic for Recrystallization

G cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out start Crude this compound dissolution Dissolve in Minimum Amount of Hot Solvent start->dissolution hot_filtration Hot Filtration (if insoluble impurities are present) dissolution->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling crystal_formation Crystal Formation? cooling->crystal_formation no_crystals No Crystals Form crystal_formation->no_crystals No oiling_out Compound 'Oils Out' crystal_formation->oiling_out Liquid Droplets Form successful_crystallization Successful Crystallization: Collect Crystals by Filtration crystal_formation->successful_crystallization Yes nc_1 Too much solvent? no_crystals->nc_1 nc_2 Solution not supersaturated? no_crystals->nc_2 oo_1 Cooling too fast? oiling_out->oo_1 oo_2 Concentration too high? oiling_out->oo_2 oo_3 Melting point of impure compound is too low? oiling_out->oo_3 poor_yield Poor Crystal Yield colored_crystals Crystals are Colored successful_crystallization->poor_yield Low Amount of Crystals successful_crystallization->colored_crystals Discolored Crystals nc_sol_1 Boil off some solvent. nc_1->nc_sol_1 nc_sol_2 Scratch inner surface of the flask. nc_2->nc_sol_2 nc_sol_3 Add a seed crystal. nc_2->nc_sol_3 nc_sol_4 Cool in an ice bath. nc_2->nc_sol_4 oo_sol_1 Reheat to dissolve, then allow to cool more slowly. oo_1->oo_sol_1 oo_sol_2 Add a small amount of additional hot solvent. oo_2->oo_sol_2 oo_sol_3 Consider a different solvent with a lower boiling point. oo_3->oo_sol_3 G start Start: Crude this compound dissolve 1. Dissolve in minimum amount of hot ethanol start->dissolve charcoal 2. (Optional) Add activated charcoal for colored impurities dissolve->charcoal hot_filter 3. Hot filtration to remove insoluble impurities/charcoal charcoal->hot_filter cool 4. Slow cooling to room temperature hot_filter->cool ice_bath 5. Cool in ice bath to maximize precipitation cool->ice_bath vac_filter 6. Isolate crystals by vacuum filtration ice_bath->vac_filter wash 7. Wash crystals with ice-cold ethanol vac_filter->wash dry 8. Dry the purified crystals wash->dry end End: Pure this compound dry->end

Caption: Step-by-step workflow for the recrystallization of this compound.

References

  • Google Patents. (1998). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • Domańska, U., Pobudkowska, A., & Rogalski, M. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
  • Al-Masoudi, W. A. (2024). Synthesis of Some New Heterocyclic Compounds Derived from Imidazole and Study of Anti-Microbial Activity. Advanced Journal of Chemistry, Section A, 7(4), 356-365.
  • Sharma, G., Kumar, R., Kant, R., Kumar, S., & Kumar, N. (2019). SYNTHESIS AND CRYSTAL STRUCTURE ANALYSIS OF 4-(2-(4-CHLORO-PHENYL)-4,5-DIPHENYL-1H-IMIDAZOLE-1-YL). International Journal of Pharmaceutical Sciences and Research, 12(2), 773-779.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis.
  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization.
  • Domańska, U., Pobudkowska, A., & Rogalski, M. (2004). Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, or (O) 4,5-diphenylimidazole in 2-nitrotoluene; points are the experimental values. [Graph]. In Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate.
  • CUNY. (n.d.). Purification by Recrystallization.
  • Domańska, U., & Bogel-Łukasik, R. (2005). Solubility of Imidazoles in Ethers.
  • Siadati, S. A. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
  • Vassar. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube.
  • Google Patents. (2015). CN104496907A - Method for refining imidazole through combination of continuous reduced-pressure side stream rectification and roller crystallization.
  • Katava, G., Marušić, K., Martinez, S., & Otmačić Ćurković, H. (2025). Synthesis and structure of 4-methyl-1-N-(p-tolyl)imidazole as organic corrosion inhibitor.
  • Kumar, S., & Singh, P. (2014). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 6(1), 266-277.
  • Kumar, S., & Singh, P. (2013). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 5(3), 136-141.
  • Kaur, N. (2015).
  • Solo, P., Pillay, M., doss, M. A., & Raja, T. R. W. (2025). 2-Phenyl-4,5-di-p-tolyl-1H-imidazol-3-ium picrate.
  • da Silva, J. G., & de Souza, R. O. M. A. (2017). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.
  • Puzovic, G., Frye, M. M., Joslin, K. L., Reinheimer, E. W., & Day, C. S. (2022). Crystal structure of 1H-imidazole-1-methanol. IUCr Journals.
  • Colthurst, M. J., & Williams, A. (2003). Reaction of imidazole with toluene-4-sulfonate salts of substituted phenyl N-methylpyridinium-4-carboxylate esters: special base catalysis by imidazole. Organic & Biomolecular Chemistry, 1(11), 1995-2000.
  • Puzovic, G., Frye, M. M., Joslin, K. L., Reinheimer, E. W., & Day, C. S. (2022). Crystal structure of 1H-imidazole-1-methanol.
  • Puzovic, G., Frye, M. M., Joslin, K. L., Reinheimer, E. W., & Day, C. S. (2022). Crystal structure of 1 H-imidazole-1-methanol. PubMed.
  • Wang, Y., et al. (2025). Chemical Synthesis of Native ADP-Ribosylated Oligonucleotides Enables Analysis of DNA ADP-Ribosylation Hydrolase Specificity. Journal of the American Chemical Society. Society*.

Technical Support Center: Chromatographic Separation of Imidazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that separating imidazole isomers can be a significant chromatographic challenge due to their similar physicochemical properties. This guide is designed to provide you with in-depth, practical solutions to common issues encountered in the lab. We will explore the causality behind experimental choices, moving beyond simple procedural steps to empower you with a robust understanding of the separation mechanisms at play.

Troubleshooting Guide: Common Separation Problems & Solutions

This section directly addresses specific, frequently encountered problems in a question-and-answer format.

Q1: My positional imidazole isomers (e.g., 2-nitroimidazole and 4-nitroimidazole) are co-eluting or have very poor resolution (Rs < 1.5) on a standard C18 column. What should I do?

A1: This is the most common challenge when separating positional isomers. Their nearly identical molecular weight and hydrophobicity mean that standard reversed-phase (RP) C18 columns often lack the required selectivity. The key is to exploit the subtle differences in their structure, such as dipole moment and pKa.

Causality & Strategy: The separation of positional isomers often relies on leveraging secondary interactions beyond simple hydrophobicity. Differences in electron density across the aromatic ring, influenced by substituent positions, can be exploited with the right stationary and mobile phases.[1][2]

Solutions to Implement:

  • Optimize Mobile Phase pH: The ionization state of imidazole isomers is highly pH-dependent.[3][4] A small change in pH can alter the charge of an isomer, drastically affecting its interaction with the stationary phase and improving selectivity.

    • Action: Screen a range of mobile phase pH values, particularly around the pKa of your isomers. A good starting point is to adjust the pH to be at least 2 units away from the analyte's pKa to ensure the compound is either fully ionized or fully unionized.[4]

    • Buffer Choice: Use buffers that are effective in your desired pH range. Acetate and formate buffers are excellent for low to mid-pH and are MS-compatible.[5][6] Phosphate buffers offer great capacity but are not suitable for MS.[5][7]

  • Change Stationary Phase Chemistry: If pH optimization is insufficient, a different stationary phase is the next logical step.

    • Phenyl-Hexyl or PFP Columns: These phases are designed to promote π-π interactions.[2] Differences in the electron clouds of the imidazole rings between isomers can lead to differential retention and successful separation.[1]

    • Polar-Embedded Columns: Columns with embedded polar groups (like amide or carbamate) can offer alternative selectivity through dipole-dipole and hydrogen bonding interactions.[2][8]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar imidazole derivatives that show little or no retention in reversed-phase, HILIC is an excellent alternative.[9][10] It separates compounds based on their polarity, using a high organic mobile phase with a polar stationary phase (e.g., bare silica, zwitterionic, or amide).[11][12][13]

  • Employ Gradient Elution: If an isocratic method fails, a shallow gradient can help resolve closely eluting peaks.[14]

Q2: I'm observing significant peak tailing for my basic imidazole analytes, even with good retention. How can I improve the peak shape?

A2: Peak tailing for basic compounds like imidazoles is a classic problem in HPLC. It's typically caused by secondary ionic interactions between the positively charged analyte and negatively charged residual silanol groups on the silica surface of the stationary phase.[15][16][17]

Causality & Strategy: The goal is to minimize these unwanted secondary interactions. This can be achieved by either masking the silanols, ensuring the analyte is not charged, or using a stationary phase with minimal active silanols.

Solutions to Implement:

  • Operate at Low pH: At a low pH (e.g., < 3), the residual silanol groups are protonated and thus neutral, which significantly reduces their ability to interact ionically with basic analytes.[17][18]

    • Action: Use a mobile phase buffered to a pH between 2.5 and 3.0 using formic acid or phosphate buffer.

  • Add a Competing Base: A small concentration of a basic additive in the mobile phase can compete with the analyte for interaction with the active silanol sites.

    • Action: Add a low concentration (e.g., 0.1%) of an amine modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase.[14][19] Note that these are not MS-friendly.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to shield the silanol groups and improve peak shape.[17] Be mindful of the buffer's solubility in the organic portion of your mobile phase.[6]

  • Use a Modern, High-Purity Column: Modern columns are often made with higher purity silica and are more effectively end-capped, resulting in fewer accessible silanol groups and better peak shapes for basic compounds out of the box.[16][17]

Q3: My retention times are drifting from one injection to the next. What is causing this instability?

A3: Irreproducible retention times are often a sign of an unequilibrated system or an unstable mobile phase.

Causality & Strategy: Consistent chromatography requires a stable chemical environment. Fluctuations in mobile phase pH, composition, or column temperature will lead to variable retention.

Solutions to Implement:

  • Ensure Proper Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting a sequence.

    • Action: Flush the column with at least 10-20 column volumes of the initial mobile phase before the first injection.[20] If you are using additives like ion-pairing agents, equilibration can take even longer.

  • Check Mobile Phase Preparation and pH: The pH of the mobile phase must be stable. Using a buffer at a pH far from its pKa will result in poor buffering capacity and pH drift.[21]

    • Action: Always choose a buffer with a pKa within +/- 1 unit of your target mobile phase pH.[6][21] Ensure the mobile phase is well-mixed and degassed.[20]

  • Use a Column Thermostat: Column temperature significantly affects retention time and selectivity. Fluctuations in ambient lab temperature can cause drift.

    • Action: Always use a thermostatically controlled column compartment to maintain a constant temperature.[20]

Experimental Protocols & Data

Protocol: Screening for Optimal Stationary Phase and pH

This protocol outlines a systematic approach to finding the right conditions for separating challenging positional isomers.

Objective: To determine the best combination of stationary phase and mobile phase pH for the resolution of two imidazole isomers.

Materials:

  • HPLC system with UV or MS detector

  • Columns:

    • Standard C18 (e.g., 250 x 4.6 mm, 5 µm)

    • Phenyl-Hexyl (e.g., 250 x 4.6 mm, 5 µm)

    • Polar-Embedded (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile or Methanol

  • Buffers/Additives: Formic Acid, Ammonium Acetate

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of your isomer mixture in a 50:50 mixture of Mobile Phase A:B. Dilute to a working concentration of ~50 µg/mL.

  • Initial C18 Screening:

    • Install the C18 column and set the column oven to 30 °C.

    • Prepare a mobile phase of 20 mM Ammonium Formate in water, pH adjusted to 3.0 with Formic Acid.

    • Run a generic gradient (e.g., 5% to 95% B over 20 minutes) at a flow rate of 1.0 mL/min.

    • Analyze the resolution between the isomer peaks.

  • pH Screening (on C18):

    • Repeat step 2, but adjust the mobile phase pH to 4.5 using Ammonium Acetate/Acetic Acid.

    • Repeat step 2 again, adjusting the pH to 6.5 using Ammonium Acetate.

    • Compare the chromatograms to see how pH affects selectivity.

  • Stationary Phase Screening:

    • If resolution on the C18 is still poor (Rs < 1.5), switch to the Phenyl-Hexyl column.

    • Repeat the pH screening steps (3.0, 4.5, 6.5) on the Phenyl-Hexyl column.

    • If necessary, repeat the entire screening process on the Polar-Embedded column.

  • Analysis: Compare all results. Identify the column and pH combination that provides the best resolution and peak shape. This condition will be the starting point for further method optimization.

Table 1: Recommended Starting Conditions for Imidazole Isomer Separation
ParameterReversed-Phase (RP)Hydrophilic Interaction (HILIC)Chiral Separation
Primary Column Phenyl-Hexyl, PFP, Polar-EmbeddedBare Silica, Zwitterionic (ZIC-HILIC)Polysaccharide-based (e.g., Chiralcel OJ, AmyCoat RP)[19][22]
Mobile Phase A Water with Buffer (e.g., 20 mM Ammonium Formate)Water with Buffer (e.g., 20 mM Ammonium Acetate)n-Hexane
Mobile Phase B Acetonitrile or MethanolAcetonitrileIsopropanol or Ethanol[19][23]
pH Range 2.5 - 7.0 (Screening is critical)3.0 - 6.0N/A (Normal Phase)
Typical Gradient 10-90% B95-50% BOften Isocratic
Key Modifier pH adjustment is crucial for selectivity.Buffer concentration affects retention and peak shape.Diethylamine (DEA) often added to improve peak shape.[19]

Visualizing the Troubleshooting Process

A logical workflow is essential when tackling a separation problem. The following diagram outlines the decision-making process for addressing poor resolution.

G start Problem: Poor Resolution (Rs < 1.5) check_pk Are peaks symmetrical? start->check_pk tailing Address Peak Tailing (See Q2) check_pk->tailing No optimize_ph Optimize Mobile Phase pH (Screen pH 2.5 - 7.0) check_pk->optimize_ph Yes tailing->optimize_ph check_res_ph Resolution > 1.5? optimize_ph->check_res_ph change_sp Change Stationary Phase (Phenyl, PFP, Polar-Embedded) check_res_ph->change_sp No success Method Optimized check_res_ph->success Yes check_res_sp Resolution > 1.5? change_sp->check_res_sp optimize_grad Optimize Gradient & Temp check_res_sp->optimize_grad Yes consider_hilic Consider Alternate Mode (e.g., HILIC) check_res_sp->consider_hilic No optimize_grad->success

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to 4-Methyl-2-phenyl-1H-imidazole: Unraveling Molecular Structure through NMR and IR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of heterocyclic compounds is a cornerstone of innovation. Among these, imidazole derivatives hold a prominent place due to their wide-ranging biological activities. This guide provides an in-depth spectroscopic characterization of 4-Methyl-2-phenyl-1H-imidazole, a key building block in medicinal chemistry. By leveraging Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, we will not only elucidate its structural features but also draw critical comparisons with related imidazole analogs to provide a comprehensive analytical framework.

Introduction: The Significance of Spectroscopic Characterization

This compound is a versatile scaffold in the synthesis of pharmacologically active molecules. Its structural integrity directly influences its biological efficacy and safety profile. Therefore, unambiguous confirmation of its molecular structure is paramount. NMR and IR spectroscopy are powerful, non-destructive techniques that provide detailed information about the chemical environment of atoms and the nature of chemical bonds within a molecule. This guide will demonstrate how a synergistic application of these techniques offers a robust and self-validating approach to structural elucidation.

Infrared (IR) Spectroscopy Analysis: Probing the Vibrational Fingerprints

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These absorption frequencies are characteristic of the types of chemical bonds and functional groups present.

Interpreting the IR Spectrum of this compound

The IR spectrum of this compound reveals key vibrational modes that confirm its structural features. A representative IR spectrum is available from various chemical suppliers[1]. The characteristic absorption bands are summarized in the table below.

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200Broad, MediumN-H stretching vibration of the imidazole ring
~3100-3000MediumAromatic C-H stretching (phenyl and imidazole rings)
~2920WeakAliphatic C-H stretching (methyl group)
~1605MediumC=N stretching of the imidazole ring
~1500, 1450StrongC=C stretching of the aromatic phenyl and imidazole rings
~760, 700StrongC-H out-of-plane bending (monosubstituted benzene)

Causality Behind the Observations:

  • The broadness of the N-H stretching band is a hallmark of hydrogen bonding, a common feature in solid-state imidazole derivatives where molecules associate through intermolecular N-H···N interactions.

  • The presence of peaks both slightly above and below 3000 cm⁻¹ for C-H stretching definitively indicates the presence of both sp² (aromatic) and sp³ (aliphatic) hybridized carbon atoms, respectively.

  • The C=N and C=C stretching vibrations in the 1600-1450 cm⁻¹ region are characteristic of the aromatic imidazole and phenyl rings, providing a fingerprint of the heterocyclic and aromatic systems.

  • The strong absorptions in the lower frequency region are indicative of the substitution pattern on the phenyl ring. The presence of strong bands around 760 and 700 cm⁻¹ is highly characteristic of a monosubstituted benzene ring.

Comparative IR Analysis
CompoundKey Differentiating IR Absorptions (cm⁻¹)
This compound ~2920 (aliphatic C-H stretch)
2-Phenyl-1H-imidazole Absence of a distinct aliphatic C-H stretch around 2920 cm⁻¹
4-Methyl-1H-imidazole Absence of strong C-H out-of-plane bending bands characteristic of a monosubstituted phenyl ring (~760, 700 cm⁻¹)

This comparative analysis highlights how the presence or absence of specific vibrational bands can be used to distinguish between closely related imidazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Atomic Environment

NMR spectroscopy provides unparalleled detail about the structure and connectivity of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. A representative ¹H NMR spectrum can be found on ChemicalBook[2].

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0Broad Singlet1HN-H proton of the imidazole ring
~7.9 - 7.3Multiplet5HAromatic protons of the phenyl ring
~6.8Singlet1HH-5 proton of the imidazole ring
~2.2Singlet3HMethyl protons (-CH₃)

Expert Insights into the ¹H NMR Spectrum:

  • The N-H proton appears as a broad singlet at a downfield chemical shift due to its acidic nature and potential for exchange with residual water in the solvent. Its broadness is also influenced by quadrupolar relaxation of the adjacent nitrogen atom.

  • The aromatic protons of the phenyl group appear as a complex multiplet, a common feature for monosubstituted benzene rings where the ortho, meta, and para protons have slightly different chemical environments.

  • The imidazole ring proton (H-5) appears as a singlet, indicating no adjacent protons to couple with. Its chemical shift is in the aromatic region, consistent with the aromatic character of the imidazole ring.

  • The methyl protons appear as a sharp singlet, integrating to three protons, confirming the presence of the methyl group.

¹³C NMR Spectral Analysis of this compound

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
~145C-2 (imidazole ring, attached to phenyl)
~135C-4 (imidazole ring, attached to methyl)
~130Quaternary carbon of the phenyl ring
~128 - 125Aromatic CH carbons of the phenyl ring
~115C-5 (imidazole ring)
~14Methyl carbon (-CH₃)

Rationale for ¹³C Chemical Shifts:

  • The carbons of the imidazole ring (C-2, C-4, and C-5) have distinct chemical shifts due to the different electronic environments created by the nitrogen atoms and the substituents. C-2 is the most downfield due to its position between two nitrogen atoms.

  • The phenyl carbons exhibit a range of chemical shifts typical for a substituted benzene ring.

  • The upfield chemical shift of the methyl carbon is characteristic of an sp³ hybridized carbon.

Comparative NMR Analysis
CompoundKey Differentiating ¹H NMR FeaturesKey Differentiating ¹³C NMR Features
This compound Singlet around 2.2 ppm (methyl protons)Signal around 14 ppm (methyl carbon)
2-Phenyl-1H-imidazole Absence of a methyl proton signalAbsence of a methyl carbon signal
4-Methyl-1H-imidazole Absence of phenyl proton signals (multiplet ~7.9-7.3 ppm)Absence of phenyl carbon signals (~130-125 ppm)

This comparative NMR data clearly demonstrates how the presence and position of substituents dramatically influence the chemical shifts of the imidazole and substituent nuclei, allowing for confident structural assignment.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectral data, the following standardized protocols are recommended.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Use standard acquisition parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Visualization of the Analytical Workflow

The logical flow of the spectroscopic characterization process can be visualized as follows:

Spectroscopic_Characterization cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison cluster_conclusion Structural Confirmation Synthesized Compound Synthesized Compound IR IR Spectroscopy Synthesized Compound->IR NMR NMR Spectroscopy Synthesized Compound->NMR IR_Data IR Spectral Data (Vibrational Modes) IR->IR_Data NMR_Data NMR Spectral Data (Chemical Shifts, Multiplicity) NMR->NMR_Data Comparison Comparative Analysis with Analogs IR_Data->Comparison NMR_Data->Comparison Structure Confirmed Structure of This compound Comparison->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion: A Multi-faceted Approach to Structural Certainty

The comprehensive analysis of this compound using both NMR and IR spectroscopy provides a clear and unambiguous structural elucidation. The data presented, when compared with related imidazole derivatives, offers a robust framework for the identification and quality control of this important synthetic intermediate. By understanding the causal relationships between molecular structure and spectroscopic output, researchers can confidently verify the identity and purity of their compounds, ensuring the integrity of their downstream applications in drug discovery and development.

References

  • PubChem. This compound. [Link]
  • PubChem. 2-Phenylimidazole. [Link]
  • PubChem. 4-Methylimidazole. [Link]
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

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Classical Approaches: The Foundation of Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Substituted Imidazoles: A Comparative Analysis

The imidazole nucleus is a cornerstone of modern chemistry, a privileged scaffold whose five-membered aromatic ring is integral to a vast array of pharmaceuticals, natural products, and advanced materials.[1][2][3] From the essential amino acid histidine to blockbuster antifungal drugs, the versatile structure of imidazole provides a unique combination of steric and electronic properties, making it a frequent target in drug discovery and development.[4][5]

This guide offers a comparative analysis of the principal synthetic methodologies for constructing substituted imidazoles. We move beyond a simple recitation of reactions to provide a deeper, field-proven perspective on the causality behind experimental choices. Each method is presented with an eye toward practical application, scientific integrity, and the evolving demands for greener, more efficient chemical synthesis.

The foundational methods for imidazole ring construction have been refined over more than a century. While often supplanted by modern techniques for high-throughput applications, they remain robust, scalable, and indispensable for specific substitution patterns.

The Debus-Radziszewski Imidazole Synthesis

First reported by Heinrich Debus in 1858 and later expanded by Bronisław Radziszewski, this multicomponent reaction (MCR) is a powerful method for creating polysubstituted imidazoles from simple precursors.[2][6][7] It involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (or an ammonia source like ammonium acetate).[6][8]

Mechanistic Rationale: The reaction proceeds through the initial formation of a diimine from the condensation of the dicarbonyl compound and ammonia. This intermediate then condenses with the aldehyde, followed by cyclization and oxidation (aromatization) to yield the final imidazole product.[6][8][9] The use of a primary amine in place of one equivalent of ammonia provides a direct route to N-substituted imidazoles, a modification that has greatly expanded the reaction's utility.[6]

Advantages:

  • High Atom Economy: As a multicomponent reaction, it efficiently incorporates nearly all atoms from the reactants into the final product.[10]

  • Convergent Synthesis: Allows for the rapid assembly of complex, highly substituted imidazoles in a single step.

  • Readily Available Starting Materials: Utilizes common and inexpensive dicarbonyls, aldehydes, and ammonia sources.

Limitations:

  • Harsh Conditions: Traditional protocols often require high temperatures and long reaction times, which can limit the functional group tolerance.[10][11]

  • Variable Yields: While effective for certain combinations (e.g., the synthesis of 2,4,5-triphenylimidazole, or lophine), yields can be poor for other substrates.[12]

  • Symmetry Constraints: The use of symmetrical dicarbonyls is most straightforward; unsymmetrical dicarbonyls can lead to mixtures of regioisomers.

Debus_Radziszewski General Scheme for the Debus-Radziszewski Synthesis R1_CO_COR2 R¹-C(=O)-C(=O)-R² (1,2-Dicarbonyl) Imidazole Substituted Imidazole R1_CO_COR2->Imidazole + R3CHO R³-CHO (Aldehyde) R3CHO->Imidazole + NH3 2 NH₃ (Ammonia) NH3->Imidazole H2O + 3 H₂O Marckwald_Synthesis General Scheme for the Marckwald Synthesis AminoKetone α-Amino Ketone Thiourea Thiourea Intermediate AminoKetone->Thiourea + Isothiocyanate Isothiocyanate R-N=C=S Thione Imidazole-2-thione Thiourea->Thione Cyclization (-H₂O) Imidazole 2-Substituted Imidazole Thione->Imidazole Oxidative Desulfurization

Caption: Marckwald synthesis workflow via an imidazole-2-thione intermediate.

Modern & Green Synthetic Approaches

Driven by the principles of green chemistry, modern imidazole syntheses focus on improving efficiency, reducing waste, and operating under milder conditions. [5][13][14]These methods often leverage alternative energy sources and advanced catalysis.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has revolutionized the field by using dielectric heating to rapidly and uniformly heat reaction mixtures. [4][15]This technique dramatically accelerates classical reactions, often leading to higher yields and cleaner product profiles in a fraction of the time required by conventional heating. [15][16][17] Causality of Enhancement: Microwave energy couples directly with polar molecules in the reaction, causing rapid rotation and generating heat volumetrically. This avoids the slow, inefficient heat transfer from an external source and can lead to thermal and non-thermal effects that accelerate reaction kinetics. The result is a significant reduction in reaction time, often from hours to minutes, and the suppression of side reactions that may occur during prolonged heating. [4][17] Advantages:

  • Drastic Reduction in Reaction Time: Reactions are often completed in minutes instead of hours. [16][17]* Improved Yields and Purity: Rapid heating can minimize byproduct formation. [15]* Energy Efficiency: Targeted heating is more energy-efficient than conventional refluxing.

Limitations:

  • Specialized Equipment: Requires a dedicated microwave reactor.

  • Scalability: While batch reactors are available for larger scales, direct translation from small-scale discovery can be challenging.

Ultrasound-Assisted (Sonochemical) Synthesis

Sonochemistry utilizes the energy of ultrasound (typically 20-100 kHz) to induce chemical reactions. The underlying phenomenon is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extreme temperatures and pressures, as well as powerful shockwaves and microjets that enhance mass transfer and accelerate reactions, particularly in heterogeneous systems. [18][19][20] Causality of Enhancement: Unlike microwave heating, sonication's primary effect is physical. It provides the mechanical energy to break down solid aggregates, clean catalyst surfaces, and disrupt interfacial layers, dramatically improving mixing and mass transport. This makes it highly effective for reactions involving solid catalysts or poorly soluble reagents. [18][21] Advantages:

  • Enhanced Reaction Rates: Especially effective for heterogeneous and multi-component reactions. [19][21]* Milder Conditions: Often allows reactions to proceed at lower bulk temperatures. [11]* Green Chemistry Alignment: Reduces energy consumption and can enable the use of greener solvents like water. [20] Limitations:

  • Specialized Equipment: Requires an ultrasonic bath or probe.

  • Erosion Effects: High-intensity ultrasound can cause erosion of reactor vessels or catalyst degradation over time.

Comparative Data Summary

The choice of a synthetic method is a multi-parameter decision. The following table provides a comparative overview of the discussed methodologies to guide selection based on experimental goals.

Method Typical Reactants Key Conditions Typical Yields Reaction Time Advantages Limitations
Debus-Radziszewski 1,2-Dicarbonyl, Aldehyde, NH₄OAcConventional heating (reflux)40-95% [12]2-24 hours [2]High atom economy, convergent, inexpensive starting materials.Harsh conditions, long reaction times, potential for side products. [10][11]
Marckwald α-Amino Ketone, IsothiocyanateConventional heating60-90%4-12 hoursExcellent regiocontrol, versatile 2-thione intermediate.Multi-step process, requires specific α-amino ketone precursors. [1][3]
Microwave-Assisted Same as classical methodsMicrowave irradiation (100-200 °C)70-95% [16][22]5-30 minutes [17][22]Extremely fast, high yields, improved purity. [15][17]Requires specialized equipment, potential scalability challenges.
Ultrasound-Assisted Same as classical methodsSonication, often at room temp. or mild heat70-98% [19]15-60 minutes [19]Mild conditions, excellent for heterogeneous systems, energy efficient. [18][20]Requires specialized equipment, potential for catalyst degradation.
Modern Catalytic Varies (e.g., Benzoin, Aldehyde, NH₄OAc)Mild heating with catalyst (e.g., CuI)75-95% [23]1-2 hours [23]High efficiency, broad substrate scope, often milder conditions.Catalyst cost, removal, and potential toxicity can be concerns. [24]

Detailed Experimental Protocols

Scientific integrity requires that protocols be reproducible and self-validating. The following are representative, field-tested procedures.

Protocol 4.1: Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine) via Debus-Radziszewski Reaction

[2]

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, combine benzil (2.10 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and ammonium acetate (7.71 g, 100 mmol).

  • Solvent Addition: Add 30 mL of glacial acetic acid to the flask. The choice of glacial acetic acid serves as both a solvent and a mild acid catalyst to promote the condensation steps.

  • Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. Maintain reflux for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature. Pour the cooled mixture into 150 mL of ice-cold water with stirring.

  • Isolation: A pale yellow precipitate will form. Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual acetic acid and ammonium salts.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 2,4,5-triphenyl-1H-imidazole as white crystals. (Typical yield: ~85-90%).

Protocol 4.2: Microwave-Assisted Synthesis of a Trisubstituted Imidazole

[16]

  • Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add imidazo[1,2-a]pyrimidine-2-carbaldehyde (1 mmol), benzil (1 mmol), a primary amine (e.g., aniline, 1 mmol), and ammonium acetate (1.5 mmol).

  • Catalyst and Solvent: Add p-toluenesulfonic acid (10 mol%) as a catalyst and 3 mL of ethyl alcohol as a green solvent. The acid catalyst is crucial for accelerating the imine formation and cyclization steps.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 100 °C (power: 200 W) for 60-80 minutes. The internal temperature and pressure should be monitored by the reactor's sensors.

  • Work-up: After the reaction, cool the vessel to room temperature using compressed air. Evaporate the solvent under reduced pressure.

  • Extraction: Add 20 mL of dichloromethane (DCM) to the residue and wash the organic phase with 20 mL of distilled water. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired product. (Typical yields: 46-80%).

Conclusion

The synthesis of substituted imidazoles has evolved from lengthy, high-temperature classical methods to rapid, efficient, and environmentally conscious modern techniques. The Debus-Radziszewski and Marckwald syntheses remain foundational for their reliability and ability to generate specific substitution patterns on a preparative scale. However, for rapid lead optimization and greener process development, microwave-assisted and ultrasound-assisted methods offer unparalleled advantages in speed and efficiency. The choice of method is ultimately dictated by the specific goals of the synthesis: the desired substitution pattern, required scale, available equipment, and the overarching importance of time and environmental impact.

References

  • Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. Available online
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  • Synthesis of Imidazole-Based Molecules under Ultrasonic Irradi
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  • Microwave Assisted Synthesis of Imidazoles - A Review. Ingenta Connect. Available online
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  • Synthesis of some Novel Imidazoles Catalyzed by Co3O4 Nanoparticles and Evaluation of their Antibacterial Activities. PubMed. Available online
  • REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW.
  • Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. RSC Publishing. Available online
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A Comparative Analysis of the Biological Activities of 4-Methyl-2-phenyl-1H-imidazole and Other Key Imidazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

The imidazole ring is a cornerstone of medicinal chemistry, a versatile scaffold found in numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to the development of a wide array of therapeutic agents. This guide provides an in-depth comparison of the biological activities of 4-Methyl-2-phenyl-1H-imidazole against other notable imidazole-containing compounds, offering insights for researchers and drug development professionals. While extensive data exists for many imidazole derivatives, this guide also highlights the underexplored potential of this compound, pointing towards avenues for future research.

The Imidazole Core: A Privileged Structure in Drug Discovery

The five-membered aromatic ring of imidazole, containing two nitrogen atoms, is a key pharmacophore.[1][2] This structural motif is present in essential biological molecules like the amino acid histidine and purines. The imidazole nucleus can act as a proton donor and acceptor, form hydrogen bonds, and coordinate with metal ions, enabling it to interact with a wide range of biological targets, including enzymes and receptors.[2] These interactions are the foundation for the diverse pharmacological effects observed in imidazole-based compounds, which span antimicrobial, antifungal, anticancer, and anti-inflammatory activities.[1]

This compound: An Intriguing but Understudied Derivative

This compound, a simple disubstituted imidazole, presents a fascinating case for biological investigation. While specific, comprehensive studies on its bioactivity are limited in publicly available literature, its structural features—a phenyl group at position 2 and a methyl group at position 4—suggest a potential for a range of pharmacological effects based on the well-established structure-activity relationships of related imidazole compounds. The phenyl ring can engage in hydrophobic and pi-stacking interactions, while the methyl group can influence solubility and steric interactions within a biological target.

Despite the scarcity of direct experimental data, its potential can be inferred from studies on structurally similar compounds. For instance, it has been used as a starting material or a reference compound in studies investigating the cytotoxic activity of other imidazole derivatives, hinting at its own potential in this area.[3]

Comparative Biological Activities of Imidazole Derivatives

To understand the potential of this compound, it is essential to compare it with other well-characterized imidazole derivatives across different therapeutic areas.

Antimicrobial and Antifungal Activity

Many imidazole-containing compounds are potent antimicrobial and antifungal agents.[4] The primary mechanism of action for antifungal imidazoles, such as clotrimazole and econazole, involves the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[1][5] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][5] Its inhibition leads to a buildup of toxic sterol precursors and disrupts membrane integrity, ultimately leading to fungal cell death.[1][5]

Table 1: Comparative Antimicrobial/Antifungal Activity of Selected Imidazole Derivatives

CompoundTarget Organism(s)Activity (MIC/IC50)Reference
Clotrimazole Candida albicans, DermatophytesMICs typically <1 µg/mL[8]
Econazole Candida speciesMICs ranging from 0.016-16 µg/mL[9]
2,4,5-Triphenyl-1H-imidazole derivatives Staphylococcus aureus, Escherichia coli, Candida albicansMICs ranging from 25-200 µg/mL for some derivatives[7]
This compound Data not availableData not available
Anticancer Activity

The imidazole scaffold is a prominent feature in several anticancer drugs.[8] Dacarbazine, an imidazole derivative, is an alkylating agent used in the treatment of melanoma.[10][11] Other imidazole-based compounds act as enzyme inhibitors, targeting kinases that are crucial for cancer cell proliferation and survival.[8][12] For instance, certain imidazole derivatives are potent inhibitors of kinases like p38 MAP kinase and receptor tyrosine kinases.[12][13]

The cytotoxicity of various substituted imidazoles against different cancer cell lines has been extensively studied. For example, a series of 2,4,5-triphenyl-1H-imidazole derivatives showed significant growth inhibitory effects against human non-small cell lung carcinoma (A549) cells, with some compounds exhibiting IC50 values in the low micromolar range.[6] Given the presence of the 2-phenyl substituent, it is plausible that this compound could exhibit some level of cytotoxic activity, a hypothesis that requires experimental validation.

Table 2: Comparative Anticancer Activity of Selected Imidazole Derivatives

CompoundCancer Cell Line(s)Activity (IC50)Reference
Dacarbazine Malignant melanomaVaries depending on cell line and conditions[10][11]
2,4,5-Triphenyl-1H-imidazole derivative (6f) A549 (non-small cell lung carcinoma)15 µM[6]
2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl] acetamide derivatives HT-29, MCF-7Active, specific IC50 values vary[8]
This compound Data not availableData not available
Anti-inflammatory Activity

Imidazole derivatives have also emerged as promising anti-inflammatory agents.[1] Their mechanisms of action in this context are diverse and can include the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and p38 MAP kinase.[1][14] p38 MAP kinase plays a central role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[14][15]

Studies on various di- and tri-substituted imidazoles have demonstrated significant in vivo anti-inflammatory activity in models like the carrageenan-induced rat paw edema assay.[15] For instance, certain 2,4-disubstituted and 1,2,4-trisubstituted imidazoles have shown potent anti-inflammatory effects with minimal gastrointestinal side effects, a common issue with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[15] The structural similarity of this compound to these active compounds suggests its potential as an anti-inflammatory agent, which could be investigated through similar experimental models.

Table 3: Comparative Anti-inflammatory Activity of Selected Imidazole Derivatives

CompoundAssayActivity (% Inhibition)Reference
Indomethacin (Standard) Carrageenan-induced rat paw edemaHigh[15]
2,4-disubstituted-1H-imidazole (2h) Carrageenan-induced rat paw edema49.58%[15]
1,2,4-trisubstituted-1H-imidazole (3h) Carrageenan-induced rat paw edema58.02%[15]
This compound Data not availableData not available

Experimental Protocols for Biological Evaluation

To facilitate further research into the biological activities of this compound and other novel imidazole derivatives, detailed protocols for key in vitro and in vivo assays are provided below.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[6]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and a positive control (e.g., doxorubicin) in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the different concentrations of the test compounds. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with test compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.

Principle: The broth microdilution method involves challenging microorganisms with serial dilutions of an antimicrobial agent in a liquid nutrient medium. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism.[16]

Step-by-Step Methodology:

  • Prepare Inoculum: Culture the microbial strain (e.g., Staphylococcus aureus or Candida albicans) in an appropriate broth medium overnight. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Prepare Compound Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculate Plates: Inoculate each well containing the compound dilutions with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control well (microorganism without compound) and a negative control well (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.

  • Determine MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Broth_Microdilution_Workflow A Prepare microbial inoculum C Inoculate microtiter plate A->C B Prepare serial dilutions of test compound B->C D Incubate for 18-24h C->D E Visually determine the MIC D->E

Caption: Workflow for the broth microdilution assay.

Protocol 3: In Vivo Anti-inflammatory Activity using Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model to screen for acute anti-inflammatory activity.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[1][7]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for at least one week under standard laboratory conditions with free access to food and water.

  • Grouping and Fasting: Divide the rats into groups (n=6 per group): a control group, a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the compound (e.g., this compound). Fast the animals overnight before the experiment.

  • Compound Administration: Administer the test compound or standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle only.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Paw_Edema_Workflow A Animal Acclimatization & Grouping B Compound/Vehicle Administration A->B C Carrageenan Injection into Paw B->C D Measure Paw Volume at Intervals C->D E Calculate % Inhibition of Edema D->E Ergosterol_Biosynthesis_Inhibition Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Imidazole Imidazole Antifungals (e.g., Clotrimazole) Imidazole->Enzyme Inhibits Enzyme->Ergosterol

Caption: Inhibition of ergosterol biosynthesis by imidazole antifungals.

Anti-inflammatory Mechanism: Inhibition of p38 MAP Kinase Pathway

The anti-inflammatory effects of certain imidazole derivatives are attributed to their ability to inhibit the p38 MAP kinase signaling pathway. [14][15]This pathway is activated by inflammatory stimuli and leads to the production of pro-inflammatory cytokines. By inhibiting p38 MAP kinase, these imidazole compounds can effectively reduce the inflammatory response.

p38_MAPK_Pathway_Inhibition Stimuli Inflammatory Stimuli (e.g., LPS) p38 p38 MAP Kinase Stimuli->p38 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) p38->Cytokines Activates production of Imidazole Imidazole Derivatives Imidazole->p38 Inhibits

Caption: Inhibition of the p38 MAP kinase pathway by imidazole derivatives.

Conclusion and Future Directions

The imidazole scaffold is undeniably a privileged structure in medicinal chemistry, giving rise to a plethora of compounds with diverse and potent biological activities. While compounds like clotrimazole, dacarbazine, and various kinase inhibitors have been extensively studied and utilized in clinical settings, the biological potential of many other derivatives, including this compound, remains largely untapped.

Based on structure-activity relationships of related compounds, it is reasonable to hypothesize that this compound may possess antimicrobial, anticancer, and anti-inflammatory properties. However, a significant gap in the scientific literature exists regarding direct experimental evidence for these activities.

This guide serves as a call to action for researchers to explore the pharmacological profile of this compound. The provided experimental protocols offer a starting point for such investigations. A systematic evaluation of its activity across various biological assays will not only elucidate its therapeutic potential but also contribute to a deeper understanding of the structure-activity relationships within the vast and promising family of imidazole compounds. The journey from a simple heterocyclic compound to a life-saving drug is long, but for unexplored molecules like this compound, it is a journey that is yet to begin.

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A Comparative Guide to the Cytotoxic Activity of Phenyl-Imidazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern oncology, the quest for novel cytotoxic agents with improved efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds explored, the imidazole nucleus has emerged as a privileged scaffold, demonstrating a broad spectrum of pharmacological activities, including potent anticancer properties. This guide provides a comprehensive validation and comparative analysis of the cytotoxic potential of phenyl-imidazole derivatives.

While this investigation was initially centered on the specific molecule 4-Methyl-2-phenyl-1H-imidazole, a thorough review of the scientific literature did not yield specific experimental data on its cytotoxic activity. Therefore, to uphold the principles of scientific integrity and provide a data-driven resource, this guide has been expanded to encompass a comparative analysis of structurally related 2,4-disubstituted phenyl-imidazole derivatives with documented cytotoxic profiles.

This guide is intended to serve as a practical resource for researchers in drug discovery and development. It offers a comparative look at the cytotoxic performance of several phenyl-imidazole analogs against established cancer cell lines, benchmarked against standard chemotherapeutic agents. We will delve into the underlying experimental methodologies, explore the mechanistic rationale for their cytotoxic effects, and provide detailed protocols to enable the replication and validation of these findings.

Introduction: The Imidazole Scaffold in Cancer Therapy

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental structural motif in numerous biologically active molecules, including the amino acid histidine and the neurotransmitter histamine.[1] Its unique electronic properties and ability to participate in hydrogen bonding and coordination with metallic ions make it a versatile scaffold for the design of therapeutic agents.[2] In the context of oncology, imidazole derivatives have been shown to exhibit a wide range of anticancer activities, acting through diverse mechanisms such as the inhibition of crucial kinases, induction of apoptosis, and cell cycle arrest.[3][4] The phenyl-imidazole core, in particular, has been a focal point of medicinal chemistry efforts due to its synthetic tractability and the potential for extensive structure-activity relationship (SAR) studies.

Comparative Cytotoxic Profiling

To provide a meaningful comparison, we will evaluate the cytotoxic activity of several substituted phenyl-imidazole derivatives against two well-characterized human cancer cell lines: MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma). These cell lines are standard models in cancer research and provide a basis for comparing the relative potency of different compounds. As benchmarks, we will include the established chemotherapeutic drugs Doxorubicin and Cisplatin .

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Selected Phenyl-Imidazole Derivatives and Standard Drugs

Compound/DrugCore StructureSubstituentsMCF-7 IC50 (µM)HepG2 IC50 (µM)Reference
Compound A Imidazole-2-thione1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-< 5< 5[5]
Compound B Benzimidazole1-(2-methylbenzyl)-3-(4-methylbenzyl)-22.4125.14[6]
Compound C Imidazole2-(4-chlorophenyl)-4,5-diphenyl-Moderate ActivityModerate Activity[7]
Doxorubicin Anthracycline-~0.1 - 2.5~1.3 - 12.18[4][8]
Cisplatin Platinum complex-~9 - 20~7.7 - 25.5[6][9]

Note: The IC50 values for Doxorubicin and Cisplatin can vary significantly between studies due to differences in experimental conditions such as incubation time and assay method.

Mechanistic Insights: Unraveling the Pathways to Cell Death

The cytotoxic effects of phenyl-imidazole derivatives are often multifaceted, involving the modulation of key cellular signaling pathways that govern cell proliferation, survival, and death.

Induction of Apoptosis

A primary mechanism by which many anticancer agents, including imidazole derivatives, exert their effects is through the induction of apoptosis, or programmed cell death. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Evidence suggests that some imidazole compounds can modulate the expression of pro-apoptotic proteins like Bax and anti-apoptotic proteins such as Bcl-2, thereby shifting the cellular balance towards apoptosis.[10]

Cell Cycle Arrest

Uncontrolled cell proliferation is a hallmark of cancer. Several imidazole derivatives have been shown to interfere with the cell cycle, causing arrest at specific phases, such as G1, S, or G2/M.[11] This prevents cancer cells from dividing and can ultimately lead to apoptosis. For instance, some compounds have been observed to downregulate the expression of key cell cycle proteins like cyclin E and cyclin-dependent kinase 2 (CDK2).[12]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival.[9] Several studies have indicated that imidazole-based compounds can inhibit this pathway at various nodes, leading to a reduction in cancer cell viability.[9]

Experimental Protocols: A Guide to Validation

To ensure the reproducibility and validation of cytotoxic activity, standardized and well-documented experimental protocols are essential. The following section provides detailed methodologies for key in vitro assays.

Cell Culture and Maintenance
  • Cell Lines: MCF-7 (ATCC® HTB-22™) and HepG2 (ATCC® HB-8065™) human cancer cell lines.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency using Trypsin-EDTA.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Add serial dilutions of test compounds incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add DMSO to dissolve formazan incubate3->solubilize read Measure absorbance at 570 nm solubilize->read

MTT assay workflow for cytotoxicity assessment.

Step-by-Step Protocol:

  • Cell Seeding: Harvest cells and seed them into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, comparators, and standard drugs) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow for Apoptosis Assay

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Cell Staining cluster_analysis Flow Cytometry Analysis seed Seed cells in 6-well plate treat Treat with compounds at IC50 seed->treat incubate Incubate for 24-48h treat->incubate harvest Harvest and wash cells incubate->harvest resuspend Resuspend in Annexin V binding buffer harvest->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate_dark Incubate in the dark stain->incubate_dark analyze Acquire and analyze data incubate_dark->analyze

Workflow for apoptosis detection by flow cytometry.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC₅₀ concentrations for 24 to 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle based on DNA content.

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Conclusion and Future Directions

The phenyl-imidazole scaffold represents a promising framework for the development of novel cytotoxic agents. The comparative data presented in this guide highlight the significant anticancer potential of several derivatives, with some exhibiting potency comparable to or exceeding that of standard chemotherapeutic drugs. The mechanistic insights suggest that these compounds often act through the induction of apoptosis and cell cycle arrest, potentially via modulation of key signaling pathways like PI3K/Akt/mTOR.

The absence of specific cytotoxic data for this compound underscores the need for further experimental investigation of this particular analog to fully elucidate its therapeutic potential. Future research should also focus on comprehensive structure-activity relationship studies to optimize the potency and selectivity of this class of compounds. In vivo studies in relevant animal models will be a critical next step to validate the preclinical findings and assess the pharmacokinetic and pharmacodynamic properties of the most promising candidates.

References

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A Comparative Guide to the Catalytic Activity of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Imidazole and its derivatives constitute a class of heterocyclic compounds with unparalleled versatility in the field of catalysis. Their unique electronic and structural properties allow them to function as potent organocatalysts, serve as precursors to highly effective N-heterocyclic carbene (NHC) ligands for transition-metal catalysis, and form the basis of sophisticated chiral catalysts for asymmetric synthesis. This guide provides a comparative analysis of the catalytic activity of various imidazole derivatives across these domains. We delve into the mechanistic underpinnings of their catalytic power, present objective experimental data to compare their performance against alternatives, and provide detailed protocols for key reactions and performance evaluation. This work is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the catalytic potential of the imidazole scaffold.

Introduction

The imidazole ring is a privileged structure in chemistry and biology. Its presence in the amino acid histidine is fundamental to the catalytic activity of countless enzymes, where it acts as a proton shuttle, a nucleophile, or a metal-coordinating ligand.[1][2][3] This inherent catalytic prowess has inspired chemists to develop a vast arsenal of synthetic imidazole-based catalysts.[4][5] Imidazole derivatives are prized for their unique chemical complexity within a small, versatile, and easily functionalized nucleus.[4][5]

This guide explores the three primary modes of catalysis where imidazole derivatives have made a significant impact:

  • Organocatalysis: Unmodified imidazole and its simple derivatives can act as efficient, metal-free catalysts for a variety of organic transformations, primarily leveraging their basic and nucleophilic character.[6][7][8]

  • N-Heterocyclic Carbene (NHC) Catalysis: Imidazolium salts are readily converted into N-heterocyclic carbenes (NHCs), which have revolutionized transition-metal catalysis. As ligands, NHCs are exceptionally strong σ-donors, forming highly stable and active complexes with metals like palladium, ruthenium, and copper.[9][10][11][12]

  • Asymmetric Catalysis: By incorporating chiral elements into the imidazole framework, researchers have designed powerful catalysts that can control the stereochemical outcome of reactions, a critical requirement in pharmaceutical synthesis.[13][14][15]

We will examine each of these areas, providing comparative data and practical, field-proven insights to guide catalyst selection and experimental design.

Section 1: Imidazole Derivatives as Organocatalysts

As small organic molecules, imidazoles can catalyze reactions without the need for metal cofactors, offering advantages in terms of cost, toxicity, and ease of handling.[7] Their activity stems from the nucleophilic N-3 nitrogen and the ability of the ring to stabilize charged intermediates.

Mechanism of Action: Nucleophilic and Brønsted Base Catalysis

In many reactions, imidazole acts as a nucleophilic catalyst. For instance, in acyl transfer reactions, the imidazole nitrogen attacks an acyl donor to form a reactive acetyl imidazolium intermediate.[16] This intermediate is then readily attacked by a final acceptor, regenerating the imidazole catalyst.[16] Alternatively, as a Brønsted base, imidazole can deprotonate a substrate to generate a reactive nucleophile, as seen in condensation reactions.[6]

Comparative Study 1: Knoevenagel Condensation

The Knoevenagel condensation, a fundamental C-C bond-forming reaction, is an excellent benchmark for comparing the basic catalytic activity of imidazole. The reaction involves the condensation of an active methylene compound with an aldehyde. Imidazole has proven to be an inexpensive and highly efficient catalyst for this transformation.[6]

Table 1: Performance Comparison for the Knoevenagel Condensation of Benzaldehyde and Malononitrile

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Imidazole (20 mol%) EthanolReflux0.595[7]
Piperidine EthanolReflux390Generic Data
Triethylamine (TEA) EthanolReflux685Generic Data
No Catalyst EthanolReflux24<10Generic Data

Causality Behind Performance: Imidazole's efficacy is attributed to its optimal basicity (pKa ≈ 7.0), which is sufficient to deprotonate malononitrile without causing side reactions often observed with stronger bases like piperidine. Its ability to act as both a proton donor and acceptor facilitates the catalytic cycle efficiently.

Visualization: Proposed Catalytic Cycle for Knoevenagel Condensation

The following diagram illustrates the proposed mechanism for the imidazole-catalyzed Knoevenagel condensation.

G cluster_cycle Catalytic Cycle Imidazole Imidazole (Catalyst) Carbanion Malononitrile Carbanion Imidazole->Carbanion Deprotonation Malononitrile Malononitrile (Substrate A) Adduct Aldol-type Adduct Carbanion->Adduct Nucleophilic Attack Benzaldehyde Benzaldehyde (Substrate B) Product Benzylidenemalononitrile (Product) Adduct->Product Dehydration & Catalyst Regeneration Product->Imidazole Product_output Product->Product_output Water_output Malononitrile_input Malononitrile_input->Malononitrile Benzaldehyde_input Benzaldehyde_input->Benzaldehyde

Caption: Proposed catalytic cycle for the imidazole-catalyzed Knoevenagel condensation.

Experimental Protocol: General Procedure for Imidazole-Catalyzed Knoevenagel Condensation

This protocol is a self-validating system; successful synthesis of the expected product confirms the catalytic activity.

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethanol (5 mL).

  • Catalyst Addition: Add imidazole (0.2 mmol, 20 mol%).

  • Reaction Execution: Stir the mixture and heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (typically 30-60 minutes, as indicated by TLC), cool the mixture to room temperature. The product often crystallizes directly from the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from ethanol.

  • Characterization: Confirm the product's identity and purity using ¹H NMR, ¹³C NMR, and melting point analysis.

Section 2: Imidazole Derivatives as N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes, first isolated in a stable form by Arduengo in 1991, have become a dominant class of ligands in transition-metal catalysis.[12] Their precursors are typically stable imidazolium salts, which are deprotonated to generate the highly reactive carbene species.

Mechanism of Action in Suzuki-Miyaura Cross-Coupling

In palladium-catalyzed cross-coupling reactions, NHC ligands play a multifaceted role.[9]

  • Stabilization: The strong Pd-C bond prevents catalyst decomposition (e.g., formation of palladium black) at high temperatures.[9]

  • Activation: As powerful σ-donors, NHCs increase the electron density on the palladium(0) center. This enhanced electron density facilitates the oxidative addition of the aryl halide—often the rate-limiting step, especially for less reactive substrates like aryl chlorides.[9][11]

  • Promotion of Reductive Elimination: The steric bulk of many NHC ligands promotes the final reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[9]

Comparative Study 2: Performance of NHC Ligands in Suzuki-Miyaura Coupling

The steric and electronic properties of an NHC ligand are highly tunable by modifying the substituents on the nitrogen atoms (the 'wings') of the imidazole ring. This allows for the optimization of the catalyst for specific substrates. Sterically bulky and strongly electron-donating NHCs are generally the most effective.[9]

Table 2: Performance Comparison of Pd-NHC Precatalysts in the Coupling of 4-Chlorotoluene with Phenylboronic Acid

Precatalyst / LigandBaseSolventTemp (°C)Cat. Loading (mol%)Time (h)Yield (%)Reference
[Pd(IPr)(cinnamyl)Cl] K₂CO₃Dioxane/H₂O800.1298[9]
[Pd(SIPr)(cinnamyl)Cl] K₂CO₃Dioxane/H₂O800.1397[9]
[Pd(IMes)(cinnamyl)Cl] K₂CO₃Dioxane/H₂O801.01285[9]
Pd(PPh₃)₄ K₂CO₃Dioxane/H₂O802.024<20Generic Data

Structure-Activity Relationship:

  • IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene): Its large steric bulk effectively promotes reductive elimination, and its strong electron-donating character accelerates oxidative addition, resulting in high activity.

  • SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene): The saturated backbone makes it an even stronger electron donor than IPr, but the increased flexibility can sometimes lead to slightly lower stability or activity depending on the specific reaction.

  • IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene): Less sterically demanding than IPr, it is generally less effective for challenging substrates like aryl chlorides.

  • Triphenylphosphine (PPh₃): A traditional phosphine ligand, it is significantly outperformed by NHCs in this challenging coupling reaction, highlighting the superiority of the modern ligands.

Visualization: The Suzuki-Miyaura Catalytic Cycle with a Pd-NHC Catalyst

Suzuki_Miyaura_Cycle Pd0 Pd(0)L (Active Catalyst) L = NHC OxAdd Ar-Pd(II)-X L Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar' L OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination RedElim Ar-Ar' Product Transmetal->RedElim ArX Ar-X (Aryl Halide) ArX->OxAdd ArBOH Ar'-B(OH)₂ (Boronic Acid) ArBOH->Transmetal Base Base Base->Transmetal

Caption: The Suzuki-Miyaura catalytic cycle showcasing the role of the Pd-NHC complex.

Experimental Protocol: General Procedure for a Pd-NHC Catalyzed Suzuki-Miyaura Reaction
  • Inert Atmosphere: All steps should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

  • Reagent Preparation: In a glovebox, weigh the Pd-NHC precatalyst (0.01 mmol, 1 mol%), aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol) into a reaction vial equipped with a stir bar.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, 2 mL) to the vial.

  • Reaction Execution: Seal the vial and remove it from the glovebox. Place it in a preheated oil bath or heating block set to the desired temperature (e.g., 80-100 °C). Stir vigorously for the specified time.

  • Monitoring and Workup: Monitor the reaction by GC-MS or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Purification and Analysis: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and determine the isolated yield.

Section 3: Chiral Imidazole Derivatives in Asymmetric Catalysis

The creation of single-enantiomer drugs is a cornerstone of modern medicine. Asymmetric organocatalysis, using small chiral molecules to induce enantioselectivity, is a powerful strategy to achieve this.[13] Chiral bicyclic imidazoles and other architecturally defined derivatives have emerged as highly effective catalysts for a range of transformations.[13][14]

Catalyst Design and Application

The core principle is to attach a chiral scaffold to the imidazole ring. This scaffold creates a chiral environment around the catalytically active nitrogen atom, forcing substrates to approach in a specific orientation, thereby favoring the formation of one enantiomer over the other.[13]

A prominent example is the 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole (DPI) skeleton. By introducing stereocenters and various functional groups onto this bicyclic framework, a family of catalysts has been developed for reactions such as:

  • Asymmetric Acylations: Kinetic resolution of alcohols and acylation of silyl ketene acetals.[13]

  • Steglich and Black Rearrangements: Enantioselective C-acylation and O-to-C acyl migrations.[13]

  • Asymmetric Phosphorylation: Crucial for the synthesis of antiviral drugs like Remdesivir.[13]

The modular synthesis of these catalysts allows for fine-tuning of their steric and electronic properties to achieve high enantioselectivities (often >90% ee) for specific reactions.[13]

Visualization: Logic of Chiral Catalyst Design

This diagram shows the logical relationship between the components of a chiral imidazole catalyst.

Chiral_Design Imidazole Imidazole Core (Catalytic Site) Catalyst Chiral Imidazole Catalyst Imidazole->Catalyst Scaffold Chiral Scaffold (e.g., Bicyclic Ring) Scaffold->Catalyst TuningGroup Adjustable R-Group (Steric/Electronic Tuning) TuningGroup->Catalyst Stereocontrol Enantioselective Transformation Catalyst->Stereocontrol Creates Chiral Environment

Caption: Logical components for the design of a chiral imidazole-based organocatalyst.

Section 4: Standard Methodologies for Catalyst Performance Evaluation

Objective and reproducible evaluation of catalyst performance is critical for comparative studies. A standardized workflow ensures that data is reliable and allows for meaningful comparisons between different catalytic systems.[17]

Key Performance Metrics
  • Conversion: The percentage of the limiting reactant that has been consumed.

  • Yield: The amount of desired product formed relative to the theoretical maximum.

  • Selectivity: The ratio of the desired product formed to the total products formed (includes chemo-, regio-, and diastereoselectivity).

  • Enantiomeric Excess (ee%): For asymmetric reactions, a measure of the stereochemical purity of the product. Determined using chiral HPLC or GC.

  • Turnover Number (TON): Moles of product formed per mole of catalyst. Indicates catalyst lifetime.

  • Turnover Frequency (TOF): Moles of product formed per mole of catalyst per unit time (e.g., h⁻¹). Indicates catalyst activity/speed.

Experimental Protocol: A General Workflow for Catalyst Screening and Evaluation

This workflow provides a systematic approach to assessing catalytic performance.

  • Reaction Setup & Execution:

    • Define a standard set of reaction conditions (temperature, concentration, solvent, stoichiometry).[18]

    • Set up an array of parallel reactions, including a negative control (no catalyst) and a positive control (a known benchmark catalyst).

    • Run all reactions for a fixed period.

  • Initial Analysis (Conversion):

    • Take an aliquot from each reaction.

    • Analyze by a rapid method like GC, LC, or TLC-stain to determine the percent conversion of the starting material.

  • Detailed Analysis (Yield & Selectivity):

    • For promising candidates, perform a full reaction workup.

    • Isolate the product(s) via column chromatography.

    • Calculate the isolated yield of the desired product.

    • Determine product purity and selectivity by NMR, GC-MS, or LC-MS.

  • Enantioselectivity Analysis (if applicable):

    • Analyze the purified product using a chiral stationary phase (chiral HPLC or GC) to determine the enantiomeric excess.

  • Kinetic Analysis (TOF Calculation):

    • Set up a new reaction with the optimal catalyst.

    • Take aliquots at regular time intervals (e.g., 5, 10, 20, 40, 60 minutes).

    • Analyze each aliquot to plot conversion versus time.

    • The initial slope of this curve is used to calculate the initial rate and the TOF.[18]

Visualization: Catalyst Performance Evaluation Workflow dot

G

Sources

A Senior Application Scientist's Guide to Spectroscopic Differentiation of 4-Methyl-2-phenyl-1H-imidazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Isomer Purity in Drug Development

In the realm of medicinal chemistry, structural isomers—molecules sharing the same molecular formula but differing in the arrangement of their atoms—can exhibit vastly different pharmacological, toxicological, and metabolic profiles. The 4-methyl-2-phenyl-1H-imidazole scaffold is a common motif in pharmacologically active compounds. Consequently, the ability to definitively distinguish between its various isomers, such as 4-methyl-2-phenyl, 2-methyl-4-phenyl, and their N-substituted counterparts, is not merely an academic exercise but a fundamental requirement for ensuring drug safety, efficacy, and regulatory compliance.

This guide moves beyond a simple listing of data. It explains the causal relationships between molecular structure and spectroscopic output, providing the rationale behind experimental choices and data interpretation. The protocols described herein are designed as self-validating systems, ensuring reproducibility and reliability in your own laboratory settings.

Molecular Structures of Key Isomers

The primary isomers under consideration possess the same molecular formula, C₁₀H₁₀N₂, and molecular weight, 158.20 g/mol .[1][2][3] Their distinct chemical structures, arising from the varied placement of the methyl and phenyl substituents on the imidazole ring, are the basis for their unique spectroscopic signatures.

G cluster_0 4(5)-Methyl-2-phenyl-1H-imidazole (Tautomers) cluster_1 2-Methyl-4(5)-phenyl-1H-imidazole (Tautomers) cluster_2 4-Methyl-1-phenyl-1H-imidazole cluster_3 1-Methyl-4-phenyl-1H-imidazole 4M2P 5M2P_label This compound 4M2P_label 5-Methyl-2-phenyl-1H-imidazole tautomer_arrow 2M4P 2M5P_label 2-Methyl-4-phenyl-1H-imidazole 2M4P_label 2-Methyl-5-phenyl-1H-imidazole tautomer_arrow2 4M1P 1M4P

Figure 1: Structures of key isomers of methyl-phenyl-imidazole. Note that for N-unsubstituted imidazoles, 4- and 5-substituted isomers exist as rapidly equilibrating tautomers in solution.

Spectroscopic Comparison: Unmasking Isomeric Identities

The following sections detail the expected and observed differences in the spectroscopic profiles of the isomers. The choice of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is critical as it can influence the chemical shifts, particularly of exchangeable protons like N-H.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive technique for isomer differentiation due to its high sensitivity to the local chemical environment of each nucleus (¹H and ¹³C).

Causality: The position of the electron-donating methyl group and the electron-withdrawing, magnetically anisotropic phenyl group profoundly alters the electron density and magnetic shielding of the nuclei within the imidazole ring, leading to distinct and predictable chemical shifts.

Table 1: Comparative ¹H NMR Data (δ, ppm) in DMSO-d₆

CompoundImidazole HPhenyl H (ortho, meta, para)Methyl H (CH₃)N-H
This compound ~6.8-7.0 (s, 1H)~7.9 (m, 2H), ~7.4 (m, 3H)~2.2 (s, 3H)~12.0 (br s, 1H)
2-Methyl-4-phenyl-1H-imidazole ~7.5 (s, 1H)~7.7 (d, 2H), ~7.3 (t, 2H), ~7.1 (t, 1H)~2.3 (s, 3H)~12.2 (br s, 1H)
4-Methyl-1-phenyl-1H-imidazole ~7.7 (s, 1H), ~7.1 (s, 1H)~7.5 (m, 5H)~2.1 (s, 3H)Absent

Note: Data are synthesized from typical values for related structures.[4][5][6][7] Exact shifts can vary with solvent and concentration.

Analysis of NMR Data:

  • N-H Proton: The most immediate distinction is the absence of the broad N-H singlet (typically >10 ppm) in N-substituted isomers like 4-Methyl-1-phenyl-1H-imidazole.

  • Imidazole Protons:

    • In this compound, the methyl group at C4 results in a single proton signal for H5 on the imidazole ring.

    • Conversely, in 2-Methyl-4-phenyl-1H-imidazole, the methyl at C2 leaves a single proton at C5. The differing electronic environment results in a noticeable chemical shift difference for this proton compared to the previous isomer.

    • N-substituted isomers like 4-Methyl-1-phenyl-1H-imidazole will show two distinct signals for the imidazole protons (H2 and H5), providing a clear signature.

  • Aromatic Protons: The substitution pattern affects the phenyl proton signals. For instance, in 2-phenyl substituted isomers, the ortho protons are deshielded and appear further downfield due to their proximity to the imidazole ring.

Table 2: Comparative ¹³C NMR Data (δ, ppm) in DMSO-d₆

CompoundImidazole C2Imidazole C4Imidazole C5Phenyl C (ipso)Phenyl C (o, m, p)Methyl C
This compound ~146~135~115~131~125-129~13
2-Methyl-4-phenyl-1H-imidazole ~145~138~118~135~124-129~14
4-Methyl-1-phenyl-1H-imidazole ~138~139~118~137~120-130~13

Note: Data are synthesized from typical values for related structures.[4][5][6][7]

Analysis of ¹³C NMR Data: The chemical shifts of the imidazole carbons are highly diagnostic. The C2 carbon, situated between two nitrogen atoms, is typically the most downfield in N-H isomers. In N-substituted isomers, the electronic landscape shifts significantly, altering the chemical shifts of all ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a functional group "fingerprint."

Causality: Isomers possess the same functional groups, but the symmetry of the molecule and the position of substituents influence the vibrational frequencies of specific bonds.

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundN-H StretchAromatic C-H StretchAliphatic C-H StretchC=N / C=C Stretch
This compound 3000-3400 (broad)~3050~29201450-1600
2-Methyl-4-phenyl-1H-imidazole 3000-3400 (broad)~3060~29301450-1610
4-Methyl-1-phenyl-1H-imidazole Absent~3055~29251460-1605

Note: Data derived from general principles and spectra of related compounds.[8][9][10][11]

Analysis of IR Data:

  • N-H Stretch: Similar to NMR, the most prominent difference is the presence of a broad N-H stretching band for the N-H isomers, which is absent in the N-phenyl substituted isomer.[12]

  • Fingerprint Region (below 1500 cm⁻¹): While the main stretching frequencies are similar, subtle differences in the pattern of bands in the fingerprint region, which corresponds to complex bending and skeletal vibrations, can be used to distinguish between the isomers, especially the positional isomers like 4-methyl-2-phenyl and 2-methyl-4-phenyl.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly within conjugated π-systems.

Causality: The extent of conjugation between the phenyl ring and the imidazole ring dictates the energy of the π→π* transitions. The position of the substituents can enhance or hinder this conjugation, thus shifting the wavelength of maximum absorbance (λₘₐₓ).

Table 4: UV-Vis Absorption Data (in Methanol)

Compoundλₘₐₓ (nm)Rationale
This compound ~285-295Direct conjugation of the phenyl ring at C2 with the C=N bond of the imidazole.
2-Methyl-4-phenyl-1H-imidazole ~250-260Phenyl ring at C4 is part of the conjugated system, but the electronic transition differs from the C2 substitution.[13]
4-Methyl-1-phenyl-1H-imidazole ~260-270The phenyl ring is attached to a nitrogen, altering the overall π-system and leading to a different λₘₐₓ.

Note: Values are estimations based on published data for similar phenylimidazole structures.[12][13][14]

Analysis of UV-Vis Data: Generally, isomers with more effective or extended conjugation will exhibit a bathochromic (red) shift to longer λₘₐₓ. The direct attachment of the phenyl ring at the C2 position often leads to the longest wavelength of absorption among the isomers.

Mass Spectrometry (MS)

MS provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments. While all isomers have the same molecular weight, their fragmentation patterns can differ.

Causality: The stability of the bonds and the resulting fragments upon ionization is dependent on the original positions of the substituents. Weaker bonds are more likely to cleave.

Analysis of MS Data:

  • Molecular Ion Peak (M⁺): All isomers will show a strong molecular ion peak at m/z = 158.[1][15]

  • Fragmentation:

    • Loss of a methyl radical (•CH₃, 15 Da) or a hydrogen cyanide molecule (HCN, 27 Da) are common fragmentation pathways for imidazoles.

    • The relative abundance of fragments can be a key differentiator. For example, the fragmentation of the bond between the phenyl group and the imidazole ring will lead to characteristic ions. The stability of the resulting phenyl cation vs. imidazole-containing fragment will depend on the substitution pattern. A detailed analysis of the fragmentation pathways is required for definitive identification.

Experimental Protocols: A Self-Validating Approach

The following protocols are provided to ensure the acquisition of high-quality, reproducible data.

Sample Preparation
  • Objective: To prepare a solution of the isomer suitable for spectroscopic analysis.

  • Procedure:

    • Accurately weigh approximately 5-10 mg of the solid isomer sample for ¹H NMR and 20-25 mg for ¹³C NMR.

    • Transfer the sample to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of DMSO-d₆ is often advantageous as it solubilizes a wide range of compounds and shifts the N-H proton signal away from other aromatic signals.

    • Cap the tube and vortex gently until the sample is fully dissolved.

    • For UV-Vis and MS, prepare stock solutions of known concentration (e.g., 1 mg/mL) in a suitable spectroscopic grade solvent (e.g., methanol or acetonitrile) and perform serial dilutions as required.

    • For IR, the sample can be analyzed neat as a solid using an ATR accessory or prepared as a KBr pellet.

NMR Data Acquisition (400 MHz Spectrometer)
  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

  • Procedure:

    • Insert the sample tube into the spectrometer.

    • Tune and shim the instrument on the sample to achieve optimal magnetic field homogeneity.

    • For ¹H NMR: Acquire a spectrum with 16-32 scans, a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of ~4 seconds.

    • For ¹³C NMR: Acquire a spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary.

    • Process the data using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction). Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

FT-IR Data Acquisition (ATR)
  • Objective: To obtain the infrared spectrum of the solid sample.

  • Procedure:

    • Record a background spectrum of the clean ATR crystal.

    • Place a small amount of the solid sample onto the ATR crystal, ensuring good contact using the pressure clamp.

    • Acquire the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Integrated Analytical Workflow

The following workflow provides a logical sequence for the identification of an unknown isomer sample.

Figure 2: Logical workflow for the spectroscopic identification of methyl-phenyl-imidazole isomers.

Conclusion

The unambiguous differentiation of this compound isomers is readily achievable through a systematic and multi-technique spectroscopic approach. While mass spectrometry confirms the molecular weight and IR spectroscopy broadly classifies the isomers based on the N-H functionality, NMR (both ¹H and ¹³C) stands as the ultimate arbiter, providing definitive structural elucidation through the precise chemical shifts and coupling patterns of the core and substituent nuclei. This guide provides the foundational data, analytical logic, and validated protocols necessary for researchers and drug development professionals to confidently identify these critical isomeric structures, thereby upholding the principles of scientific integrity and ensuring product quality.

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A Senior Application Scientist’s Guide to Assessing the Purity of Synthesized 4-Methyl-2-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous verification of chemical purity is not merely a procedural step but the bedrock of reliable, reproducible, and safe scientific outcomes. The subject of this guide, 4-Methyl-2-phenyl-1H-imidazole (MW: 158.20 g/mol [1]), is a versatile imidazole derivative with applications in the synthesis of novel therapeutic agents and materials science.[2] Ensuring its purity is paramount, as even trace impurities can drastically alter biological activity, kinetic profiles, and material properties.

This guide provides an in-depth comparison of the principal analytical techniques for assessing the purity of synthesized this compound. We will move beyond simple protocols to explore the causality behind methodological choices, enabling you to build a robust, self-validating purity assessment strategy. This document is structured to provide a logical workflow, from identifying potential contaminants to applying and comparing orthogonal analytical techniques for their definitive quantification.

Understanding the Impurity Profile: What to Look For

A robust purity assessment begins with a theoretical analysis of the synthetic route to anticipate likely impurities. The synthesis of this compound, often achieved via variations of the Debus-Radziszewski imidazole synthesis or related methods, can introduce several classes of impurities.[3][4]

  • Starting Materials: Unreacted benzaldehyde, ammonia sources, and α-dicarbonyl precursors (or their synthetic equivalents).

  • Reaction Intermediates: Incompletely cyclized intermediates.

  • Isomeric Byproducts: While 4-methyl and 5-methyl-2-phenyl-1H-imidazole are tautomers, other positional isomers could form depending on the specific precursors used.[5]

  • Over-reaction Products: Formation of more complex structures, such as bis-imidazole species, can occur under certain conditions.[5]

  • Residual Solvents & Reagents: Solvents used during reaction and purification (e.g., ethylene glycol, ethyl acetate) and reagents like acids or bases.[6] The control of these is guided by ICH Q3C guidelines.[7]

Impurity Class Potential Compounds Origin Significance
Starting MaterialsBenzaldehyde, 1-aminopropan-2-oneIncomplete reactionCan interfere with subsequent reactions and introduce false positives in some assays.
ByproductsQuinoxaline derivativesSide reaction of aromatic diamines with glyoxal-type precursors.[5]Structurally distinct, may possess undesirable biological activity.
Isomers2-Methyl-4-phenyl-1H-imidazoleUse of alternative precursors or rearrangementCan have different physical and biological properties.
Residual SolventsAcetonitrile, Ethyl Acetate, MethanolPurification/crystallization stepsMust be controlled to levels specified in ICH Q3C guidelines.

Comparative Analysis of Core Purity Assessment Techniques

No single analytical method provides a complete purity profile. The most trustworthy assessments rely on the application of orthogonal techniques—methods that measure sample properties based on different chemical or physical principles. Here, we compare the three pillars of purity determination for a small organic molecule like this compound: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

HPLC is unparalleled for its ability to separate and quantify individual components in a mixture with high resolution and sensitivity.[8] For imidazole derivatives, reversed-phase HPLC (RP-HPLC) is the method of choice.[9][10]

Causality of Experimental Choices: The fundamental principle is partitioning the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Compounds with higher polarity elute faster. The choice of a C18 column is based on its effective retention of aromatic, moderately polar molecules. A gradient elution (changing the mobile phase composition over time) is often employed to ensure that both polar and nonpolar impurities are resolved and eluted efficiently within a reasonable timeframe. UV detection is ideal as the phenyl and imidazole rings provide strong chromophores.

Experimental Protocol: RP-HPLC for this compound

  • Instrumentation and Materials:

    • HPLC system with a gradient pump, autosampler, and UV detector.

    • C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • HPLC-grade acetonitrile (ACN) and water.

    • Formic acid (FA) or Trifluoroacetic acid (TFA).

    • Reference standard of this compound (purity >99%).

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% (v/v) FA in water. The acid improves peak shape by ensuring the imidazole nitrogen is consistently protonated.

    • Mobile Phase B: 0.1% (v/v) FA in ACN.

    • Diluent: 50:50 (v/v) mixture of water and ACN.

    • Reference Standard Solution: Accurately weigh ~5 mg of the reference standard and dissolve in 50.0 mL of diluent to achieve a concentration of ~100 µg/mL.

    • Sample Solution: Prepare the synthesized sample at the same target concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Controlled temperature ensures reproducible retention times.

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 10% B

      • 18.1-22 min: 10% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) × 100

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_analysis Analysis cluster_data Data Processing prep_sol Prepare Mobile Phases & Diluent prep_std Prepare Reference Standard Solution prep_smp Prepare Synthesized Sample Solution hplc_run HPLC Run: Inject & Separate prep_smp->hplc_run uv_detect UV Detection (254 nm) hplc_run->uv_detect Elution integrate Integrate Peaks uv_detect->integrate calculate Calculate Area % integrate->calculate QNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve acquire Acquire Spectrum (Quantitative Parameters) dissolve->acquire process Phase & Baseline Correction acquire->process integrate Integrate Analyte & Standard Peaks process->integrate calculate Calculate Purity (Formula) integrate->calculate

Caption: The systematic workflow for absolute purity determination by qNMR.

Mass Spectrometry (MS): The Identity Confirmer

Mass spectrometry is essential for confirming the molecular identity of the synthesized compound and for identifying unknown impurities. When coupled with a separation technique like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), it becomes a powerful tool for impurity profiling.

Causality of Experimental Choices: LC-MS is generally preferred for imidazole derivatives due to their polarity and melting point. Electrospray Ionization (ESI) is an effective soft ionization technique that typically produces the protonated molecular ion [M+H]⁺. For this compound, this would be a peak at an m/z of 159.09. By analyzing the masses of other peaks in the chromatogram, one can deduce the molecular weights of impurities, providing crucial clues to their identity. This method validates the results from HPLC by confirming that the main peak is indeed the target compound and not a co-eluting, isomeric impurity.

Integrated Strategy for Purity Assessment

A comprehensive and trustworthy assessment of purity does not rely on a single measurement but integrates these techniques into a logical progression.

Decision Tree for Purity Assessment

Caption: A decision-making framework for a comprehensive purity assessment.

Comparative Summary

Parameter RP-HPLC (UV) Quantitative ¹H NMR LC-MS
Primary Use Quantification of knowns, separationAbsolute quantification, structure confirmationIdentification of unknowns, identity confirmation
Purity Type Relative (Area %)Absolute (Mass %)Qualitative (Identity)
Sensitivity High (ng to pg)Moderate (µg to mg)Very High (pg to fg)
Specificity High (Resolves isomers)High (Structurally specific)Very High (Mass specific)
Validation Requires reference standard for identityRequires reference standard for quantificationConfirms molecular weight of analyte and impurities
Throughput HighModerateHigh

Conclusion

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A Comparative Guide to the Biological Evaluation of Novel 4-Methyl-2-phenyl-1H-imidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. Among the vast family of imidazole-containing compounds, derivatives of 4-Methyl-2-phenyl-1H-imidazole have garnered significant attention for their potential as antimicrobial, anticancer, and anti-inflammatory agents.[2][3] This guide provides a comprehensive overview of the biological evaluation of new this compound compounds, offering a comparative analysis against established alternatives, detailed experimental protocols, and insights into their structure-activity relationships (SAR).

Comparative Biological Activity of Novel this compound Derivatives

The therapeutic potential of novel this compound compounds is best understood through direct comparison with standard therapeutic agents. The following sections present a comparative analysis of their antimicrobial, anticancer, and anti-inflammatory activities, supported by quantitative data from recent studies.

Antimicrobial Activity: A New Front Against Drug Resistance

The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with potent activity against multidrug-resistant pathogens. Imidazole derivatives have shown considerable promise in this area.[2] The antimicrobial efficacy of new compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Novel Imidazole Derivatives

Compound/DrugStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicansReference
Novel Imidazole 4a 255010020050[4]
Novel Imidazole 4b 25255010025[4]
Novel Imidazole 4f 50100200>200100[4]
Novel Imidazole 4h 255010020050[4]
Norfloxacin (Standard) 6.2512.56.2512.5NA[5]
Fluconazole (Standard) NANANANA12.5[6]

Note: Lower MIC values indicate greater antimicrobial activity.

The data indicates that while the novel imidazole derivatives exhibit broad-spectrum antimicrobial activity, their potency can vary significantly based on their substitution patterns. For instance, compound 4b demonstrates noteworthy activity against both bacteria and fungi, with MIC values approaching those of standard drugs in some cases.[4]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The search for more effective and less toxic anticancer agents is a paramount goal in drug discovery. Imidazole-based compounds have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.[3] The in vitro anticancer activity is commonly assessed using the MTT assay, which measures the metabolic activity of cells and provides an IC50 value—the concentration of a compound that inhibits cell growth by 50%.

Table 2: Comparative Anticancer Activity (IC50 in µM) of Novel Imidazole Derivatives

Compound/DrugMDA-MB-231 (Breast)PPC-1 (Prostate)U-87 (Glioblastoma)Reference
Novel Imidazole 4 58.612.447.2[3]
Novel Imidazole 9 63.13.110.5[3]
Novel Imidazole 14 >1004.27.8[3]
Novel Imidazole 22 89.34.56.2[3]
Doxorubicin (Standard) ~0.5-2~1-5~0.1-1Varies by study

Note: Lower IC50 values indicate greater anticancer potency.

As illustrated, certain novel imidazole derivatives, such as compounds 9 , 14 , and 22 , exhibit potent cytotoxic effects against prostate and glioblastoma cell lines, with IC50 values in the low micromolar range.[3] These findings underscore the potential of this chemical class in oncology research.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases. Imidazole derivatives have been investigated for their ability to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes.[7] The selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.

Table 3: Comparative Anti-inflammatory Activity (IC50 in µM) of Novel Benzimidazole Derivatives

Compound/DrugCOX-1 InhibitionCOX-2 InhibitionSelectivity Index (COX-1/COX-2)Reference
Novel Benzimidazole 11b 13.40.10134[7]
Celecoxib (Standard) >1000.30>333[8]

Note: A higher selectivity index indicates greater selectivity for COX-2.

Compound 11b , a benzimidazole derivative, demonstrates potent and selective inhibition of COX-2, highlighting the potential of the broader imidazole scaffold in developing safer anti-inflammatory agents.[7]

Experimental Protocols for Biological Evaluation

To ensure the reproducibility and validity of biological data, standardized and well-documented experimental protocols are essential. The following sections provide detailed methodologies for key assays used in the evaluation of this compound compounds.

Workflow for Antimicrobial Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial drug discovery. The broth microdilution method is a widely accepted and quantitative technique.[9]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland Standard) inoculate Inoculate Microtiter Plate Wells with Microbial Suspension prep_inoculum->inoculate prep_compound Prepare Serial Dilutions of Test Compound add_compound Add Compound Dilutions to Wells prep_compound->add_compound incubate Incubate at 37°C for 18-24 hours add_compound->incubate read_plate Visually or Spectrophotometrically Assess Microbial Growth incubate->read_plate determine_mic Determine MIC (Lowest concentration with no visible growth) read_plate->determine_mic

Caption: Workflow for MIC Determination via Broth Microdilution.

Detailed Protocol for Broth Microdilution Assay: [10][11]

  • Inoculum Preparation: From a fresh culture, suspend several microbial colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (microbe and medium, no compound) and a negative control (medium only) on each plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible microbial growth is observed.

Workflow for In Vitro Anticancer Activity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[12]

G cluster_prep Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in a 96-well Plate incubate_cells Incubate Overnight to Allow Attachment seed_cells->incubate_cells add_compound Add Serial Dilutions of Test Compound incubate_cells->add_compound incubate_treatment Incubate for a Defined Period (e.g., 72 hours) add_compound->incubate_treatment add_mtt Add MTT Reagent to Each Well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours to Allow Formazan Formation add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow for MTT Assay.

Detailed Protocol for MTT Assay: [13][14]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Workflow for In Vitro Anti-inflammatory Activity Evaluation

The inhibition of COX enzymes is a key mechanism for many anti-inflammatory drugs. In vitro assays can quantify the inhibitory potential of new compounds against COX-1 and COX-2.[15]

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis prep_enzyme Prepare COX-1 and COX-2 Enzyme Solutions preincubate Pre-incubate Enzyme with Test Compound prep_enzyme->preincubate prep_compound Prepare Serial Dilutions of Test Compound prep_compound->preincubate add_substrate Add Arachidonic Acid (Substrate) preincubate->add_substrate incubate_reaction Incubate to Allow Prostaglandin Formation add_substrate->incubate_reaction quantify_pg Quantify Prostaglandin E2 (PGE2) Production (e.g., via ELISA) incubate_reaction->quantify_pg calculate_inhibition Calculate Percent Inhibition quantify_pg->calculate_inhibition determine_ic50 Determine IC50 Value for each Isozyme calculate_inhibition->determine_ic50

Caption: Workflow for COX Inhibition Assay.

Detailed Protocol for COX Inhibition Assay: [16][17]

  • Enzyme and Compound Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and serial dilutions of the test compound.

  • Pre-incubation: Pre-incubate the enzyme with the test compound for a short period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Reaction Termination: Stop the reaction after a defined time.

  • Prostaglandin Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the phenyl and imidazole rings. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.

For instance, in the context of antimicrobial activity, studies have shown that the presence of electron-withdrawing groups on the phenyl ring can enhance antibacterial and antifungal efficacy.[4][5] Conversely, for certain anticancer activities, the introduction of specific substituents at the N-1 position of the imidazole ring can significantly impact cytotoxicity. A systematic exploration of these relationships is key to optimizing the therapeutic potential of this scaffold.

Conclusion

New this compound compounds represent a promising class of molecules with diverse therapeutic potential. A rigorous and systematic biological evaluation, employing standardized and well-validated assays, is essential to fully characterize their activity and guide further drug development efforts. The comparative data and detailed protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the discovery and development of the next generation of imidazole-based therapeutics.

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A Comparative Guide to the Structure-Activity Relationship of 4-Methyl-2-phenyl-1H-imidazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis for numerous biologically active compounds.[1][2] Among its many derivatives, the 4-methyl-2-phenyl-1H-imidazole scaffold has emerged as a particularly versatile template for designing potent and selective modulators of various biological targets, including protein kinases, G-protein coupled receptors, and enzymes involved in cell proliferation. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for this class of compounds, synthesizing data from multiple studies to offer a comparative perspective for researchers in drug discovery. We will dissect the influence of substitutions at key positions on the imidazole core, present quantitative data to support these findings, and provide standardized protocols for synthesis and evaluation.

The this compound Scaffold: A Privileged Core

The imidazole moiety is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic properties and ability to participate in hydrogen bonding and coordination with metal ions make it a frequent feature in vital biological molecules like the amino acid histidine and purines.[3] The 2,4-disubstituted imidazole framework, specifically with a phenyl group at C2 and a methyl group at C4, offers a rigid and tunable platform. The primary positions for synthetic modification to explore the chemical space and optimize biological activity are:

  • N-1 Position: The secondary amine of the imidazole ring is a key site for introducing a wide variety of substituents to modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability.

  • C-2 Phenyl Ring: The aromatic ring at the C-2 position can be substituted at its ortho, meta, and para positions. These substitutions can influence target binding through steric and electronic effects, such as hydrogen bonding or halogen bonding.

  • C-5 Position: The C-5 position of the imidazole ring provides another vector for substitution, allowing for the introduction of groups that can probe additional binding pockets within a target protein.

General Synthesis Strategy

The most common and efficient method for synthesizing the 2,4-disubstituted imidazole core is a variation of the Debus-Radziszewski reaction. This one-pot, multi-component reaction offers a convergent route to the desired scaffold.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product Benzamidine Benzamidine (or equivalent) Condensation Cyclocondensation Benzamidine->Condensation Alpha_Halo_Ketone α-Haloketone (e.g., 1-chloropropan-2-one) Alpha_Halo_Ketone->Condensation Product This compound Condensation->Product Yields core scaffold Solvent Solvent (e.g., EtOH, DMF) Solvent->Condensation Base Base (e.g., K2CO3, Et3N) Base->Condensation

Caption: General workflow for the synthesis of the this compound core.

This approach is highly adaptable, allowing for the use of various substituted benzamidines and α-haloketones to generate a library of analogs for SAR studies.

Structure-Activity Relationship (SAR) Analysis

The versatility of the this compound scaffold is evident from its diverse pharmacological activities. Below, we compare the SAR for different therapeutic targets.

As Kinase Inhibitors

Several studies have identified this scaffold as a potent inhibitor of mitogen-activated protein kinases (MAPKs), such as p38α and Transforming Growth Factor-β-Activated Kinase 1 (TAK1), which are implicated in inflammatory diseases and cancer.[4][5][6]

Key SAR Insights for Kinase Inhibition:

  • N-1 Substitution: This position is critical for achieving high potency. Generally, N-1 substituents that can occupy the solvent-exposed region of the ATP-binding pocket are favored.

  • C-2 Phenyl Ring: Substitutions on this ring often target the "hinge-binding" region of the kinase.

    • Small, electron-withdrawing groups like fluorine at the para-position of the phenyl ring can enhance inhibitory activity against kinases like p38α.[6]

    • Larger, more polar groups can lead to a loss of potency, suggesting the pocket is hydrophobic.[5]

  • C-5 Position: Introduction of carboxamide groups at or tethered from the C-5 position has been shown to be a successful strategy for developing highly potent and selective TAK1 inhibitors.[5]

Table 1: Comparative Activity of Imidazole Analogs as Kinase Inhibitors

Compound ClassTarget KinaseKey Structural FeaturesIC50 (nM)Reference
N1-aryl-2-phenyl-4-methyl-imidazolesp38α MAP Kinase4-fluorophenyl at C2; CN-substituted benzyl at N127.6[6]
2,4-imidazole dicarboxamidesTAK1Imidazole core with carboxamides at C2 and C455 (Kd)[5]
4-pyrrolo[2,3-b]pyridinesTAK1 / MAP4K24-methyl-1H-imidazol-1-yl substitution on tail unit~150 (TAK1)[4]
As Anticancer Agents

Derivatives of the imidazole scaffold have demonstrated significant cytotoxicity against various cancer cell lines, often through mechanisms like tubulin polymerization inhibition or modulation of cancer-related signaling pathways.[7][8]

Key SAR Insights for Anticancer Activity:

  • N-1 Phenylacetamide Moiety: Attaching a phenylacetamide group to the N-1 position of a 2-methyl-imidazol-5-one variant (a related scaffold) produced potent cytotoxic compounds.[7]

  • C-4 Substitutions: For 4-acetylphenylamine-based imidazoles, substitutions at the C-4 position of the imidazole ring with fluorophenyl or hydroxyphenyl groups were crucial for high cytotoxicity against breast, prostate, and brain cancer cells.[8]

  • Thioxo vs. Oxo Group: In a series of 1-(4-acetylphenyl)imidazoles, the 2-thioxo derivative (containing a C=S bond) showed superior anticancer activity compared to its 2-oxo (C=O) counterpart, highlighting the importance of the heteroatom at this position.[8]

Table 2: Comparative Cytotoxicity of Imidazole Analogs

Compound IDCell LineKey Structural FeaturesIC50 (µM)Reference
KIM-161 HCT116 (Colon)2-methyl-imidazol-5-one with N-benzyl-phenylacetamide0.294[7]
Compound 9 MDA-MB-231 (Breast)1-(4-acetylphenyl)-4-(4-fluorophenyl)-2-thioxo-imidazole1.83[8]
Compound 14 PPC-1 (Prostate)1-(4-acetylphenyl)-4-(4-fluorophenyl)-imidazol-2-one2.53[8]
Compound 22 U-87 (Glioblastoma)1-(4-acetylphenyl)-2-(ethylthio)-4-(4-hydroxyphenyl)-imidazole2.39[8]

Summary of Pharmacophoric Requirements

The collective SAR data allows for the construction of a general pharmacophore model for the this compound scaffold across different biological targets.

SAR_Summary cluster_kinase Kinase Inhibition cluster_cancer Anticancer Activity Core This compound Core N-1 Position C-2 Phenyl C-5 Position Kinase_N1 Bulky, H-bond acceptors (e.g., Benzylamide) Core:n1->Kinase_N1 Kinase_C2 Small EWG (e.g., p-Fluoro) Core:c2->Kinase_C2 Kinase_C5 H-bond donors/acceptors (e.g., Carboxamide) Core:c5->Kinase_C5 Cancer_N1 Arylacetamide groups Core:n1->Cancer_N1 Cancer_C2 Thio-substitution (C=S) favored over Oxo (C=O) Core:c2->Cancer_C2 Cancer_C5 Substituted Phenyl rings (e.g., 4-fluorophenyl) Core:c5->Cancer_C5

Caption: Key pharmacophoric features for different biological activities.

Experimental Protocols

For reproducibility and standardization, detailed experimental protocols are essential.

General Synthesis of 1,2,4-Trisubstituted Imidazoles
  • Rationale: This multi-component reaction is chosen for its high efficiency and atom economy, allowing for the rapid generation of diverse analogs from readily available starting materials.

  • To a solution of an appropriate benzamidine hydrochloride (1.0 mmol) in ethanol (15 mL), add potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 20 minutes to liberate the free base.

  • Add the desired α-haloketone (e.g., 3-chloro-2-butanone, 1.0 mmol) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water (50 mL).

  • If a precipitate forms, collect the solid by filtration, wash with water, and dry.

  • If no solid forms, extract the aqueous layer with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound analog.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)
  • Rationale: The LanthaScreen™ assay is a robust, time-resolved fluorescence resonance energy transfer (TR-FRET) platform widely used in drug discovery for its high sensitivity and compatibility with high-throughput screening.

  • Prepare a serial dilution of the test compounds in a 384-well plate. The final concentration may range from 10 µM to 0.1 nM.

  • Add the target kinase (e.g., TAK1-TAB1) and a fluorescein-labeled substrate peptide to each well.

  • Initiate the kinase reaction by adding ATP at a concentration close to its Km value. Incubate at room temperature for 1 hour.

  • Stop the reaction by adding an EDTA-containing development solution that also contains a terbium-labeled antibody specific for the phosphorylated substrate.

  • Incubate for 30-60 minutes to allow for antibody binding.

  • Read the plate on a TR-FRET enabled plate reader, measuring emission at 520 nm (fluorescein) and 495 nm (terbium) after excitation at 340 nm.

  • Calculate the emission ratio (520/495) and plot the percent inhibition against the compound concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

The this compound scaffold is a proven platform for the development of potent modulators of various biological targets. The SAR analysis reveals that substitutions at the N-1, C-2 phenyl, and C-5 positions are key to tuning both potency and selectivity. For kinase inhibition, targeting the hinge region and solvent-exposed pockets with appropriately substituted aryl and amide groups is a successful strategy. For anticancer activity, modulating the electronics and sterics of the N-1 and C-4/C-5 substituents appears critical.

Future work should focus on exploring less common substitutions and employing structure-based drug design to optimize interactions with specific targets. Furthermore, investigating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these analogs early in the discovery process will be crucial for translating potent compounds into viable drug candidates.

References

  • Drabu, S., Puratchikody, A., Munirajan, B., & Kumar, N. (2006). Synthesis and Pharmacological Activity of Some 2-substituted-4,5-diphenyl-imidazoles. Indian Journal of Heterocyclic Chemistry, 16, 63-64. [Link]
  • Kuhn, B., T-Rex, R., et al. (2020). Structure-Activity Relationship and Mode-Of-Action Studies Highlight 1-(4-Biphenylylmethyl)-1H-imidazole-Derived Small Molecules as Potent CYP121 Inhibitors. Chemistry – A European Journal, 26(48), 10987-10996. [Link]
  • Siddiqui, N., et al. (2010). Synthesis and evaluation of 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole derivatives as anticonvulsant agents. Acta Poloniae Pharmaceutica - Drug Research, 67(3), 241-246. [Link]
  • Osolodkin, D. I., et al. (2024). Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Pharmacia, 71(2), 481-492. [Link]
  • Verma, A., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 13. [Link]
  • Marlowe, A. J., et al. (2011). Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the treatment of chronic pain. Bioorganic & Medicinal Chemistry Letters, 21(1), 182-185. [Link]
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  • Khan, I., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv. [Link]
  • Riaz, A., et al. (2023). Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. Drug Development and Industrial Pharmacy, 49(1), 1-15. [Link]
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  • Bamberger, J., et al. (2021). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 12(11), 1729-1735. [Link]
  • Poskonis, J., et al. (2023). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports, 13(1), 19890. [Link]
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  • Kamal, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3125-3142. [Link]
  • Shingalapur, R. V., et al. (2010). Synthesis and Biological Evaluation of Some 2, 4, 5 Triphenyl Imidazole Derivatives. E-Journal of Chemistry, 7(4), 1472-1478. [Link]
  • Yu, H., et al. (2010). 1,4-dihydropyrazolo[4,3-d]imidazole phenyl derivatives: a novel type II Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3805-3808. [Link]
  • Fortes, M. P., et al. (2019). Design, synthesis, and biological evaluation of new 1-(aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole derivatives as antiprotozoal agents. European Journal of Medicinal Chemistry, 162, 453-467. [Link]
  • Kumar, A., et al. (2023). Pharmacophore-based SAR Analysis and Synthetic Route Review of Imidazole Core Analogues. Current Applied Science and Technology, 23(5), 1-22. [Link]
  • Singh, A., & Kumar, S. (2023). Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. International Journal of Medical Pharmaceutical and Health Sciences, 1(4), 184-195. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). Proposed mechanism for the synthesis of 2,4,5-trisubstituted imidazoles.
  • Bak, J. R., et al. (2010). Synthesis of 2,4-Disubstituted Imidazoles via Nucleophilic Catalysis.
  • Reddy, G. S., et al. (2017). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. ACS Omega, 2(6), 2828-2835. [Link]
  • Wang, M., et al. (2021). Design, Synthesis and Structure-Activity Relationships of 4-Phenyl-1H-1,2,3-Triazole Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Promising Antiviral Activities. Viruses, 13(12), 2533. [Link]
  • Romagnoli, R., et al. (2011). Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4. Journal of Medicinal Chemistry, 54(12), 4055-4071. [Link]

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A Comparative Guide to Catalysts for Imidazole Synthesis: Efficacy, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Imidazole and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, driving a continuous quest for efficient and sustainable synthetic methodologies.[1][2][3] The choice of catalyst is paramount in determining the yield, purity, and environmental impact of imidazole synthesis. This guide provides a comparative analysis of different classes of catalysts, offering experimental data, mechanistic insights, and detailed protocols to aid researchers in selecting the optimal catalytic system for their specific needs.

The Landscape of Imidazole Synthesis Catalysis

The synthesis of imidazoles, classically achieved through methods like the Debus-Radziszewski reaction, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[4][5] Modern approaches have focused on catalytic methods to improve efficiency and sustainability. The major classes of catalysts employed include heterogeneous, homogeneous, and biocatalysts, each with distinct advantages and limitations.[6]

Heterogeneous Catalysts: The Workhorses of Green Synthesis

Heterogeneous catalysts are favored for their ease of separation, reusability, and often milder reaction conditions, aligning with the principles of green chemistry.[2][7][8] These solid-phase catalysts offer operational simplicity and reduced product contamination.[6]

Metal-Based Heterogeneous Catalysts

A wide array of metal-based catalysts have been developed, with metal oxides and supported metal nanoparticles being particularly prominent.

Comparative Performance of Selected Heterogeneous Catalysts:

CatalystReactants (Example)SolventTemp (°C)Time (min)Yield (%)Reusability (Cycles)Reference
ZnFe₂O₄ Nanoparticles Benzil, Benzaldehyde, Aniline, NH₄OAcEthanolReflux30-5087-965[9][10]
ZrO₂-Al₂O₃ Benzil, Benzaldehyde, NH₄OAcSolvent-free1202091-99.6High[9]
NiCl₂·6H₂O/Al₂O₃ Benzil, Benzaldehyde, NH₄OAcEthanolReflux25-12086-94Good[9]
Fe₃O₄ Nanoparticles Benzil, Benzaldehyde, NH₄OAcUltrasonicRT-955[11]
Co₃O₄ Nanoparticles Benzil, Benzaldehyde, Primary Amines, NH₄OAcUltrasonic-ShortHigh5[12]
Cr₂O₃ Nanoparticles Benzil, Aromatic Aldehydes, NH₄OAcWaterMicrowaveShortRemarkableHigh[13]

Mechanistic Insight: Many of these metal-based catalysts function as Lewis acids. The metal center coordinates with the carbonyl oxygen of the aldehyde and the 1,2-dicarbonyl compound, increasing their electrophilicity and facilitating nucleophilic attack by the ammonia source.[9][12] The solid support, such as alumina or silica, can also contribute to the catalytic activity.[9]

Experimental Protocol: Synthesis of 2,4,5-Trisubstituted Imidazoles using ZrO₂-Al₂O₃

  • Catalyst Preparation: Prepare the ZrO₂-Al₂O₃ catalyst as described in the literature.

  • Reaction Setup: In a round-bottom flask, combine benzil (1 mmol), an aromatic aldehyde (1 mmol), ammonium acetate (2 mmol), and the ZrO₂-Al₂O₃ catalyst (0.03 g).

  • Reaction Conditions: Heat the mixture at 120 °C under solvent-free conditions for 20 minutes.

  • Work-up: After completion of the reaction (monitored by TLC), cool the mixture and add ethanol.

  • Catalyst Recovery: Separate the catalyst by simple filtration. The catalyst can be washed, dried, and reused.

  • Product Isolation: Evaporate the solvent from the filtrate and recrystallize the crude product from a suitable solvent to obtain the pure 2,4,5-trisubstituted imidazole.

Workflow for Heterogeneous Catalysis:

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation catalyst_prep Prepare ZrO₂-Al₂O₃ reactants Combine Reactants: Benzil, Aldehyde, Ammonium Acetate, Catalyst catalyst_prep->reactants heating Heat at 120°C reactants->heating cool Cool Reaction Mixture heating->cool add_solvent Add Ethanol cool->add_solvent filter Filter to Recover Catalyst add_solvent->filter filter->catalyst_prep Reuse evaporate Evaporate Solvent filter->evaporate recrystallize Recrystallize Product evaporate->recrystallize

Caption: Experimental workflow for heterogeneous catalyst-mediated imidazole synthesis.

Homogeneous Catalysts: High Activity and Selectivity

Homogeneous catalysts, which exist in the same phase as the reactants, often exhibit higher activity and selectivity compared to their heterogeneous counterparts.[6] However, their separation from the reaction mixture can be challenging.

Ionic Liquids and Metal Salts

Ionic liquids have emerged as "green" solvents and catalysts for imidazole synthesis, offering high yields and recyclability.[14] Simple metal salts also serve as effective homogeneous catalysts.

Comparative Performance of Selected Homogeneous Catalysts:

CatalystReactants (Example)SolventTemp (°C)Time (h)Yield (%)Reference
[HeMIM]BF₄ (Ionic Liquid) Di-carbonyl, p-substituted benzaldehydeSolvent-free/Microwave--High[1]
Urea-ZnCl₂ Dicarbonyl, Aromatic Aldehyde, NH₄OAcEutectic mixture--Very Good[15]
Bismuth (III) Triflate Aldehydes, Benzil, NH₄OAcCH₃CN-ShortGood[13]
FeCl₃/I₂ Amidines, Chalcones---High[15]

Mechanistic Insight: In the case of ionic liquids, they can act as both the solvent and a catalyst, stabilizing reaction intermediates.[16] Metal salts like Bismuth (III) triflate act as Lewis acids, similar to their heterogeneous counterparts, to activate the carbonyl groups.[13]

Experimental Protocol: Synthesis of 2,4,5-Trisubstituted Imidazoles using Bismuth (III) Triflate

  • Reaction Setup: To a solution of an aldehyde (1 mmol) and benzil (1 mmol) in acetonitrile (CH₃CN), add ammonium acetate (2 mmol) and Bismuth (III) triflate (as catalyst).

  • Reaction Conditions: Stir the reaction mixture at the appropriate temperature (as determined by optimization) until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Product Isolation: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Reaction Mechanism for Lewis Acid Catalyzed Imidazole Synthesis:

G Aldehyde Aldehyde Activated Carbonyls Activated Carbonyls Aldehyde->Activated Carbonyls Dicarbonyl Dicarbonyl Dicarbonyl->Activated Carbonyls Ammonia Source Ammonia Source Diimine Intermediate Diimine Intermediate Ammonia Source->Diimine Intermediate Catalyst (Lewis Acid) Catalyst (Lewis Acid) Catalyst (Lewis Acid)->Activated Carbonyls Activation Activated Carbonyls->Diimine Intermediate Cyclized Intermediate Cyclized Intermediate Activated Carbonyls->Cyclized Intermediate Diimine Intermediate->Cyclized Intermediate Imidazole Product Imidazole Product Cyclized Intermediate->Imidazole Product Dehydration/ Oxidation

Caption: Generalized mechanism for Lewis acid-catalyzed imidazole synthesis.

Biocatalysts: The Green and Selective Approach

Biocatalysis offers an environmentally friendly and highly selective route to imidazole derivatives, operating under mild conditions.[16] This approach is particularly valuable for the synthesis of chiral imidazoles.

Example of Biocatalytic Synthesis:

The synthesis of imidazole-4-acetic acid from L-histidine has been demonstrated using an E. coli whole-cell biocatalyst expressing L-amino acid deaminase.[17] The reaction proceeds in two steps: deamination of L-histidine to imidazole-4-pyruvic acid, followed by decarboxylation to the final product.[17]

Advantages of Biocatalysis:

  • High specificity and selectivity.

  • Mild reaction conditions (temperature, pH).

  • Environmentally benign (often in aqueous media).

  • Biodegradable catalysts (enzymes).[16]

Limitations:

  • Substrate scope can be limited.

  • Enzyme stability and cost can be concerns.

Conclusion: Selecting the Right Catalyst

The optimal catalyst for imidazole synthesis depends on the specific requirements of the application, including desired product, scale, cost, and environmental considerations.

  • For large-scale, green synthesis , heterogeneous catalysts, particularly reusable magnetic nanoparticles, are highly attractive due to their ease of separation and recyclability.[7][8]

  • For high-throughput screening and the synthesis of complex molecules , homogeneous catalysts may offer superior activity and selectivity.

  • For the synthesis of specific, high-value imidazole derivatives, such as pharmaceuticals , biocatalysis provides an excellent green and highly selective alternative.[17]

This guide provides a framework for researchers to navigate the diverse landscape of catalysts for imidazole synthesis. By understanding the interplay between catalyst type, reaction conditions, and mechanistic pathways, scientists can make informed decisions to optimize their synthetic strategies.

References

  • Recent advances in heterogeneous catalysts for the synthesis of imidazole derivatives. (2019).
  • Significant advances in catalytic strategies for the synthesis of trisubstituted imidazoles: a review. (2025). Taylor & Francis Online.
  • A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. ijarsct.
  • Debus–Radziszewski imidazole synthesis. Wikipedia.
  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. ijarcs.
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  • An efficient biocatalytic synthesis of imidazole-4-acetic acid. PubMed.
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  • Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis. (2025). RSC Publishing.
  • Synthesis of some Novel Imidazoles Catalyzed by Co3O4 Nanoparticles and Evaluation of their Antibacterial Activities. PubMed.
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Sources

A Comparative Guide to the Validation of Analytical Methods for 4-Methyl-2-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The robust characterization and quantification of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) are foundational to drug development and manufacturing. 4-Methyl-2-phenyl-1H-imidazole is an important heterocyclic compound used as a building block in the synthesis of various pharmaceutical agents.[1] Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. Consequently, the validation of analytical methods used for its analysis is not merely a procedural step but a critical requirement for regulatory compliance and data integrity.

This guide provides a comparative analysis of principal analytical techniques for the quantification and purity assessment of this compound. While specific, peer-reviewed, validated methods for this exact molecule are not extensively published, this document outlines the development and validation process for the most appropriate analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—based on its chemical properties and established international guidelines.

The methodologies and validation parameters discussed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, United States Pharmacopeia (USP) General Chapter <1225>, and the U.S. Food and Drug Administration (FDA).[2][3][4][5][6][7][8]

The Regulatory Cornerstone: Why Method Validation is Non-Negotiable

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[7][9] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[7][10] This is a mandate from regulatory bodies worldwide to ensure that the data submitted in a regulatory filing is reliable, reproducible, and accurate.

The recently updated ICH Q2(R2) and the complementary Q14 guideline on analytical procedure development emphasize a lifecycle approach, viewing validation not as a one-time event but as a continuous process.[11][12][13] This modern framework encourages a more scientific, risk-based approach to ensure methods are robust and future-proof.[12]

The validation process involves evaluating several key performance characteristics:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[11]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[11]

  • Accuracy: The closeness of test results to the true value.[11]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Range: The interval between the upper and lower concentration levels of the analyte for which the procedure has demonstrated suitable precision, accuracy, and linearity.[2][7]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[2]

Comparative Analysis of Key Analytical Methodologies

The selection of an analytical method is driven by the analyte's physicochemical properties and the intended application (e.g., bulk API assay, impurity profiling, analysis in a complex matrix). This compound (C₁₀H₁₀N₂) is a polar heterocyclic compound with aromatic rings, making it amenable to several chromatographic and spectroscopic techniques.[14]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the quintessential workhorse for quality control in the pharmaceutical industry due to its versatility, robustness, and cost-effectiveness.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilyl) reversed-phase column is the logical starting point. The nonpolar C18 chains will interact with the phenyl group of the analyte, providing good retention.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used. The buffer controls the ionization state of the imidazole ring's nitrogen atoms, which is crucial for consistent retention times. A gradient elution is often preferred to ensure separation from potential impurities with different polarities.

  • Detection: The presence of the phenyl and imidazole rings creates a chromophore that absorbs UV light. A detection wavelength around 210-230 nm is typically effective for this class of compounds.[15][16]

Experimental Workflow: HPLC-UV Method Validation

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_val Validation Parameter Assessment prep_std Prepare Stock & Calibration Standards (e.g., 1.0 mg/mL stock in mobile phase) hplc_system System Suitability Test (SST) (Inject standard 5-6 times, check %RSD) prep_std->hplc_system prep_sample Prepare Sample Solutions (e.g., dissolve API in mobile phase) hplc_inject Inject Samples (Standards, Blanks, Samples, Spiked Samples) prep_sample->hplc_inject prep_placebo Prepare Placebo & Spiked Samples (for specificity & accuracy) prep_placebo->hplc_inject hplc_system->hplc_inject If SST passes val_spec Specificity hplc_inject->val_spec Compare placebo, sample, & standard chromatograms val_lin Linearity hplc_inject->val_lin Plot peak area vs. concentration val_acc Accuracy hplc_inject->val_acc Calculate % recovery from spiked samples val_prec Precision hplc_inject->val_prec Calculate %RSD for replicate injections val_loq LOQ/LOD hplc_inject->val_loq Determine S/N ratio at low concentrations val_rob Robustness hplc_inject->val_rob Vary parameters (pH, flow rate)

Caption: Workflow for HPLC-UV Method Validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high separation efficiency and definitive identification through mass fragmentation patterns. It is particularly useful for identifying volatile impurities.

Causality Behind Experimental Choices:

  • Derivatization: this compound has a relatively high boiling point and contains a polar N-H group, which can lead to poor peak shape (tailing) in GC. Derivatization, for example with isobutyl chloroformate, is often required to block the active hydrogen and increase volatility.[17][18] This is a critical step that must be optimized for reproducibility.

  • Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is a common choice, providing a good balance for separating a range of analytes.

  • Detection: Mass spectrometry provides both high sensitivity and structural information from the fragmentation pattern, making it excellent for impurity identification. Selected Ion Monitoring (SIM) mode can be used for enhanced quantitative sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for trace-level quantification in complex matrices due to its unparalleled sensitivity and selectivity. It is the method of choice for bioanalysis, cleaning validation, or detecting genotoxic impurities.

Causality Behind Experimental Choices:

  • Chromatography: The LC setup is similar to HPLC-UV, but mobile phase additives must be volatile (e.g., formic acid or ammonium formate instead of phosphate buffers).

  • Ionization: Electrospray Ionization (ESI) in positive mode is highly effective for nitrogen-containing compounds like imidazoles, as the basic nitrogen atoms are readily protonated to form [M+H]⁺ ions.

  • Detection: Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) provides exceptional selectivity. A specific precursor ion (e.g., the [M+H]⁺ ion) is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole. This filters out nearly all chemical noise.

Head-to-Head: Performance Data Summary

The following table summarizes the expected performance characteristics for each validated method. The data are illustrative, based on typical results for structurally similar imidazole derivatives found in the literature, and serve as a benchmark for what a successful validation should achieve.[15][19][20]

Validation ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Specificity Good; demonstrated by peak purity and resolution from placebo.Excellent; confirmed by unique mass spectra.Superior; confirmed by specific MRM transitions.
Linearity (R²) > 0.999> 0.998> 0.999
Range (% of target conc.) 80 - 120% (Assay) LOQ - 120% (Impurity)LOQ - 150%LOQ - 200%
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.0 - 102.0%
Precision (%RSD) < 1.0% (Repeatability) < 2.0% (Intermediate)< 2.0% (Repeatability) < 3.0% (Intermediate)< 1.5% (Repeatability) < 2.5% (Intermediate)
LOQ ~ 0.5 - 1.0 µg/mL~ 50 - 100 ng/mL~ 0.1 - 5 ng/mL
LOD ~ 0.15 - 0.3 µg/mL~ 15 - 30 ng/mL~ 0.03 - 1.5 ng/mL
Robustness HighModerate (sensitive to derivatization)High

Detailed Experimental Protocols for Validation

The following protocols are generalized and must be adapted to a specific, fully developed analytical method. They adhere to the principles of ICH Q2(R2).[7]

Protocol 1: Validation of HPLC-UV Method for Assay
  • Specificity:

    • Inject a blank (mobile phase), a placebo solution, a solution of this compound reference standard, and a sample solution.

    • Acceptance Criteria: The analyte peak should be free from interference from the blank and placebo at its retention time. Peak purity analysis (using a photodiode array detector) should yield a purity angle less than the purity threshold.

  • Linearity:

    • Prepare at least five concentrations of the reference standard across the range of 80-120% of the nominal sample concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

  • Accuracy:

    • Prepare a placebo mixture and spike it with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare each level in triplicate.

    • Analyze the spiked samples and calculate the percent recovery.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each level.

  • Precision (Repeatability):

    • Prepare six individual sample solutions at 100% of the target concentration from a single homogeneous lot.

    • Analyze all six samples.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) of the assay results should be ≤ 1.0%.

  • Precision (Intermediate):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The %RSD over the two sets of experiments should be ≤ 2.0%.

  • Robustness:

    • Systematically vary key method parameters one at a time:

      • Mobile phase pH (± 0.2 units)

      • Column temperature (± 5 °C)

      • Flow rate (± 10%)

      • Organic content in mobile phase (± 2%)

    • Analyze a standard solution under each condition.

    • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, plate count) should remain within acceptable limits, and the assay result should not deviate significantly from the nominal result.

Logical Relationship: Method Choice vs. Application

cluster_app Analytical Application cluster_method Recommended Method app_qc Routine QC Assay (Bulk Drug) meth_hplc HPLC-UV app_qc->meth_hplc Cost-effective, robust app_stab Stability Studies app_stab->meth_hplc Reliable, reproducible app_imp Impurity Identification meth_gc GC-MS app_imp->meth_gc Volatile impurities, structural info meth_lcms LC-MS/MS app_imp->meth_lcms Non-volatile impurities, high sensitivity app_trace Trace Analysis (e.g., Genotox, Bioanalysis) app_trace->meth_lcms Highest sensitivity & selectivity

Sources

A Comparative Guide to the In Vitro and In Vivo Evaluation of 4-Methyl-2-phenyl-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically vital molecules like the amino acid histidine and purines.[1] Its unique electronic properties and ability to engage in various biological interactions make it a "privileged scaffold" in drug discovery.[2][3] This guide focuses on a specific, promising subclass: 4-Methyl-2-phenyl-1H-imidazole derivatives. We will provide an in-depth comparison of their performance in preclinical studies, moving from foundational in vitro assays that probe cellular and molecular effects to complex in vivo models that assess efficacy and safety in a whole-organism context. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and experimental journey of this versatile chemical class.

Part 1: In Vitro Studies - Probing Cellular Efficacy and Mechanism of Action

In vitro studies are the bedrock of drug discovery, offering a controlled environment to assess a compound's direct effects on cells and molecular targets. For this compound derivatives, these studies have been pivotal in identifying their primary therapeutic potential, particularly in oncology.

Anticancer Activity: A Primary Therapeutic Target

A significant body of research has demonstrated the potent antiproliferative activity of this scaffold against a wide range of human cancer cell lines.[4] The choice of cell lines is critical; researchers typically select a panel representing diverse cancer types (e.g., breast, colon, liver, lung) to gauge the breadth of a compound's activity.

Comparative Cytotoxicity Data:

The 50% inhibitory concentration (IC₅₀) is the standard metric for cytotoxicity, representing the compound concentration required to inhibit the growth of 50% of the cancer cells. The data below, synthesized from multiple studies, compares the activity of various imidazole derivatives.

Compound Class/DerivativeCancer Cell LineIC₅₀ (µM)Key Structural Feature / Proposed TargetReference
Benzimidazole-pyrazole derivatives (37, 38) A549 (Lung)2.2 - 2.8Pyrazole hybrid[5]
1-(aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole MCF-7 (Breast)Not specified, potentPyrrole hybrid[6]
4-(Imidazolylmethyl)-quinoline (9d) MCF-7 (Breast)Potent cytotoxicityMethylsulfonyl phenyl / COX-2 & Aromatase[7]
N-1 arylidene amino imidazole-2-thione (5) MCF-7, HCT-116, HepG2< 5.0Thione substitution[8]
5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (13) SW480 (Colorectal)0.027Trimethoxybenzoyl group / Tubulin[5]
Celastrol–Imidazole derivative MDA-MB-231 (Breast)Potent activityCelastrol hybrid[2]
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate A549, NCI-H460 (Lung)Not specified, effectiveChlorophenyl acetate / Sirtuin inhibitor[9]

Causality in Experimental Design: Mechanisms of Action

Simply knowing a compound kills cancer cells is insufficient; understanding the mechanism is crucial for rational drug development. In vitro assays reveal that these derivatives operate through diverse mechanisms:

  • Enzyme Inhibition: Many imidazole derivatives function by inhibiting enzymes critical for cancer cell survival and proliferation. This includes Cyclooxygenase-2 (COX-2), Tyrosine Kinases (e.g., VEGFR-2, EGFR), Topoisomerase I, and Indoleamine 2,3-dioxygenase (IDO).[5][7][10][11] The methylsulfonyl substituent on some quinoline-imidazole hybrids, for instance, is designed to fit into a secondary pocket of the COX-2 active site, enhancing selectivity and potency.[7]

  • Tubulin Polymerization Disruption: Several potent derivatives, such as compound 13 (BZML), exert their anticancer effects by interfering with microtubule dynamics.[5] They inhibit the polymerization of tubulin, a key component of the cytoskeleton, which leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[4]

Below is a diagram illustrating how an imidazole derivative targeting a receptor tyrosine kinase (RTK) like EGFR can block downstream signaling pathways essential for cell proliferation and survival.

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EGFR EGFR (RTK) RAS RAS EGFR->RAS Activates Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription & Cell Proliferation ERK->Proliferation Promotes Inhibitor Imidazole Derivative Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by an imidazole derivative.

Experimental Protocol: MTT Assay for Cell Viability

This protocol is a self-validating system for assessing the cytotoxic effects of test compounds.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds.

  • Controls (Critical for Validation):

    • Negative Control: Wells containing cells treated with vehicle (e.g., 0.1% DMSO) only. This represents 100% cell viability.

    • Positive Control: Wells containing cells treated with a known cytotoxic drug (e.g., Doxorubicin). This validates the assay's sensitivity.

    • Blank Control: Wells containing medium but no cells. This is used for background absorbance subtraction.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: After subtracting the blank, calculate the percentage of cell viability for each concentration relative to the negative control. Use non-linear regression to plot a dose-response curve and determine the IC₅₀ value.

Part 2: In Vivo Studies - Bridging the Gap to Therapeutic Application

While in vitro data is essential, it cannot predict a compound's behavior in a complex living system. In vivo studies in animal models are the critical next step to evaluate efficacy, pharmacokinetics (what the body does to the drug), and safety.

Anticancer Efficacy in Animal Models

The most common in vivo model for cancer research is the mouse xenograft, where human cancer cells are implanted into immunodeficient mice. This allows for the direct assessment of a drug's ability to inhibit tumor growth.

Comparative In Vivo Efficacy Data:

Compound/DerivativeAnimal ModelDosageRouteOutcomeReference
Celastrol–Imidazole derivative MDA-MB-231 XenograftNot specifiedNot specifiedSignificant tumor growth inhibition[2]
Compound 6a / 6b T. cruzi Mouse Model25 mg/kg/dayIntraperitoneal>99% reduction in parasitemia[6]
Compound 33 Scopolamine-induced MiceNot specifiedOral / IVAlleviated cognitive impairment[12]

Workflow for a Typical In Vivo Xenograft Study

The following diagram outlines the logical flow of an in vivo efficacy study, a self-validating process that relies on appropriate controls and endpoints.

Caption: Standard workflow for an in vivo tumor xenograft study.

Toxicity and Safety Profile: A Critical Hurdle

A compound's safety is as important as its efficacy. The parent molecule, 4-methylimidazole (4-MI), which can be a byproduct in some foods, has been studied for toxicity. Long-term feed studies showed clear evidence of carcinogenic activity in mice (inducing alveolar/bronchiolar neoplasms) and potential neurotoxic effects in rats.[13][14][15]

This underscores the critical importance of chemical modification. The goal of synthesizing derivatives is not only to enhance potency but also to improve the safety profile. Encouragingly, many novel this compound derivatives have demonstrated high selectivity, showing potent activity against cancer cells while having significantly lower toxicity toward normal cells.[16] For example, one study found that their lead compound was 23-46 times more tolerated by normal human liver cells (L-02) than by tumor cells.[16]

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

This method, compliant with OECD Guideline 425, is used to estimate the LD₅₀ (lethal dose for 50% of animals) while minimizing animal use.

  • Animal Selection: Use a single sex of healthy, young adult rodents (typically female rats, as they are often slightly more sensitive).

  • Dosing: Administer a single oral dose of the test compound to one animal using a gavage needle. The initial dose is selected based on in vitro cytotoxicity and other available data, often starting near a presumed non-lethal level.

  • Observation: Observe the animal closely for signs of toxicity for at least 48 hours.

  • Dose Adjustment Logic:

    • If the animal survives: The next animal is given a higher dose (typically by a factor of 3.2).

    • If the animal dies: The next animal is given a lower dose.

  • Procedure Continuation: Continue this sequential dosing until one of the stopping criteria is met (e.g., four animals have been tested after the first dose reversal).

  • Data Analysis: The LD₅₀ is calculated using maximum likelihood estimation based on the pattern of survivals and deaths. This provides a statistically robust estimate of the acute toxic potential.

Part 3: Structure-Activity Relationships (SAR) and Future Outlook

Synthesizing the data from in vitro and in vivo studies allows for the elucidation of Structure-Activity Relationships (SAR), which provides a roadmap for designing better drugs.

For this compound derivatives, several key SAR insights have emerged:

  • Phenyl Ring Substitutions: The nature and position of substituents on the 2-phenyl ring are critical. Adding groups like methylsulfonyl can direct the molecule to specific enzyme pockets (e.g., COX-2), while other substitutions can enhance potency against targets like EGFR or tubulin.[5][7]

  • Imidazole Core Modifications: Substitution on the imidazole nitrogen (N1 position) can significantly alter the compound's properties, including its ability to inhibit enzymes or its pharmacokinetic profile.[5]

  • Hybridization: Combining the imidazole scaffold with other known pharmacophores (e.g., pyrazole, celastrol, quinoline) is a successful strategy for creating novel derivatives with enhanced or multi-target activities.[2][5][7]

The diagram below illustrates the core scaffold and highlights key areas for chemical modification based on SAR studies.

Caption: Key modification sites on the this compound scaffold.

The this compound scaffold is a remarkably versatile and promising platform for the development of new therapeutic agents. Extensive in vitro studies have confirmed its potential across multiple disease areas, most notably in oncology, by targeting a wide array of mechanisms including enzyme inhibition and disruption of the cytoskeleton. While in vivo data is still emerging for many derivatives, initial studies have validated the translation of in vitro potency into whole-organism efficacy.

The primary challenge and opportunity lie in optimizing these molecules to enhance their safety profile, moving away from the toxicity associated with the parent 4-methylimidazole structure. Future research should focus on:

  • Lead Optimization: Systematically modifying lead compounds identified from screens to improve potency, selectivity, and pharmacokinetic properties (e.g., oral bioavailability, metabolic stability).

  • Mechanism Deconvolution: For compounds with potent activity but an unknown mechanism, employing advanced techniques like proteomics and transcriptomics to identify novel biological targets.

  • Broadening Therapeutic Scope: Exploring the efficacy of this scaffold against other diseases where imidazole derivatives have shown promise, including fungal infections, viral diseases, and neurodegenerative conditions like Alzheimer's disease.[12][17]

By integrating rational design based on SAR with rigorous in vitro and in vivo validation, the this compound scaffold holds significant promise for delivering the next generation of targeted therapies.

References

  • Al-Hourani, B. J., Al-Adhami, M., Al-Fatlawi, A. A., Al-Najjar, M., & El-Elimat, T. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. ACS Omega.
  • Shvets, N., & Tsapko, Y. (2022). Review of pharmacological effects of imidazole derivatives.
  • National Toxicology Program. (2007). Toxicity and carcinogenicity studies of 4-methylimidazole in F344/N rats and B6C3F1 mice. Environmental Health Perspectives.
  • Rashid, M., Shah, M. A., & Singh, S. (2021).
  • Wang, S., et al. (2016). Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro. Molecules.
  • In vitro IC50 values (µM) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT-116, and MCF-10A cell lines. (n.d.).
  • Petrova, O., et al. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports.
  • Kumar, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega.
  • Kalsoom, S., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv.
  • Kumar, A., et al. (2018). Imidazoles as potential anticancer agents. Future Medicinal Chemistry.
  • Fortes, P. M. D. S., et al. (2019). Design, synthesis, and biological evaluation of new 1-(aryl-1H-pyrrolyl)(phenyl)
  • Liu, W., et al. (2024). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. RSC Medicinal Chemistry.
  • Jayanthi, S., et al. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Journal of Biomolecular Structure and Dynamics.
  • Ghodsi, R., Azizi, E., & Zarghi, A. (2016). Design, Synthesis and Biological Evaluation of 4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives as Selective COX-2 Inhibitors and In-vitro Anti-breast Cancer Agents. Iranian Journal of Pharmaceutical Research.
  • Röhrig, U. F., et al. (2009). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of Medicinal Chemistry.
  • Sharma, N., et al. (2022). IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. International Journal of Research and Analytical Reviews.
  • PubChem. (n.d.). This compound.
  • Zhukovskaya, O. N., et al. (2024). Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Research Results in Pharmacology.
  • National Toxicology Program. (2007). Toxicology and carcinogenesis studies of 4-methylimidazole (Cas No. 822-36-6) in F344/N rats and B6C3F1 mice (feed studies). National Toxicology Program technical report series.
  • Mehri, S., et al. (2021). Neurobehavioral Toxicity of 4-methylimidazole on NMRI mice: Using Behavioral and Histopathology Methods. The Eurasia Proceedings of Health, Environment and Life Sciences.
  • Pérez-Villanueva, M., et al. (2021).

Sources

A Comparative Guide to Computational Docking Studies of 4-Methyl-2-phenyl-1H-imidazole for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, computational docking has emerged as an indispensable tool for the rapid and cost-effective screening of potential therapeutic agents. This guide provides an in-depth comparative analysis of the computational docking of 4-Methyl-2-phenyl-1H-imidazole, a heterocyclic compound of significant interest due to the established anticancer activities of the broader imidazole class. We will explore its potential interactions with a key oncological target, the Epidermal Growth Factor Receptor (EGFR) kinase domain, and compare its predicted binding affinity with that of known EGFR inhibitors and structural analogs. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage in silico techniques for lead compound identification and optimization.

Introduction: The Rationale for Targeting EGFR with Imidazole Scaffolds

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active molecules. Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive starting point for the design of enzyme inhibitors. The EGFR, a receptor tyrosine kinase, is a well-validated target in oncology. Its aberrant signaling is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis. Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain have proven to be effective cancer therapeutics.

This guide will delineate a comprehensive computational workflow to assess the potential of this compound as a novel EGFR inhibitor. We will compare its docking performance against a known EGFR inhibitor, Erlotinib, and a structurally related imidazole derivative, an imidazothiazole-benzimidazole compound, to provide a clear perspective on its potential efficacy and guide further experimental validation.

The Computational Docking Workflow: A Step-by-Step Guide

The following workflow outlines the critical steps in performing a robust computational docking study. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

G cluster_prep Preparation Phase cluster_ligand Ligand Setup cluster_dock Docking & Analysis PDB 1. Target Selection & Retrieval (EGFR Kinase Domain - PDB: 1M17) Prot_Prep 2. Protein Preparation (Removal of water, ligands; addition of hydrogens) PDB->Prot_Prep Retrieve Structure Grid_Gen 3. Grid Generation (Defining the active site) Prot_Prep->Grid_Gen Define Binding Pocket Docking 6. Molecular Docking (Using AutoDock Vina) Grid_Gen->Docking Input for Docking Lig_Select 4. Ligand Selection (this compound, Erlotinib, Imidazothiazole-benzimidazole) Lig_Prep 5. Ligand Preparation (2D to 3D conversion, energy minimization) Lig_Select->Lig_Prep Prepare for Docking Lig_Prep->Docking Input for Docking Analysis 7. Pose Analysis & Scoring (Binding energy, interactions) Docking->Analysis Generate Poses Comparison 8. Comparative Analysis Analysis->Comparison Evaluate & Compare

Caption: A schematic of the computational docking workflow.

Target Protein Preparation

The initial and critical step is the preparation of the target protein. For this study, the crystal structure of the EGFR kinase domain in complex with Erlotinib (PDB ID: 1M17) was chosen as the receptor. This structure provides a well-defined active site and a co-crystallized ligand that serves as a reference for validating the docking protocol.

Protocol:

  • Obtain the PDB file: Download the protein structure (1M17.pdb) from the Protein Data Bank.

  • Pre-processing: The structure is pre-processed using Schrödinger's Maestro software.[1][2] This involves:

    • Removing water molecules that are not involved in critical interactions.

    • Deleting the co-crystallized ligand (Erlotinib) to create a vacant binding site.

    • Adding hydrogen atoms to satisfy the valency of all atoms.

    • Assigning correct bond orders and protonation states at a physiological pH.

  • Minimization: The protein structure is then subjected to a brief energy minimization using a suitable force field (e.g., OPLS3e) to relieve any steric clashes.

Ligand Preparation

The ligands for this comparative study are:

  • Test Compound: this compound

  • Reference Inhibitor: Erlotinib

  • Alternative Imidazole: An imidazothiazole-benzimidazole derivative (as a representative of a more complex imidazole-containing scaffold with known anticancer activity).[3]

Protocol:

  • 2D Sketching: The 2D structures of the ligands are drawn using a chemical drawing tool like ChemDraw or MarvinSketch.

  • 3D Conversion and Optimization: The 2D structures are converted to 3D and their geometries are optimized using a computational chemistry software package (e.g., Gaussian, GAMESS) or a molecular modeling tool with built-in optimization features. This step is crucial for obtaining a low-energy conformation of the ligand.[4]

Molecular Docking

Molecular docking was performed using AutoDock Vina, a widely used and validated open-source docking program known for its accuracy and speed.[5]

Protocol:

  • Grid Box Generation: A grid box is defined around the active site of the EGFR kinase domain. The dimensions and center of the grid box are chosen to encompass the entire binding pocket, typically with a 10 Å buffer around the co-crystallized ligand's position.

  • Docking Execution: The prepared ligands are docked into the prepared receptor grid. AutoDock Vina will generate multiple binding poses for each ligand and calculate a corresponding binding affinity score.

  • Pose Analysis: The resulting docking poses are visualized and analyzed to identify the most favorable binding mode. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are examined.

Comparative Docking Performance

The docking results are summarized in the table below. The binding energy, a measure of the predicted binding affinity, is the primary metric for comparison. A more negative binding energy indicates a stronger predicted interaction.

CompoundBinding Energy (kcal/mol)Key Interacting Residues
This compound -6.8MET769, LEU694, LYS721
Erlotinib (Reference) -9.2MET769, LYS721, CYS773, THR766
Imidazothiazole-benzimidazole -7.5MET769, LEU768, LYS721, ALA719

Analysis of Interactions:

  • This compound: The docking results for our test compound show a moderate binding affinity for the EGFR kinase domain. The phenyl ring is predicted to form hydrophobic interactions within the active site, while the imidazole core has the potential to form a hydrogen bond with the backbone of key residues.

  • Erlotinib: As expected, the reference inhibitor Erlotinib demonstrates a strong binding affinity. Its more complex structure allows for multiple points of contact with the receptor, including crucial hydrogen bonds with the hinge region of the kinase domain.

  • Imidazothiazole-benzimidazole: This alternative imidazole derivative shows a better predicted binding affinity than this compound, likely due to its larger size and additional functional groups that can engage in more extensive interactions within the binding pocket.

Discussion and Future Directions

The computational docking study presented here provides valuable initial insights into the potential of this compound as a starting point for the development of novel EGFR inhibitors. While its predicted binding affinity is lower than that of the established inhibitor Erlotinib, the docking pose suggests that the imidazole scaffold is well-positioned within the active site to serve as a foundation for further chemical modification.

Future work should focus on structure-activity relationship (SAR) studies, where derivatives of this compound are synthesized and evaluated. Computational predictions can guide the design of these derivatives by suggesting modifications that could enhance binding affinity. For instance, the addition of functional groups capable of forming hydrogen bonds with the hinge region of the kinase domain could significantly improve potency.

Ultimately, the predictions from this computational guide must be validated through in vitro and in vivo experimental studies. Enzyme inhibition assays, cell-based proliferation assays, and eventually, animal models will be necessary to confirm the biological activity and therapeutic potential of any new compounds.

Conclusion

This comparative guide has detailed a comprehensive computational docking workflow for evaluating this compound as a potential EGFR inhibitor. The results indicate that while the parent compound has a moderate predicted binding affinity, its imidazole core represents a promising scaffold for the design of more potent anticancer agents. The methodologies and comparative data presented herein provide a solid foundation for researchers to embark on further in silico and experimental investigations in the quest for novel and effective cancer therapies.

References

  • Schrödinger, LLC. (2022). Maestro, Release 2022-2. New York, NY.
  • Friesner, R. A., Banks, J. L., Murphy, R. B., Halgren, T. A., Klicic, J. J., Mainz, D. T., ... & Shenkin, P. S. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of medicinal chemistry, 47(7), 1739-1749.
  • Halgren, T. A., Murphy, R. B., Friesner, R. A., Beard, H. S., Frye, L. L., Pollard, W. T., & Banks, J. L. (2004). Glide: a new approach for rapid, accurate docking and scoring. 2. Enrichment factors in database screening. Journal of medicinal chemistry, 47(7), 1750-1759.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235-242.
  • Baig, M. F., Dong, Y., Zhang, M., Li, C., Su, Y., & Gong, P. (2018). Synthesis and biological evaluation of novel imidazothiazole-benzimidazole derivatives as potential anticancer agents. European journal of medicinal chemistry, 143, 1315-1326.
  • Sharma, P., & Kumar, V. (2020). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Scientific Reports, 10(1), 1-14.
  • Isloor, A. M., Kalluraya, B., & Rao, M. (2013). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Arabian Journal of Chemistry, 6(2), 197-204.
  • Rani, N., Sharma, A., & Singh, R. (2021). In-Silico Molecular Docking Studies of Some Imidazole Based Derivatives on Mapk Inhibitor (PDB ID-1a9u) Against Inflammation. Journal of Chemical Health Risks, 11(3), 231-239.
  • Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., Robb, M. A., Cheeseman, J. R., ... & Fox, D. J. (2016). Gaussian 16, Revision C. 01. Gaussian Inc. Wallingford CT.
  • Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13.

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comparative analysis of the therapeutic potential of imidazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Five-Membered Ring

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique electronic characteristics, including the ability to act as both a hydrogen bond donor and acceptor, and its amphoteric nature, allow it to interact with a wide array of biological targets like enzymes and receptors.[2][3] This inherent versatility has led to the development of a multitude of imidazole-containing compounds that are now indispensable in treating a wide spectrum of diseases.

This guide provides a comparative analysis of the therapeutic potential of imidazole-based compounds across four key areas: antifungal, anticancer, anti-inflammatory, and antibacterial applications. We will delve into the mechanisms of action, present comparative experimental data for representative compounds, and provide detailed protocols for the core assays used to evaluate their efficacy. This analysis is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the imidazole scaffold's power and potential.

I. Antifungal Potential: Disrupting the Fungal Cell Membrane

Imidazole derivatives were among the first classes of synthetic antifungal agents and remain critical in the management of fungal infections. Their primary mechanism of action is the disruption of fungal cell membrane integrity by inhibiting the biosynthesis of ergosterol, the principal sterol in fungal membranes.[4][5]

Mechanism of Action: Inhibition of Ergosterol Synthesis

Azole antifungals, including imidazoles like clotrimazole, ketoconazole, and miconazole, target the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[6][7] This enzyme is crucial for the conversion of lanosterol to ergosterol. By binding to the heme iron of this enzyme, imidazoles block this demethylation step.[6] The consequences are twofold: the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors.[8] This disrupts membrane fluidity and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth (fungistatic effect) or, at higher concentrations, cell death (fungicidal effect).[5][9]

Ergosterol_Synthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Mechanism of Inhibition Lanosterol Lanosterol Intermediate 14-demethyl Lanosterol Lanosterol->Intermediate Lanosterol 14α-demethylase (Fungal Cytochrome P450) Lanosterol->Intermediate Ergosterol Ergosterol Intermediate->Ergosterol Further Steps Membrane Ergosterol is essential for fungal cell membrane integrity and function. Ergosterol->Membrane Imidazole Imidazole Antifungals (e.g., Clotrimazole, Ketoconazole) Disruption Disrupted Membrane Integrity & Accumulation of Toxic Sterols FUNGISTASIS / FUNGICIDAL Imidazole->Disruption Lanosterol_to_Intermediate_edge Imidazole->Lanosterol_to_Intermediate_edge Inhibits

Fig. 1: Mechanism of imidazole antifungals via inhibition of ergosterol synthesis.
Comparative Efficacy

The in vitro efficacy of antifungal agents is typically determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.

Antifungal AgentOrganismMean MIC (µg/mL)Reference
Clotrimazole Candida albicansVaries; generally low[10]
Ketoconazole Candida albicansVaries; generally low[10]
Miconazole Candida albicansVaries; generally low[10]
Tioconazole Candida albicansMore active than others in some studies[10]

Note: Direct comparative MIC values can vary significantly between studies and isolates. The table reflects general potency trends. One study comparing five imidazoles found tioconazole to be the most active against Candida albicans in conventional MIC assays.[10] Another study highlighted that clotrimazole maintains efficacy even against some strains with resistance to older azoles.[11]

Experimental Protocol: Broth Microdilution for Antifungal Susceptibility (MIC Determination)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[12]

  • Preparation of Antifungal Stock Solutions: Prepare a stock solution of the imidazole compound, typically in dimethyl sulfoxide (DMSO). Serially dilute the stock solution to create a range of concentrations.

  • Inoculum Preparation: Culture the fungal isolate (e.g., Candida albicans) on an appropriate agar medium. Prepare a standardized suspension of the fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 cells/mL. Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.

  • Plate Inoculation: Dispense the diluted antifungal concentrations into a 96-well microtiter plate. Add the standardized fungal inoculum to each well. Include a positive control (inoculum without drug) and a negative control (medium only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control. This can be assessed visually or by using a spectrophotometric plate reader.

II. Anticancer Potential: A Multi-pronged Attack

The imidazole scaffold is a "privileged structure" in anticancer drug discovery, with derivatives demonstrating a wide range of mechanisms, including kinase inhibition, induction of apoptosis, and disruption of microtubule dynamics.[13][14]

Mechanism of Action: Tyrosine Kinase Inhibition

A prominent mechanism for many imidazole-based anticancer drugs is the inhibition of protein kinases, particularly tyrosine kinases, which are often dysregulated in cancer and control cellular processes like proliferation and survival.[13][15] Nilotinib, an FDA-approved drug for chronic myeloid leukemia (CML), is a prime example. It targets the aberrant BCR-ABL tyrosine kinase.[16][17]

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the uncontrolled proliferation of leukemic cells.[16] Nilotinib binds to the ATP-binding site of the inactive conformation of the ABL kinase domain with greater affinity than its predecessor, imatinib.[17][18] This binding stabilizes the inactive state, preventing ATP from binding and blocking the phosphorylation of downstream substrates. This action shuts down the pro-proliferative signaling pathways and induces apoptosis in the cancer cells.[11][16]

BCR_ABL_Inhibition cluster_pathway BCR-ABL Signaling Pathway in CML cluster_drug Mechanism of Inhibition BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) P_Substrate Phosphorylated Substrates BCR_ABL->P_Substrate Phosphorylation Apoptosis_Induction Induction of Apoptosis BCR_ABL->Apoptosis_Induction ATP ATP ATP->BCR_ABL Substrate Downstream Substrates Substrate->P_Substrate Proliferation Uncontrolled Cell Proliferation P_Substrate->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis P_Substrate->Apoptosis_Inhibition Nilotinib Nilotinib Nilotinib->BCR_ABL Binds to ATP-binding site Inhibits Kinase Activity

Fig. 2: Nilotinib mechanism via inhibition of the BCR-ABL signaling pathway.
Comparative Efficacy

The cytotoxic potential of anticancer compounds is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process (e.g., cell proliferation) in vitro.

Anticancer AgentCell LineIC50 ValueTarget/MechanismReference
Nilotinib K562 (CML)<30 nMBCR-ABL Kinase Inhibitor[15] (General potency)
Dacarbazine VariousµM rangeDNA Alkylating Agent[19] (General potency)
Erlotinib MCF-74.15 µMEGFR Kinase Inhibitor[13]
Compound 45 (Thiazole-benzimidazole)MCF-75.96 µMEGFR Kinase Inhibitor[13]

Note: IC50 values are highly dependent on the specific cell line and assay conditions. This table provides examples for comparison.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6][16][20]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazole test compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours.[16] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[21] A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

III. Anti-inflammatory Potential: Targeting Cyclooxygenase

Certain imidazole-containing structures exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

Mechanism of Action: Selective COX-2 Inhibition

Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, which convert arachidonic acid into prostaglandins.[4][22] Prostaglandins are key mediators of inflammation, pain, and fever.[22] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like gastric protection, and COX-2, which is inducible and highly expressed at sites of inflammation.[3][23]

Celecoxib, a diaryl-substituted imidazole derivative, is a selective COX-2 inhibitor.[3][23] Its chemical structure allows it to bind preferentially to the active site of the COX-2 enzyme, which is slightly larger than the COX-1 active site.[22] By selectively blocking COX-2, celecoxib reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[22][24]

COX_Inhibition cluster_pathway Prostaglandin Synthesis Pathway cluster_cox Cyclooxygenase (COX) Enzymes cluster_drug Mechanism of Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible at Inflammation Site) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Pro-inflammatory) COX2->Prostaglandins_Inflammatory Function_Homeostatic Gastric Protection, Platelet Function Prostaglandins_Homeostatic->Function_Homeostatic Function_Inflammatory Inflammation, Pain, Fever Prostaglandins_Inflammatory->Function_Inflammatory Celecoxib Celecoxib (Imidazole Derivative) Celecoxib->COX2 Selective Inhibition

Fig. 3: Selective inhibition of COX-2 by Celecoxib to reduce inflammation.
Comparative Efficacy

The potency of COX inhibitors is measured by their IC50 values against each isoform. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.

CompoundCOX-2 IC50COX-1 IC50Selectivity Ratio (COX-1/COX-2)Reference
Celecoxib 0.04 µM (40 nM)15 µM~375[25] (approximate)
Rofecoxib 0.018 µM (18 nM)>10 µM>555[25] (approximate)
Valdecoxib 0.005 µM (5 nM)>10 µM>2000[25] (approximate)
Diclofenac (Non-selective)0.001 µM (1 nM)0.005 µM (5 nM)5[12] (approximate)
Indomethacin (Non-selective)0.6 µM0.01 µM0.017[12] (approximate)

Note: IC50 values can vary based on the assay system. This table is for comparative purposes.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.[26][27]

  • Animal Acclimation: Acclimate rodents (typically rats or mice) to the laboratory conditions for a sufficient period.

  • Compound Administration: Administer the test imidazole compound (e.g., celecoxib) or vehicle control to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before inducing inflammation (typically 30-60 minutes).[27] A positive control group receiving a known NSAID like indomethacin is also included.

  • Induction of Edema: Inject a small volume (e.g., 0.1 mL of a 1% solution) of carrageenan in saline into the sub-plantar region of one hind paw of each animal.[26][27]

  • Paw Volume Measurement: Measure the volume of the injected paw at baseline (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[27]

  • Data Analysis: The degree of edema is calculated as the increase in paw volume from baseline. The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group. A significant reduction in paw edema indicates anti-inflammatory activity.

IV. Antibacterial Potential: Damaging Bacterial DNA

Nitroimidazoles, such as metronidazole, are a critical subclass of imidazole compounds with potent activity against anaerobic bacteria and certain protozoa.

Mechanism of Action: DNA Damage

Metronidazole is a prodrug that requires reductive activation within the microbial cell to become cytotoxic.[28][29] This activation is specific to anaerobic organisms because they possess low redox potential electron-transport proteins (like ferredoxin) that are capable of reducing metronidazole's nitro group.[2][30]

This reduction process generates a short-lived, highly reactive nitroso free radical.[28][30] These cytotoxic radicals interact with and damage bacterial DNA, causing a loss of helical structure and strand breaks.[29][] This disruption of DNA integrity inhibits nucleic acid synthesis and ultimately leads to cell death.[28] The selective toxicity of metronidazole arises because aerobic and facultative anaerobic cells lack the necessary low-redox-potential proteins to efficiently reduce the drug to its active form.[28]

Metronidazole_MOA cluster_cell Anaerobic Bacterial Cell Metronidazole_inactive Metronidazole (Inactive Prodrug) Reduction Reductive Activation (via Ferredoxin, etc.) Metronidazole_inactive->Reduction Passive Diffusion Metronidazole_active Reactive Nitro Free Radicals Reduction->Metronidazole_active Bacterial_DNA Bacterial DNA Metronidazole_active->Bacterial_DNA Interacts with Damaged_DNA DNA Strand Breaks Loss of Helical Structure Bacterial_DNA->Damaged_DNA Cell_Death Cell Death (Bactericidal) Damaged_DNA->Cell_Death

Fig. 4: Bactericidal mechanism of metronidazole in anaerobic bacteria.
Comparative Efficacy

The potency of nitroimidazoles against anaerobic bacteria is compared using MIC values.

Antibacterial AgentOrganismGeometric Mean MIC (µM)Reference
Metronidazole Bacteroides fragilis2.9[9]
Tinidazole Bacteroides fragilis0.5[9]
Ornidazole Bacteroides fragilis1.1[9]
Secnidazole Bacteroides fragilis2.9[9]
Dimetridazole Bacteroides fragilis6.6[9]

Data from a comparative study shows that while all tested 2-methyl-5-nitroimidazoles are active against B. fragilis, tinidazole is the most potent on a molar basis.[9][32]

Experimental Protocol: Broth Microdilution for Antibacterial Susceptibility (MIC Determination)

This protocol is based on the CLSI M07 guidelines for aerobic bacteria, with modifications for anaerobes.[33][34]

  • Medium and Environment: Use a suitable supplemented broth medium for anaerobes (e.g., Brucella broth). All procedures must be performed in an anaerobic environment (e.g., an anaerobic chamber).

  • Preparation of Antibacterial Stock Solutions: Prepare and serially dilute the nitroimidazole compounds as described in the antifungal protocol.

  • Inoculum Preparation: Grow the anaerobic bacterial strain (e.g., Bacteroides fragilis) on an appropriate agar medium in an anaerobic environment. Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve the final target inoculum.

  • Plate Inoculation: Dispense the diluted antibacterial agents and the standardized inoculum into a 96-well microtiter plate inside the anaerobic chamber. Include growth and sterility controls.

  • Incubation: Incubate the plates in an anaerobic atmosphere at 35-37°C for 24-48 hours.

  • MIC Determination: Following incubation, determine the MIC as the lowest concentration of the drug that completely inhibits visible growth of the bacterium.

Conclusion: The Enduring and Evolving Legacy of the Imidazole Scaffold

The imidazole scaffold has unequivocally demonstrated its profound therapeutic potential across a diverse range of diseases. Its derivatives form the basis of potent antifungal, anticancer, anti-inflammatory, and antibacterial agents. The success of these compounds stems from the unique chemical properties of the imidazole ring, which allows for fine-tuning of activity against specific biological targets while often maintaining favorable pharmacokinetic profiles.

The comparative analysis presented here highlights the distinct mechanisms and relative potencies of representative imidazole drugs. From disrupting ergosterol synthesis in fungi to selectively inhibiting COX-2 in inflammation, and from blocking oncogenic kinases to inducing DNA damage in anaerobic bacteria, the versatility of this scaffold is remarkable. The standardized experimental protocols provided serve as a foundation for the continued evaluation and discovery of new, more effective imidazole-based therapeutics. As research progresses, the imidazole moiety will undoubtedly remain a privileged and fruitful starting point for the development of the next generation of medicines.

References

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Safety Operating Guide

Personal protective equipment for handling 4-Methyl-2-phenyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment for Handling 4-Methyl-2-phenyl-1H-imidazole

Understanding the Compound and Its Associated Risks

This compound (CAS No. 827-43-0) is a substituted imidazole compound often used in chemical synthesis.[1][2] Like many heterocyclic compounds, particularly those in solid powder form, it presents specific hazards that dictate the required level of personal protective equipment (PPE). The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.

According to available safety data, the key hazards associated with this chemical class include:

  • Skin Irritation: Direct contact can cause skin irritation.[3]

  • Serious Eye Irritation: The powder is an irritant and can cause serious damage if it comes into contact with the eyes.[3]

  • Respiratory Irritation: Inhalation of dust particles may cause respiratory irritation.[3][4]

While specific toxicological data for this compound is limited, related imidazole compounds are known to be harmful if swallowed and can cause skin burns.[5][6] Therefore, a conservative and comprehensive PPE strategy is not just recommended, but essential. The core principle is to create a complete barrier between the researcher and the chemical.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE approach is critical. The following table summarizes the essential equipment for handling this compound in its solid form.

Body PartPersonal Protective EquipmentStandard/SpecificationRationale
Eyes/Face Chemical safety goggles with side shieldsANSI Z87.1 or EN166[7][8]Protects against airborne dust particles and accidental splashes.[8]
Face shield (worn over goggles)ANSI Z87.1 or EN166Required when there is a significant risk of splashing, such as when handling larger quantities or preparing solutions.[9]
Hands Chemical-resistant gloves (Nitrile or Neoprene)Tested to EN 374[8][10]Prevents direct skin contact. Nitrile and neoprene gloves offer good resistance to a range of chemicals, but always consult the manufacturer's compatibility data.[9][11][12]
Body Laboratory coatStandard lab attireProvides a primary barrier to protect skin and personal clothing from contamination.[7]
Respiratory NIOSH-approved respirator with particle filter (e.g., N95/P95)NIOSH (US) or EN 143/149 (EU)[4][10]Essential when handling the powder outside of a certified containment system (e.g., fume hood) to prevent inhalation of dust.[4][8]

Procedural Guidance: Step-by-Step Protocols

Expertise in the lab is demonstrated not just by knowing what to wear, but by understanding how and when to use it.

PPE Selection Workflow

The level of PPE required is dictated by the specific task and the associated risk of exposure. The following diagram outlines the decision-making process for selecting appropriate PPE.

PPE_Workflow PPE Selection Workflow for this compound start Start: Identify Handling Task weighing Weighing Solid Powder start->weighing solution_prep Preparing Stock Solution start->solution_prep dilute_work Handling Dilute Solution (<1M) start->dilute_work ppe_weighing Required PPE: - Chemical Goggles + Face Shield - Nitrile/Neoprene Gloves - Lab Coat - N95/P95 Respirator (Perform in Fume Hood) weighing->ppe_weighing ppe_solution Required PPE: - Chemical Goggles + Face Shield - Nitrile/Neoprene Gloves - Lab Coat (Perform in Fume Hood) solution_prep->ppe_solution ppe_dilute Required PPE: - Chemical Goggles - Nitrile/Neoprene Gloves - Lab Coat dilute_work->ppe_dilute

Caption: PPE selection based on the specific laboratory task.

Protocol for Weighing Solid this compound

The highest risk of exposure occurs when handling the raw powder due to the potential for aerosolization.

  • Preparation: Designate a specific area for handling, preferably within a certified chemical fume hood.[13] Cover the work surface with disposable bench paper.[14]

  • Donning PPE: Before entering the designated area, don PPE in the following order: lab coat, respirator (if required), safety goggles, and face shield. Finally, put on two pairs of chemical-resistant gloves ("double-gloving").

  • Handling the Chemical:

    • Place the analytical balance inside the fume hood if possible. If not, use a ventilated balance enclosure.[14]

    • Do not pour the powder directly from the main container.[14] Use a clean spatula to transfer small amounts of the powder to a weigh boat or receiving vessel.

    • Keep the primary container closed whenever you are not actively dispensing from it.[14]

    • After weighing, gently tap the spatula on the inside of the receiving vessel to dislodge any remaining powder.

  • Post-Handling: Securely cap the primary chemical container. Use a wet wipe or a cloth dampened with an appropriate solvent (e.g., 70% ethanol) to decontaminate the spatula, weigh boat exterior, and any surfaces that may have been exposed to dust.[14][15] Dispose of the wipe as hazardous waste.

  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination. Typically: outer gloves, face shield, lab coat, inner gloves, goggles, and finally, the respirator upon exiting the lab area. Wash hands thoroughly with soap and water.[16][17]

Spill, Exposure, and Disposal Plans

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[3][18] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][18]

  • Spill: For a small spill, gently sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[19] Clean the area with a wet method.[15] For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[19]

Disposal of Contaminated Materials

Proper disposal is a critical final step in the handling process.

  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and wipes used for decontamination, must be considered hazardous waste. Place these items in a designated, sealed, and clearly labeled hazardous waste container.[20]

  • Empty Chemical Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. Puncture the container to prevent reuse before disposal in accordance with institutional guidelines.[20]

  • Unused Chemical: Unused or waste this compound must be disposed of through a licensed professional waste disposal service.[4] It should be collected in a suitable, closed container, clearly labeled, and stored away from incompatible materials.[13]

By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work.

References

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  • Weighing Hazardous Powders in the Laboratory. University of California, Santa Barbara, Environmental Health & Safety. [Link]
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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.